Tiropramide hydrochloride
Description
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Properties
IUPAC Name |
N-[3-[4-[2-(diethylamino)ethoxy]phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N3O3.ClH/c1-5-18-31(19-6-2)28(33)26(29-27(32)24-12-10-9-11-13-24)22-23-14-16-25(17-15-23)34-21-20-30(7-3)8-4;/h9-17,26H,5-8,18-22H2,1-4H3,(H,29,32);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCQSEFEZWMYSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCN(CC)CC)NC(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70972684 | |
| Record name | N-[3-{4-[2-(Diethylamino)ethoxy]phenyl}-1-(dipropylamino)-1-oxopropan-2-yl]benzenecarboximidic acid--hydrogen chloride (1/1) | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57227-16-4, 53567-47-8 | |
| Record name | Benzenepropanamide, α-(benzoylamino)-4-[2-(diethylamino)ethoxy]-N,N-dipropyl-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57227-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiropramide hydrochloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053567478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiropramide hydrochloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057227164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[3-{4-[2-(Diethylamino)ethoxy]phenyl}-1-(dipropylamino)-1-oxopropan-2-yl]benzenecarboximidic acid--hydrogen chloride (1/1) | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-2-benzamido-3-[p-[2-(diethylamino)ethoxy]phenyl]-N,N-dipropylpropionamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIROPRAMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9523013Y6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tiropramide hydrochloride synthesis from L-tyrosine
An In-Depth Technical Guide to the Synthesis of Tiropramide Hydrochloride from L-Tyrosine
Abstract
Tiropramide, a potent smooth muscle relaxant, is of significant interest in medicinal chemistry. This guide provides a comprehensive, in-depth technical overview of a robust and scalable synthetic pathway to this compound, utilizing the chiral precursor L-tyrosine. The synthesis is dissected into four primary stages: N,O-dibenzoylation, mixed anhydride-mediated amidation, selective O-debenzoylation, and final etherification followed by salt formation. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying chemical principles and strategic considerations for each transformation. The causality behind experimental choices, potential optimizations, and process validation are discussed to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
Tiropramide is an antispasmodic drug that exerts its effect by increasing intracellular concentrations of cyclic adenosine monophosphate (cAMP), which in turn modulates calcium ion levels within smooth muscle cells, leading to relaxation.[1][2] Its therapeutic applications include alleviating acute spasmodic pain associated with various gastrointestinal, biliary, and urinary tract disorders.[3]
The synthesis of Tiropramide presents a fascinating challenge in multi-step organic chemistry, requiring careful control of protecting groups and reaction conditions to achieve the desired product with high purity and yield. L-tyrosine serves as an ideal and cost-effective starting material, providing the core chiral backbone of the final molecule.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound reveals a convergent strategy. The final molecule is disconnected at the ether linkage and the amide bond. The key intermediate is N-benzoyl-L-tyrosyl-di-n-propylamide, which itself derives from a protected L-tyrosine derivative. This strategy isolates the main chemical challenges—amide bond formation and selective functionalization of the phenolic hydroxyl group—into discrete, manageable steps.
Caption: Retrosynthetic pathway for Tiropramide HCl from L-Tyrosine.
The Synthetic Pathway: Principles and Protocols
The forward synthesis is designed as a four-step sequence, optimized for yield, purity, and operational simplicity.
Step 1: N,O-Dibenzoylation of L-Tyrosine
The synthesis commences with the protection of both the primary amine and the phenolic hydroxyl group of L-tyrosine. This is efficiently achieved via a Schotten-Baumann reaction, a robust method for acylation in a biphasic aqueous-organic system.[4][5]
Causality and Expertise: Using an aqueous solution of an inorganic base like sodium carbonate or sodium hydroxide serves a dual purpose: it deprotonates the functional groups of L-tyrosine, rendering them nucleophilic, and simultaneously neutralizes the HCl byproduct generated from the benzoyl chloride acylating agent.[6][7] This prevents the protonation of the amino group, which would otherwise render it unreactive. The reaction is typically performed at a controlled, low temperature to manage exothermicity and minimize side reactions. The subsequent addition of an alcohol like methanol aids in the crystallization of the product, O,N-dibenzoyl-L-tyrosine, ensuring high purity.[8]
Detailed Experimental Protocol:
-
In a 5000 mL four-necked reaction flask equipped with a mechanical stirrer and thermometer, add 2000 mL of purified water and 110 g of sodium carbonate.[6]
-
Cool the mixture to 10°C with an ice bath.
-
Add 100 g of L-tyrosine, followed by the controlled addition of 100 g of benzoyl chloride, ensuring the temperature is maintained at or below 25°C.[6]
-
Stir the resulting suspension vigorously for 30 minutes.
-
Slowly add 600 mL of methanol dropwise and continue stirring for 1 hour.[6]
-
Cool the mixture to 5°C.
-
Carefully add approximately 700 g of concentrated hydrochloric acid dropwise to acidify the mixture, causing the product to precipitate fully.
-
Stir for an additional hour, then collect the solid product by centrifugation or filtration.
-
Wash the solid cake with 300 mL of purified water and dry under vacuum at 80°C for 10 hours to yield O,N-dibenzoyl-L-tyrosine.[6]
Step 2 & 3: One-Pot Amidation and Selective O-Debenzoylation
This phase of the synthesis is a critical sequence where the carboxylic acid is converted to a dipropylamide, followed by the selective removal of the O-benzoyl protecting group to unmask the phenolic hydroxyl for the subsequent etherification. A mixed anhydride coupling method is employed for the amidation, which is known for its high efficiency and for minimizing racemization, a crucial consideration when working with chiral substrates.[3][9]
Causality and Expertise: The carboxylic acid of O,N-dibenzoyl-L-tyrosine is first activated with ethyl chloroformate in the presence of a tertiary amine base like triethylamine. This forms a highly reactive mixed carboxylic-carbonic anhydride intermediate.[2] The subsequent nucleophilic attack by di-n-propylamine proceeds rapidly at the carboxylic carbonyl, which is more electrophilic than the carbonic carbonyl, leading to the desired amide. Following the amide formation, a carefully controlled alkaline hydrolysis is performed. The phenolic ester (O-benzoyl) is significantly more labile to hydrolysis than the N-benzoyl amide group due to the better leaving group nature of the phenoxide. Using a base like sodium hydroxide in an alcohol-water system at low temperatures allows for the selective cleavage of the ester bond, yielding N-benzoyl-L-tyrosyl-di-n-propylamide.[2]
Detailed Experimental Protocol:
-
In a 1000 mL four-necked flask, suspend 40 g of O,N-dibenzoyl-L-tyrosine in 300 mL of ethyl acetate and cool the mixture to 0°C.[2]
-
Add 22 g of triethylamine dropwise, and stir for 30 minutes.
-
Add 25 g of ethyl chloroformate dropwise, maintaining the temperature at or below 30°C, and stir for another 30 minutes to form the mixed anhydride.[2]
-
Add 33 g of di-n-propylamine to the reaction mixture. Allow the temperature to rise to 40°C and stir for 30 minutes to complete the amidation.
-
Perform a work-up by adding 5 g of concentrated hydrochloric acid and 100 mL of water. Stir for 15 minutes, then separate the aqueous layer. Wash the organic layer with a brine solution (30 g NaCl in 100 mL water).[2]
-
Distill the organic layer under reduced pressure at 40°C until solids begin to precipitate.
-
Cool the concentrated mixture to 0°C and add 300 mL of isopropanol, followed by 5 g of sodium hydroxide. Stir at 0°C for 1 hour to effect selective hydrolysis.[2]
-
Adjust the pH to ~1.0-2.0 with a mixture of 30 g concentrated HCl and 100 mL purified water. Stir at 0°C for 1 hour to precipitate the product.
-
Collect the solid by centrifugation, wash with a 1:1 mixture of purified water and ethanol (60 mL total), and dry under vacuum at 80°C to yield N-benzoyl-L-tyrosyl-di-n-propylamine.[2]
Step 4: Etherification and Hydrochloride Salt Formation
The final steps involve the formation of the ether linkage via a Williamson ether synthesis, followed by conversion to the hydrochloride salt for improved stability and bioavailability.
Causality and Expertise: The free phenolic hydroxyl group of the intermediate is deprotonated by a strong base (e.g., sodium hydroxide) to form a nucleophilic phenoxide. This phenoxide then displaces the chloride from 2-(diethylamino)ethyl chloride hydrochloride in a classic SN2 reaction to form the ether. The use of a phase-transfer catalyst or a catalyst like ethylenediamine tetraacetic acid (EDTA) can be beneficial in this step to improve reaction rates and yields by facilitating the interaction between the aqueous base and the organic substrate.[8] Finally, bubbling anhydrous hydrogen chloride gas through a solution of the Tiropramide free base in a non-polar solvent like acetone or ethyl acetate affords the crystalline hydrochloride salt.[8]
Detailed Experimental Protocol:
-
In a suitable reaction vessel, dissolve N-benzoyl-L-tyrosyl-di-n-propylamine (1 molar equivalent) in an appropriate solvent such as toluene or in an aqueous solution of an inorganic base (e.g., 25:1 purified water to sodium hydroxide by mass).[8]
-
Add ethylenediamine tetraacetic acid (EDTA, 0.06-0.07 molar equivalents) as a catalyst.[8]
-
Add 2-diethylaminoethyl chloride hydrochloride (1-2 molar equivalents) to the mixture.[8]
-
Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC or HPLC).
-
After cooling, perform an aqueous work-up. Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase to obtain the Tiropramide free base.
-
Dissolve the crude free base in ethyl acetate. Cool the solution to 0°C and introduce anhydrous hydrogen chloride gas with stirring until the pH reaches ~2.0, causing this compound to precipitate.[8]
-
Collect the crystalline solid by filtration, wash with cold ethyl acetate, and dry under vacuum.
Data Presentation and Workflow
Quantitative Data Summary
The following table summarizes the key transformations and reported yields for the synthesis of this compound.
| Step | Transformation | Starting Material | Key Reagents | Product | Reported Yield | Purity | Reference |
| 1 | N,O-Dibenzoylation | L-Tyrosine | Benzoyl Chloride, Na₂CO₃, HCl | O,N-Dibenzoyl-L-tyrosine | ~98% (by mass) | >99% | [6][8] |
| 2/3 | Amidation & O-Debenzoylation | O,N-Dibenzoyl-L-tyrosine | Ethyl Chloroformate, Dipropylamine, NaOH | N-benzoyl-L-tyrosyl-di-n-propylamine | ~80% | >99% | [2] |
| 4 | Etherification & Salt Formation | N-benzoyl-L-tyrosyl-di-n-propylamine | 2-(Diethylamino)ethyl chloride HCl, NaOH, HCl gas | This compound | High | High | [8] |
Note: Yields are representative and can vary based on reaction scale and specific conditions.
Experimental Workflow Visualization
The overall laboratory workflow can be visualized as a sequential process involving reaction, isolation, and purification at each major stage.
Caption: High-level experimental workflow for Tiropramide HCl synthesis.
Conclusion
The synthesis of this compound from L-tyrosine is a well-established process that employs fundamental organic reactions in a strategic sequence. By leveraging a robust protection-deprotection strategy and efficient coupling reactions, the target molecule can be obtained in high yield and purity. The protocols detailed in this guide, grounded in principles of reaction mechanism and process chemistry, provide a reliable foundation for the laboratory-scale synthesis and further process development of this important pharmaceutical agent.
References
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ChemBK. (2024). N-Benzoyl-DL-tyrosil-di-n-propylamide. Available at: [Link]
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Chemsrc. (2025). N-Benzoyl-DL-tyrosil-di-n-propylamide. Available at: [Link]
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Eureka. (n.d.). Novel method for synthesizing this compound. Patsnap. Available at: [Link]
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Patsnap Synapse. (2024). What is the mechanism of this compound? Available at: [Link]
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Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Available at: [Link]
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Canadian Science Publishing. (n.d.). The preparation and reactions of mixed anhydrides of N-alkoxycarbonylamino acids. Available at: [Link]
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Lee, Y., & Lee, S. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Available at: [Link]
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Natural Micron Pharm Tech. (n.d.). N-Benzoyl-DL-tyrosyl-N',N'-Dipropylamide. Available at: [Link]
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Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Available at: [Link]
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BYJU'S. (2019). Schotten Baumann Reaction. Available at: [Link]
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Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]
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Kamal, A. (n.d.). Schotten-Baumann Reaction. ResearchGate. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Benzoyl-DL-tyrosyl-N',N'-dipropylamide: A Key Building Block in Advanced Organic Synthesis. Available at: [Link]
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LookChem. (n.d.). The Chemical Properties and Synthesis of N-Benzoyl-DL-tyrosyl-N',N'-dipropylamide. Available at: [Link]
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ResearchGate. (2025). Use of N benzoyl L tyrosine thiobenzyl ester as a protease substrate. Hydrolysis by ?? chymotrypsin and subtilisin BPN. Available at: [Link]
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PubMed. (1975). Use of N-benzoyl-L-tyrosine thiobenzyl ester as a protease substrate. Hydrolysis by alpha-chymotrypsin and subtilisin BPN. Available at: [Link]
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Mechanism of action of Tiropramide on smooth muscle
An In-Depth Technical Guide to the Mechanism of Action of Tiropramide on Smooth Muscle
Introduction: Re-evaluating Spasmolysis
Tiropramide is a tyrosine derivative compound recognized for its clinical efficacy as an antispasmodic agent.[1][2] It is primarily prescribed for the management of painful smooth muscle spasms associated with conditions like irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[3][4] Its therapeutic action extends to spastic conditions of the biliary, renal, and urogenital tracts.[4][5] Unlike classical anticholinergic agents, Tiropramide presents a multifaceted mechanism of action that offers a more targeted, musculotropic effect with a favorable side-effect profile.[6] This guide provides a detailed exploration of the molecular and cellular pathways through which Tiropramide exerts its relaxant effects on smooth muscle, intended for researchers and drug development professionals seeking a comprehensive understanding of its pharmacology.
Core Mechanism I: Amplification of the cAMP Signaling Cascade
The foundational mechanism of Tiropramide's relaxant effect is its ability to modulate intracellular cyclic nucleotide signaling, a cornerstone of smooth muscle tone regulation.[7][8] Smooth muscle relaxation is strongly promoted by increases in cyclic adenosine monophosphate (cAMP).[7] Tiropramide capitalizes on this pathway by inhibiting phosphodiesterase (PDE), the enzyme class responsible for the catabolism of cAMP.[9][10][11]
This inhibition leads to a significant increase in the intracellular concentration of cAMP within the smooth muscle cell.[5][9] The accumulation of cAMP triggers a cascade of downstream events mediated primarily by the activation of Protein Kinase A (PKA).[10] Activated PKA phosphorylates several target proteins that collectively promote relaxation. A key target is Myosin Light-Chain Kinase (MLCK), the enzyme that phosphorylates the regulatory light chain of myosin, a critical step for actin-myosin cross-bridge formation and muscle contraction.[8][10] By phosphorylating MLCK, PKA renders it less sensitive to the calcium-calmodulin complex, thereby inhibiting its activity and leading to a decrease in myosin light chain phosphorylation and subsequent muscle relaxation.[10] This primary mechanism is supported by findings that the relaxant effects of Tiropramide are potentiated by theophylline, another known PDE inhibitor.[9][11]
Core Mechanism II: Comprehensive Modulation of Calcium Homeostasis
The intracellular concentration of free calcium ions (Ca²⁺) is the primary determinant of smooth muscle contraction.[10] An influx of Ca²⁺ binds to calmodulin, and this complex activates MLCK, initiating the contractile process.[10] Tiropramide intervenes in this critical pathway through a dual approach.
-
Inhibition of Calcium Influx : Tiropramide directly inhibits the influx of extracellular Ca²⁺ into the smooth muscle cell.[1][10] By blocking or modulating calcium channels on the cell membrane, it reduces the availability of the primary trigger for contraction. While some studies note this effect is modest in vascular smooth muscle, it remains a significant contributor to its overall spasmolytic action, particularly in visceral smooth muscle.[1][12]
-
Enhanced Sarcoplasmic Reticulum (SR) Sequestration : Beyond limiting Ca²⁺ entry, Tiropramide actively promotes the removal of Ca²⁺ from the cytosol. It induces a dose-dependent increase in Ca²⁺ binding and uptake into the sarcoplasmic reticulum, the cell's internal calcium store.[5][9][11] This action is directly linked to the aforementioned increase in cAMP levels. PKA, activated by cAMP, phosphorylates phospholamban, a protein on the SR membrane, which in turn stimulates the SR Ca²⁺-ATPase (SERCA) pump. This enhanced pumping activity efficiently sequesters cytosolic Ca²⁺, preventing its interaction with calmodulin and the contractile proteins.[9][13]
Ancillary Mechanisms: A Multi-Pronged Approach
Further contributing to its robust spasmolytic profile, Tiropramide possesses additional properties that complement its primary mechanisms.
-
Anticholinergic Activity : The drug exhibits anticholinergic properties, enabling it to act as an antagonist at muscarinic receptors on smooth muscle cells.[10] By blocking the action of the neurotransmitter acetylcholine, a potent stimulator of smooth muscle contraction, Tiropramide further diminishes excitatory signals, contributing to a state of relaxation.[10]
-
Anti-inflammatory Effects : Mild anti-inflammatory properties have also been observed.[3][10] Since inflammation can often exacerbate muscle spasms and pain, this effect may contribute to its overall therapeutic efficacy, particularly in chronic conditions like IBS.[10]
Quantitative Data Summary
The following table summarizes the effective concentrations and comparative potency of Tiropramide as reported in various in vitro and in vivo studies.
| Parameter | Tissue/Model | Effective Concentration/Dose | Comparative Potency | Reference |
| Antispasmodic Effect | Various isolated smooth muscles | 5-60 µmol/L | More potent than papaverine on stimulated contractions | [12] |
| Relaxation of Smooth Muscle | Various isolated preparations | 10⁻⁶ to 10⁻⁴ M | - | [6] |
| In Vivo Antispasmodic Activity | Various animal models | 4-40 mg/kg (i.p. or i.v.) | More potent than papaverine or flavoxate | [14] |
| In Vivo Antispasmodic Activity | Various animal models | 50-90 mg/kg (orally) | Active after oral administration | [14] |
Experimental Validation: Protocols and Methodologies
The elucidation of Tiropramide's mechanism of action relies on a suite of established experimental protocols. These self-validating systems provide the foundation for the mechanistic claims described.
Protocol 1: Isolated Smooth Muscle Strip Assay
This foundational experiment directly measures the contractile and relaxant effects of compounds on viable muscle tissue.
-
Objective : To quantify the relaxant effect of Tiropramide on pre-contracted smooth muscle tissue.
-
Methodology :
-
Tissue Preparation : A segment of smooth muscle (e.g., guinea pig ileum, rabbit colon) is carefully excised and dissected into longitudinal or circular strips.[12]
-
Mounting : The muscle strip is suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂). One end is fixed, and the other is attached to an isometric force transducer.[15]
-
Equilibration : The tissue is allowed to equilibrate under a resting tension for a period of 60-90 minutes.
-
Contraction Induction : A contractile agent (agonist) such as acetylcholine, carbachol, or BaCl₂ is added to the bath to induce a stable, submaximal contraction.[9][12]
-
Tiropramide Application : Once the contraction plateaus, cumulative concentrations of Tiropramide are added to the bath.
-
Data Acquisition : The force of contraction is continuously recorded. The relaxant effect of Tiropramide is measured as the percentage decrease from the agonist-induced tone.
-
-
Causality : This protocol directly demonstrates the musculotropic relaxant properties of the drug. The use of specific agonists can help differentiate between receptor-mediated and non-receptor-mediated effects.
Protocol 2: Phosphodiesterase (PDE) Activity Assay
This biochemical assay verifies Tiropramide's inhibitory effect on its primary enzyme target.
-
Objective : To measure the inhibition of PDE activity by Tiropramide in a cell-free system.[16]
-
Methodology :
-
Enzyme Preparation : A crude enzyme extract is prepared by homogenizing smooth muscle tissue (e.g., rabbit colon) in a suitable buffer, followed by centrifugation to obtain a supernatant rich in PDEs.[9][11]
-
Reaction Mixture : The assay is conducted in microplate wells containing the enzyme preparation, a known concentration of cAMP (substrate), and varying concentrations of Tiropramide (or a control vehicle).
-
Incubation : The mixture is incubated for a specific time at 37°C, allowing the PDE to hydrolyze cAMP to 5'-AMP.
-
Quantification : The reaction is terminated, and the amount of remaining cAMP or the amount of 5'-AMP produced is quantified. This is often done using commercially available enzyme immunoassay (EIA) or fluorescence polarization (FP) kits.[17]
-
Analysis : The PDE activity in the presence of Tiropramide is compared to the control to determine the percentage of inhibition and calculate the IC₅₀ value.
-
-
Causality : This protocol isolates the interaction between Tiropramide and its target enzyme from the complexities of a whole-cell system, providing direct evidence of enzymatic inhibition.[16]
Protocol 3: Intracellular cAMP Quantification
This assay confirms that the enzymatic inhibition observed in biochemical assays translates to a functional increase in intracellular cAMP levels.
-
Objective : To measure the change in intracellular cAMP concentration in smooth muscle cells or tissue following treatment with Tiropramide.
-
Methodology :
-
Cell/Tissue Treatment : Isolated smooth muscle strips or cultured smooth muscle cells are incubated with Tiropramide for a defined period.[9]
-
Lysis : The cells or tissue are rapidly frozen (e.g., with liquid nitrogen) and lysed with a solution (e.g., trichloroacetic acid or HCl) that halts enzymatic activity and extracts the cyclic nucleotides.
-
Quantification : After processing the lysate, the concentration of cAMP is determined using a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Normalization : cAMP levels are typically normalized to the total protein content of the sample.
-
-
Causality : This experiment directly links the application of the drug to the accumulation of the key second messenger (cAMP) responsible for initiating the relaxation cascade within the cell.
Conclusion and Future Perspectives
The mechanism of action of Tiropramide on smooth muscle is a well-integrated, multi-pronged process. Its primary efficacy stems from the inhibition of phosphodiesterase, leading to an accumulation of intracellular cAMP.[9][10][11] This elevated cAMP level orchestrates smooth muscle relaxation by both inactivating the contractile machinery (via PKA-mediated phosphorylation of MLCK) and reducing the availability of the primary contractile trigger, cytosolic calcium, through enhanced sequestration into the sarcoplasmic reticulum.[5][9][10] These core mechanisms are further supported by ancillary anticholinergic and anti-inflammatory activities.[10]
While the foundational pathways are well-established, future research could provide even greater resolution. Investigating Tiropramide's selectivity for different PDE isozymes could inform the development of next-generation spasmolytics with enhanced tissue specificity and fewer off-target effects. Further pharmacokinetic and pharmacodynamic studies will continue to refine its clinical application and elucidate its full therapeutic potential in managing disorders of smooth muscle hypermotility.[1][18]
References
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Vidal y Plana, R. R., Cifarelli, A., & Setnikar, I. (1981). Mechanism of smooth muscle relaxation by tiropramide. Journal of Pharmacy and Pharmacology, 33(1), 19–24. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Tiropramide Hydrochloride? Patsnap Synapse. [Link]
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Patsnap Synapse. (2024). What is this compound used for? Patsnap Synapse. [Link]
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Setnikar, I., & Zaliani, A. (1989). Pharmacological Characterisation of the Smooth Muscle Antispasmodic Agent Tiropramide. Arzneimittelforschung, 39(6), 694-699. [Link]
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Pharmacological profile of Tiropramide hydrochloride
An In-Depth Technical Guide to the Pharmacological Profile of Tiropramide Hydrochloride
Executive Summary
This compound is a potent antispasmodic agent belonging to the class of smooth muscle relaxants.[1] A derivative of tyrosine, it is primarily utilized in the management of pain and discomfort arising from smooth muscle spasms in the gastrointestinal, biliary, and urogenital tracts.[2][3] Its principal application is in functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS).[1][2] The therapeutic efficacy of Tiropramide stems from a multi-faceted mechanism of action that converges on the modulation of intracellular second messengers, primarily cyclic adenosine monophosphate (cAMP) and calcium ions (Ca2+), to induce muscle relaxation.[2][4] This action is achieved with minimal significant impact on the autonomic nervous system, positioning it as a targeted and well-tolerated therapeutic option.[2][5] This guide provides a comprehensive analysis of its pharmacological properties, supported by preclinical and clinical data, to serve as a technical resource for researchers and drug development professionals.
Introduction: The Challenge of Smooth Muscle Spasticity
Spasmodic conditions of smooth muscle, particularly within the gastrointestinal tract, are central to the pathophysiology of disorders like Irritable Bowel Syndrome (IBS).[6] These conditions are characterized by abnormal motility and visceral hypersensitivity, leading to symptoms of abdominal pain, cramping, and altered bowel habits.[3][7] Pharmacological intervention aims to normalize motility and alleviate pain by relaxing smooth muscle.[8] Antispasmodic agents are a cornerstone of this therapeutic approach.[6] this compound emerged as a direct-acting myolytic agent, designed to specifically target the cellular mechanisms of smooth muscle contraction, offering a distinct profile from traditional anticholinergic agents.[4][6]
Core Mechanism of Action: A Multi-Target Approach
Tiropramide's spasmolytic effect is not mediated by a single receptor antagonism but through the modulation of intracellular signaling cascades that regulate the contractile state of smooth muscle cells. The primary pathways are detailed below.
Inhibition of Phosphodiesterase and Elevation of cAMP
The core of Tiropramide's mechanism involves the inhibition of the phosphodiesterase (PDE) enzyme.[4][5] PDE is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in smooth muscle relaxation.[4] By inhibiting PDE, Tiropramide leads to an accumulation of intracellular cAMP.[2][4][5][9]
This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, including myosin light-chain kinase (MLCK).[4] Phosphorylation of MLCK decreases its affinity for the calcium-calmodulin complex, leading to reduced phosphorylation of the myosin light chain itself. This sequence of events ultimately prevents the interaction between actin and myosin filaments, resulting in smooth muscle relaxation.[4] This effect has been shown to be potentiated by theophylline, a known PDE inhibitor, further validating this pathway.[9]
Modulation of Intracellular Calcium (Ca2+) Homeostasis
Concurrent with its effects on cAMP, Tiropramide directly influences calcium ion handling within the smooth muscle cell.[4][8] Smooth muscle contraction is fundamentally dependent on the rise of cytosolic Ca2+. Tiropramide intervenes in this process through two main actions:
-
Inhibition of Calcium Influx: Preclinical studies have demonstrated that Tiropramide inhibits the influx of extracellular Ca2+ into the muscle cells, which is a critical trigger for contraction.[4][8]
-
Promotion of Calcium Sequestration: Tiropramide promotes the binding and sequestration of Ca2+ into the sarcoplasmic reticulum, the cell's internal calcium store.[2][9][10] This action effectively lowers the concentration of free cytosolic Ca2+, making it less available to bind with calmodulin and initiate the contractile cascade.[9]
This dual regulation of cAMP and Ca2+ creates a synergistic effect, potently inducing smooth muscle relaxation and alleviating spasms.[8]
Ancillary Mechanisms
While the cAMP and Ca2+ pathways are primary, some evidence suggests Tiropramide may possess other complementary properties:
-
Mild Anti-inflammatory Effects: Tiropramide has been noted to have mild anti-inflammatory properties, which may contribute to its overall efficacy in conditions like IBS where low-grade inflammation can be a factor.[4][5]
-
Anticholinergic Properties: Some sources describe anticholinergic or antimuscarinic activity, where the drug may block the action of acetylcholine on muscarinic receptors in smooth muscle, further contributing to relaxation.[4] However, its primary classification remains as a direct musculotropic relaxant rather than a classic anticholinergic.[11]
Signaling Pathway Visualization
Caption: Tiropramide's dual mechanism promoting smooth muscle relaxation.
Pharmacodynamics: The Physiological Effect
Tiropramide exhibits a broad spectrum of antispasmodic activity on various smooth muscle preparations.[12] A key pharmacodynamic characteristic is its greater potency on pathologically stimulated contractions (e.g., those induced by chemical stimuli like BaCl2 or acetylcholine) compared to physiological, spontaneous movements.[12][13] This selectivity has led to its classification as a "eukinetic" agent, suggesting it normalizes motility rather than causing a generalized suppression.[13]
Its effects are most pronounced in the smooth muscle of the:
Notably, Tiropramide has minimal effects on vascular smooth muscle and demonstrates very low calcium channel blocking activity in the cardiovascular context, which contributes to its favorable safety profile.[12]
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The clinical application of Tiropramide is supported by its predictable pharmacokinetic profile.
-
Absorption: Tiropramide is readily absorbed after oral administration, with detectable plasma levels appearing after a lag time of approximately 18-27 minutes.[14] Peak plasma concentrations (Cmax) are typically reached between 1 to 1.7 hours post-administration.[14] The drug can also be administered via intravenous (IV), intramuscular (IM), and rectal routes.[14]
-
Distribution: Following IV administration, the plasma levels of Tiropramide are consistent with a three-compartment open pharmacokinetic model.[14] It has a large steady-state volume of distribution (221 L), indicating extensive distribution into tissues.[14] Studies in animal models show that radioactivity from labeled Tiropramide persists longer in the colon compared to other organs, suggesting a degree of colonic selectivity.[8]
-
Metabolism: Tiropramide is widely metabolized in the liver into several metabolites, including hydroxytiropramide and various N-desalkylated forms.[15][16] These metabolites generally show similar but less potent pharmacodynamic effects compared to the parent compound.[13]
-
Elimination: The terminal elimination half-life (t1/2) after IV administration is approximately 2.5 hours.[14] Excretion occurs primarily through the kidneys.[15] Following a single oral dose, about 19.6% of Tiropramide and its related metabolites can be recovered in the urine within 24 hours.[14]
Pharmacokinetic Parameters Summary
| Administration Route | Dose | Tmax (Peak Time) | t1/2 (Elimination Half-Life) | Notes |
| Intravenous (IV) | 50 mg | N/A (Bolus) | ~2.5 hours | Consistent with a three-compartment model.[14] |
| Intramuscular (IM) | 50 mg | Rapid (invasion t1/2 ~2 min) | Similar to IV | Plasma levels rapidly match those of IV administration.[14] |
| Oral | 100 mg | ~1-1.7 hours | ~3.0-3.5 hours | Appreciable plasma levels after a 20-30 min lag.[14] |
| Rectal | 200 mg | ~2.2 hours | ~3.3 hours | Appreciable plasma levels after an ~11 min lag.[14] |
Clinical Efficacy and Applications
This compound is clinically indicated for the relief of abdominal pain and discomfort associated with functional gastrointestinal disorders, most notably IBS.[1][2][3] It is also used for spastic conditions of the biliary tract (biliary colic) and urinary tract.[2][3]
Efficacy in Irritable Bowel Syndrome (IBS)
Multiple clinical trials have validated the efficacy and safety of Tiropramide in IBS patients. A key multicenter, randomized, double-blind, non-inferiority trial compared Tiropramide (100 mg t.i.d.) with octylonium bromide (20 mg t.i.d.), another established antispasmodic, over a 4-week period.[8][17]
Key Findings:
-
Pain Reduction: Both Tiropramide and octylonium significantly decreased abdominal pain scores (assessed by Visual Analogue Scale - VAS) from baseline. The difference in pain reduction between the two groups was not statistically significant, demonstrating that Tiropramide is not inferior to octylonium in managing this primary IBS symptom.[6][8][17]
-
Symptom Improvement: Both treatments improved abdominal discomfort, overall patient-reported IBS symptoms, and quality of life (IBS-QoL) with no significant differences between them.[6][8]
-
Bowel Habit Regulation: In a separate controlled study comparing Tiropramide (300 mg/day) to octylonium bromide (120 mg/day), Tiropramide was found to induce a faster and higher rate of improvement.[7][18] Notably, at the end of the 30-day study, 88% of patients treated with Tiropramide had normalized bowel habits compared to 47% in the octylonium group, a statistically significant difference.[7][18] This suggests Tiropramide has a significant regulating effect on intestinal motility.[7]
Safety and Tolerability Profile
Tiropramide is generally well-tolerated.[5] Its safety profile has been established in multiple clinical trials, showing an incidence of adverse events similar to other active comparators like octylonium.[6][8]
-
Common Side Effects: The most frequently reported side effects are mild and often transient, including gastrointestinal disturbances like nausea, vomiting, dry mouth, and constipation.[2][5][19] Drowsiness and dizziness have also been reported.[19]
-
Serious Adverse Events: Serious side effects are rare.[5][8] Allergic reactions, characterized by rash, itching, and swelling, require immediate medical attention.[5][19] Large parenteral doses may have depressive effects on the cardiovascular system, such as hypotension, which is less pronounced with oral administration.[13]
-
Contraindications: Tiropramide is contraindicated in patients with known hypersensitivity to the drug, gastrointestinal stenosis or obstruction, megacolon, and circulatory failure.[2][10][20]
-
Use in Special Populations: Caution is advised during pregnancy and breastfeeding, and it should only be used if deemed necessary by a healthcare provider due to limited safety data in these populations.[5]
Experimental Protocols for Pharmacological Characterization
For research professionals, replicating and expanding upon the foundational studies of Tiropramide is crucial. Below are outlines of key experimental workflows.
Protocol: Isolated Smooth Muscle Contraction Assay
This in vitro assay is fundamental for assessing the direct myolytic activity of a compound.
Objective: To quantify the relaxant effect of Tiropramide on smooth muscle tissue pre-contracted with a spasmogen.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize an animal model (e.g., rabbit, guinea pig).
-
Dissect a segment of the desired smooth muscle tissue (e.g., colon, urinary bladder).
-
Place the tissue immediately in cold, oxygenated Krebs-Henseleit physiological salt solution.
-
Prepare longitudinal or circular muscle strips (approx. 10-15 mm long).
-
-
Organ Bath Setup:
-
Suspend each tissue strip in a temperature-controlled (37°C) organ bath containing Krebs solution, continuously bubbled with 95% O₂ / 5% CO₂.
-
Connect one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an optimal resting tension (e.g., 1.0 g) and allow the tissue to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.
-
-
Experimental Procedure:
-
Induce a stable contraction using a spasmogen (e.g., 0.1 µM carbachol, 60 mM KCl).
-
Once the contraction plateaus, add this compound in a cumulative, concentration-dependent manner (e.g., 10⁻⁸ M to 10⁻⁴ M).
-
Record the resulting relaxation response until a maximal effect is achieved.
-
Controls: Run parallel experiments with a vehicle control and a positive control (e.g., papaverine).
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the maximal contraction induced by the spasmogen.
-
Plot the concentration-response curve and calculate the IC₅₀ (concentration causing 50% inhibition) value.
-
Experimental Workflow Visualization
Caption: Workflow for an isolated smooth muscle contraction assay.
Protocol: cAMP Immunoassay
Objective: To determine if Tiropramide increases intracellular cAMP levels in smooth muscle cells.
Methodology:
-
Cell/Tissue Culture: Use either primary smooth muscle cell cultures or fresh tissue homogenates.
-
Treatment: Incubate the cells/tissue with varying concentrations of Tiropramide for a specified time. Include a control group treated with a PDE inhibitor (e.g., IBMX or theophylline) to confirm assay validity.
-
Cell Lysis: Stop the reaction and lyse the cells using a lysis buffer provided in a commercial cAMP assay kit.
-
Assay Performance: Perform a competitive enzyme-linked immunosorbent assay (ELISA) or similar immunoassay according to the manufacturer's instructions.
-
Quantification: Measure the signal (e.g., absorbance, fluorescence) and calculate the cAMP concentration based on a standard curve. Express results as pmol/mg protein or similar units.
Conclusion
This compound is a well-characterized antispasmodic agent with a robust pharmacological profile. Its primary mechanism, centered on the dual action of increasing intracellular cAMP via PDE inhibition and modulating intracellular calcium, provides a targeted and effective means of inducing smooth muscle relaxation.[4][5][9] Clinical data strongly support its efficacy in treating abdominal pain and dysmotility in IBS, with a safety profile comparable to other agents in its class.[6][8][17] For the research and drug development community, Tiropramide serves as both an effective therapeutic and a valuable pharmacological tool for investigating the complex signaling pathways that govern smooth muscle function.
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Tiropramide hydrochloride chemical structure and properties
An In-Depth Technical Guide to Tiropramide Hydrochloride for Researchers and Drug Development Professionals
Introduction
This compound is a potent synthetic antispasmodic agent utilized in the management of painful spasms of the gastrointestinal, biliary, and urogenital tracts.[1][2][3] It is particularly effective in providing symptomatic relief for patients with Irritable Bowel Syndrome (IBS).[4][5] As a smooth muscle relaxant, its mechanism of action is distinct from anticholinergic agents, offering a favorable safety profile with minimal systemic effects.[6] This guide provides a comprehensive technical overview of this compound, covering its chemical structure, physicochemical properties, pharmacology, synthesis, analytical methodologies, and clinical applications to support research and drug development efforts.
Chemical Identity and Physicochemical Properties
This compound is a derivative of the amino acid tyrosine.[7] Its chemical structure is characterized by the presence of amide and ether functional groups, which contribute to its pharmacological activity.[7]
Chemical Structure
Caption: Chemical Structure of this compound.
Physicochemical Data
The key physicochemical properties of this compound are summarized below for reference.
| Property | Value | References |
| IUPAC Name | N-[3-[4-[2-(diethylamino)ethoxy]phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide;hydrochloride | [7][8][9] |
| CAS Number | 53567-47-8 | [2][10] |
| Molecular Formula | C₂₈H₄₂ClN₃O₃ | [2][7][8] |
| Molecular Weight | 504.1 g/mol | [2][7][9] |
| Appearance | White to almost white crystalline powder | [2][11] |
| Melting Point | 180 - 184 °C | [2] |
| Solubility | Soluble in DMSO and Methanol. Water solubility is 620 mg/L. | [7][12][13] |
| Storage | Store at 2 - 8 °C for short term, or -20 °C for long term. Keep dry and dark. | [2][4][7] |
Pharmacology and Mechanism of Action
This compound exerts its therapeutic effect through a multi-faceted mechanism that leads to the relaxation of smooth muscle tissue.[14] Its action is primarily myotropic, meaning it acts directly on the muscle fibers.[14]
The principal mechanism involves the modulation of intracellular calcium levels, which are critical for muscle contraction.[1][14] Tiropramide achieves this by:
-
Increasing intracellular cyclic adenosine monophosphate (cAMP): The drug inhibits phosphodiesterase (PDE), the enzyme responsible for the breakdown of cAMP.[6][15] Elevated cAMP levels lead to smooth muscle relaxation.[1][6][16]
-
Promoting Calcium Sequestration: It enhances the binding of calcium ions to the sarcoplasmic reticulum, effectively reducing the concentration of free cytosolic Ca²⁺ that is available to interact with contractile proteins.[1][15][16]
-
Inhibiting Calcium Influx: Tiropramide can inhibit the influx of extracellular calcium ions into the muscle cells, a crucial step for initiating and sustaining contraction.[14]
Some studies also suggest it possesses mild anticholinergic properties, blocking muscarinic receptors to a certain degree, which further contributes to its spasmolytic effect.[14] Unlike many other antispasmodics, its action does not significantly affect the autonomic nervous system, resulting in a lower incidence of systemic side effects.[6]
Signaling Pathway Diagram
Caption: Tiropramide HCl Mechanism of Action.
Synthesis and Manufacturing
The synthesis of tiropramide is a multi-step process that typically starts with the amino acid tyrosine.[17][18] Several synthesis routes have been patented and published. A common pathway is outlined below.
Representative Synthesis Protocol
-
Acylation of Tyrosine: Racemic tyrosine is acylated using benzoyl chloride in an alkaline aqueous solution (e.g., with sodium carbonate or sodium hydroxide) to yield O,N-dibenzoyl-tyrosine.[17][19][20]
-
Amide Formation: The resulting intermediate is reacted with dipropylamine. This reaction is often facilitated by the mixed anhydride method, using reagents like ethyl chloroformate and triethylamine, to form O,N-dibenzoyl-D,L-tyrosyl-di-n-propylamide.[17][18]
-
Selective Hydrolysis: The phenolic ester group is selectively hydrolyzed using a base such as sodium hydroxide in a methanol-water mixture. This step removes the O-benzoyl group to yield N-benzoyl-tyrosyl-di-N-propylamide.[17][18][20]
-
Alkylation (Etherification): The phenolic hydroxyl group is then alkylated with 2-diethylaminoethyl chloride in the presence of a base like sodium methoxide in a solvent such as toluene. This reaction forms the final tiropramide base.[17][18][20]
-
Salt Formation: Finally, the tiropramide base is treated with hydrochloric acid (e.g., by bubbling HCl gas through an acetone solution) to precipitate this compound salt, which is then purified.[20]
Synthesis Workflow Diagram
Caption: General Synthesis Workflow for Tiropramide HCl.
Analytical Methodologies
The quality control and pharmacokinetic analysis of this compound require robust and selective analytical methods. High-performance liquid chromatography (HPLC) is the most common technique employed.[21][22][23]
Forced Degradation and Stability-Indicating HPLC Method
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[21] A published study subjected tiropramide HCl to hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions as per ICH guidelines.[21][24]
Findings Summary:
-
Susceptible: The drug was found to be labile under acidic and basic hydrolytic conditions and oxidative stress.[21][25]
-
Stable: It demonstrated stability under neutral, thermal, and photolytic stress in both solution and solid states.[21][25]
-
Degradation Products: Five distinct degradation products (DPs) were identified and characterized using LC-QTOF-MS/MS.[21]
Experimental Protocol: HPLC Method for Tiropramide and its Degradation Products
This protocol is adapted from a validated stability-indicating method.[21][24]
-
Chromatographic System:
-
Instrument: Agilent HPLC system or equivalent.
-
Column: Agilent C18 column (250 × 4.6 mm; 5 μm particle size).[21]
-
Column Temperature: Ambient (25–30 °C).
-
-
Mobile Phase:
-
Elution Program (Gradient):
-
A gradient elution program is employed to ensure separation of the parent drug from all five degradation products. The specific time-course for the gradient would be optimized based on the system.
-
-
Detection:
-
Detector: UV Detector.
-
Wavelength: 230 nm.[22]
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase).
-
Dilute to a working concentration (e.g., 100 µg/mL).
-
-
System Suitability:
-
Inject replicate standards to ensure system precision (RSD < 2%), theoretical plates, and tailing factor are within acceptable limits.
-
-
Analysis:
-
Inject the stressed samples and identify the peaks corresponding to tiropramide and its degradation products by comparing their retention times with a control, unstressed sample. Quantify using peak area.
-
Clinical Efficacy and Applications
This compound is clinically indicated for the treatment of smooth muscle spasms. Its primary application is in gastroenterology for the management of Irritable Bowel Syndrome (IBS), where it has been shown to alleviate abdominal pain and normalize intestinal transit time.[4][26]
Clinical Trial Data
Multiple clinical studies have demonstrated the efficacy and safety of tiropramide. A key multicenter, randomized, double-blind, non-inferiority trial compared tiropramide with octylonium bromide, another widely used antispasmodic, in patients with IBS.[5][27]
| Study Parameter | Tiropramide Group (100 mg t.i.d.) | Octylonium Group (20 mg t.i.d.) | Outcome/Significance | References |
| Primary Endpoint | Significant decrease in VAS score for abdominal pain at week 4. | Significant decrease in VAS score for abdominal pain at week 4. | No significant difference between groups (P=0.901). Tiropramide is non-inferior to octylonium. | [5][27] |
| Secondary Endpoints | Significant improvement in abdominal discomfort, IBS-QoL, BDI, and BAI scores at week 4. | Significant improvement in abdominal discomfort, IBS-QoL, BDI, and BAI scores at week 4. | No significant difference between groups. Both treatments are effective. | [5][28] |
| Onset of Action | A separate study showed a faster and higher improvement in abdominal pain relief at days 3 and 5 compared to octylonium. | Slower onset of pain relief compared to tiropramide in the same study. | Tiropramide may offer a more rapid onset of action. | [26] |
| Bowel Regulation | 88% of subjects achieved normal bowel habits at the end of a 30-day study. | 47% of subjects achieved normal bowel habits in the same study. | Tiropramide showed a significantly better effect on normalizing bowel habits (P < 0.05). | [26] |
| Safety Profile | The incidence of adverse events was similar to the octylonium group. No severe adverse events were reported. | The incidence of adverse events was similar to the tiropramide group. | Tiropramide has a safety profile comparable to that of octylonium. | [5][27] |
VAS: Visual Analogue Scale; IBS-QoL: Irritable Bowel Syndrome-Quality of Life; BDI: Beck Depression Inventory; BAI: Beck Anxiety Inventory.
These findings establish that tiropramide is as effective and safe as octylonium for managing the primary symptoms of IBS, with potential advantages in its onset of action and regulation of bowel function.[5][26]
Safety and Toxicology
This compound is generally well-tolerated. The most common side effects are mild and gastrointestinal in nature.[1][6]
-
Common Side Effects: Nausea, vomiting, dry mouth, and constipation.[1][16]
-
Contraindications: Known hypersensitivity to the drug, gastrointestinal stenosis, and megacolon.[1][16]
-
Drug Interactions: Caution is advised when co-administered with other antispasmodics or anticholinergic drugs. Interactions with CYP450 enzyme inhibitors or inducers may occur.[1][6]
Conclusion
This compound is a well-characterized smooth muscle relaxant with a proven mechanism of action centered on increasing intracellular cAMP and modulating calcium homeostasis. Its efficacy and safety in the treatment of Irritable Bowel Syndrome are supported by robust clinical data, demonstrating non-inferiority to other standard treatments like octylonium bromide. The established synthesis routes and validated analytical methods provide a solid foundation for further research, formulation development, and quality control. This technical guide consolidates the critical chemical, pharmacological, and clinical information on this compound to serve as a valuable resource for scientists and professionals in the pharmaceutical field.
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Tiropramide hydrochloride CAS number and synonyms
An In-Depth Technical Guide to Tiropramide Hydrochloride: Identification, Mechanism, and Analysis
Introduction
This compound is a synthetic compound recognized for its efficacy as a smooth muscle antispasmodic agent.[1][2] Primarily utilized in the management of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS), biliary colic, and other conditions characterized by smooth muscle spasms, its therapeutic action provides significant relief from associated pain and discomfort.[3][4][5] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides in-depth information on the chemical identity of this compound, its multifaceted mechanism of action, and a validated analytical protocol for its quantification, ensuring a foundation of scientific integrity and practical application.
Part 1: Chemical Identity and Nomenclature
Accurate identification is the cornerstone of all scientific research. This compound is systematically named and cataloged under various identifiers. The primary Chemical Abstracts Service (CAS) number for the hydrochloride salt is 53567-47-8 .[1][2][5][6][7][8] It is important to distinguish this from the CAS number of its parent base, Tiropramide, which is 55837-29-1.[9][10]
| Identifier | Value |
| Primary CAS Number | 53567-47-8[1][6][7] |
| Molecular Formula | C₂₈H₄₂ClN₃O₃[1][7][11] |
| Molecular Weight | 504.11 g/mol [1][5] |
| IUPAC Name | N-[3-[4-[2-(diethylamino)ethoxy]phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide;hydrochloride[1][7][11] |
This compound is known by a variety of synonyms across different contexts, from commercial trade names to research laboratory codes.
| Category | Synonyms |
| Chemical Names | N-[2-[4-(2-Diethylaminoethoxy)phenyl]-1-(dipropylcarbamoyl)ethyl]benzamide hydrochloride[2][8][12], (±)-a-(Benzoylamino)-4-[2-(diethylamino)ethoxy]-N,N-dipropylbenzenepropanamide Hydrochloride[8] |
| Brand/Trade Names | Alfospas, Maiorad, TiroMid, Gastrodyn, Musladin, Piromide, Propa, Spastro, Tipron, Tiram, Tiramide[1][4][6][10][12][13] |
| Research Codes | CR 605[4][10] |
Part 2: Physicochemical Properties
Understanding the physicochemical properties of this compound is critical for its formulation, storage, and handling in a research environment.
| Property | Description |
| Appearance | White to off-white crystalline powder[5][12] |
| Melting Point | 180 - 184 °C[5] |
| Solubility | Low solubility in water[12] |
| Storage Conditions | Short-term (days to weeks): Dry, dark, at 0 - 4 °C. Long-term (months to years): -20 °C.[1] |
Part 3: Mechanism of Action: A Multi-faceted Approach to Smooth Muscle Relaxation
The spasmolytic effect of this compound is not attributed to a single pathway but rather a synergistic combination of actions that culminate in the relaxation of smooth muscle cells. This multi-faceted mechanism underscores its therapeutic efficacy and is a key area of interest for researchers.[3]
The primary mechanism involves the modulation of intracellular cyclic adenosine monophosphate (cAMP).[4][14] Tiropramide inhibits the phosphodiesterase (PDE) enzyme, which is responsible for the degradation of cAMP.[13][15] The resulting increase in intracellular cAMP levels triggers a cascade of downstream effects that promote muscle relaxation.[15] A key consequence is the enhanced binding and sequestration of calcium ions (Ca²⁺) into the sarcoplasmic reticulum, which effectively lowers the cytosolic Ca²⁺ concentration available to initiate contraction.[4][14][15]
Furthermore, this compound exhibits a direct myotropic effect by inhibiting the influx of extracellular calcium ions, a critical step for sustaining muscle contraction.[3] Complementing these actions are secondary mechanisms, including anticholinergic properties that block the contractile signals from the neurotransmitter acetylcholine at muscarinic receptors, and mild anti-inflammatory effects that can contribute to symptom relief.[3][13]
Caption: Signaling pathway of this compound leading to smooth muscle relaxation.
Part 4: Analytical Methodology: A Protocol for Quantification and Stability Assessment
The development of robust and reliable analytical methods is crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and forced degradation studies to establish stability profiles.[16][17] High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the separation and quantification of this compound.
The following workflow and protocol are synthesized from established methodologies in the scientific literature.[16][17][18] The causality behind these choices lies in the need for a selective and sensitive method that can separate the parent drug from potential impurities or degradation products.[17] A reversed-phase C18 column is chosen for its versatility in retaining and separating moderately polar organic compounds like Tiropramide. A gradient elution is employed to ensure that both the parent compound and any potential, more polar or less polar, degradation products are effectively resolved and eluted within a reasonable timeframe.
Caption: Experimental workflow for the HPLC analysis of this compound.
Experimental Protocol: HPLC Method for Tiropramide HCl
This protocol is designed to be a self-validating system, where system suitability tests (e.g., peak symmetry, resolution, and reproducibility of replicate injections) must be performed prior to sample analysis to ensure the system is performing correctly.
1. Materials and Reagents:
-
This compound Reference Standard
-
Ammonium Formate (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (for pH adjustment)
-
Ultrapure Water
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Analytical column: Agilent C18 (250 x 4.6 mm, 5 µm particle size) or equivalent.[16][17]
3. Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 3.6 with Formic Acid.[16][17]
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection Wavelength: 254 nm.[19]
-
Injection Volume: 10 µL.
-
Gradient Elution Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
4. Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phases) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by serial dilution.
-
Sample Preparation: Prepare sample solutions (e.g., from formulated products or stability study aliquots) by dissolving/diluting them in the same solvent as the standard to achieve a concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions for quantification. Bracket sample injections with standard checks to monitor system drift.
-
Data Processing: Integrate the peak area corresponding to this compound. Quantify the amount in samples by comparing their peak areas to the calibration curve generated from the standards.
Conclusion
This compound is a well-characterized antispasmodic agent with significant therapeutic applications. Its identification is standardized through its CAS number (53567-47-8) and a range of chemical and commercial synonyms. The compound's efficacy stems from a sophisticated, multi-faceted mechanism of action centered on the elevation of intracellular cAMP, leading to a reduction in cytosolic calcium and subsequent smooth muscle relaxation. For professionals in drug development and research, the availability of robust analytical methods, such as the HPLC protocol detailed herein, is essential for ensuring quality, stability, and accurate characterization in both preclinical and clinical settings. This guide provides the foundational technical knowledge required to effectively work with and understand this important pharmaceutical compound.
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MedKoo Biosciences. This compound | CAS# 53567-47-8 | Smooth Muscle Anti-spasmodic Agent.
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Patsnap Synapse. (2024). What is the mechanism of this compound?
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Patsnap Synapse. (2024). What is this compound used for?
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MIMS Philippines. Tiropramide: Uses, Dosage, Side Effects and More.
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Zynapte RxHive. Tiropramide.
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Smolecule. Buy this compound | 53567-47-8.
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ResearchGate. (2023). Chromatographic separation of this compound and its degradation products along with their structural characterization using LC-QTOF-MS/MS and NMR.
-
PubMed. (2023). Chromatographic separation of this compound and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance.
-
SciSpace. (2022). (Open Access) Chromatographic separation of this compound and its degradation products along with their structural characterization using LC-QTOF-MS/MS and NMR.
-
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-
ResearchGate. (2004). Enantioseparation of tiropramide by HPLC.
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Tiropramide Hydrochloride Enantiomers: A Technical Guide to Stereoselective Activity and Analysis
Abstract
Tiropramide hydrochloride is a widely utilized antispasmodic agent, primarily prescribed for the management of smooth muscle spasms associated with irritable bowel syndrome (IBS) and other gastrointestinal disorders.[1][2] Marketed as a racemic mixture, tiropramide possesses a single chiral center, and therefore exists as two enantiomers.[3] While the pharmacological activity of the racemate is well-documented, a significant knowledge gap persists regarding the specific contributions of the individual (R)- and (S)-enantiomers to the overall therapeutic effect. This technical guide provides a comprehensive overview of the current understanding of tiropramide's enantiomers, delving into their mechanism of action, the limited available data on their stereoselective activity, and detailed protocols for their analytical separation. This document is intended for researchers, scientists, and drug development professionals investigating the nuanced pharmacology of chiral compounds.
Introduction: The Significance of Chirality in Drug Action
The three-dimensional structure of a drug molecule is a critical determinant of its interaction with biological targets, which are themselves chiral. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profound differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to adverse effects. Regulatory agencies increasingly advocate for the development of single-enantiomer drugs to optimize therapeutic outcomes and enhance safety profiles.
Tiropramide, chemically named α-(benzoylamino)-4-[2-(diethylamino)ethoxy]-N,N-dipropylbenzenepropanamide, is administered as a racemic mixture.[3] Understanding the individual pharmacological profiles of its enantiomers is paramount for a complete comprehension of its therapeutic action and for any future development of stereochemically pure formulations.
Mechanism of Action: A Multifaceted Approach to Smooth Muscle Relaxation
The antispasmodic effect of this compound is not attributed to a single molecular interaction but rather to a convergence of several mechanisms that ultimately lead to the relaxation of smooth muscle cells.[1][4] The primary pathways implicated are:
-
Inhibition of Phosphodiesterase (PDE): Tiropramide inhibits the phosphodiesterase enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP).[4]
-
Elevation of Intracellular cAMP: By inhibiting PDE, tiropramide leads to an increase in intracellular cAMP levels.[1][4]
-
Modulation of Intracellular Calcium (Ca2+) Levels: Elevated cAMP promotes the binding of calcium ions to the sarcoplasmic reticulum, effectively reducing the concentration of free intracellular Ca2+ available for muscle contraction.[1] Some evidence also suggests that tiropramide may inhibit Ca2+ uptake and release.[5]
-
Muscarinic Receptor Antagonism: There are indications that tiropramide may possess anticholinergic properties by acting as an antagonist at muscarinic receptors on smooth muscle cells.
The interplay of these mechanisms culminates in the relaxation of gastrointestinal, biliary, and urogenital smooth muscle, thereby alleviating spasms and associated pain.
Figure 1: Simplified signaling pathway of Tiropramide's mechanism of action.
Stereoselective Activity of Tiropramide Enantiomers: An Area for Further Research
A critical aspect of this guide is the exploration of the differential activities of tiropramide's enantiomers. While comprehensive, quantitative data remains elusive in publicly accessible literature, some key findings have been reported.
One study has characterized the in vitro pharmacological profiles of the D and L optical isomers of tiropramide. Unfortunately, this study does not provide specific comparative data such as IC50 or EC50 values for the individual enantiomers against their molecular targets.
In terms of safety, it has been reported that the toxicity of the chiral forms of tiropramide does not significantly differ from that of the racemic substance.[6] This suggests that the distomer, if one exists, may not contribute significantly to adverse effects, although this does not preclude the possibility of one enantiomer being therapeutically more potent.
Data Summary Table
| Enantiomer/Mixture | Pharmacological Activity | Toxicity Profile |
| Racemic Tiropramide | Broad-spectrum antispasmodic activity.[6] | Generally well-tolerated; potential for cardiovascular effects at high doses.[6] |
| (R)-Tiropramide | Characterized in vitro, but specific activity data is not available. | Does not differ significantly from the racemic substance.[6] |
| (S)-Tiropramide | Characterized in vitro, but specific activity data is not available. | Does not differ significantly from the racemic substance.[6] |
The lack of detailed, comparative quantitative data on the enantiomers of tiropramide represents a significant opportunity for future research. Such studies would be invaluable in determining if a "chiral switch" to a single-enantiomer formulation would be beneficial.
Experimental Protocols for Enantioseparation
The successful investigation of tiropramide's enantiomers hinges on robust and reliable analytical methods for their separation and quantification. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) have been successfully employed for this purpose.
High-Performance Liquid Chromatography (HPLC) Method for Enantioseparation
The following protocol is a synthesis of methodologies reported in the literature for the chiral separation of tiropramide.[3][7]
Objective: To achieve baseline separation of the (R)- and (S)-enantiomers of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral Stationary Phase (CSP): A leucine-derived chiral stationary phase has been shown to provide good resolution.[3][7]
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic Acid (Glacial, analytical grade)
-
Triethylamine (TEA, analytical grade)
-
This compound reference standard (racemic)
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Leucine-derived Chiral Stationary Phase | Provides the chiral environment necessary for enantiomeric recognition. |
| Mobile Phase | A: Methanol:Water:Acetic Acid:Triethylamine (700:300:2:1, v/v/v/v) | The combination of organic modifier, aqueous phase, and additives optimizes the interaction between the enantiomers and the CSP. TEA is crucial for good resolution.[3] |
| B: Acetonitrile:Water:Acetic Acid:Triethylamine (700:300:2:1, v/v/v/v) | An alternative mobile phase for method development and optimization. | |
| Flow Rate | 1.0 - 1.5 mL/min | A higher flow rate can lead to faster elution times.[3] |
| Column Temperature | Ambient or controlled at 25°C | To ensure reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for the detection of aromatic compounds like tiropramide. |
| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |
Procedure:
-
Mobile Phase Preparation: Prepare the chosen mobile phase by accurately measuring the required volumes of each component. Mix thoroughly and degas before use.
-
Standard Solution Preparation: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL. Prepare working standards by further dilution.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection and Analysis: Inject the standard solution and record the chromatogram.
-
Data Analysis: Identify the two enantiomer peaks and calculate the resolution factor (Rs). An Rs value > 1.5 indicates baseline separation.
Figure 2: General workflow for HPLC-based enantioseparation of Tiropramide.
Capillary Electrophoresis (CE) Method for Enantioseparation
Capillary electrophoresis offers a high-efficiency alternative for chiral separations. The following is a general protocol based on reported methods for the separation of tiropramide and other chiral amines.[8]
Objective: To separate the enantiomers of tiropramide using a chiral selector in the background electrolyte.
Instrumentation:
-
Capillary Electrophoresis (CE) system with a power supply, autosampler, capillary cartridge, and a UV-Vis or DAD detector.
-
Fused-silica capillary (e.g., 50 µm I.D., effective length 40 cm).
Reagents:
-
Tris (analytical grade)
-
Phosphoric acid (analytical grade)
-
Sodium Hydroxide (analytical grade)
-
Sulfated-β-cyclodextrin (S-β-CD) or other suitable chiral selector.
-
This compound reference standard (racemic)
-
Methanol (HPLC grade)
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
Electrophoretic Conditions:
| Parameter | Condition | Rationale |
| Capillary | Fused-silica, 50 µm I.D. | Standard capillary for CE separations. |
| Background Electrolyte (BGE) | 100 mM Tris/phosphate buffer, pH 2.5, containing 0.3% (m/v) S-β-CD | The acidic pH ensures tiropramide is protonated and the chiral selector (S-β-CD) facilitates differential migration of the enantiomers. |
| Voltage | 25 kV | Provides the driving force for electrophoretic separation. |
| Temperature | 25°C | Controlled temperature ensures reproducible migration times. |
| Detection | 200 nm | Wavelength for detection of the analyte. |
| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 seconds) | A common method for sample introduction in CE. |
Procedure:
-
Capillary Conditioning: Before first use, condition the capillary by flushing with 1 M NaOH, followed by water, and then the background electrolyte.
-
BGE Preparation: Prepare the Tris/phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Dissolve the required amount of S-β-CD in the buffer. Filter and degas the BGE.
-
Sample Preparation: Dissolve the racemic this compound standard in water or a suitable solvent at an appropriate concentration.
-
System Setup: Install the capillary and fill it with the BGE. Place the inlet and outlet vials containing the BGE in the instrument.
-
Analysis: Perform a blank run with the BGE, then inject the sample and apply the voltage.
-
Data Analysis: Analyze the resulting electropherogram to determine the migration times and peak areas of the two enantiomers.
Conclusion and Future Perspectives
This compound is an effective antispasmodic agent, but a deeper understanding of its pharmacology requires a thorough investigation of its individual enantiomers. This guide has synthesized the current knowledge on the mechanism of action of tiropramide and highlighted the critical need for research into the stereoselective activities of its (R)- and (S)-isomers. The provided experimental protocols for HPLC and CE separation offer a starting point for researchers aiming to elucidate these differences.
Future research should focus on:
-
Quantitative Pharmacological Characterization: Determining the IC50 or EC50 values of the individual enantiomers for phosphodiesterase inhibition, calcium channel modulation, and muscarinic receptor binding.
-
In Vivo Studies: Comparing the in vivo efficacy and pharmacokinetics of the individual enantiomers in animal models of gastrointestinal disorders.
-
Metabolic Profiling: Investigating potential stereoselectivity in the metabolism of tiropramide.
The insights gained from such studies will be instrumental in determining whether the development of a single-enantiomer formulation of tiropramide could offer a superior therapeutic profile, ultimately benefiting patients with smooth muscle spasm-related conditions.
References
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Ryoo, J. J., Heo, K. S., Choi, E. S., Park, J. H., & Lee, W. (2004). Enantioseparation of tiropramide by HPLC. Chirality, 16 Suppl, S51–S54. [Link]
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Ryoo, J. J., Heo, K. S., Choi, E. S., Park, J. H., & Lee, W. (2004). Enantioseparation of tiropramide by HPLC. ResearchGate. [Link]
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Chiral Separation for Enantiomeric Determination in the Pharmaceutical Industry. IAPC-OBP. [Link]
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Kumar, P., & Singh, S. (2023). Chromatographic separation of this compound and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance. Biomedical chromatography : BMC, 37(7), e5636. [Link]
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Modroiu, A., et al. (2023). Quality by design-guided development of a capillary electrophoresis method for the simultaneous chiral purity determination of tamsulosin. Journal of Pharmaceutical and Biomedical Analysis, 235, 115650. [Link]
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(2022). (Open Access) Chromatographic separation of this compound and its degradation products along with their structural characterization using LC-QTOF-MS/MS and NMR. SciSpace. [Link]
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Tiropramide. Zynapte RxHive. [Link]
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Application of Capillary Electrophoresis to Pharmaceutical Analysis. Springer Protocols. [Link]
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Setnikar, I., et al. (1984). Antispasmodic activity of tiropramide. Arzneimittel-Forschung, 34(6), 685-691. [Link]
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Lima, J. J., et al. (1986). Stereoselective effects of disopyramide enantiomers in humans. Clinical pharmacology and therapeutics, 40(4), 436-441. [Link]
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Enantioselective Drug Recognition by Drug Transporters. ResearchGate. [Link]
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Lee, O. Y., et al. (2012). Efficacy and Safety of Tiropramide in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium. Journal of clinical gastroenterology, 46(3), 228-235. [Link]
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Takayanagi, I., et al. (1989). Pharmacological properties of tiropramide, an antispasmodic drug. General pharmacology, 20(3), 335-339. [Link]
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What is this compound used for? - Patsnap Synapse. (2024). Patsnap. [Link]
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Chiral Drugs: An Overview. Iranian journal of pharmaceutical research : IJPR, 10(1), 11-22. [Link]
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Narducci, F., et al. (1989). [Controlled clinical study on the efficacy of this compound in the treatment of irritable colon: comparison with octylonium bromide]. La Clinica terapeutica, 130(4), 245-252. [Link]
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Physicochemical Properties of Tiropramide Hydrochloride
An In-Depth Technical Guide to the In Vitro Characterization of Tiropramide Hydrochloride
This guide provides a comprehensive framework for the in vitro pharmacological characterization of this compound. As a tyrosine derivative with potent spasmolytic properties, a multi-tiered analytical approach is essential to fully elucidate its mechanism of action and define its therapeutic potential.[1][2] This document moves beyond rote protocols to explain the scientific causality behind each experimental choice, ensuring a robust and self-validating characterization cascade for researchers and drug development professionals.
This compound is primarily indicated for smooth muscle spasms, particularly in the gastrointestinal tract, such as in irritable bowel syndrome (IBS) and biliary dyskinesia.[3][4][5] Its efficacy stems from a multifaceted mechanism that includes the modulation of intracellular second messengers and ion handling.[6] This guide will detail the essential assays required to dissect these mechanisms, from functional tissue-based studies to specific enzymatic and cellular assays.
A foundational understanding of a compound's physical and chemical properties is critical for proper handling, formulation, and interpretation of experimental results.
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₂ClN₃O₃ | [7][8] |
| Molecular Weight | ~504.11 g/mol | [4][7][9] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 180 - 184 °C | [2][4] |
| Water Solubility | 620 mg/L | [10] |
| pKa | 3.1 | [1] |
Part 1: Functional Characterization of Spasmolytic Activity in Intact Tissue
Scientific Rationale: The primary therapeutic action of Tiropramide is smooth muscle relaxation.[6] Therefore, the cornerstone of its in vitro characterization is a functional assay using isolated organ tissue. This ex vivo approach maintains the physiological complexity of the tissue, including intact receptors, signaling pathways, and contractile apparatus, providing the most clinically relevant initial data on potency and efficacy. We select tissues rich in smooth muscle, such as the guinea pig ileum or rat colon, which are well-established models for assessing antispasmodic agents.[11]
Organ Bath Assay for Smooth Muscle Contractility
This experiment quantifies Tiropramide's ability to relax pre-contracted smooth muscle tissue in a concentration-dependent manner.
-
Tissue Preparation:
-
Humanely euthanize a Sprague-Dawley rat according to approved institutional animal care guidelines.
-
Perform a laparotomy and carefully excise a 2-3 cm segment of the distal colon.
-
Immediately place the tissue segment in cold, oxygenated (95% O₂ / 5% CO₂) Tyrode's or Krebs-Henseleit solution.
-
Gently flush the lumen to remove contents and cut the segment into 1.5 cm longitudinal strips.
-
-
Mounting and Equilibration:
-
Tie one end of a tissue strip to a fixed hook in a 10 mL organ bath chamber containing Krebs-Henseleit solution at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Tie the other end to an isometric force transducer connected to a data acquisition system.
-
Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.
-
-
Induction of Contraction and Tiropramide Application:
-
Induce a stable, submaximal contraction by adding a contractile agonist to the bath. Acetylcholine (1 µM) or high-potassium chloride (KCl, 60 mM) are common choices. Using different agonists can provide initial insights into the mechanism (receptor-mediated vs. depolarization-induced contraction).
-
Once the contraction plateau is reached, add this compound cumulatively to the bath to achieve final concentrations ranging from 10 nM to 100 µM.
-
Allow the tissue to respond to each concentration for a set period (e.g., 5-10 minutes) until a stable relaxation is observed before adding the next concentration.
-
-
Data Analysis:
-
Record the force of contraction at each concentration.
-
Express the relaxation at each Tiropramide concentration as a percentage of the maximum contraction induced by the agonist.
-
Plot the percentage of relaxation against the log concentration of Tiropramide and fit the data to a four-parameter logistic equation to determine the IC₅₀ (half-maximal inhibitory concentration).
-
Caption: Workflow for assessing spasmolytic activity using an isolated organ bath.
| Parameter | Agonist: Acetylcholine (1 µM) | Agonist: KCl (60 mM) |
| IC₅₀ (µM) | Expected Value | Expected Value |
| Eₘₐₓ (% Relaxation) | Expected Value | Expected Value |
| Hill Slope | Expected Value | Expected Value |
Part 2: Deconvolution of the Molecular Mechanism
Scientific Rationale: Following the confirmation of functional activity, the next logical step is to investigate the underlying molecular mechanisms. Literature suggests Tiropramide's action is multifaceted, primarily involving the enhancement of intracellular cyclic adenosine monophosphate (cAMP) and the modulation of intracellular calcium (Ca²⁺).[6][12] The following assays are designed to independently validate and quantify these effects.
Intracellular cAMP Accumulation Assay
Causality: An increase in intracellular cAMP in smooth muscle cells leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light-Chain Kinase (MLCK).[6] This prevents the phosphorylation of myosin, leading to muscle relaxation. This assay directly measures the accumulation of cAMP in response to Tiropramide.
-
Cell Culture:
-
Culture primary human aortic smooth muscle cells (HASMC) or a suitable immortalized smooth muscle cell line in the recommended growth medium until they reach 80-90% confluency in a 96-well plate.
-
-
Assay Procedure:
-
Wash the cells once with warm, serum-free medium.
-
Pre-incubate the cells for 30 minutes in serum-free medium containing a broad-spectrum phosphodiesterase (PDE) inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX). This step is crucial for amplifying the cAMP signal by preventing its degradation, making the effect of a potential adenylyl cyclase activator or PDE inhibitor more pronounced.[1][12]
-
Add this compound at various concentrations (e.g., 10 nM to 100 µM) and incubate for 15-30 minutes at 37°C. Include a positive control like Forskolin (10 µM).
-
Terminate the reaction and lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.
-
-
Quantification:
-
Quantify the intracellular cAMP concentration in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence resonance energy transfer (FRET)-based assay kit, following the manufacturer's instructions.
-
Normalize the cAMP concentration to the total protein content of each well.
-
Caption: Tiropramide elevates cAMP by inhibiting PDE, leading to smooth muscle relaxation.
Phosphodiesterase (PDE) Inhibition Assay
Causality: The cAMP accumulation observed is hypothesized to result from the inhibition of PDE enzymes.[12][13] This biochemical assay directly measures Tiropramide's ability to inhibit PDE activity, confirming a key mechanistic claim.
-
Enzyme Preparation:
-
Prepare a crude enzyme extract from a relevant tissue (e.g., rabbit colon homogenate) or use a commercially available, purified human recombinant PDE isoform (e.g., PDE4 or PDE5).[12]
-
-
Assay Procedure:
-
Use a commercially available fluorescence polarization (FP)-based PDE assay kit.
-
In a 384-well plate, add the PDE enzyme, the fluorescently labeled cAMP substrate (e.g., FAM-cAMP), and varying concentrations of this compound. Include a known PDE inhibitor (e.g., Rolipram for PDE4) as a positive control.
-
Incubate the reaction at room temperature for 60 minutes to allow the enzyme to hydrolyze the substrate.
-
-
Detection:
-
Add the binding agent (e.g., anti-cAMP antibody) to the wells. In the absence of PDE activity, FAM-cAMP remains intact and is bound, resulting in a high FP signal. When PDE is active, FAM-cAMP is hydrolyzed to FAM-5'AMP, which is not bound, leading to a low FP signal.
-
Read the plate on an FP-capable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of PDE activity for each Tiropramide concentration relative to vehicle controls.
-
Plot the percent inhibition against log concentration and determine the IC₅₀ value.
-
| Tiropramide HCl Conc. (µM) | % PDE Inhibition |
| 0.01 | Expected Value |
| 0.1 | Expected Value |
| 1 | Expected Value |
| 10 | Expected Value |
| 100 | Expected Value |
| IC₅₀ (µM) | Calculated Value |
Intracellular Calcium (Ca²⁺) Flux Assay
Causality: Smooth muscle contraction is critically dependent on an increase in cytosolic Ca²⁺.[6] Tiropramide is reported to inhibit Ca²⁺ influx and promote its sequestration into the sarcoplasmic reticulum.[3][6][14] This assay visualizes and quantifies the effect of Tiropramide on intracellular Ca²⁺ dynamics in response to a contractile stimulus.
-
Cell Preparation and Dye Loading:
-
Seed smooth muscle cells onto a 96-well black, clear-bottom plate and grow to confluency.
-
Wash cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Load the cells with a fluorescent Ca²⁺ indicator dye (e.g., 5 µM Fluo-4 AM) for 45-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside.
-
Wash the cells gently to remove excess extracellular dye.
-
-
Fluorescence Measurement:
-
Place the plate into a fluorescence plate reader (e.g., FLIPR or FlexStation) equipped with an automated liquid handling system.
-
Establish a stable baseline fluorescence reading for 1-2 minutes.
-
Add varying concentrations of this compound and incubate for 5-10 minutes.
-
Inject a Ca²⁺-mobilizing agonist (e.g., 1 µM Carbachol) and immediately begin recording the fluorescence intensity over time (typically for 3-5 minutes).
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is proportional to the change in intracellular [Ca²⁺].
-
Quantify the response by measuring the peak fluorescence intensity or the area under the curve (AUC).
-
Determine the IC₅₀ of Tiropramide for the inhibition of the agonist-induced calcium signal.
-
Part 3: In Vitro Safety and Selectivity Profiling
Trustworthiness: A critical component of any drug characterization is establishing its therapeutic window. A compound is only useful if its therapeutic effects occur at concentrations well below those that cause general cellular toxicity. This section describes a standardized method to assess the in vitro cytotoxicity of Tiropramide, providing a preliminary safety assessment.
Cell Viability and Cytotoxicity Assay
This protocol assesses the effect of Tiropramide on the metabolic activity of cells, which serves as a proxy for cell viability. By testing against both a target cell type (smooth muscle) and a non-target, metabolically active cell type (e.g., HepG2 human liver cells), we can derive a selectivity index.[15]
-
Cell Seeding:
-
Seed human aortic smooth muscle cells (HASMC) and HepG2 cells into separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a broad range of this compound concentrations (e.g., 0.1 µM to 500 µM) for 48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., 10% DMSO or Staurosporine).
-
-
Viability Assessment (MTT Assay Example):
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Express the absorbance data as a percentage of the vehicle-treated control cells.
-
Plot the percent viability against the log concentration of Tiropramide to determine the CC₅₀ (half-maximal cytotoxic concentration).
-
Calculate the Selectivity Index (SI) = CC₅₀ (HepG2) / IC₅₀ (functional assay, e.g., organ bath). A higher SI value is desirable.
-
| Parameter | HASMC (Target Cells) | HepG2 (Non-Target Liver Cells) |
| CC₅₀ (µM) | Calculated Value | Calculated Value |
| Selectivity Index (SI) | - | CC₅₀ (HepG2) / IC₅₀ (Functional) |
Conclusion
This technical guide outlines a logical and comprehensive workflow for the in vitro characterization of this compound. By systematically progressing from high-level functional assays in intact tissues to specific mechanistic studies at the cellular and enzymatic level, and concluding with a foundational safety assessment, researchers can build a robust pharmacological profile. This integrated data package is essential for understanding the compound's therapeutic potential and guiding further drug development efforts. The emphasis on scientific rationale and self-validating protocols ensures the generation of reliable and interpretable data.
References
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Patsnap Synapse. (2024). What is the mechanism of this compound? Retrieved from Patsnap Synapse. [Link]
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Patsnap Synapse. (2024). What is this compound used for? Retrieved from Patsnap Synapse. [Link]
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Zynapte RxHive. Tiropramide. Retrieved from Zynapte RxHive. [Link]
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Setnikar, I., Cereda, R., Pacini, M. A., Revel, L., & Makovec, F. (1989). Pharmacological Characterisation of the Smooth Muscle Antispasmodic Agent Tiropramide. Arzneimittelforschung, 39(9), 1114-1119. [Link]
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MIMS Philippines. Tiropramide. Retrieved from MIMS. [Link]
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Vidal y Plana, R. R., Cifarelli, A., & Setnikar, I. (1981). Mechanism of smooth muscle relaxation by tiropramide. Journal of Pharmacy and Pharmacology, 33(1), 19-24. [Link]
-
Takayanagi, I., Hisayama, T., Iwase, M., Sakuma, N., & Nagai, H. (1989). Pharmacological properties of tiropramide, an antispasmodic drug. General Pharmacology, 20(3), 335-339. [Link]
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PharmaCompass. Tiropramide HCl | Drug Information, Uses, Side Effects, Chemistry. Retrieved from PharmaCompass. [Link]
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PubChem. This compound. Retrieved from National Center for Biotechnology Information. [Link]
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Lee, J. G. (2001). Inhibitory Effects of Tiropramide and Propiverine HCI against Smooth Muscle Contraction of Rat Urinary Bladder. Korean Journal of Urology, 42(11), 1173-1178. [Link]
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Kim, T. H., et al. (2020). Population Pharmacokinetic Analysis of Tiropramide in Healthy Korean Subjects. Pharmaceuticals, 13(10), 323. [Link]
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Setnikar, I., Cereda, R., Pacini, M. A., Revel, L., & Makovec, F. (1989). Antispasmodic activity of tiropramide. Arzneimittelforschung, 39(9), 1109-1114. [Link]
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Axxam SpA. In Vitro Assays | Exploratory Toxicology. Retrieved from Axxam. [Link]
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Bolognese, A., et al. (1984). Controlled clinical study on the efficacy of this compound in the treatment of irritable colon: comparison with octylonium bromide. Minerva Medica, 75(1-2), 23-31. [Link]
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Corazziari, E., et al. (1986). Controlled study of the effects of tiropramide on biliary dyskinesia. Pharmatherapeutica, 4(8), 512-517. [Link]
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Tiropramide Hydrochloride: A Technical Guide to its Core Mechanism of Calcium Influx Inhibition
This in-depth technical guide provides a comprehensive exploration of the molecular mechanisms underlying the spasmolytic effects of tiropramide hydrochloride, with a primary focus on its role in the inhibition of calcium influx in smooth muscle cells. This document is intended for researchers, scientists, and drug development professionals engaged in the study of smooth muscle physiology and pharmacology.
Introduction: this compound as a Multifaceted Spasmolytic Agent
This compound is a potent antispasmodic agent utilized in the clinical management of smooth muscle spasms, particularly in the gastrointestinal tract, such as in irritable bowel syndrome (IBS).[1][2] Its therapeutic efficacy stems from a multi-faceted mechanism of action that converges on the reduction of intracellular calcium availability, a critical determinant of smooth muscle contraction.[3][4] Unlike traditional antispasmodics that may rely on a single mode of action, tiropramide orchestrates smooth muscle relaxation through a dual approach: the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels and the direct inhibition of calcium ion influx.[3][4] This guide will dissect these mechanisms, with a particular emphasis on the current understanding of how tiropramide inhibits calcium influx.
The Dual-Pronged Mechanism of Action of Tiropramide
The spasmolytic activity of tiropramide is not attributable to a single molecular interaction but rather to a synergistic interplay of at least two major pathways within the smooth muscle cell.
Elevation of Intracellular cAMP via Phosphodiesterase (PDE) Inhibition
A primary and well-documented mechanism of tiropramide is its ability to increase intracellular concentrations of cyclic AMP (cAMP).[1][3][5] This is achieved through the inhibition of phosphodiesterase (PDE), the enzyme responsible for the degradation of cAMP.[1][3] The elevation of cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets that promote muscle relaxation.[3] A key consequence of this pathway is the enhanced sequestration of intracellular calcium. PKA phosphorylates phospholamban, a regulatory protein of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA) pump. This phosphorylation relieves the inhibitory effect of phospholamban on SERCA, leading to increased uptake of Ca²⁺ into the sarcoplasmic reticulum.[3][5] This effectively reduces the cytosolic free calcium concentration, making less calcium available to bind with calmodulin and initiate the contractile cascade.[3][5]
Direct Inhibition of Calcium Influx
In addition to its effects on intracellular calcium sequestration, tiropramide is reported to directly inhibit the influx of calcium ions from the extracellular space into the smooth muscle cell.[3][4] This action is crucial as the influx of extracellular calcium is a primary trigger for smooth muscle contraction. However, the precise molecular targets within the plasma membrane's calcium channel repertoire remain an area of active investigation. While some studies suggest a direct myotropic effect involving the inhibition of calcium ion entry, the specific subtypes of calcium channels affected by tiropramide are not yet fully elucidated.[3] One study noted that tiropramide exhibited "very small calcium channel blocking activity" in vascular smooth muscles, implying that its potency or mechanism of calcium channel blockade may be tissue-specific.[6]
The following diagram illustrates the dual mechanism of action of tiropramide in inducing smooth muscle relaxation.
Caption: Dual mechanism of tiropramide action.
Experimental Protocols for Elucidating Tiropramide's Mechanism
To rigorously investigate the mechanisms of tiropramide, a combination of in vitro and cellular assays is essential. The following are representative protocols that form the foundation for studying its effects on calcium signaling.
Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol allows for the ratiometric measurement of intracellular calcium concentrations in response to tiropramide.[7][8][9]
Objective: To determine the effect of tiropramide on intracellular calcium levels in smooth muscle cells.
Materials:
-
Primary smooth muscle cells or a suitable cell line (e.g., A7r5)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
This compound stock solution
-
Ionomycin
-
EGTA
-
Fluorescence plate reader or microscope with dual-excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Culture: Plate smooth muscle cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: a. Prepare a Fura-2 AM loading solution (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS). b. Wash the cells once with HBSS. c. Incubate the cells with the Fura-2 AM loading solution for 45-60 minutes at 37°C in the dark. d. Wash the cells twice with HBSS to remove extracellular dye.
-
Measurement: a. Place the plate in a fluorescence plate reader pre-warmed to 37°C. b. Measure the baseline fluorescence by exciting at 340 nm and 380 nm and recording the emission at 510 nm for a few minutes. c. Add this compound at various concentrations to the wells. d. Continue to record the fluorescence ratio (F340/F380) over time. e. At the end of the experiment, add ionomycin to obtain the maximum fluorescence ratio (Rmax), followed by the addition of EGTA to chelate Ca²⁺ and obtain the minimum fluorescence ratio (Rmin).
-
Data Analysis: Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380).
Patch-Clamp Electrophysiology for Calcium Channel Activity
To directly assess the effect of tiropramide on calcium channel currents, the patch-clamp technique is the gold standard.[10][11][12]
Objective: To determine if tiropramide directly blocks voltage-gated calcium channels.
Materials:
-
Isolated smooth muscle cells
-
Patch-clamp rig with amplifier, data acquisition system, and microscope
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular and extracellular recording solutions (formulated to isolate Ca²⁺ currents)
-
This compound solutions of varying concentrations
Procedure:
-
Cell Preparation: Isolate single smooth muscle cells using enzymatic digestion.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ.
-
Whole-Cell Recording: a. Establish a gigaohm seal between the patch pipette and the cell membrane. b. Rupture the cell membrane to achieve the whole-cell configuration. c. Clamp the cell at a holding potential (e.g., -80 mV). d. Apply a series of depolarizing voltage steps to elicit voltage-gated calcium channel currents.
-
Drug Application: a. Record baseline calcium currents. b. Perfuse the cell with an extracellular solution containing this compound. c. Record the calcium currents in the presence of the drug. d. Perform a washout with the control extracellular solution to check for reversibility.
-
Data Analysis: a. Measure the peak amplitude of the calcium currents before, during, and after drug application. b. Construct a dose-response curve to determine the IC50 of tiropramide for calcium channel inhibition.
The following diagram outlines a conceptual workflow for investigating tiropramide's effect on calcium channels.
Caption: Experimental workflow for mechanism elucidation.
Quantitative Data Summary
| Mechanism of Action | Effect | Consequence |
| Phosphodiesterase (PDE) Inhibition | Increased intracellular cAMP | Enhanced Ca²⁺ sequestration in the sarcoplasmic reticulum, leading to muscle relaxation |
| Direct Calcium Influx Inhibition | Reduced entry of extracellular Ca²⁺ | Decreased availability of Ca²⁺ for binding to calmodulin, preventing muscle contraction |
| Anticholinergic Properties (putative) | Blockade of muscarinic receptors | Attenuation of acetylcholine-induced smooth muscle contraction |
Conclusion and Future Directions
This compound exerts its spasmolytic effects through a sophisticated, dual-pronged mechanism that ultimately reduces the availability of intracellular calcium required for smooth muscle contraction. The well-established pathway of phosphodiesterase inhibition leading to increased cAMP and subsequent calcium sequestration in the sarcoplasmic reticulum is a cornerstone of its action.[3][5] Concurrently, evidence points towards a direct inhibition of calcium influx at the plasma membrane, although the specific ion channels targeted by tiropramide remain to be definitively identified.[3][4]
Future research should focus on elucidating the molecular details of this direct calcium influx inhibition. High-throughput screening against a panel of cloned calcium channel subtypes and detailed electrophysiological studies, such as those outlined in this guide, will be instrumental in identifying the specific targets and characterizing the kinetics of inhibition. A deeper understanding of tiropramide's interactions with various calcium channels will not only refine our knowledge of its mechanism of action but also pave the way for the development of more selective and potent spasmolytic agents.
References
-
Vidal y Plana, R. R., Cifarelli, A., & Setnikar, I. (1981). Mechanism of smooth muscle relaxation by tiropramide. Journal of Pharmacy and Pharmacology, 33(1), 19–24. [Link]
-
Patsnap Synapse. (2024). What is this compound used for? Retrieved from [Link]
-
Zynapte RxHive. (n.d.). Tiropramide. Retrieved from [Link]
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MIMS. (n.d.). Tiropramide. Retrieved from [Link]
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Setnikar, I., Cereda, R., Pacini, M. A., Revel, L., & Makovec, F. (1989). Pharmacological characterisation of the smooth muscle antispasmodic agent tiropramide. Arzneimittel-Forschung, 39(9), 1114–1119. [Link]
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Lee, K. N., Lee, O. Y., Choi, M. G., Sohn, C. I., Huh, K. C., Park, K. S., ... & Sung, I. K. (2015). Efficacy and Safety of Tiropramide in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium. Journal of Neurogastroenterology and Motility, 21(3), 384–392. [Link]
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Vidal y Plana, R. R., Cifarelli, A., & Setnikar, I. (1981). Mechanism of smooth muscle relaxation by tiropramide. Journal of Pharmacy and Pharmacology, 33(1), 19–24. [Link]
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Horn, R., & Marty, A. (1988). Muscarinic activation of ionic currents measured by a new whole-cell recording method. The Journal of general physiology, 92(2), 145–159. [Link]
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Hamill, O. P., Marty, A., Neher, E., Sakmann, B., & Sigworth, F. J. (1981). Improved patch-clamp techniques for high-resolution current recording from cells and cell-free membrane patches. Pflugers Archiv, 391(2), 85–100. [Link]
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The Central Role of Cyclic AMP in the Spasmolytic Action of Tiropramide Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiropramide hydrochloride is a potent spasmolytic agent widely utilized for the management of smooth muscle spasms in the gastrointestinal, biliary, and urogenital tracts.[1][2] Its therapeutic efficacy stems from a multifaceted mechanism of action, with the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels playing a pivotal role. This technical guide provides a comprehensive exploration of the molecular pathways through which tiropramide exerts its effects, with a primary focus on its function as a phosphodiesterase (PDE) inhibitor and the subsequent cAMP-mediated signaling cascade that leads to smooth muscle relaxation. Detailed experimental protocols for assessing the spasmolytic activity and cAMP levels are also presented to facilitate further research and drug development in this area.
Introduction: The Clinical Significance of Spasmolysis
Smooth muscle spasms are involuntary contractions that can lead to significant pain and dysfunction in various organ systems, including the digestive and urinary tracts.[3] Pharmacological intervention with spasmolytic agents aims to alleviate these symptoms by promoting smooth muscle relaxation. This compound has emerged as an effective therapeutic option due to its direct action on smooth muscle cells, leading to a reduction in spasticity and associated pain.[4] While its mechanism is known to be complex, involving interactions with calcium channels and muscarinic receptors, the elevation of intracellular cAMP is a cornerstone of its spasmolytic effect.[5]
The cAMP Signaling Pathway in Smooth Muscle Relaxation
Cyclic AMP is a critical second messenger that governs a wide array of cellular processes, including the regulation of smooth muscle tone.[6] In smooth muscle cells, an increase in intracellular cAMP concentration triggers a signaling cascade that ultimately results in relaxation. This pathway is initiated by the activation of adenylyl cyclase, an enzyme that synthesizes cAMP from ATP. The primary downstream effector of cAMP is Protein Kinase A (PKA), a serine/threonine kinase.[7]
Upon binding of cAMP, the catalytic subunits of PKA are released and activated. These active subunits then phosphorylate a number of intracellular target proteins that collectively contribute to muscle relaxation through two main mechanisms:
-
Decreased Intracellular Calcium Concentration: PKA can phosphorylate and activate plasma membrane Ca2+-ATPase, which actively pumps Ca2+ out of the cell. It can also phosphorylate phospholamban, a protein associated with the sarcoplasmic reticulum Ca2+-ATPase (SERCA), leading to increased Ca2+ sequestration into the sarcoplasmic reticulum. Furthermore, PKA can inhibit L-type calcium channels, reducing the influx of extracellular Ca2+.[7]
-
Decreased Calcium Sensitivity of the Contractile Apparatus: PKA can directly phosphorylate and inhibit Myosin Light Chain Kinase (MLCK), the enzyme responsible for phosphorylating the myosin light chain, a key step in the initiation of muscle contraction.[5] Additionally, PKA can phosphorylate and inactivate RhoA, a small GTPase that plays a role in sensitizing the contractile machinery to calcium.[1][8]
The following diagram illustrates the central role of cAMP and PKA in mediating smooth muscle relaxation.
Figure 1: The cAMP signaling pathway in smooth muscle relaxation.
This compound: A Multifaceted Spasmolytic Agent
Tiropramide's spasmolytic effects are attributed to a combination of mechanisms that ultimately lead to a decrease in the contractile state of smooth muscle cells.
Inhibition of Phosphodiesterase (PDE)
The primary mechanism by which tiropramide increases intracellular cAMP is through the inhibition of phosphodiesterase (PDE) enzymes.[9][10] PDEs are a superfamily of enzymes that catalyze the hydrolysis of cAMP to 5'-AMP, thereby terminating its signaling. By inhibiting PDE activity, tiropramide prevents the breakdown of cAMP, leading to its accumulation within the smooth muscle cell and the subsequent activation of the PKA signaling cascade, as detailed in the previous section. While the specific PDE isoenzyme selectivity profile of tiropramide is not extensively documented in publicly available literature, its ability to potentiate the effects of other cAMP-elevating agents suggests a significant role for PDE inhibition in its overall mechanism.[9]
Modulation of Calcium Ion Influx
In addition to its effects on cAMP, tiropramide has been shown to inhibit the influx of calcium ions into smooth muscle cells.[5][11] Calcium ions are essential for the initiation of smooth muscle contraction. By reducing calcium entry, tiropramide further contributes to muscle relaxation, acting synergistically with the cAMP-mediated pathway.
Anticholinergic Properties
Tiropramide also exhibits anticholinergic properties, meaning it can block the action of acetylcholine at muscarinic receptors on smooth muscle cells.[5] Acetylcholine is a key neurotransmitter that stimulates smooth muscle contraction. By antagonizing its effects, tiropramide provides an additional mechanism for inducing relaxation.
The following diagram illustrates the multifaceted mechanism of action of this compound.
Figure 3: Experimental workflow for investigating the spasmolytic effect of Tiropramide.
Data Presentation and Interpretation
The quantitative data obtained from the described experiments should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Spasmolytic Potency of this compound
| Tissue Preparation | Spasmogen | EC50 (µM) |
| Guinea Pig Ileum | Acetylcholine (1 µM) | [Insert Value] |
| Rat Colon | Histamine (10 µM) | [Insert Value] |
| Rabbit Jejunum | KCl (80 mM) | [Insert Value] |
Table 2: Effect of this compound on Intracellular cAMP Levels
| Tissue/Cell Type | Tiropramide Conc. (µM) | Fold Increase in cAMP (vs. Control) |
| Cultured Rat Aortic Smooth Muscle Cells | 1 | [Insert Value] |
| 10 | [Insert Value] | |
| 100 | [Insert Value] | |
| Guinea Pig Ileum Tissue | 10 | [Insert Value] |
Conclusion and Future Directions
This compound is a valuable therapeutic agent for the management of smooth muscle spasms, and its spasmolytic action is intrinsically linked to the elevation of intracellular cAMP. The primary mechanism for this increase is the inhibition of phosphodiesterase enzymes, which is further complemented by the drug's effects on calcium influx and its anticholinergic properties. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the intricate molecular pharmacology of tiropramide and to explore the potential of novel spasmolytic agents that target the cAMP signaling pathway.
Future research should focus on identifying the specific PDE isoenzymes that are targeted by tiropramide and determining its IC50 values for these enzymes. This information will provide a more complete understanding of its selectivity and potency as a PDE inhibitor and may guide the development of more targeted and effective spasmolytic drugs with improved side-effect profiles.
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Vidal y Plana, R. R., Cifarelli, A., & Setnikar, I. (1981). Mechanism of smooth muscle relaxation by tiropramide. Journal of Pharmacy and Pharmacology, 33(1), 19–24. [Link]
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Murthy, K. S., Zhou, H., Grider, J. R., & Makhlouf, G. M. (2001). Inhibition of sustained smooth muscle contraction by PKA and PKG preferentially mediated by phosphorylation of RhoA. American Journal of Physiology-Gastrointestinal and Liver Physiology, 281(4), G1006–G1016. [Link]
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Murthy, K. S., Zhou, H., Grider, J. R., & Makhlouf, G. M. (2001). Inhibition of sustained smooth muscle contraction by PKA and PKG preferentially mediated by phosphorylation of RhoA. PubMed.[Link]
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Pessina, F., et al. (1986). Effect of some smooth muscle relaxant drugs on calcium-related phenomena. PubMed.[Link]
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Setnikar, I., Cereda, R., Pacini, M. A., Revel, L., & Makovec, F. (1989). Pharmacological characterisation of the smooth muscle antispasmodic agent tiropramide. Arzneimittel-Forschung, 39(9), 1114–1119. [Link]
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Muñoz-Pérez, M. A., et al. (2012). Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle. PMC.[Link]
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Tiropramide Hydrochloride and its Modulatory Effects on Phosphodiesterase Activity: A Technical Guide for Researchers
Foreword: Unraveling the Intricacies of a Multifaceted Spasmolytic Agent
Tiropramide hydrochloride is a well-established antispasmodic agent utilized for the management of smooth muscle spasms, particularly in the gastrointestinal tract.[1] While its clinical efficacy is recognized, a deep dive into its precise molecular mechanism reveals a fascinating interplay with the phosphodiesterase (PDE) superfamily of enzymes. This technical guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of tiropramide's effect on PDE activity. We will move beyond a surface-level description of its mechanism to explore the causality behind its effects and provide a framework for its further investigation. It is important to note that while the general mechanism of tiropramide involves PDE inhibition, specific data on its isoenzyme selectivity and inhibitory potency (IC50 values) are not extensively documented in publicly available literature. This guide will, therefore, also serve as a blueprint for methodologies to elucidate these crucial parameters.
The Central Role of Phosphodiesterases in Cellular Signaling
Phosphodiesterases are a diverse family of enzymes that play a critical role in regulating intracellular signaling pathways by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] This enzymatic degradation terminates the signaling cascades initiated by these cyclic nucleotides. The PDE superfamily is divided into 11 distinct families (PDE1-PDE11), each with multiple isoforms that exhibit tissue-specific expression and differential substrate specificities for cAMP and cGMP.[2] This diversity allows for precise spatial and temporal control over cyclic nucleotide signaling in various cell types.
This compound: A Modulator of cAMP-Mediated Pathways
The primary spasmolytic effect of this compound is attributed to its ability to increase intracellular cAMP levels in smooth muscle cells.[3][4] This elevation in cAMP is a direct consequence of the inhibition of cAMP catabolism, strongly indicating that tiropramide acts as a phosphodiesterase inhibitor.[3] The increased cAMP concentration activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light-chain kinase (MLCK).[3] The inactivation of MLCK prevents the phosphorylation of myosin light chains, a critical step for the interaction of actin and myosin filaments, ultimately leading to smooth muscle relaxation.[3]
Beyond its effects on PDE, tiropramide has been reported to possess a multifaceted mechanism of action, including the inhibition of calcium ion influx and anticholinergic properties, which may contribute to its overall therapeutic profile.[3]
Figure 1: Signaling Pathway of Tiropramide-Induced Smooth Muscle Relaxation
Investigating the Phosphodiesterase Isoenzyme Specificity of Tiropramide
| PDE Isoenzyme Family | Substrate | Tiropramide IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| PDE1 | Ca2+/CaM-stimulated | Data Not Available | Vinpocetine | ~20 |
| PDE2 | cGMP-stimulated | Data Not Available | EHNA | ~1 |
| PDE3 | cGMP-inhibited | Data Not Available | Milrinone | ~0.5 |
| PDE4 | cAMP-specific | Data Not Available | Rolipram | ~1 |
| PDE5 | cGMP-specific | Data Not Available | Sildenafil | ~0.004 |
| PDE6 | cGMP-specific | Data Not Available | Zaprinast | ~0.7 |
| PDE7 | cAMP-specific | Data Not Available | BRL-50481 | ~0.1 |
| PDE8 | cAMP-specific | Data Not Available | Dipyridamole | ~5 |
| PDE9 | cGMP-specific | Data Not Available | PF-04447943 | ~0.02 |
| PDE10 | cAMP/cGMP | Data Not Available | Papaverine | ~0.03 |
| PDE11 | cAMP/cGMP | Data Not Available | Tadalafil | ~5 |
Reference IC50 values are approximate and can vary based on assay conditions.
Experimental Protocol: Determination of Tiropramide's Inhibitory Activity on PDE Isoenzymes
To address the gap in our understanding of tiropramide's PDE selectivity, a robust and validated experimental protocol is essential. The following is a detailed, step-by-step methodology for assessing the inhibitory effect of tiropramide on a specific PDE isoenzyme, using a commercially available luminescence-based assay as a model.
Principle of the Assay
This protocol is based on the PDE-Glo™ Phosphodiesterase Assay, a luminescent, high-throughput method. The assay measures the amount of cAMP or cGMP remaining after a reaction with a PDE enzyme. The remaining cyclic nucleotide is used in a subsequent kinase reaction that depletes ATP. The amount of remaining ATP is then quantified using a luciferase-based reaction, where the light output is inversely proportional to the PDE activity.
Materials and Reagents
-
This compound (analytical grade)
-
Recombinant human PDE isoenzymes (e.g., PDE4D, PDE5A, etc.)
-
PDE-Glo™ Phosphodiesterase Assay Kit (Promega or similar)
-
PDE-Glo™ Reaction Buffer
-
cAMP or cGMP substrate
-
PDE-Glo™ Termination Buffer
-
PDE-Glo™ Detection Solution
-
Kinase-Glo® Reagent
-
-
Reference PDE inhibitors (e.g., Rolipram for PDE4, Sildenafil for PDE5)
-
Dimethyl sulfoxide (DMSO)
-
96-well or 384-well white, opaque microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow
Figure 2: Experimental Workflow for PDE Inhibition Assay
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the tiropramide stock solution in the assay buffer to achieve a range of final concentrations to be tested (e.g., from 0.01 µM to 100 µM).
-
Prepare similar serial dilutions for the appropriate reference inhibitor.
-
Include a vehicle control (DMSO in assay buffer).
-
-
PDE Reaction:
-
In a white, opaque microplate, add the diluted tiropramide, reference inhibitor, or vehicle control.
-
Add the diluted PDE isoenzyme to each well.
-
Initiate the enzymatic reaction by adding the cAMP or cGMP substrate. The final reaction volume is typically 25 µL.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
-
Reaction Termination and Signal Generation:
-
Stop the PDE reaction by adding the PDE-Glo™ Termination Buffer.
-
Add the PDE-Glo™ Detection Solution, which contains ATP and a protein kinase.
-
Incubate the plate at room temperature for 20 minutes. During this time, the remaining cyclic nucleotide will drive the kinase reaction, consuming ATP.
-
-
Luminescence Detection:
-
Add the Kinase-Glo® Reagent to each well. This reagent will react with the remaining ATP to produce a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis
-
Calculate Percent Inhibition:
-
The luminescent signal is inversely proportional to PDE activity.
-
Calculate the percentage of inhibition for each tiropramide concentration using the following formula: % Inhibition = 100 * (Luminescence_inhibitor - Luminescence_no_enzyme) / (Luminescence_vehicle - Luminescence_no_enzyme) where:
-
Luminescence_inhibitor is the signal in the presence of tiropramide.
-
Luminescence_no_enzyme is the background signal.
-
Luminescence_vehicle is the signal with the vehicle control (representing 0% inhibition).
-
-
-
Determine IC50 Value:
-
Plot the percentage of inhibition against the logarithm of the tiropramide concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of tiropramide that causes 50% inhibition of the PDE isoenzyme activity.
-
Concluding Remarks and Future Directions
This compound's established role as a smooth muscle relaxant is fundamentally linked to its ability to inhibit phosphodiesterase activity and thereby increase intracellular cAMP levels. While this general mechanism is understood, a detailed characterization of its inhibitory profile across the PDE superfamily is a critical area for future research. The experimental framework provided in this guide offers a robust methodology for elucidating the specific PDE isoenzymes targeted by tiropramide and quantifying its inhibitory potency.
A comprehensive understanding of tiropramide's PDE selectivity will not only provide deeper insights into its existing therapeutic applications but may also open avenues for the development of more targeted and efficacious second-generation molecules for a range of disorders where PDE modulation is a key therapeutic strategy.
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Foundational Pharmacology: Elucidating the Mechanism of Action
An In-Depth Technical Guide to the Preclinical Evaluation of Tiropramide Hydrochloride
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the preclinical evaluation of this compound. Moving beyond a simple recitation of facts, this guide delves into the causal relationships behind experimental designs and the logic that underpins a robust preclinical program. The structure is designed to follow the natural progression of drug discovery, from elucidating the core mechanism to ensuring safety and efficacy in complex biological systems.
Understanding how a compound works is the cornerstone of its development. Preclinical studies for this compound are designed to rigorously test its proposed mechanism as a smooth muscle relaxant. The primary hypothesis centers on its ability to modulate intracellular signaling pathways that govern muscle contraction.
Tiropramide's principal mechanism involves the inhibition of phosphodiesterase (PDE) enzymes within smooth muscle cells.[1][2] This inhibition prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to its accumulation.[2][3][4] Elevated cAMP levels are believed to exert a relaxant effect through two synergistic actions:
-
Promotion of Calcium Sequestration: Increased cAMP enhances the binding and uptake of intracellular calcium ions (Ca²⁺) into the sarcoplasmic reticulum.[2][3][4][5]
-
Inhibition of Calcium Influx: Evidence also suggests a direct inhibitory effect on the influx of extracellular Ca²⁺ into the muscle cell.[6][7]
By reducing the concentration of free cytoplasmic Ca²⁺, Tiropramide prevents the activation of calmodulin and myosin light-chain kinase (MLCK), thereby inhibiting the actin-myosin interaction required for muscle contraction and promoting relaxation.[6] Some studies also note potential mild anticholinergic properties and anti-inflammatory effects, which may contribute to its overall therapeutic profile.[1][6]
Caption: Tiropramide's signaling pathway in smooth muscle cells.
In Vitro Evaluation: From Enzyme to Tissue
In vitro studies provide the first layer of empirical evidence, validating the proposed mechanism in controlled, isolated systems. The experimental choices are direct consequences of the mechanistic hypothesis.
Enzyme Inhibition Assays
Causality: To directly confirm Tiropramide's effect on its primary target, a phosphodiesterase inhibition assay is essential. This experiment quantifies the compound's ability to prevent the enzymatic degradation of cAMP or cGMP, providing critical data such as the half-maximal inhibitory concentration (IC₅₀).
Protocol: Phosphodiesterase (PDE) Activity Assay
This protocol is a generalized methodology based on fluorescence polarization (FP) or colorimetric detection methods.[8][9][10]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 10 mM Tris pH 7.5, 5 mM MgCl₂, 0.01% Brij 35).[11]
-
Reconstitute purified PDE enzyme (e.g., snake venom PDE1 or a specific human recombinant PDE isoform) to the desired concentration in the reaction buffer.[12]
-
Prepare a stock solution of the substrate (e.g., cGMP or cAMP).
-
Prepare serial dilutions of this compound and a known PDE inhibitor (e.g., EDTA, sildenafil) as a positive control.[12]
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the PDE enzyme solution to each well.
-
Add 10 µL of the serially diluted Tiropramide, positive control, or vehicle (negative control) to the respective wells.
-
Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the substrate (e.g., cGMP).
-
Incubate for 30-60 minutes at 37°C.[9]
-
-
Detection:
-
Colorimetric Method: Stop the reaction and add a detection reagent (e.g., malachite green) that specifically reacts with the phosphate product, measuring absorbance at ~630 nm.[9]
-
Fluorescence Polarization Method: Add a detection mixture containing a fluorescent tracer that binds to an antibody. The product (GMP/AMP) displaces the tracer, causing a change in fluorescence polarization.[8]
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition for each Tiropramide concentration relative to the controls.
-
Plot the inhibition percentage against the log concentration of Tiropramide and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Isolated Tissue (Organ Bath) Studies
Causality: While enzyme assays confirm target engagement, organ bath studies demonstrate the functional consequence—smooth muscle relaxation—in an intact tissue. This bridges the gap between molecular action and physiological response. Tissues like rabbit colon, guinea pig ileum, or rat aorta are used as they provide robust and reproducible contractile responses.[2][7][13]
Protocol: Spasmolytic Activity on Isolated Rabbit Colon
-
Tissue Preparation:
-
A male New Zealand white rabbit is euthanized according to ethical guidelines.
-
The distal colon is excised and placed in cold, oxygenated Krebs-Henseleit solution.
-
The colon is cleaned of mesenteric tissue, and 2-3 cm longitudinal segments are prepared.
-
-
Organ Bath Setup:
-
Each tissue segment is suspended in a 20 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
One end of the tissue is fixed, and the other is connected to an isometric force transducer linked to a data acquisition system.
-
The tissue is equilibrated under a resting tension of 1.0 g for 60 minutes, with buffer changes every 15 minutes.
-
-
Experimental Procedure:
-
Induce a sustained contraction using a spasmogen, such as carbachol (0.1 µM) or high potassium chloride (KCl, 80 mM).[2][14]
-
Once the contraction plateaus, add this compound cumulatively in increasing concentrations (e.g., 10⁻⁸ M to 10⁻⁴ M).
-
Record the relaxation response at each concentration until a maximal effect is achieved.
-
A known smooth muscle relaxant like papaverine can be used as a positive control.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-induced contraction.
-
Calculate the EC₅₀ (half-maximal effective concentration) by plotting the percentage relaxation against the log concentration of Tiropramide.
-
In Vivo Pharmacodynamics: Efficacy in Animal Models
In vivo studies are critical for assessing a drug's efficacy and therapeutic potential in a whole, living organism, accounting for complex physiological interactions. The choice of model is dictated by the intended clinical indication, such as Irritable Bowel Syndrome (IBS) or other gastrointestinal spasmodic conditions.[7][15][16]
| Animal Model | Purpose | Typical Dosing (Tiropramide) | Key Findings | Reference |
| Castor Oil-Induced Diarrhea (Rat) | To assess antidiarrheal and antispasmodic activity. | 50-90 mg/kg (oral) | Reduces the frequency and severity of diarrhea. | [17] |
| Intestinal Transit (Mouse) | To measure the effect on gastrointestinal motility. | 50-90 mg/kg (oral) | Normalizes both accelerated and delayed transit times. | |
| Morphine-Induced Sphincter of Oddi Spasm (Guinea Pig) | To evaluate spasmolytic effect on the biliary tract. | 4-40 mg/kg (i.p. or i.v.) | Effectively antagonizes the morphine-induced spasm. | [17] |
| Spontaneous Colon Motility (Anesthetized Rabbit) | To directly observe effects on colonic movements. | 4-40 mg/kg (i.v.) | Inhibits "pathological" contractions more than "physiological" movements. | [17] |
Protocol: Castor Oil-Induced Diarrhea Model in Rats
This model evaluates the ability of Tiropramide to inhibit hypermotility and fluid secretion, which are characteristic of certain functional bowel disorders.
Caption: Experimental workflow for the castor oil-induced diarrhea model.
Preclinical Pharmacokinetics (ADME)
Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of Tiropramide. This is crucial for understanding its disposition in the body, informing dose selection for efficacy and toxicology studies, and predicting its behavior in humans.
Experimental Design:
-
Animals: Typically conducted in two species (one rodent, e.g., rat, and one non-rodent, e.g., dog or rabbit).[18]
-
Dosing: Administered via both intravenous (i.v.) for absolute bioavailability and the intended clinical route (oral).[19]
-
Sample Collection: Serial blood samples are collected at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).[19][20] Urine and feces are also collected to assess excretion pathways.
-
Bioanalysis: Tiropramide concentrations in plasma and other matrices are quantified using a validated analytical method.[21][22]
Key Pharmacokinetic Parameters
| Parameter | Description | Typical Findings (from Human Data) | Reference |
| Tₘₐₓ | Time to reach maximum plasma concentration. | 1-1.7 hours (oral) | [19] |
| Cₘₐₓ | Maximum observed plasma concentration. | Dose-dependent. | [19] |
| t₁/₂ | Terminal elimination half-life. | ~2.5 hours | [19] |
| Vd | Volume of distribution. | 221 L (i.v.), indicating extensive tissue distribution. | [19] |
| Excretion | Primary routes of elimination. | ~16-20% of dose recovered in 24-h urine as parent/metabolites. | [19] |
Analytical Methodologies
Robust and validated analytical methods are the bedrock of reliable PK and toxicology data. High-Performance Liquid Chromatography (HPLC) is a common and reliable technique for quantifying Tiropramide in biological matrices.[20][22]
Protocol: HPLC-UV Method for Tiropramide in Plasma
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add an internal standard (e.g., diphenhydramine).[22]
-
Add an extraction solvent (e.g., n-hexane or toluene).[22]
-
Vortex vigorously and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase.
-
-
Chromatographic Conditions:
-
Method Validation:
-
The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
-
Linearity: The method should be linear over a defined concentration range (e.g., 10-200 ng/mL).[22]
-
Precision & Accuracy: Intra- and inter-day precision (CV%) should typically be <15%, with accuracy within 85-115% of the nominal concentration.[21][22]
-
Toxicology and Safety Pharmacology
Toxicology studies are designed to identify potential adverse effects and establish a safe dose range for first-in-human trials.
-
Acute Toxicity: Determines the effects of a single high dose, often to establish the LD₅₀ (median lethal dose). Tiropramide has been found to be less toxic than papaverine.[17]
-
Repeated-Dose Toxicity: Evaluates the effects of chronic administration (e.g., 28 or 90 days) in rodent and non-rodent species. Key organs are examined histopathologically.
-
Safety Pharmacology: Investigates the effects on vital functions. For Tiropramide, a core battery would focus on:
-
Cardiovascular System: Given that large i.v. doses can cause depressive cardiovascular actions, this is a critical area of investigation, monitoring blood pressure, heart rate, and ECG in a suitable animal model (e.g., conscious dog or rabbit).[17]
-
Central Nervous System: Assessment of general behavior and motor coordination.
-
Respiratory System: Evaluation of respiratory rate and tidal volume.
-
-
Genotoxicity: A battery of in vitro (e.g., Ames test, chromosomal aberration) and in vivo (e.g., micronucleus) tests to assess mutagenic potential.
-
Forced Degradation Studies: As per ICH guidelines, these studies identify potential degradation products under stress conditions (acid, base, oxidation, light, heat), which is essential for ensuring the stability and safety of the final drug product.[23] Tiropramide is known to be susceptible to hydrolytic and oxidative stress.[23]
References
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An In-depth Technical Guide to the Discovery and Development of Tiropramide Hydrochloride
Abstract
Tiropramide hydrochloride is a potent antispasmodic agent meticulously developed for the management of smooth muscle spasms, particularly those associated with functional gastrointestinal disorders. This technical guide provides a comprehensive overview of the entire lifecycle of this compound, from its rational design and chemical synthesis to its intricate mechanism of action, pharmacological profile, clinical development, and the analytical methodologies crucial for its characterization and quality control. Designed for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with technical accuracy to offer a complete understanding of this important therapeutic agent.
Introduction and Genesis
This compound, chemically known as (±)-α-(Benzoylamino)-4-[2-(diethylamino)ethoxy]-N,N-dipropylbenzenepropanamide hydrochloride, is a synthetic tyrosine derivative developed as a direct-acting smooth muscle relaxant. The impetus for its development was the clinical need for an effective antispasmodic with a favorable safety profile, specifically one that could alleviate visceral pain and cramping without significant effects on the autonomic nervous system. It is primarily indicated for the relief of abdominal pain and discomfort in conditions such as Irritable Bowel Syndrome (IBS), as well as for treating spastic conditions of the biliary, renal, and urogenital tracts.
Chemical Synthesis and Characterization
The synthesis of Tiropramide is a multi-step process that has been refined to optimize yield and purity. The common pathway originates from racemic tyrosine.
Synthetic Pathway
The synthesis of this compound typically begins with L-tyrosine as the starting material.[1] The process involves a series of reactions including acylation, amidation, and alkylation.[1]
A prevalent synthetic route is as follows:
-
Acylation of Tyrosine: Racemic tyrosine is first acylated using benzoyl chloride in an alkaline aqueous solution (e.g., sodium hydroxide) to yield N,O-dibenzoyl-tyrosine.[2][3]
-
Amide Formation: The resulting intermediate undergoes amide formation with dipropylamine. This is often achieved using the mixed anhydride method to produce the corresponding amide intermediate.[2]
-
Selective Hydrolysis: The phenolic ester group is then selectively hydrolyzed with a base like sodium hydroxide, which removes the O-benzoyl group.[2][3]
-
Alkylation: The final key step is the alkylation of the phenolic hydroxyl group with 2-chloro-N,N-diethylethylamine, which introduces the diethylaminoethoxy side chain and yields the final Tiropramide base.[2][3]
-
Salt Formation: The Tiropramide base is then converted to its hydrochloride salt to improve its stability and solubility.
Innovations in the synthesis have included replacing certain reagents with more cost-effective alternatives and optimizing solvents to improve reaction yields.[1]
Caption: General synthetic workflow for this compound.
Mechanism of Action and Pharmacological Profile
Tiropramide's efficacy stems from a multi-faceted mechanism of action that converges on the final common pathway of smooth muscle relaxation. It is considered a pure musculotropic relaxant, as it does not significantly interact with common drug receptors.[4]
Core Mechanism: Intracellular Signaling Cascade
The primary mechanism of Tiropramide involves the modulation of intracellular second messengers that regulate smooth muscle contractility.[5]
-
Inhibition of Phosphodiesterase (PDE): Tiropramide inhibits the enzyme phosphodiesterase, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP).[5][6]
-
Elevation of cAMP Levels: By inhibiting PDE, Tiropramide leads to an increase in intracellular cAMP concentrations.[5][6]
-
Activation of Protein Kinase A (PKA): Elevated cAMP levels activate Protein Kinase A.[5]
-
Modulation of Calcium (Ca²⁺) Homeostasis: PKA activation leads to two critical events:
-
Inhibition of Myosin Light-Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK, the enzyme essential for the phosphorylation of myosin and subsequent muscle contraction.[5]
-
Enhanced Ca²⁺ Sequestration: Tiropramide promotes the binding of calcium ions to the sarcoplasmic reticulum, effectively reducing the cytosolic Ca²⁺ available to interact with contractile proteins.[6] It has also been shown to inhibit both Ca²⁺ uptake and release in certain smooth muscle tissues.[4]
-
Some evidence also suggests that Tiropramide may directly inhibit the influx of extracellular calcium ions, further contributing to the reduction of intracellular calcium levels.[5]
Caption: Tiropramide's mechanism of action leading to smooth muscle relaxation.
Pharmacological Effects
Tiropramide exhibits a broad spectrum of antispasmodic activity across various smooth muscle tissues.[7]
| Tissue/Organ System | Effect |
| Gastrointestinal Tract | Relaxation of smooth muscles in the stomach, ileum, jejunum, and colon. Effective against spasms induced by various stimulants.[7] |
| Biliary System | Relaxes the circular muscles of the gallbladder, alleviating biliary colic.[7] |
| Urogenital Tract | Reduces spontaneous contractions of the pyelo-ureter preparation and inhibits contractions in the uterus.[7] |
| Vascular System | Shows minimal effects on vascular smooth muscles and has very low calcium channel blocking activity in these tissues.[7] |
Clinical Development and Therapeutic Applications
The clinical development of Tiropramide has focused on its efficacy and safety in treating conditions characterized by smooth muscle hypermotility.
Efficacy in Irritable Bowel Syndrome (IBS)
The primary clinical application of Tiropramide is in the management of IBS. Multiple clinical trials have validated its effectiveness. A key multicenter, randomized, double-blind, non-inferiority trial compared Tiropramide (100 mg, t.i.d.) to Octylonium bromide (20 mg, t.i.d.), a widely used antispasmodic, in patients with IBS.[8][9][10]
Table 1: Key Findings from a Comparative Clinical Trial in IBS [8][11]
| Endpoint (after 4 weeks) | Tiropramide Group | Octylonium Group | Outcome |
| Primary: Change in Abdominal Pain (VAS Score) | Significant decrease from baseline | Significant decrease from baseline | Tiropramide was non-inferior to Octylonium (P=0.901) |
| Secondary: Abdominal Discomfort (VAS Score) | Significant improvement | Significant improvement | No significant difference between groups |
| Secondary: IBS-Quality of Life (IBS-QoL) | Significant improvement | Significant improvement | No significant difference between groups |
| Safety | Similar incidence of adverse events | Similar incidence of adverse events | No severe adverse events reported for either drug |
The study concluded that Tiropramide is as effective as Octylonium in managing abdominal pain in IBS, with a comparable safety profile.[8][9][10] Another controlled clinical study also demonstrated that a 300 mg daily dose of Tiropramide led to a faster and more significant improvement in symptoms, including abdominal pain and constipation, compared to Octylonium.[12]
Other Therapeutic Uses
Beyond IBS, Tiropramide is effectively used for:
-
Spasmodic pain of the hepatobiliary tract, such as biliary colic.
-
Painful spasms in the urinary tract.
Analytical Methodologies and Stability Profile
Robust analytical methods are essential for the quality control, pharmacokinetic studies, and stability assessment of this compound.
Forced Degradation Studies
To establish the intrinsic stability of Tiropramide, forced degradation studies have been conducted according to ICH guidelines. These studies are critical for identifying potential degradation products and developing stability-indicating analytical methods.[13][14]
Table 2: Stability Profile of this compound [13][15]
| Stress Condition | Stability Outcome |
| Acidic Hydrolysis | Susceptible to degradation |
| Basic Hydrolysis | Susceptible to degradation |
| Oxidative (H₂O₂) | Susceptible to degradation |
| Neutral Hydrolysis | Stable |
| Thermal | Stable |
| Photolytic | Stable |
These studies identified five primary degradation products under various stress conditions, which were subsequently characterized using advanced analytical techniques.[13][15]
Experimental Protocols for Analysis
This method is designed to separate Tiropramide from its degradation products, making it suitable for stability testing and impurity profiling.
-
Chromatographic System: Agilent C18 column (250 × 4.6 mm; 5 µm).
-
Mobile Phase A: 10mM ammonium formate at pH 3.6.
-
Mobile Phase B: Methanol.
-
Elution: Gradient elution.
-
Flow Rate: 1.00 mL/min.
-
Detection: UV detection at 230 nm.
-
Data Analysis: The retention times and peak areas are used to quantify Tiropramide and its degradation products.
This protocol is used for the structural elucidation of the degradation products identified in the forced degradation studies.
-
LC System: An HPLC system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Analysis: The parent ions of the degradation products are fragmented to obtain their mass spectrometric fragmentation patterns.
-
Structural Elucidation: The fragmentation patterns are analyzed to deduce the chemical structures of the degradation products. NMR studies can be used for further confirmation.[15]
This method is applied to pharmacokinetic and bioequivalence studies.
-
Sample Preparation: Liquid-liquid extraction of Tiropramide from plasma using n-hexane. Diphenhydramine hydrochloride is typically used as an internal standard.
-
Chromatographic System: Reversed-phase C18 column.
-
Mobile Phase: A mixture of water and acetonitrile.
-
Detection: UV detection at 230 nm.
-
Validation: The method is validated for linearity, precision, and accuracy, with a typical linear range of 10-200 ng/mL.
Conclusion and Future Perspectives
This compound stands as a well-characterized antispasmodic agent with a proven track record of efficacy and safety, particularly in the management of Irritable Bowel Syndrome. Its multifaceted mechanism of action, centered on the modulation of the cAMP signaling pathway and intracellular calcium levels, provides a rational basis for its potent smooth muscle relaxant properties. The comprehensive analytical methodologies developed for its analysis ensure the quality and consistency of the drug product. Future research may focus on exploring its utility in other disorders involving smooth muscle dysregulation and the development of novel formulations to enhance its pharmacokinetic profile.
References
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Tinozzi, S., & Valesi, M. G. (1984). [Controlled clinical study on the efficacy of this compound in the treatment of irritable colon: comparison with octylonium bromide]. Minerva medica, 75(1-2), 23–31. [Link]
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Reddy, B. C. G., Kumar, P., G, V. S., & Annapurna, M. M. (2023). Chromatographic separation of this compound and its degradation products along with their structural characterization using LC-QTOF-MS/MS and NMR. Biomedical Chromatography, e5636. [Link]
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Patsnap Synapse. (2024). What is the mechanism of this compound? Patsnap. [Link]
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Lee, K. N., Lee, O. Y., Choi, M. G., Sohn, C. I., Huh, K. C., Park, K. S., ... & Park, M. I. (2015). Efficacy and Safety of Tiropramide in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium. Journal of Neurogastroenterology and Motility, 21(2), 249–257. [Link]
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Vidal y Plana, R. R., Cifarelli, A., & Setnikar, I. (1981). Mechanism of smooth muscle relaxation by tiropramide. The Journal of pharmacy and pharmacology, 33(1), 19–24. [Link]
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Semantic Scholar. (2015). Efficacy and Safety of Tiropramide in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium. Semantic Scholar. [Link]
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Lee, K. N., et al. (2015). Efficacy and safety of tiropramide in the treatment of patients with irritable bowel syndrome: A multicenter, randomized, double-blind, non-inferiority trial, compared with octylonium. Journal of Neurogastroenterology and Motility. [Link]
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Patsnap Eureka. (n.d.). Novel method for synthesizing this compound. Patsnap. [Link]
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ResearchGate. (n.d.). Chromatographic separation of this compound and its degradation products along with their structural characterization using LC-QTOF-MS/MS and NMR. ResearchGate. [Link]
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SciSpace. (2022). (Open Access) Chromatographic separation of this compound and its degradation products along with their structural characterization using LC-QTOF-MS/MS and NMR. SciSpace. [Link]
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Reddy, B. C. G., Kumar, P., G, V. S., & Annapurna, M. M. (2023). Chromatographic separation of this compound and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance. Biomedical chromatography, e5636. [Link]
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LookChem. (n.d.). Synthesis of Tiropramide. LookChem. [Link]
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Setnikar, I., Cereda, R., Pacini, M. A., & Revel, L. (1989). Pharmacological characterisation of the smooth muscle antispasmodic agent tiropramide. Arzneimittel-Forschung, 39(9), 1114–1119. [Link]
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Lee, J. W., Lee, K. T., & Lee, W. (2004). Enantioseparation of tiropramide by HPLC. Chirality, 16(S1), S51–S54. [Link]
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Al-Harthi, S. E., Al-Ghamdi, S. S., Al-Qaraawi, M. A., Al-Yahya, A. A., Al-Harbi, M. M., & Al-Hejailan, M. S. (2022). Cyclic AMP and calcium signaling are involved in antipsychotic-induced diabetogenic effects in isolated pancreatic β cells of CD1 mice. International journal of health sciences, 16(5), 9–20. [Link]
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Methodological & Application
Development and Validation of a Stability-Indicating HPLC Method for Tiropramide Hydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note provides a comprehensive guide to the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of tiropramide hydrochloride. The methodology is grounded in established scientific principles and adheres to the International Council for Harmonisation (ICH) guidelines. We detail the rationale behind experimental choices, from column and mobile phase selection to the validation protocols, ensuring the method's suitability for quality control, stability studies, and formulation development.
Introduction to this compound Analysis
This compound is a potent antispasmodic agent used for treating spastic conditions of the gastrointestinal and urogenital systems.[1][2][3] Its therapeutic efficacy relies on the precise dosage and purity of the active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is paramount for ensuring the quality, safety, and efficacy of tiropramide drug products.
High-Performance Liquid Chromatography (HPLC) is the gold standard for pharmaceutical analysis due to its high resolution, sensitivity, and specificity. A well-developed HPLC method can accurately quantify the parent drug and separate it from any process-related impurities or degradation products that may arise during manufacturing or storage. The development and validation of such a method must follow systematic and scientifically sound procedures, as outlined in regulatory guidelines like the ICH Q2(R1).[4][5][6] This ensures the analytical data is reliable and acceptable to regulatory agencies worldwide.
Physicochemical Properties and Their Analytical Implications
Understanding the physicochemical properties of this compound is the foundation for developing a successful HPLC method. These properties dictate the analyte's behavior in a chromatographic system and guide the selection of appropriate analytical conditions.
| Property | Value / Description | Analytical Implication |
| IUPAC Name | N-[3-[4-[2-(diethylamino)ethoxy]phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide;hydrochloride[1][7] | The complex structure with multiple functional groups suggests potential for various interactions with the stationary phase. |
| Molecular Formula | C₂₈H₄₂ClN₃O₃[1][7][8] | --- |
| Molecular Weight | 504.1 g/mol [1][7][8] | Affects diffusion rates but is less critical for initial parameter selection in reversed-phase HPLC. |
| Key Functional Groups | Tertiary amines, amide[1][9] | The basic tertiary amine groups are ionizable. Their protonation state, controlled by mobile phase pH, is critical for retention and peak shape. |
| pKa | ~3.1 (for the basic amine groups)[9] | To achieve consistent retention and good peak shape, the mobile phase pH should be controlled and kept at least 2 units away from the pKa. A lower pH (e.g., ~3.6) ensures the amine groups are consistently protonated. |
| Solubility | Soluble in Methanol; Slightly soluble in DMSO; Water solubility reported as 620 mg/L.[1][2][10][11] | Guides the choice of diluent for standard and sample preparation. A mixture containing an organic solvent like methanol is necessary. |
| UV Absorbance | The benzamide and phenyl groups act as chromophores. | Allows for sensitive detection using a standard UV detector. Published methods have successfully used 230 nm.[12][13] |
Strategy for HPLC Method Development
Our approach is to develop a stability-indicating reversed-phase HPLC (RP-HPLC) method. The term "stability-indicating" signifies that the method can unequivocally assess the drug in the presence of its degradation products, a requirement stipulated by ICH guidelines.[12][14][15]
Column Selection: Mitigating Peak Tailing
The presence of basic amine groups in tiropramide can lead to undesirable interactions with residual silanol groups on standard silica-based HPLC columns, resulting in poor peak shape (tailing). To circumvent this, the choice of column is critical.
-
Initial Choice: A modern, end-capped C18 column is the industry standard and a logical starting point. Several studies have successfully used C18 columns (e.g., 250 x 4.6 mm, 5 µm) for tiropramide analysis.[13][14][15][16]
-
Rationale: High-purity silica and effective end-capping minimize the availability of acidic silanol groups, leading to improved peak symmetry for basic compounds.
Mobile Phase Optimization: The Key to Resolution
The mobile phase composition, particularly its pH and organic modifier, is the most powerful tool for controlling retention and selectivity in RP-HPLC.
-
Organic Modifier: Both acetonitrile and methanol are suitable. We select methanol as the initial organic modifier, as it has demonstrated success in separating tiropramide from its degradation products.[14][15]
-
Aqueous Phase & pH Control: To ensure consistent protonation of tiropramide's tertiary amines (pKa ~3.1) and prevent peak tailing, a buffered aqueous phase with a low pH is essential. A 10 mM ammonium formate buffer adjusted to pH 3.6 is an excellent choice.[14][15][16] This pH is well below the pKa, ensuring the analyte carries a consistent positive charge. Ammonium formate is also volatile, making the method compatible with mass spectrometry (LC-MS) if further characterization of impurities is needed.
-
Elution Mode: A gradient elution is chosen over an isocratic one. Forced degradation studies have shown that tiropramide can produce several degradation products under various stress conditions (acidic, basic, and oxidative).[14][15] A gradient program, which varies the mobile phase composition over time, is necessary to ensure that both early-eluting polar degradants and the more retained parent drug are adequately resolved and eluted with good peak shapes within a reasonable runtime.
Detection Wavelength
Based on the UV-absorbing chromophores in the tiropramide structure and previously published methods, a detection wavelength of 230 nm is selected for adequate sensitivity.[12][13]
Detailed Experimental Protocols
Equipment and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 250 x 4.6 mm, 5 µm particle size.
-
Reagents:
-
This compound Reference Standard (USP or equivalent).
-
Ammonium formate (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Methanol (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate solution in water. Adjust the pH to 3.6 using formic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): HPLC-grade Methanol.
-
Diluent: Methanol and Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Optimized Chromatographic Conditions
The following table summarizes the final, optimized HPLC method parameters designed to be stability-indicating.
| Parameter | Optimized Condition |
| Column | Agilent Zorbax Eclipse Plus C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: 10 mM Ammonium Formate, pH 3.6B: Methanol |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
System Suitability Protocol
Before commencing any analysis, the system's performance must be verified. Inject the Working Standard Solution (100 µg/mL) five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD for Peak Area | ≤ 2.0% |
| % RSD for Retention Time | ≤ 1.0% |
Method Validation Protocol (per ICH Q2(R1))
Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose.[4][6] The following protocols outline the validation parameters for this this compound assay.
Caption: Workflow for HPLC Method Development and Validation.
Specificity (Stability-Indicating Nature)
Objective: To demonstrate that the method can accurately measure the analyte without interference from blanks, placebo components, or degradation products.
Protocol:
-
Forced Degradation: Subject this compound solution to stress conditions as per ICH Q1A(R2) guidelines.[14][15]
-
Acid Hydrolysis: 0.1 N HCl at 80°C.
-
Base Hydrolysis: 0.1 N NaOH at 80°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat solid drug at 105°C.
-
Photolytic Degradation: Expose solution to UV light.
-
-
Analysis: Inject the following solutions: diluent (blank), placebo solution, unstressed standard solution, and each of the stressed samples.
-
Acceptance Criteria:
-
The blank and placebo must show no significant peaks at the retention time of tiropramide.
-
The method must demonstrate baseline resolution (Resolution > 2) between the tiropramide peak and the peaks of any degradation products formed.
-
Peak purity analysis (using a DAD detector) should confirm the spectral homogeneity of the tiropramide peak in the presence of its degradants.
-
Linearity and Range
Objective: To establish the linear relationship between analyte concentration and detector response over a specified range.
Protocol:
-
Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the nominal working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Acceptance Criteria:
-
The correlation coefficient (r²) must be ≥ 0.999.
-
The y-intercept should be insignificant compared to the response at 100% concentration.
-
Accuracy (Recovery)
Objective: To determine the closeness of the test results to the true value.
Protocol:
-
Prepare a placebo mixture equivalent to the drug product formulation.
-
Spike the placebo with the tiropramide API at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare each level in triplicate and analyze using the method.
-
Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Protocol:
-
Repeatability (Intra-assay): Analyze six independent preparations of the drug product at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, and/or on a different HPLC system.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for the set of measurements should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
Protocol:
-
These can be estimated from the linearity data using the following equations:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line, and S is the slope of the calibration curve.
-
-
The determined LOQ should be verified by preparing a standard at that concentration and confirming that it meets acceptable criteria for accuracy and precision.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Analyze a standard solution while making small variations to the optimized parameters, one at a time.
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
-
Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).
-
Mobile Phase pH: ± 0.2 units (e.g., pH 3.4 and 3.8).
-
-
Acceptance Criteria: The system suitability parameters must still be met, and the results of the analysis should not be significantly affected by these minor changes.
Conclusion
This application note presents a detailed, systematic, and robust stability-indicating HPLC method for the analysis of this compound. The described method development strategy, based on the physicochemical properties of the analyte, leads to a final set of chromatographic conditions capable of separating the parent drug from its potential degradation products. The comprehensive validation protocol, designed in accordance with ICH Q2(R1) guidelines, ensures that the method is accurate, precise, specific, and reliable for its intended purpose in a regulated pharmaceutical environment. This method is suitable for routine quality control testing, stability studies, and impurity profiling of this compound in both bulk drug and finished dosage forms.
References
-
J. Biomed. Chromatogr. 2023; e5636. Chromatographic separation of this compound and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance.[Link]
-
ResearchGate. Chromatographic separation of this compound and its degradation products along with their structural characterization using LC-QTOF-MS/MS and NMR.[Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
-
ResearchGate. Degradation profile of tiropramide HCl | Download Scientific Diagram.[Link]
-
International Council for Harmonisation. Quality Guidelines.[Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.[Link]
-
ResearchGate. Chromatographic separation of this compound and its degradation products along with their structural characterization using LC-QTOF-MS/MS and NMR | Request PDF.[Link]
-
Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation.[Link]
-
Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation.[Link]
-
PharmaCompass. Tiropramide HCl | Drug Information, Uses, Side Effects, Chemistry.[Link]
-
PubChem. This compound | C28H42ClN3O3 | CID 134448.[Link]
-
ResearchGate. A simple sample preparation with HPLC–UV method for estimation of tiropramide from plasma: Application to bioequivalence study | Request PDF.[Link]
-
MDPI. Population Pharmacokinetic Analysis of Tiropramide in Healthy Korean Subjects.[Link]
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- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Smooth Muscle Relaxation Assay Using Tiropramide
Introduction: Characterizing Antispasmodic Agents In Vitro
Tiropramide is a potent antispasmodic agent utilized for the relief of painful muscle spasms in the gastrointestinal, biliary, and urogenital tracts.[1][2][3][4] Its therapeutic efficacy stems from its direct action on smooth muscle cells, inducing relaxation and alleviating cramping.[2][5] Understanding the pharmacological profile of compounds like Tiropramide is a cornerstone of drug development and preclinical safety assessment.
The isolated organ bath assay is a robust and highly valued in vitro technique that serves as a primary platform for this characterization.[6][7] It allows for the functional assessment of drug effects on intact, viable smooth muscle tissue under controlled physiological conditions. This provides invaluable data on a compound's potency, efficacy, and mechanism of action before advancing to more complex in vivo models.
This document provides a comprehensive, field-proven protocol for quantifying the smooth muscle relaxant effects of Tiropramide using an isolated organ bath system. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the underlying scientific rationale for each critical procedure.
The Molecular Basis of Tiropramide-Induced Myorelaxation
The primary mechanism through which Tiropramide exerts its smooth muscle relaxant effect is the modulation of intracellular second messenger signaling pathways that govern the contractile state of the myocyte.[8][9] The process is multifaceted, involving the inhibition of phosphodiesterase (PDE) and the subsequent enhancement of calcium sequestration.
-
Phosphodiesterase (PDE) Inhibition: Smooth muscle contraction is heavily dependent on the phosphorylation of Myosin Light Chain (MLC), a process catalyzed by Myosin Light-Chain Kinase (MLCK). The activity of MLCK is, in turn, negatively regulated by cyclic adenosine monophosphate (cAMP).[9][10] Tiropramide inhibits cAMP-specific phosphodiesterases, the enzymes responsible for the degradation of cAMP.[1][8][11] This inhibition leads to an accumulation of intracellular cAMP.
-
Downstream cAMP Effects: Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates and inactivates MLCK.[9] With MLCK inhibited, the dephosphorylation of MLC by Myosin Light Chain Phosphatase (MLCP) predominates, leading to the dissociation of actin-myosin cross-bridges and subsequent muscle relaxation.
-
Calcium Sequestration: In parallel, Tiropramide has been shown to promote the binding of calcium ions (Ca²⁺) to the sarcoplasmic reticulum, the primary intracellular calcium store.[3][8][12] This action effectively reduces the concentration of free cytosolic Ca²⁺, which is essential for activating the contractile machinery.
This dual-pronged mechanism—reducing the sensitivity of the contractile apparatus via the cAMP-PKA-MLCK pathway and decreasing the availability of the primary trigger (Ca²⁺)—makes Tiropramide a highly effective antispasmodic agent.[8][9]
Detailed Experimental Protocol
This protocol is designed to generate a cumulative concentration-response curve for Tiropramide on a pre-contracted isolated smooth muscle preparation, such as guinea pig ileum or rat colon.
Essential Reagents and Equipment
-
Equipment:
-
Isolated Organ Bath System (e.g., Radnoti, Panlab, ADInstruments)[7]
-
Isometric Force-Displacement Transducer
-
Data Acquisition System (e.g., PowerLab with LabChart software)
-
Water Bath with Thermoregulator (37°C)
-
Carbogen Gas Cylinder (95% O₂ / 5% CO₂) with regulator
-
Dissection tools (forceps, scissors)
-
pH meter
-
-
Chemicals & Reagents:
-
Tiropramide Hydrochloride (Purity >98%)[13]
-
Contractile Agonist (e.g., Carbachol, Acetylcholine, Histamine, or Potassium Chloride - KCl)
-
Reagent-grade salts for Krebs-Henseleit Solution
-
Dimethyl sulfoxide (DMSO) or sterile water for stock solution
-
Silk suture thread (e.g., 5-0)
-
Preparation of Krebs-Henseleit Physiological Salt Solution (PSS)
The Krebs-Henseleit solution is an isotonic buffer designed to mimic the ionic composition of extracellular fluid, ensuring the viability of the isolated tissue.[14] It must be prepared fresh daily and continuously aerated with Carbogen gas to maintain a physiological pH of ~7.4 and provide oxygen.[15]
| Component | Molar Conc. (mM) | Grams per 1 Liter | Causality / Role |
| NaCl | 118.4 | 6.92 | Provides main osmotic pressure and essential Na⁺ ions. |
| KCl | 4.7 | 0.35 | Essential for maintaining membrane potential. |
| CaCl₂·2H₂O | 2.5 | 0.37 | Critical for muscle contraction (trigger). |
| MgSO₄·7H₂O | 1.2 | 0.29 | Cofactor for enzymes; influences membrane potential. |
| KH₂PO₄ | 1.2 | 0.16 | Phosphate buffer component. |
| NaHCO₃ | 25.0 | 2.10 | Primary buffer, works with CO₂ to maintain pH 7.4. |
| D-Glucose | 11.7 | 2.11 | Energy substrate for cellular metabolism. |
Preparation Steps:
-
Dissolve all salts, except CaCl₂ and NaHCO₃, in ~800 mL of distilled or deionized water.
-
Add the CaCl₂ solution slowly while stirring to prevent precipitation.
-
Add the D-Glucose and stir until dissolved.
-
Make up the volume to ~950 mL.
-
Begin bubbling with Carbogen gas (95% O₂ / 5% CO₂).
-
Slowly add the NaHCO₃. The gassing will help buffer the solution as the bicarbonate is added.
-
Adjust the final volume to 1 Liter and verify the pH is between 7.35 and 7.45.
-
Filter the solution through a 0.22 µm filter to remove any precipitates or microbial contamination.[16][17]
Experimental Workflow
The following workflow provides a systematic approach to ensure reproducible and validatable results. The core principle is to establish a stable, contracted baseline against which the relaxant effects of Tiropramide can be accurately measured.
Step-by-Step Methodology
-
Tissue Preparation: Humanely euthanize the animal according to approved institutional guidelines. Immediately excise the desired smooth muscle tissue (e.g., a segment of the terminal ileum from a guinea pig) and place it in cold, Carbogen-aerated Krebs-Henseleit solution.[18] Carefully clean away any adhering mesenteric or connective tissue and cut the tissue into segments of 1.5-2 cm.
-
Mounting: Tie a silk suture to each end of the tissue segment. Mount the segment vertically in the organ bath chamber, attaching the bottom suture to a fixed hook and the top suture to the force-displacement transducer. The chamber should be pre-filled with Krebs solution maintained at 37°C and continuously bubbled with Carbogen.[18]
-
Equilibration and Viability Testing: Apply an optimal basal tension to the tissue (e.g., 1 gram for guinea pig ileum) and allow it to equilibrate for at least 60 minutes.[18] During this period, replace the Krebs solution in the bath every 15-20 minutes to wash out metabolic byproducts. After equilibration, validate the tissue's viability by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM). A robust contraction confirms the tissue is healthy. Wash the tissue thoroughly with fresh Krebs solution and allow it to return to the baseline tension.[19] This step is critical for data integrity.
-
Induction of Contraction: Once the baseline is stable, add a concentration of a contractile agonist (e.g., 1 µM Carbachol) sufficient to produce a stable, sub-maximal contraction (typically 60-80% of the KCl-induced maximum). Allowing the contraction to plateau is essential before adding the test compound.
-
Cumulative Dose-Response Curve Generation:
-
Prepare a serial dilution of Tiropramide. A sample dilution scheme is provided below.
-
Once the agonist-induced contraction is stable, add the lowest concentration of Tiropramide to the organ bath.
-
Wait for the relaxant response to reach a stable plateau before adding the next, higher concentration of Tiropramide directly to the bath without washing out the previous concentration.
-
Continue this cumulative addition process until the maximal relaxation response is achieved or further increases in concentration produce no greater effect.[6][18]
-
Tiropramide Dilution Scheme
Accurate drug concentrations are paramount. Prepare a high-concentration stock solution (e.g., 10 mM Tiropramide in DMSO or water) and perform serial dilutions. The following table illustrates how to prepare concentrations for a 10 mL organ bath to achieve final bath concentrations from 10 nM to 100 µM.
| Target Bath Conc. (M) | Stock Conc. to Add (M) | Volume to Add to 10 mL Bath (µL) |
| 1.0E-08 (10 nM) | 1.0E-04 (100 µM) | 1.0 |
| 1.0E-07 (100 nM) | 1.0E-04 (100 µM) | 10.0 |
| 1.0E-06 (1 µM) | 1.0E-03 (1 mM) | 10.0 |
| 1.0E-05 (10 µM) | 1.0E-02 (10 mM) | 10.0 |
| 1.0E-04 (100 µM) | 1.0E-01 (100 mM) | 10.0 |
Note: Always run a parallel solvent control to ensure the vehicle (e.g., DMSO) does not cause relaxation at the highest volume used.
Data Analysis and Interpretation
-
Calculate Percentage Relaxation: The relaxant effect at each Tiropramide concentration is expressed as a percentage of the pre-induced contraction.
-
% Relaxation = ( (Initial Tension - Tension after Tiropramide) / Initial Tension ) * 100
-
"Initial Tension" refers to the stable plateau of the agonist-induced contraction before the first addition of Tiropramide.
-
-
Plotting the Concentration-Response Curve: Plot the % Relaxation (Y-axis) against the logarithm of the molar concentration of Tiropramide (X-axis). The resulting data should form a sigmoidal curve.
-
Determining Potency (EC₅₀) and Efficacy (Eₘₐₓ): Use a non-linear regression analysis (e.g., in GraphPad Prism or similar software) to fit the data to a four-parameter logistic equation. This will yield key pharmacological parameters:
-
EC₅₀ (Half-maximal effective concentration): The concentration of Tiropramide that produces 50% of its maximal relaxant effect. It is a measure of the drug's potency.
-
Eₘₐₓ (Maximal effect): The maximum relaxation achieved, representing the drug's efficacy.
-
Conclusion
The isolated organ bath assay is an indispensable tool for the functional characterization of smooth muscle relaxants. The protocol detailed herein provides a robust, self-validating framework for assessing the antispasmodic properties of Tiropramide. By carefully controlling experimental variables and adhering to a systematic workflow, researchers can generate high-quality, reproducible data on the potency and efficacy of novel or existing myorelaxant compounds, providing critical insights into their therapeutic potential.
References
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Vidal y Plana, R. R., Cifarelli, A., & Setnikar, I. (1981). Mechanism of smooth muscle relaxation by tiropramide. Journal of Pharmacy and Pharmacology, 33(1), 19–24. [Link]
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Patsnap Synapse. (2024). What is this compound used for? Patsnap Synapse. [Link]
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Patsnap Synapse. (2024). What is the mechanism of this compound? Patsnap Synapse. [Link]
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Setnikar, I., & Zanolini, T. (1984). Pharmacological Characterisation of the Smooth Muscle Antispasmodic Agent Tiropramide. Arzneimittelforschung, 34(8), 888-895. [Link]
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Apollo Pharmacy. (n.d.). Tiropramide: Uses, Side Effects and Medicines. Apollo Pharmacy. [Link]
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Vidal y Plana, R. R., Cifarelli, A., & Setnikar, I. (1981). Mechanism of smooth muscle relaxation by tiropramide. Journal of Pharmacy and Pharmacology. [Link]
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Zynapte RxHive. (n.d.). Tiropramide. Zynapte RxHive. [Link]
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Practo. (2018). Tiropramide - Uses, Dosage, Side Effects, Price, Composition. Practo. [Link]
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HBIO Harvard Apparatus. (n.d.). Krebs-Henseleit Solution Recipe. HBIO Harvard Apparatus. [Link]
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Takayanagi, I., Hisayama, T., Iwase, M., Sakuma, N., & Nagai, H. (1989). Pharmacological properties of tiropramide, an antispasmodic drug. General Pharmacology, 20(3), 335-339. [Link]
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Michel, M. C., & Barendrecht, A. D. (2019). Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. Naunyn-Schmiedeberg's Archives of Pharmacology, 392(11), 1335-1346. [Link]
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MIMS Philippines. (n.d.). Tiropramide: Uses, Dosage, Side Effects and More. MIMS Philippines. [Link]
-
HiMedia Laboratories. (n.d.). Krebs-Henseleit Buffer. HiMedia Laboratories. [Link]
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Wikipedia. (2025). Krebs–Henseleit solution. Wikipedia. [Link]
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Olinga, P., et al. (n.d.). Deliverable 3.1 Selection of protocols for tissue harvest and use of the optimized medium to be used for work described in WP 4. IMI-TransBioLine. [Link]
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REPROCELL. (n.d.). Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. REPROCELL. [Link]
-
BioRender. (n.d.). Organ bath study - Smooth muscle. BioRender. [Link]
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Ekhzaimy, A. A., et al. (2016). Comparative in vitro Studies on Isolated Smooth Muscles Contractions from Different Anatomical Sites of the Same Animal under Same Experimental Conditions. Science Alert. [Link]
-
CV Pharmacology. (n.d.). Phosphodiesterase Inhibitors. CV Pharmacology. [Link]
-
Gil, C., et al. (2014). cAMP-specific phosphodiesterase inhibitors: promising drugs for inflammatory and neurological diseases. Expert Opinion on Therapeutic Patents, 24(12), 1335-1349. [Link]
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Hoffmann, R., et al. (1998). cAMP-specific phosphodiesterase HSPDE4D3 mutants which mimic activation and changes in rolipram inhibition triggered by protein kinase A phosphorylation of Ser-54: generation of a molecular model. Biochemical Journal, 333(1), 139-149. [Link]
-
Kim, T. H., et al. (2020). Population Pharmacokinetic Analysis of Tiropramide in Healthy Korean Subjects. Pharmaceuticals, 13(10), 282. [Link]
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Setnikar, I., & Zanolini, T. (1984). Antispasmodic activity of tiropramide. Arzneimittelforschung, 34(8), 896-902. [Link]
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Application Notes and Protocols: Evaluating Tiropramide Hydrochloride Efficacy in Preclinical Animal Models of Irritable Bowel Syndrome
Introduction: The Challenge of Modeling a Complex Human Disorder
Irritable Bowel Syndrome (IBS) is a prevalent and disruptive functional gastrointestinal disorder defined by a constellation of symptoms including chronic abdominal pain, bloating, and altered bowel habits.[1][2] Its pathophysiology is understood to be multifactorial, involving a complex interplay of visceral hypersensitivity (an increased pain response to normal stimuli), dysregulated gut motility, low-grade mucosal inflammation, and disturbances in the brain-gut axis.[1][3][4][5] The absence of clear organic markers makes developing effective therapeutics challenging, necessitating the use of robust preclinical animal models that can recapitulate key features of the human condition.[1][3][6]
This guide provides a detailed overview and actionable protocols for utilizing established rodent models of IBS to evaluate the therapeutic efficacy of Tiropramide hydrochloride.
Therapeutic Rationale: this compound for IBS
Tiropramide is an antispasmodic agent prescribed for the relief of abdominal pain and cramping associated with IBS.[7][8][9] Its primary mechanism of action is the relaxation of smooth muscles in the gastrointestinal tract.[9] Tiropramide achieves this by increasing intracellular levels of cyclic adenosine monophosphate (cAMP), likely through the inhibition of the phosphodiesterase (PDE) enzyme, and by promoting the binding of calcium ions to the sarcoplasmic reticulum.[7][8][10][11] This cascade of events prevents the interaction of calcium with contractile proteins, leading to muscle relaxation, alleviation of spasms, and a reduction in pain.[7][11] Clinical studies have demonstrated that Tiropramide is effective in managing abdominal pain in IBS patients and can help normalize intestinal transit time.[2][12][13]
The animal models and protocols detailed herein are designed to test these specific mechanisms of action—the attenuation of visceral pain and the modulation of gut motility.
I. Strategic Selection of an IBS Animal Model
No single animal model can fully replicate the complexity of human IBS. Therefore, the choice of model should be driven by the specific hypothesis being tested. For Tiropramide, whose primary functions are antispasmodic and analgesic, models that induce stable and measurable visceral hypersensitivity and/or altered motility are most appropriate.
Core Models for Tiropramide Efficacy Testing:
| Model Type | Induction Method | Key IBS Feature Mimicked | Rationale for Use | Species |
| Post-Inflammatory | Intracolonic 2,4,6-Trinitrobenzene sulfonic acid (TNBS) or Acetic Acid | Visceral Hypersensitivity | Mimics post-infectious IBS (PI-IBS), where transient inflammation leads to chronic hypersensitivity.[3][6][14][15] | Rats (Wistar, Sprague-Dawley), Mice |
| Psychological Stress | Water Avoidance Stress (WAS) | Visceral Hypersensitivity , Anxiety-like behavior | Models the exacerbation of IBS symptoms by stress, a key clinical feature.[1][5][15] | Rats (Wistar) |
| Early Life Stress | Neonatal Maternal Separation (NMS) | Visceral Hypersensitivity in adulthood | Models the impact of early-life trauma as a risk factor for developing IBS.[1][3][16] | Rats (Sprague-Dawley, Wistar) |
II. Experimental Workflows and Protocols
The following section provides detailed, step-by-step protocols for model induction and efficacy assessment. It is critical to include appropriate control groups (e.g., Sham controls receiving vehicle instead of the inducing agent, and IBS-model controls receiving vehicle instead of Tiropramide) to ensure the validity of the results.
Visualizing the Experimental Workflow
The overall process follows a logical sequence from model induction to therapeutic intervention and endpoint analysis.
Caption: High-level experimental workflow for testing Tiropramide efficacy.
Protocol 1: Induction of Post-Inflammatory Visceral Hypersensitivity (TNBS Model)
This model is highly relevant for PI-IBS and provides a robust and lasting visceral hypersensitivity phenotype.[15]
-
Animals: Male Sprague-Dawley rats (220-250 g).
-
Materials:
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS) solution (50 mg/mL in water).
-
200-proof Ethanol.
-
Anesthesia (e.g., Isoflurane).
-
Flexible polyurethane catheter (2 mm outer diameter).
-
-
Procedure:
-
Anesthetize the rat. The use of anesthesia is critical to ensure animal welfare and proper administration.
-
Prepare the TNBS solution immediately before use by mixing 1 part 50 mg/mL TNBS with 1 part ethanol (final concentration: 25 mg/mL TNBS in 50% ethanol). The ethanol serves to break the mucosal barrier, allowing TNBS to induce a transmural inflammation.
-
Gently insert the catheter intra-rectally, advancing it 8 cm from the anus.
-
Slowly infuse 0.5 mL of the TNBS/ethanol solution into the colon.
-
To ensure the solution remains in the distal colon, hold the rat in a head-down position for approximately 60 seconds after infusion.
-
Return the animal to its cage for recovery. Monitor for signs of distress.
-
Allow a recovery and development period of at least 14 days. The acute inflammation will subside, but visceral hypersensitivity will persist. Efficacy testing can be performed from day 14 onwards.
-
-
Self-Validation: A successful model will show transient signs of colitis (e.g., weight loss, loose stool) in the first few days, followed by recovery. The key validation is a significantly increased visceromotor response to colorectal distension compared to sham-treated animals.
Protocol 2: Assessment of Visceral Hypersensitivity via Colorectal Distension (CRD)
CRD is the gold-standard method for quantifying visceral pain in rodents by measuring the visceromotor response (VMR), a reflex contraction of the abdominal muscles, to controlled balloon inflation in the colon.[17][18]
-
Principle: Animals with visceral hypersensitivity will exhibit a greater VMR at lower distension pressures compared to healthy controls. An effective analgesic like Tiropramide should reduce this hyper-response.
-
Surgical Preparation (7 days prior to CRD):
-
Anesthetize the animal.
-
Make a small abdominal incision to expose the external oblique muscles.
-
Suture two Teflon-coated stainless-steel wires into the muscle, ensuring they are placed parallel to the muscle fibers. These will serve as electromyography (EMG) electrodes.
-
Exteriorize the wires and secure them at the back of the neck.
-
Allow the animal to recover for one week.
-
-
CRD Procedure:
-
Habituate the conscious, lightly restrained animal to the testing apparatus for 30-60 minutes.
-
Gently insert a flexible balloon catheter (typically 4-5 cm) into the descending colon and rectum. Secure the catheter to the tail.
-
Connect the catheter to a barostat system, which controls balloon pressure.
-
Connect the exteriorized EMG leads to a recording system.
-
Distension Protocol: A common paradigm involves graded, phasic distensions (e.g., 15, 30, 45, and 60 mmHg). Each distension should last for 10-20 seconds, with a 4-5 minute rest interval to allow the animal to return to baseline.[19][20][21]
-
Record the EMG signal continuously throughout the procedure.
-
-
Data Analysis:
-
The raw EMG signal is rectified and integrated. The magnitude of the VMR is quantified as the Area Under the Curve (AUC) during the distension period minus the baseline activity before the distension.
-
A dose-response curve is generated by plotting the VMR (AUC) against the distension pressure (mmHg).
-
Protocol 3: Assessment of Gastrointestinal Motility
This assay measures the overall transit time through the digestive tract, a key function altered in IBS and a direct target for antispasmodic drugs.
-
Principle: Tiropramide is expected to normalize aberrant transit times. In a diarrhea-predominant model (which can be induced by stress), Tiropramide should prolong a shortened transit time.
-
Materials:
-
Carmine red (5% solution in 0.5% methylcellulose).
-
Oral gavage needle.
-
-
Procedure:
-
Fast animals for 12-18 hours but allow free access to water. This ensures the stomach is empty for consistent results.
-
Administer Tiropramide or vehicle via oral gavage.
-
After 30-60 minutes, administer 0.5 mL of the carmine red marker solution via oral gavage and record the time.
-
House animals individually in clean cages with white paper bedding for easy visualization of feces.
-
Monitor the animals continuously and record the time of the first appearance of a red-colored fecal pellet.[22]
-
The Whole Gut Transit Time (WGTT) is the duration between the gavage of the marker and the expulsion of the first red pellet.
-
Protocol 4: this compound Efficacy Testing
This protocol integrates the model induction and assessment methods into a cohesive study design.
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Experimental Design:
-
Animal Groups (n=8-12 per group):
-
Group 1 (Sham + Vehicle): Sham induction procedure + Vehicle treatment.
-
Group 2 (IBS Model + Vehicle): TNBS or WAS induction + Vehicle treatment.
-
Group 3 (IBS Model + Tiropramide Low Dose): Induction + Tiropramide.
-
Group 4 (IBS Model + Tiropramide High Dose): Induction + Tiropramide.
-
-
Dosing: Based on clinical use (100 mg, 2-3 times daily), appropriate allometric scaling should be used to determine the equivalent dose range for rodents.[2][10] Administer the drug or vehicle orally 60 minutes prior to the CRD or motility test.
-
-
Efficacy Endpoints:
-
Primary Endpoint: A statistically significant reduction in the VMR to colorectal distension in the Tiropramide-treated groups compared to the IBS Model + Vehicle group.
-
Secondary Endpoint: A significant normalization of whole gut transit time in Tiropramide-treated groups.
-
Data Presentation: Results should be presented as mean ± SEM. Statistical significance is typically determined using a one-way or two-way ANOVA followed by an appropriate post-hoc test.
-
III. Mechanistic Insights and Pathway Visualization
Understanding the underlying pathways of both the disease model and the drug's action is crucial for interpreting results.
Mechanism of Action: Tiropramide
Tiropramide's spasmolytic effect is mediated by the modulation of intracellular signaling cascades that control smooth muscle tone.
Caption: Tiropramide's mechanism of smooth muscle relaxation.
Pathway of Stress-Induced Visceral Hypersensitivity
Stress models of IBS, such as WAS, activate the brain-gut axis, leading to peripheral changes that sensitize sensory nerves.
Sources
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A Senior Application Scientist's Guide to the Robust Quantification of Tiropramide Hydrochloride in Plasma Samples for Pharmacokinetic and Bioequivalence Studies
An Application Guide for the Bioanalysis of Tiropramide Hydrochloride in Plasma
Abstract
This comprehensive application note provides a detailed guide for the quantitative determination of this compound in plasma samples. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind methodological choices. We present two robust, validated methods: a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, and a reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The guide includes in-depth protocols, from sample preparation to data analysis, and discusses critical aspects of method validation in accordance with international guidelines.
Introduction: The "Why" of Tiropramide Quantification
This compound, an antispasmodic agent, is widely used for the treatment of smooth muscle spasms associated with various gastrointestinal, biliary, and urinary tract disorders.[1][2] Its therapeutic efficacy is directly linked to its concentration in systemic circulation. Therefore, the accurate quantification of Tiropramide in plasma is a cornerstone of its clinical development and therapeutic monitoring.
Developing a reliable bioanalytical method is essential for:
-
Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.[3][4]
-
Bioequivalence (BE) Studies: To compare the bioavailability of a generic drug product with a reference formulation.[1][5]
-
Toxicokinetic (TK) Studies: To correlate drug exposure with potential toxic effects in preclinical and clinical phases.
The challenge lies in accurately measuring low concentrations of the analyte in a complex biological matrix like plasma, which is rich in potentially interfering substances such as proteins and lipids.[6] This guide provides the technical framework to overcome these challenges.
Strategic Method Selection: LC-MS/MS vs. HPLC-UV
The choice of analytical instrumentation is a critical decision dictated by the specific requirements of the study.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalytical quantification. Its unparalleled sensitivity and selectivity, derived from the ability to monitor specific mass-to-charge (m/z) transitions of the analyte and its internal standard, make it ideal for studies requiring low limits of quantification (LLOQ).[3][7] The use of Multiple Reaction Monitoring (MRM) significantly reduces matrix interference, leading to cleaner chromatograms and more reliable data.[8]
-
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: This technique offers a robust and cost-effective alternative to LC-MS/MS.[1] While less sensitive, it is often sufficient for studies where plasma concentrations are expected to be in the higher ng/mL range. Method development can be simpler, and the instrumentation is more widely accessible.[9] A well-developed HPLC-UV method, particularly one incorporating efficient sample cleanup, can yield excellent results for bioequivalence studies.[1]
Our Recommendation: For pharmacokinetic studies where terminal half-life and low-level concentrations are critical, LC-MS/MS is the preferred method . For routine analysis or in contexts where the expected concentrations are well within the linear range, HPLC-UV provides a reliable and economical solution .
The Critical First Step: Plasma Sample Preparation
The primary goal of sample preparation is to isolate Tiropramide from endogenous plasma components that can interfere with analysis, such as proteins and phospholipids.[6][10] The choice of technique is a balance between sample cleanliness, analyte recovery, throughput, and cost.
Common Strategies:
-
Protein Precipitation (PPT): This is the simplest and fastest method. It involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) to the plasma sample to denature and precipitate proteins.[6][11] While fast and suitable for high-throughput screening, it provides the least clean extract, potentially leading to matrix effects in LC-MS/MS and a shorter column lifespan.[7][12]
-
Liquid-Liquid Extraction (LLE): In LLE, the analyte is partitioned from the aqueous plasma sample into a water-immiscible organic solvent.[10] The choice of solvent (e.g., n-hexane, methyl tert-butyl ether) and the pH of the aqueous phase are optimized to maximize the recovery of the target analyte while leaving interferences behind.[1][3] LLE yields a significantly cleaner extract than PPT and is a cost-effective choice for robust methods.[13]
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent packed into a cartridge or a 96-well plate to retain the analyte from the plasma sample.[14] Interferences are washed away, and the purified analyte is then eluted with a small volume of organic solvent. SPE is highly versatile, offering a wide range of sorbent chemistries (e.g., C8, C18, mixed-mode) that can be tailored to the analyte's properties.[15] It provides the cleanest extracts and is easily automated, though it is generally the most expensive option.
The logical flow for selecting a sample preparation method is illustrated below.
Caption: Decision workflow for selecting a sample preparation technique.
Protocol 1: The Gold Standard LC-MS/MS Method
This method is adapted from validated procedures and offers high sensitivity and selectivity, making it suitable for demanding pharmacokinetic studies.[3][16]
Principle
Following extraction from plasma, Tiropramide and an internal standard (IS) are separated using reversed-phase chromatography and detected by a tandem mass spectrometer operating in MRM mode. Quantification is achieved by comparing the peak area ratio of the analyte to the IS against a calibration curve.
Materials and Reagents
-
This compound reference standard
-
Cisapride (Internal Standard)[3]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Human plasma (with K2-EDTA as anticoagulant)
-
Methyl tert-butyl ether (MTBE)
Instrumentation and Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series, Shimadzu Nexera, or equivalent |
| Column | Luna C8 (50 x 2.0 mm, 5 µm) or equivalent[3] |
| Mobile Phase A | 10 mM Ammonium formate in water, pH 4.5 (adjusted with formic acid)[3] |
| Mobile Phase B | Acetonitrile[3] |
| Flow Rate | 0.2 mL/min |
| Gradient | Isocratic: 50% A / 50% B[3] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| MS System | Sciex API 4000, Waters Xevo TQ-S, or equivalent |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Tiropramide: m/z 527.4 → 112.2 (Quantifier), m/z 527.4 → 398.3 (Qualifier) Cisapride (IS): m/z 466.2 → 155.1[3] |
| Key MS Parameters | IonSpray Voltage: 5500 V Temperature: 500 °C Collision Gas: Nitrogen |
Step-by-Step Protocol
1. Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of Tiropramide and Cisapride (IS) in methanol.
-
Serially dilute the Tiropramide stock solution with 50:50 acetonitrile:water to prepare working standards for calibration curve (e.g., 20 to 2000 ng/mL).
-
Prepare a 100 ng/mL working solution of the IS in 50:50 acetonitrile:water.
2. Preparation of Calibration Standards and Quality Controls (QCs):
-
Spike 95 µL of blank human plasma with 5 µL of the appropriate Tiropramide working solution to create calibration standards (final concentrations: 2.0 to 200 ng/mL).[3]
-
Prepare QCs in the same manner at low, medium, and high concentrations (e.g., 6, 80, and 160 ng/mL).
3. Plasma Sample Extraction (LLE):
-
To 100 µL of plasma sample (unknown, blank, standard, or QC) in a microcentrifuge tube, add 25 µL of the IS working solution (100 ng/mL).
-
Vortex briefly for 10 seconds.
-
Add 50 µL of 0.1 M NaOH to basify the sample.
-
Add 1 mL of MTBE.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 A:B).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
Caption: LC-MS/MS sample preparation workflow using LLE.
Method Validation Summary
The method should be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry or equivalent ICH guidelines.[17]
| Validation Parameter | Typical Acceptance Criteria | Representative Results |
| Linearity (r²) | ≥ 0.99 | > 0.998 over 2.0-200 ng/mL[3] |
| LLOQ | S/N ≥ 5, Accuracy/Precision within ±20% | 2.0 ng/mL[3] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 2.8% to 7.8%[3] |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 6.7% to 8.9%[3] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% of nominal values[8] |
| Recovery | Consistent and reproducible | Tiropramide: 50.2-53.1%; IS: ~61%[3] |
Protocol 2: The Robust HPLC-UV Method
This method is based on a validated approach for bioequivalence studies and serves as a reliable alternative when LC-MS/MS is not available.[1]
Principle
Tiropramide is extracted from plasma via LLE. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a UV detector at the wavelength of maximum absorbance for Tiropramide.
Materials and Reagents
-
This compound reference standard
-
Diphenhydramine hydrochloride (Internal Standard)[1]
-
Acetonitrile (HPLC grade)
-
Water (Type I, 18.2 MΩ·cm)
-
n-Hexane (HPLC grade)
-
Human plasma (with K2-EDTA as anticoagulant)
Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1100 Series, Waters Alliance, or equivalent |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Water and Acetonitrile mixture (specific ratio to be optimized)[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 50 µL |
| Column Temperature | Ambient |
| UV Detector | Wavelength set at 230 nm[1][4] |
Step-by-Step Protocol
1. Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of Tiropramide and Diphenhydramine (IS) in methanol.
-
Prepare working standards for the calibration curve (e.g., 100 to 2000 ng/mL) by diluting the stock with mobile phase.
-
Prepare a 1000 ng/mL working solution of the IS.
2. Preparation of Calibration Standards and QCs:
-
Spike blank plasma with the appropriate Tiropramide working solution to create calibration standards (final concentrations: 10 to 200 ng/mL).[1]
-
Prepare QCs at low, medium, and high concentrations.
3. Plasma Sample Extraction (LLE):
-
To 1 mL of plasma sample in a glass tube, add 100 µL of the IS working solution.
-
Add 0.5 mL of 1 M NaOH.
-
Add 5 mL of n-hexane.[1]
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject 50 µL into the HPLC system.
Method Validation Summary
| Validation Parameter | Typical Acceptance Criteria | Representative Results |
| Linearity (r²) | ≥ 0.99 | > 0.99 over 10-200 ng/mL[1] |
| LLOQ | S/N ≥ 10, Accuracy/Precision within ±20% | 10 ng/mL[1] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12.8%[1] |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12.8%[1] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% of nominal values[1] |
| Recovery | Consistent and reproducible | ~89%[1] |
References
-
Jain, D., Loya, P., & Saraf, S. (2007). A simple sample preparation with HPLC-UV method for estimation of tiropramide from plasma: application to bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1135-1140. [Link]
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ResearchGate. (n.d.). A simple sample preparation with HPLC–UV method for estimation of tiropramide from plasma: Application to bioequivalence study | Request PDF. Retrieved from [Link]
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Lee, H. W., Ji, H. Y., Kim, H. H., Cho, H. Y., Lee, Y. B., & Lee, H. S. (2003). Determination of tiropramide in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 796(2), 395-400. [Link]
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Park, J. H., Kim, Y. S., Lee, M. H., & Lee, W. B. (2000). Quantitative analysis of tiropramide in human blood by gas chromatography with nitrogen-phosphorus detector. Archives of Pharmacal Research, 23(4), 363-366. [Link]
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Lee, H. W., Ji, H. Y., Kim, H. H., Cho, H. Y., Lee, Y. B., & Lee, H. S. (2003). Determination of tiropramide in human plasma by LC/MS/MS. KoreaScience. [Link]
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Park, J. H., Kim, Y. S., Lee, M. H., & Lee, W. B. (2000). Quantitative Analysis of Tiropramide in Human Blood by Gas Chromatography with Nitrogen-Phosphorus Detector. Korea Science. [Link]
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ResearchGate. (n.d.). Quantitative analysis of tiropramide in human plasma by gas chromatography coupled to mass spectrometry for application to a bioequivalence test | Request PDF. Retrieved from [Link]
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Kim, T. H., Kim, H., & Kim, J. R. (2021). Population Pharmacokinetic Analysis of Tiropramide in Healthy Korean Subjects. Pharmaceuticals, 14(11), 1109. [Link]
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Jhee, O. H., Jeon, Y. C., Choi, H. S., Lee, M. H., Om, A. S., Lee, J. W., ... & Lee, Y. S. (2006). Quantitative analysis of tiropramide in human plasma by gas chromatography coupled to mass spectrometry for application to a bioequivalence test. Clinica Chimica Acta, 366(1-2), 179-184. [Link]
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MDPI. (2021). Population Pharmacokinetic Analysis of Tiropramide in Healthy Korean Subjects. [Link]
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DBpia. (n.d.). Quantitative Analysis of Tiropramide in Human Blood by Gas Chromatography with Nitrogen-Phosphorus Detector. Retrieved from [Link]
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LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
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Agilent. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]
-
ResearchGate. (n.d.). (PDF) Chromatographic separation of this compound and its degradation products along with their structural characterization using LC-QTOF-MS/MS and NMR. Retrieved from [Link]
-
Agilent. (n.d.). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. [Link]
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PubMed. (2023). Chromatographic separation of this compound and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance. [Link]
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protocols.io. (2019). a protein precipitation extraction method. [Link]
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MDPI. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. [Link]
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Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
PakMediNet. (n.d.). Validation and application of high performance liquid chromatographic method for the estimation of metoclopramide hydrochloride. [Link]
-
MDPI. (n.d.). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. [Link]
-
NIH. (n.d.). A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma. [Link]
-
MDPI. (2023). Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. [Link]
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Application Notes and Protocols for Studying Visceral Hypersensitivity with Tiropramide Hydrochloride
Introduction: Unraveling Visceral Hypersensitivity
Visceral hypersensitivity (VH) is a critical pathophysiological mechanism underlying chronic abdominal pain in functional gastrointestinal disorders, most notably Irritable Bowel Syndrome (IBS).[1] It is characterized by a lowered pain threshold to physiological stimuli within the viscera, where non-noxious events are perceived as painful (allodynia) and noxious stimuli are perceived as more painful than normal (hyperalgesia).[1] The complexity of VH, involving both peripheral sensitization of visceral afferents and central nervous system alterations, necessitates the use of robust pharmacological tools to dissect its underlying mechanisms.[2]
Tiropramide hydrochloride, a derivative of tyrosine, is an antispasmodic agent recognized for its efficacy in treating smooth muscle spasms in the gastrointestinal and urogenital tracts.[3][4] Its multifaceted mechanism of action, which converges on the key signaling pathways that regulate smooth muscle tone and excitability, makes it an invaluable compound for researchers studying the peripheral components of visceral nociception.[5] This guide provides a comprehensive overview of tiropramide's mechanism and detailed protocols for its application in preclinical models of visceral hypersensitivity.
The Multifaceted Mechanism of Action of Tiropramide
Tiropramide exerts its smooth muscle relaxant effects not through a single target, but by modulating multiple intracellular signaling pathways. This pleiotropic action allows it to effectively counter hypercontractility and potentially dampen the peripheral signals that drive visceral hypersensitivity. The primary mechanisms include:
-
Inhibition of Phosphodiesterase (PDE): Tiropramide inhibits the breakdown of cyclic adenosine monophosphate (cAMP) by phosphodiesterase enzymes.[6][7] The resulting increase in intracellular cAMP concentration activates Protein Kinase A (PKA).[5] PKA then phosphorylates and inactivates Myosin Light Chain Kinase (MLCK), the enzyme essential for the phosphorylation of myosin and subsequent smooth muscle contraction.[5][8] This leads to smooth muscle relaxation.
-
Modulation of Calcium (Ca²⁺) Homeostasis: The drug directly influences Ca²⁺ levels within smooth muscle cells. It inhibits the influx of extracellular Ca²⁺ and promotes the binding of Ca²⁺ to the sarcoplasmic reticulum, effectively reducing the cytosolic Ca²⁺ available to initiate the contractile process.[3][5][6]
-
Muscarinic Receptor Antagonism: Tiropramide possesses anticholinergic properties, blocking the action of acetylcholine on muscarinic receptors (likely M3 receptors on smooth muscle), which are key mediators of parasympathetic-induced muscle contraction.[5]
-
Anti-inflammatory Effects: Evidence also suggests that tiropramide has mild anti-inflammatory properties, which may contribute to its overall therapeutic effect by reducing inflammatory mediators that can sensitize visceral afferent nerves.[5][7]
The convergence of these actions results in a potent spasmolytic effect, reducing the mechanical stress on the gut wall that can activate nociceptors and contribute to the sensation of visceral pain.
Caption: Signaling pathways modulated by Tiropramide HCl leading to smooth muscle relaxation.
Preclinical Models for Assessing Visceral Hypersensitivity
The colorectal distension (CRD) model in rodents is a widely accepted and reproducible method for quantifying visceral sensitivity and serves as an excellent platform for evaluating the efficacy of potential analgesics.[9] The primary endpoint is typically the visceromotor response (VMR), a reflex contraction of the abdominal musculature in response to the noxious stimulus of gut distension.[10]
Common Approaches to Induce a Hypersensitive State:
-
Post-Inflammatory Model: A transient colitis is induced with agents like trinitrobenzene sulfonic acid (TNBS). Even after the inflammation resolves (4-6 weeks), a persistent state of visceral hypersensitivity remains, mimicking aspects of post-infectious IBS.[1]
-
Stress-Induced Models: Chronic or acute exposure to stressors (e.g., water avoidance, restraint) can induce visceral hypersensitivity, reflecting the brain-gut axis's role in functional pain disorders.[1]
-
Repetitive Noxious Distension: Repeated inflation of the colorectal balloon to noxious pressures (e.g., 60 mmHg) can induce acute hypersensitivity through central sensitization mechanisms.[11]
Caption: Standard experimental workflow for in vivo assessment of visceral analgesia.
Application Protocol 1: In Vivo Assessment of Tiropramide in a Rodent CRD Model
This protocol details the procedure for evaluating the effect of this compound on visceral nociceptive responses in rats using the CRD model.
3.1. Materials and Reagents
-
Animals: Male Sprague-Dawley rats (250-300g). Rationale: This strain is commonly used and well-characterized in visceral pain studies.
-
This compound: (e.g., Sigma-Aldrich). Prepare fresh daily.
-
Vehicle: Sterile Saline (0.9% NaCl) or appropriate solvent based on manufacturer's data.
-
Anesthetics: Isoflurane for surgery and brief sedation during balloon insertion.
-
CRD Equipment: Barostat or pressure-controlled distension device, flexible latex balloon catheter (e.g., 5-7 cm length).
-
EMG Recording System: Implantable EMG electrodes, amplifier, data acquisition software.
3.2. Experimental Procedure
-
EMG Electrode Implantation (Survival Surgery):
-
Anesthetize the rat and maintain a surgical plane of anesthesia.
-
Make a small abdominal incision and expose the external oblique abdominal muscle.
-
Securely implant two insulated EMG electrodes into the muscle, ensuring good contact.
-
Tunnel the electrode leads subcutaneously to an exit point on the back of the neck.
-
Close the incision and allow the animal to recover for at least one week. Provide post-operative analgesia as per institutional guidelines.[10][11]
-
-
Acclimatization and Baseline VMR:
-
On the day of the experiment, place the rats in small restraint containers (e.g., Broome-style restrainers) and allow them to adapt for 30-60 minutes.
-
Under brief isoflurane sedation, gently insert the lubricated balloon catheter intra-anally into the distal colon (approx. 7 cm from the anus) and secure the tubing to the tail.[11]
-
Allow the animal to recover from sedation for at least 30 minutes.
-
Connect the EMG leads to the recording system.
-
Perform a series of graded, phasic colorectal distensions (e.g., 20, 40, 60 mmHg; 20-second duration; 4-minute inter-stimulus interval). Record the EMG signal for each distension. This establishes the baseline visceral sensitivity.
-
Self-Validation: A stable, pressure-dependent increase in VMR should be observed. Animals not showing a graded response should be excluded.
-
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage). A washout period should be used between different drug tests in the same animal.
-
Refer to the table below for suggested dosage ranges.
-
-
Post-Treatment VMR Assessment:
-
At a predetermined time point post-administration (e.g., 30-60 minutes, based on pharmacokinetic data if available), repeat the same graded CRD protocol as in the baseline phase.
-
3.3. Data Analysis and Interpretation
-
Quantify the VMR for each distension by calculating the area under the curve (AUC) of the rectified EMG signal during the 20-second stimulus, subtracting the pre-stimulus baseline activity.
-
For each animal, express the post-treatment VMR as a percentage of its own baseline response for each pressure level.
-
Compare the VMR between the tiropramide-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc analysis).
-
A significant reduction in VMR in the tiropramide group compared to the vehicle group indicates a visceral analgesic effect.
| Parameter | Recommendation | Rationale & Citation |
| Animal Model | Male Sprague-Dawley Rat | Widely used, well-characterized for visceral pain studies.[12] |
| VH Induction | Post-TNBS or Stress | Creates a chronic, translatable hypersensitivity state.[1] |
| CRD Pressures | 20, 40, 60, 80 mmHg | Spans non-noxious to noxious intensities to assess allodynia and hyperalgesia.[1][11] |
| Tiropramide Dose (i.p.) | 4 - 40 mg/kg | Effective range demonstrated in various in vivo antispasmodic models.[4] |
| Tiropramide Dose (oral) | 50 - 90 mg/kg | Effective oral range for antispasmodic activity.[4] |
| Primary Outcome | Visceromotor Response (VMR) | Objective, quantifiable reflex measure of visceral nociception.[10] |
Application Protocol 2: In Vitro Assessment of Tiropramide on Isolated Colon Tissue
This protocol allows for the direct investigation of tiropramide's myotropic effects on smooth muscle contractility, independent of neural or systemic influences.
4.1. Materials and Reagents
-
Tissue Source: Distal colon from rabbit or rat.
-
Organ Bath System: Jacketed organ baths with tissue holders, temperature control, aeration.
-
Physiological Salt Solution: Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Spasmogen: Carbachol or Acetylcholine. Rationale: Muscarinic agonists that induce robust, receptor-mediated smooth muscle contraction.[6]
-
This compound: Prepare a stock solution and perform serial dilutions.
-
Force Transducer & Data Acquisition System.
4.2. Experimental Procedure
-
Tissue Preparation:
-
Humanely euthanize the animal according to institutional protocols.
-
Quickly excise the distal colon and place it in ice-cold Krebs solution.
-
Clean the tissue of mesenteric fat and cut it into longitudinal or circular smooth muscle strips (e.g., 2 mm wide, 10 mm long).
-
-
Mounting and Equilibration:
-
Mount the tissue strips in the organ baths containing Krebs solution at 37°C under a resting tension of ~1 gram.
-
Allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
-
Self-Validation: The tissue should exhibit stable baseline tension and may show spontaneous rhythmic contractions.
-
-
Induction of Contraction:
-
Add a concentration of carbachol that produces a submaximal (~80%) contraction (e.g., 0.1-1 µM).[6]
-
Wait for the contraction to reach a stable plateau.
-
-
Concentration-Response Curve:
-
Once the contraction is stable, add this compound to the bath in a cumulative, concentration-dependent manner (e.g., from 10⁻⁹ M to 10⁻⁴ M).
-
Allow the tissue response to stabilize at each concentration before adding the next.
-
4.3. Data Analysis and Interpretation
-
Express the relaxation at each tiropramide concentration as a percentage of the pre-induced tone.
-
Plot the concentration-response data and fit to a sigmoidal curve to calculate the EC₅₀ (the concentration producing 50% of the maximal relaxation).
-
A low EC₅₀ value indicates high potency of tiropramide as a direct smooth muscle relaxant. This in vitro data provides a mechanistic basis for the in vivo visceral analgesic effects observed.
Conclusion
This compound is a potent pharmacological agent with a well-defined, multifaceted mechanism of action centered on smooth muscle relaxation.[5][6] Its ability to inhibit PDE, block calcium influx, and antagonize muscarinic receptors makes it a valuable tool for probing the peripheral mechanisms of visceral hypersensitivity. By reducing smooth muscle hypercontractility and spasm, tiropramide can attenuate the mechanical stimuli that activate visceral afferent pathways. The protocols outlined in this guide provide a robust framework for researchers to utilize tiropramide in both in vivo and in vitro models, facilitating a deeper understanding of visceral pain and aiding in the development of novel therapeutic strategies for disorders like IBS.
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Application Notes & Protocols: A Guide to the Clinical Development of Tiropramide Hydrochloride for Irritable Bowel Syndrome (IBS)
These comprehensive application notes serve as a detailed guide for researchers, scientists, and drug development professionals on the experimental design of clinical trials for Tiropramide hydrochloride in the treatment of Irritable Bowel Syndrome (IBS). This document provides in-depth protocols and evidence-based rationale to ensure scientific integrity and robust clinical data.
Introduction: The Therapeutic Potential of this compound in IBS
Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain and altered bowel habits, significantly impacting the quality of life.[1][2][3] this compound is an antispasmodic agent that alleviates abdominal pain and cramps by relaxing the smooth muscles of the gastrointestinal tract.[4][5] Its primary mechanism of action involves increasing intracellular cyclic adenosine monophosphate (cAMP) levels and promoting calcium ion binding to the sarcoplasmic reticulum in smooth muscle cells, which leads to muscle relaxation without significantly affecting the autonomic nervous system.[4][6][7] This targeted action on smooth muscle makes Tiropramide a promising candidate for managing the visceral hypersensitivity and dysmotility characteristic of IBS.
Preclinical & Pharmacological Profile
A thorough understanding of Tiropramide's preclinical data is fundamental to designing safe and effective clinical trials.
Mechanism of Action
Tiropramide's spasmolytic effect is achieved through a dual mechanism:
-
Increased intracellular cAMP: Tiropramide inhibits phosphodiesterase, leading to an accumulation of cAMP.[6] Increased cAMP levels activate protein kinase A, which in turn phosphorylates downstream targets that promote smooth muscle relaxation.
-
Enhanced Calcium Sequestration: The compound facilitates the binding of calcium ions to the sarcoplasmic reticulum, reducing the intracellular calcium available for muscle contraction.[4]
Caption: Signaling pathway of this compound in smooth muscle cells.
Pharmacokinetics and Metabolism
Pharmacokinetic studies in humans have shown that Tiropramide is readily absorbed after oral administration.[8] Peak plasma concentrations are typically reached within 1-1.7 hours.[8] The terminal half-life is approximately 2.34-2.61 hours.[9] Metabolism primarily occurs in the liver, with excretion mainly through the kidneys.[10]
| Pharmacokinetic Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1-1.7 hours | [8] |
| Terminal Half-Life (t1/2) | 2.34-2.61 hours | [9] |
| Primary Route of Metabolism | Hepatic | [10] |
| Primary Route of Excretion | Renal | [10] |
Clinical Trial Design for this compound in IBS
The design of clinical trials for IBS requires careful consideration of the heterogeneous nature of the condition and the subjective nature of its primary symptoms.[1][11] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide specific guidance for IBS clinical trials.[12][13][14][15][16][17][18][19][20]
Phase I: Safety, Tolerability, and Pharmacokinetics
Objective: To assess the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses of this compound in healthy volunteers.
Protocol:
-
Study Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose study.
-
Participant Population: Healthy adult volunteers.
-
Methodology:
-
Single Ascending Dose (SAD): Cohorts of participants receive a single oral dose of Tiropramide or placebo. Doses are escalated in subsequent cohorts based on safety and tolerability data.
-
Multiple Ascending Dose (MAD): Cohorts of participants receive multiple oral doses of Tiropramide or placebo over a specified period (e.g., 7-14 days).
-
-
Endpoints:
-
Primary: Incidence and severity of adverse events (AEs).
-
Secondary: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).
-
Phase II: Dose-Ranging and Efficacy Signal
Objective: To evaluate the efficacy, safety, and dose-response of this compound in patients with IBS.
Protocol:
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.
-
Participant Population: Adult patients meeting the Rome IV diagnostic criteria for IBS.[2][21][22][23][24] It is recommended to study IBS with constipation (IBS-C) and IBS with diarrhea (IBS-D) in separate trials.[16]
-
Methodology:
-
Participants are randomized to receive one of several doses of Tiropramide or a placebo for a predefined treatment period (e.g., 12 weeks).
-
A 1- to 2-week screening period is recommended to establish baseline symptom severity.[16]
-
-
Endpoints:
-
Primary: The FDA recommends a composite primary endpoint assessing both abdominal pain and the primary bowel symptom.[16]
-
Abdominal Pain: Daily assessment using an 11-point Numeric Rating Scale (NRS). A responder is often defined as a patient with at least a 30% improvement in the weekly average of the worst abdominal pain score.[16]
-
Stool Consistency (for IBS-D): Daily assessment using the Bristol Stool Form Scale (BSFS).[16]
-
Stool Frequency (for IBS-C): Daily count of complete spontaneous bowel movements (CSBMs).[3][16]
-
-
Secondary:
-
IBS Symptom Severity Scale (IBS-SSS): A 5-question survey assessing the severity of abdominal pain, duration of abdominal pain, abdominal distention, dissatisfaction with bowel habits, and interference with quality of life. A decrease of 50 points is considered clinically meaningful.[1][3]
-
IBS Quality of Life (IBS-QOL): A 34-item questionnaire to assess the impact of IBS on a patient's quality of life.[25][26]
-
Patient-Reported Outcomes (PROs): Global assessment of symptom relief.[25][26][27][28][29]
-
-
Caption: Workflow for a Phase II clinical trial of Tiropramide in IBS.
Phase III: Confirmatory Efficacy and Safety
Objective: To confirm the efficacy and safety of the optimal dose of this compound identified in Phase II trials in a larger patient population.
Protocol:
-
Study Design: Two large, randomized, double-blind, placebo-controlled, multicenter trials are typically required for regulatory submission. A randomized withdrawal design may also be considered to assess the need for maintenance treatment.[15]
-
Participant Population: A larger and more diverse population of adult patients with IBS, as defined by the Rome IV criteria.
-
Methodology:
-
Participants are randomized to receive the selected optimal dose of Tiropramide or placebo for an extended treatment period (e.g., 12-26 weeks).
-
A long-term open-label extension study may follow to gather further safety data.
-
-
Endpoints:
-
Primary: The same composite primary endpoint as in Phase II, assessing both abdominal pain and the primary bowel symptom.
-
Secondary: A comprehensive assessment of secondary endpoints including IBS-SSS, IBS-QOL, and other relevant PROs.
-
Safety: Rigorous monitoring of adverse events, laboratory parameters, and vital signs.
-
Data Analysis and Interpretation
Statistical analysis plans should be pre-specified and account for the potential for a high placebo response rate, which is common in IBS trials.[1][11] The primary efficacy analysis should be based on the intent-to-treat (ITT) population. Responder analyses are the standard for regulatory submissions.
Safety Considerations
The known side effects of Tiropramide include nausea, vomiting, dry mouth, constipation, and allergic reactions.[4][30][31] Monitoring for these and any other potential adverse events is crucial throughout all phases of clinical development. Special attention should be given to patients with pre-existing gastrointestinal stenosis, megacolon, circulatory failure, or severe hepatic impairment, as these are contraindications for Tiropramide use.[4]
Conclusion
The successful clinical development of this compound for the treatment of IBS hinges on methodologically sound and well-designed clinical trials. Adherence to regulatory guidelines, precise patient selection using the Rome IV criteria, and the use of validated patient-reported outcome measures are paramount. The protocols and considerations outlined in these application notes provide a robust framework for generating the high-quality data necessary to establish the efficacy and safety of Tiropramide in the management of IBS.
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- 28. Patient-Reported Outcomes for Irritable Bowel Syndrome Are Associated with Patients’ Ratings of Symptoms and Non-Clinical Factors - PMC [pmc.ncbi.nlm.nih.gov]
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- 31. mims.com [mims.com]
Application Notes and Protocols for the Electrophysiological Investigation of Tiropramide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unraveling the Electrophysiological Profile of a Multifaceted Spasmolytic
Tiropramide hydrochloride is a potent spasmolytic agent recognized for its efficacy in mitigating smooth muscle spasms in the gastrointestinal, biliary, and urogenital tracts.[1][2] Its therapeutic action is not attributed to a single molecular target but rather to a sophisticated, multifaceted mechanism.[3] Understanding the electrophysiological underpinnings of Tiropramide's action is paramount for elucidating its precise mechanism and for the development of novel therapeutics with improved specificity and efficacy.
These application notes provide a comprehensive guide for researchers to investigate the electrophysiological effects of this compound. We will delve into the theoretical framework of its action and provide detailed, field-proven protocols for characterizing its influence on ion channel function and cellular excitability.
Core Mechanism of Action: An Electrophysiologist's Perspective
Tiropramide's spasmolytic effects are primarily a consequence of its ability to induce smooth muscle relaxation through a multi-pronged approach.[3] Electrophysiological studies are instrumental in dissecting these pathways:
-
Phosphodiesterase (PDE) Inhibition and cAMP-Mediated Signaling: A key action of Tiropramide is the inhibition of phosphodiesterase (PDE), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[3][4][5] By inhibiting PDE, Tiropramide elevates intracellular cAMP levels.[1][3][5] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to smooth muscle relaxation.[3] Electrophysiologically, this can be investigated by examining the modulation of ion channels whose activity is sensitive to cAMP/PKA-dependent phosphorylation.
-
Modulation of Calcium (Ca²⁺) Homeostasis: Tiropramide has been shown to inhibit the influx of calcium ions (Ca²⁺) into smooth muscle cells.[3] This is a critical step in preventing the Ca²⁺-calmodulin-dependent activation of myosin light-chain kinase (MLCK), a key enzyme in muscle contraction.[3] Furthermore, Tiropramide enhances Ca²⁺ binding to the sarcoplasmic reticulum, effectively sequestering intracellular Ca²⁺ and promoting relaxation.[1][5] Patch-clamp electrophysiology is the gold-standard technique to directly measure the effect of Tiropramide on voltage-gated Ca²⁺ channels.
-
Anticholinergic (Muscarinic Receptor Antagonism): Tiropramide exhibits anticholinergic properties by blocking muscarinic receptors, thereby antagonizing the contractile effects of acetylcholine in smooth muscle.[3] While this is a receptor-mediated effect, its downstream consequences on ion channel activity and membrane potential can be quantified using electrophysiological methods.
-
Anti-inflammatory Action: Tiropramide also possesses mild anti-inflammatory properties, which can contribute to its overall therapeutic effect by reducing inflammation-associated hyperalgesia and muscle spasms.[3][4]
Signaling Pathway Overview
Caption: Mechanism of this compound in smooth muscle cells.
Electrophysiological Investigation of Tiropramide: Key Applications
The multifaceted nature of Tiropramide's mechanism of action opens up several avenues for electrophysiological investigation. Here, we outline key applications and provide detailed protocols.
Characterizing the Effects on Voltage-Gated Calcium Channels (VGCCs)
Rationale: Given that Tiropramide inhibits Ca²⁺ influx, a direct investigation of its effects on VGCCs, particularly L-type Ca²⁺ channels prevalent in smooth muscle, is a critical starting point. Whole-cell patch-clamp is the ideal technique for this purpose.
Experimental Workflow:
Caption: Workflow for VGCC electrophysiology with Tiropramide.
Protocol 2.1: Whole-Cell Voltage-Clamp Recording of L-type Ca²⁺ Currents
Objective: To quantify the inhibitory effect of this compound on L-type voltage-gated Ca²⁺ channels in isolated smooth muscle cells.
Materials:
-
Isolated smooth muscle cells (e.g., from rabbit portal vein or guinea pig taenia coli).
-
Patch-clamp amplifier and data acquisition system.
-
Perfusion system.
-
This compound stock solution (e.g., 10 mM in DMSO).
Solutions:
| Solution | Composition (in mM) | Notes |
| External Solution (Tyrode's) | 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose | pH adjusted to 7.4 with NaOH. |
| Internal Solution (Pipette) | 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.4 Tris-GTP, 20 HEPES | pH adjusted to 7.2 with CsOH. Cesium is used to block K⁺ currents. |
Procedure:
-
Cell Preparation: Isolate single smooth muscle cells using established enzymatic digestion protocols. Plate the cells on glass coverslips and allow them to adhere.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and apply gentle positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a voltage-step protocol to elicit L-type Ca²⁺ currents. A typical protocol is a series of depolarizing steps from -40 mV to +60 mV in 10 mV increments for 200 ms.
-
Record baseline currents for at least 5 minutes to ensure stability.
-
-
Drug Application:
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 1 µM, 10 µM, 100 µM).
-
Allow the drug to equilibrate for 3-5 minutes before recording.
-
Repeat the voltage-step protocol to record currents in the presence of the drug.
-
-
Washout: Perfuse the chamber with the control external solution to wash out the drug and assess the reversibility of the effect.
-
Data Analysis:
-
Measure the peak inward current at each voltage step.
-
Construct current-voltage (I-V) relationships for baseline, drug application, and washout conditions.
-
Calculate the percentage of current inhibition at the peak of the I-V curve.
-
Generate a concentration-response curve and calculate the IC₅₀ value.
-
Investigating the Role of cAMP-Mediated Signaling on Ion Channels
Rationale: To confirm that Tiropramide's effects are mediated by PDE inhibition and subsequent cAMP elevation, it is essential to investigate its impact on cAMP-sensitive ion channels. This can be achieved by examining its effects in the presence of other agents that manipulate the cAMP pathway.
Protocol 2.2: Investigating cAMP-Dependence of Tiropramide's Effects
Objective: To determine if the electrophysiological effects of Tiropramide are mediated through the cAMP/PKA pathway.
Approach: This protocol builds upon Protocol 2.1. The key is to compare the effects of Tiropramide alone with its effects in the presence of agents that directly activate adenylyl cyclase (e.g., Forskolin) or PKA inhibitors (e.g., H-89).
Procedure:
-
Follow steps 1-4 of Protocol 2.1 to obtain stable baseline recordings of a cAMP-sensitive current (e.g., L-type Ca²⁺ current, which is enhanced by cAMP).
-
Experimental Conditions:
-
Condition A (Tiropramide alone): Apply Tiropramide and record the effect as in Protocol 2.1.
-
Condition B (Tiropramide + PKA inhibitor): Pre-incubate the cells with a PKA inhibitor (e.g., 10 µM H-89) for 10-15 minutes before applying Tiropramide.
-
Condition C (Tiropramide + Adenylyl Cyclase Activator): Apply a sub-maximal concentration of Forskolin to elevate cAMP levels, and then co-apply Tiropramide.
-
-
Data Analysis:
-
Compare the magnitude of Tiropramide's effect in the absence and presence of the PKA inhibitor. If the effect is attenuated, it suggests PKA-dependence.
-
Observe if Tiropramide potentiates the effect of Forskolin. A synergistic effect would strongly support the role of PDE inhibition.
-
Advanced Technique: Simultaneous cAMP Measurement and Electrophysiology
For a more direct assessment, intracellular cAMP levels can be monitored concurrently with ion channel recordings using FRET-based biosensors or fluorescently labeled cAMP analogs introduced into the cell via the patch pipette.[3] This advanced technique provides real-time correlation between changes in cAMP concentration and ion channel activity.
Data Presentation and Interpretation
Quantitative Data Summary:
| Parameter | Expected Effect of Tiropramide | Method of Measurement |
| L-type Ca²⁺ Current Amplitude | Decrease | Whole-cell voltage-clamp |
| IC₅₀ for Ca²⁺ Channel Inhibition | To be determined | Concentration-response curve |
| Action Potential Duration | Potential shortening (due to Ca²⁺ current inhibition) | Current-clamp recording |
| Resting Membrane Potential | Minimal to no change expected | Current-clamp recording |
| Spontaneous Contraction Frequency | Decrease | Cell-attached or perforated patch recording |
Trustworthiness and Self-Validation
To ensure the validity of your findings, incorporate the following controls in your experimental design:
-
Vehicle Control: Always perform control experiments with the vehicle used to dissolve Tiropramide (e.g., DMSO) to rule out any non-specific effects.
-
Time-Matched Controls: For long experiments, perform parallel recordings from cells without drug application to account for any time-dependent changes in current (rundown).
-
Positive Controls: Use known inhibitors of the target ion channel or pathway to validate your experimental setup. For example, use verapamil as a positive control for L-type Ca²⁺ channel block.
-
Reversibility: A complete or partial reversal of the drug effect upon washout is a good indicator of a specific pharmacological interaction.
Conclusion
The electrophysiological protocols outlined in these application notes provide a robust framework for a detailed investigation into the cellular mechanisms of this compound. By systematically characterizing its effects on ion channels and intracellular signaling pathways, researchers can gain a deeper understanding of its therapeutic actions and contribute to the rational design of future spasmolytic drugs.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved from [Link]
-
Patsnap Synapse. (2024, June 15). What is this compound used for? Retrieved from [Link]
-
Vidal y Plana, R. R., Cifarelli, A., & Setnikar, I. (1981). Mechanism of smooth muscle relaxation by tiropramide. Journal of Pharmacy and Pharmacology, 33(1), 19–24. [Link]
-
Takayanagi, I., Hisayama, T., Iwase, M., Sakuma, N., & Nagai, H. (1989). Pharmacological properties of tiropramide, an antispasmodic drug. General Pharmacology, 20(3), 335–339. [Link]
-
Zynapte RxHive. Tiropramide. Retrieved from [Link]
-
Setnikar, I., Cereda, R., Pacini, M. A., Revel, L., & Makovec, F. (1989). Pharmacological characterisation of the smooth muscle antispasmodic agent tiropramide. Arzneimittel-Forschung, 39(9), 1114–1119. [Link]
-
Huh, K. C., et al. (2015). Efficacy and Safety of Tiropramide in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium. Journal of Neurogastroenterology and Motility, 21(2), 244–253. [Link]
-
Apollo Pharmacy. Tiropramide: Uses, Side Effects and Medicines. Retrieved from [Link]
-
Molecular Devices. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Retrieved from [Link]
-
Axol Bioscience. Whole Cell Patch Clamp Protocol. Retrieved from [Link]
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- 5. Effects of phosphodiesterase-1 inhibitor on pulmonary vein electrophysiology and arrhythmogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Visualizing the Antispasmodic Effect of Tiropramide Hydrochloride Using Calcium Imaging
Introduction: Elucidating the Mechanism of a Smooth Muscle Relaxant
Tiropramide hydrochloride is a potent antispasmodic agent recognized for its efficacy in relaxing smooth muscle, particularly in the gastrointestinal, biliary, and urogenital tracts.[1][2][3] Its therapeutic action alleviates symptoms associated with functional bowel disorders, such as Irritable Bowel Syndrome (IBS).[1] The primary mechanism of Tiropramide is not direct channel blocking, but a more nuanced modulation of intracellular signaling pathways.[4][5] It functions as a phosphodiesterase (PDE) inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[6][7] This elevation in cAMP has a dual effect on intracellular calcium ([Ca²⁺]i), the key trigger for muscle contraction: it promotes the sequestration of Ca²⁺ into the sarcoplasmic reticulum (SR) and inhibits myosin light chain kinase (MLCK), the enzyme responsible for sensitizing the contractile machinery to Ca²⁺.[4][6][8] The net result is a decrease in the cytosolic Ca²⁺ available to drive muscle contraction, leading to relaxation.
These application notes provide a comprehensive guide for researchers to visualize and quantify the effects of this compound on intracellular calcium dynamics. By employing fluorescent calcium indicators, such as Fluo-4 AM, in a well-characterized smooth muscle cell line, these protocols offer a robust framework for studying the pharmacodynamics of Tiropramide and similar compounds that act on the cAMP-Ca²⁺ signaling axis.
Core Concepts: The Tiropramide Signaling Pathway
Tiropramide's efficacy stems from its ability to interrupt the signaling cascade that leads to smooth muscle contraction. The process, illustrated below, highlights the central role of cAMP in modulating intracellular calcium levels.
Caption: Tiropramide's mechanism of action.
Recommended Cell Model: A7r5 Rat Aortic Smooth Muscle Cells
For robust and reproducible results, we recommend the A7r5 cell line (ATCC® CRL-1444™) .[9]
Why A7r5?
-
Origin: Derived from embryonic rat thoracic aorta, it is a well-established model for vascular smooth muscle research.[3]
-
Relevance: These cells express L-type voltage-gated calcium channels and muscarinic receptors, making them responsive to common agonists and relevant for studying Ca²⁺ dynamics.[5][10]
-
Morphology: They exhibit a fibroblast-like morphology and grow as an adherent monolayer, which is ideal for fluorescence microscopy.[9]
-
Availability: Commercially available from ATCC, ensuring consistency across different laboratories.
Experimental Protocol: Calcium Imaging with Fluo-4 AM
This protocol details the measurement of agonist-induced calcium transients in A7r5 cells and the modulatory effect of this compound.
Materials and Reagents
| Reagent/Material | Supplier | Catalog # | Recommended Stock Conc. |
| This compound | MedKoo | 573104 | 10 mM in DMSO |
| A7r5 Cell Line | ATCC | CRL-1444 | - |
| Fluo-4 AM | Thermo Fisher | F14201 | 1 mM in DMSO |
| Carbachol | Sigma-Aldrich | C4382 | 10 mM in dH₂O |
| Pluronic™ F-127 | Thermo Fisher | P3000MP | 20% (w/v) in DMSO |
| DMEM | ATCC | 30-2002 | - |
| Fetal Bovine Serum (FBS) | ATCC | 30-2020 | - |
| Hanks' Balanced Salt Solution (HBSS) | Gibco | 14025092 | - |
| 96-well, black, clear-bottom plates | Corning | 3603 | - |
Note: Molecular weight of Tiropramide HCl is 504.11 g/mol .[4][11][12]
Workflow Overview
Caption: Experimental workflow for calcium imaging.
Step-by-Step Methodology
1. Cell Culture and Seeding: a. Culture A7r5 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator. b. Seed A7r5 cells into a 96-well black, clear-bottom imaging plate at a density of 25,000-40,000 cells per well. c. Allow cells to adhere and grow for 24-48 hours to form a confluent monolayer.
2. Compound Preparation and Pre-incubation: a. Prepare a 2X working solution of this compound in HBSS. A final concentration range of 1 µM to 100 µM is recommended for dose-response experiments. b. Prepare a 2X vehicle control (e.g., 0.1% DMSO in HBSS). c. Gently aspirate the culture medium from the wells and wash once with 100 µL of HBSS. d. Add 50 µL of the 2X Tiropramide or vehicle solution to the appropriate wells. e. Incubate for 20-30 minutes at 37°C.
3. Calcium Indicator Loading: a. Prepare the Fluo-4 AM loading solution. For each well, mix:
- 50 µL HBSS
- 0.5 µL of 1 mM Fluo-4 AM stock (final conc. ~5 µM)
- 0.5 µL of 20% Pluronic F-127 (final conc. 0.1%) b. Add 50 µL of the loading solution directly to the 50 µL of compound solution already in the wells (total volume 100 µL). c. Incubate for 45-60 minutes at 37°C, protected from light.
4. Cell Washing: a. Gently aspirate the loading solution from the wells. b. Wash the cells twice with 100 µL of fresh HBSS to remove extracellular dye. c. After the final wash, add 100 µL of HBSS to each well. d. Incubate for 15-20 minutes at room temperature to allow for complete de-esterification of the dye.
5. Image Acquisition: a. Place the plate in a fluorescence microscope or high-content imager equipped with an automated liquid handler. b. Set the excitation/emission wavelengths for Fluo-4 (Ex: 494 nm / Em: 516 nm). c. Acquire baseline fluorescence images for 30-60 seconds (e.g., one frame every 2-3 seconds). d. Using the liquid handler, inject 20 µL of a pre-prepared Carbachol solution (e.g., 6X stock to achieve a final concentration of 2-20 µM) to stimulate the cells.[13][14] e. Continue imaging for an additional 3-5 minutes to capture the full calcium response.
Data Analysis: Quantifying the Calcium Response
The primary metric for quantifying changes in intracellular calcium is the relative change in fluorescence, denoted as ΔF/F₀ .[6][15]
Calculation Steps:
-
Define Regions of Interest (ROIs): Use image analysis software to draw ROIs around individual cells.
-
Extract Fluorescence Intensity (F): For each ROI, measure the mean fluorescence intensity for every frame of the time-lapse recording. This gives you the raw fluorescence trace, F(t).
-
Determine Baseline Fluorescence (F₀): Calculate the average intensity of the frames acquired before the addition of the agonist (Carbachol). This value represents the resting calcium level, F₀.[16]
-
Calculate ΔF/F₀: For each time point, apply the formula: ΔF/F₀ = (F(t) - F₀) / F₀
This normalization corrects for variations in dye loading and cell size, allowing for accurate comparison between different cells and experimental conditions.[1]
Expected Results and Interpretation:
-
Control (Vehicle) Wells: Upon stimulation with Carbachol, you should observe a sharp increase in Fluo-4 fluorescence, followed by a gradual decay, which may include oscillations. This represents a robust [Ca²⁺]i transient.[13]
-
Tiropramide-Treated Wells: Cells pre-treated with effective concentrations of Tiropramide are expected to show a significant attenuation of the Carbachol-induced calcium peak. The amplitude of the ΔF/F₀ peak should be lower compared to the vehicle control. This demonstrates Tiropramide's ability to suppress the release and/or influx of calcium.
Data Presentation:
-
Plot the average ΔF/F₀ over time for both control and treated groups.
-
Generate a dose-response curve by plotting the peak ΔF/F₀ value against the log of the Tiropramide concentration. Calculate the IC₅₀ value to determine the compound's potency.
Trustworthiness and Self-Validation
To ensure the integrity of your results, incorporate the following controls:
-
Vehicle Control: Essential for confirming that the solvent (e.g., DMSO) does not affect the calcium response.
-
Positive Control: Use a known inhibitor of muscarinic signaling, such as Atropine, to confirm that the Carbachol-induced signal is receptor-mediated.[17]
-
Cell Viability: Perform a cell viability assay (e.g., with Calcein-AM/EthD-1) to ensure that the observed reduction in calcium signaling by Tiropramide is not due to cytotoxicity.
-
No-Agonist Control: Include wells where no Carbachol is added to confirm that Tiropramide itself does not significantly alter baseline calcium levels.
By following these detailed protocols and incorporating the appropriate controls, researchers can reliably investigate the impact of this compound on intracellular calcium signaling, providing valuable insights into its mechanism of action as a smooth muscle relaxant.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?
- Vidal y Plana, R. R., Cifarelli, A., & Setnikar, I. (1981). Mechanism of smooth muscle relaxation by tiropramide. Journal of Pharmacy and Pharmacology, 33(1), 19–24.
- Patsnap Synapse. (2024, June 15). What is this compound used for?
- MedKoo Biosciences. (n.d.). This compound | CAS# 53567-47-8.
- Chem-Impex International. (n.d.). This compound.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ChemicalBook. (n.d.). This compound CAS#: 53567-47-8.
- Smolecule. (n.d.). Buy this compound | 53567-47-8.
- BenchChem. (n.d.). Application Notes and Protocols for Live Cell Imaging with Fluo-4 AM.
- Marks, T. N., & Jones, S. W. (1992). Calcium currents in the A7r5 smooth muscle-derived cell line. The Journal of general physiology, 99(3), 367–390.
- CVPharmacology. (n.d.). Phosphodiesterase Inhibitors.
- Surur, S. M., et al. (2023). Phosphodiesterase Inhibitors. In StatPearls.
- ATCC. (n.d.). A7r5 (CRL-1444).
- ResearchGate. (2019, May 1). Calculating dF/F for calcium signaling data?
- Cytion. (n.d.). A7r5 Cells.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 53567-47-8.
- SciSpace. (n.d.). Calcium currents in the A7r5 smooth muscle-derived cell line.
- Agilent. (2023, January 10). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging.
- Pacaud, P., & Bolton, T. B. (1991). Modulation of carbachol-induced [Ca2+]i oscillations by Ca2+ influx in single intestinal smooth muscle cells. Pflugers Archiv : European journal of physiology, 418(3), 266–273.
- Mayerhofer, A., et al. (1993). Carbachol increases intracellular free calcium concentrations in human granulosa-lutein cells. The Journal of endocrinology, 139(1), 43–46.
- Augeron, C., et al. (1994). Role of calcium in carbachol- and neurotensin-induced mucin exocytosis in a human colonic goblet cell line and cross-talk with the cyclic AMP pathway. The Biochemical journal, 300(Pt 1), 265–272.
- ResearchGate. (n.d.). Effect of carbachol on intracellular calcium release and calcium...
- ResearchGate. (n.d.). Changes in the intracellular calcium in response to carbachol Left and...
- Scientifica. (2025, March 27). How to compute ΔF/F from calcium imaging data.
- Thermo Fisher Scientific. (n.d.). Fluo-4 AM & Fluo-4 NW Calcium Indicators.
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Protocol for assessing Tiropramide hydrochloride in isolated organ baths
Application Note & Protocol
Title: A Comprehensive Protocol for the Pharmacological Assessment of Tiropramide Hydrochloride's Spasmolytic Activity in Isolated Guinea Pig Ileum
Abstract & Introduction
This compound is a potent antispasmodic agent utilized in the management of smooth muscle spasms, particularly in the gastrointestinal, biliary, and urogenital tracts.[1] Its therapeutic efficacy stems from a multi-faceted mechanism of action that promotes smooth muscle relaxation.[2] Unlike anticholinergic agents, Tiropramide exhibits a direct myotropic effect with minimal influence on the autonomic nervous system, positioning it as a valuable compound for pharmacological study.[1][3] The primary mechanisms involve the modulation of intracellular second messengers and calcium homeostasis. Specifically, Tiropramide has been shown to increase intracellular cyclic adenosine monophosphate (cAMP) levels, likely through the inhibition of phosphodiesterase (PDE), and to enhance the binding of calcium ions (Ca²⁺) to the sarcoplasmic reticulum.[1][4][5]
This application note provides a detailed, field-proven protocol for characterizing the spasmolytic properties of this compound using the classic isolated guinea pig ileum preparation. This ex vivo model is highly sensitive and reproducible for studying smooth muscle stimulants and relaxants.[6][7] We will detail the experimental setup, step-by-step procedures for assessing Tiropramide's efficacy against different contractile agents, and methods for data analysis. This guide is intended for researchers, pharmacologists, and drug development professionals seeking a robust methodology to investigate the pharmacological profile of Tiropramide and similar spasmolytic compounds.
Scientific Principle: The Isolated Organ Bath
The isolated organ bath is a cornerstone of in vitro pharmacology, allowing for the study of tissue responses to pharmacological agents in a controlled physiological environment, free from systemic influences.[8] The tissue, in this case a segment of guinea pig ileum, is suspended in a bath containing a physiological salt solution (e.g., Krebs-Henseleit) maintained at body temperature (37°C) and aerated with carbogen (95% O₂ / 5% CO₂).[9] The carbogen provides oxygen for tissue viability and the CO₂ helps maintain the pH of the bicarbonate-based buffer.[8]
The tissue is connected to a force transducer, which measures isometric contractions (changes in force at a constant length).[8] To assess a relaxant agent like Tiropramide, a stable, submaximal contraction is first induced using a spasmogen (agonist). The cumulative addition of Tiropramide will then elicit a concentration-dependent relaxation, which is recorded and quantified. By using different spasmogens that trigger contraction through distinct pathways (e.g., receptor activation vs. membrane depolarization), researchers can gain deeper insights into the relaxant's mechanism of action.
This compound: Mechanism of Action
The spasmolytic effect of Tiropramide is not attributed to a single pathway but rather a synergistic combination of intracellular events that culminate in smooth muscle relaxation.
-
Inhibition of Phosphodiesterase (PDE): Tiropramide is believed to inhibit the PDE enzyme responsible for the breakdown of cAMP.[2][4][10] This leads to an accumulation of intracellular cAMP.
-
Activation of Protein Kinase A (PKA): Elevated cAMP levels activate PKA.
-
Modulation of Calcium Homeostasis: PKA activation is linked to two key events:
-
It promotes the sequestration of Ca²⁺ into the sarcoplasmic reticulum, reducing the cytosolic Ca²⁺ available for contraction.[1][4]
-
It phosphorylates and inactivates Myosin Light-Chain Kinase (MLCK), the enzyme essential for the phosphorylation of myosin and subsequent cross-bridge formation with actin.[2]
-
-
Calcium Influx Inhibition: Some evidence also suggests Tiropramide can inhibit the influx of extracellular calcium, although this is considered a less prominent effect compared to its actions on cAMP and intracellular calcium handling.[2][11]
The net result is a decrease in the phosphorylation of the myosin light chain, preventing the interaction of actin and myosin filaments and leading to smooth muscle relaxation.
Caption: Proposed signaling pathway for Tiropramide-induced smooth muscle relaxation.
Materials and Reagents
Equipment
-
Isolated Organ Bath System (e.g., Radnoti, DMT, Panlab) with:
-
Water-jacketed organ baths (10-20 mL volume)
-
Thermostatic water circulator
-
Carbogen gas tank (95% O₂ / 5% CO₂) with regulator and tubing
-
-
Isometric Force-Displacement Transducer
-
Transducer Amplifier / Bridge Amplifier
-
Data Acquisition System (e.g., PowerLab with LabChart software)
-
Surgical instruments (fine scissors, forceps)
-
Cotton or silk thread
-
Pipettes (P1000, P200, P20) and tips
-
Standard laboratory glassware and magnetic stirrer
Reagents & Solutions
-
This compound: (MW to be confirmed from supplier)
-
Acetylcholine chloride (ACh): (e.g., Sigma-Aldrich, Cat# A6625)
-
Potassium chloride (KCl): (e.g., Sigma-Aldrich, Cat# P9541)
-
Krebs-Henseleit Solution: To be made fresh daily.[12][13]
-
Composition for 1 Liter:
-
NaCl: 6.9 g (118.4 mM)
-
KCl: 0.35 g (4.7 mM)
-
CaCl₂·2H₂O: 0.37 g (2.5 mM)
-
KH₂PO₄: 0.16 g (1.2 mM)
-
MgSO₄·7H₂O: 0.29 g (1.2 mM)
-
NaHCO₃: 2.1 g (25.0 mM)
-
D-Glucose: 2.0 g (11.1 mM)
-
-
Preparation: Dissolve all components except NaHCO₃ and CaCl₂ in ~900 mL of distilled water. Bubble with carbogen for 15-20 minutes. Add the NaHCO₃ and stir until dissolved. Finally, add the CaCl₂ and make up the volume to 1 L. Continue to bubble with carbogen. The final pH should be ~7.4.[14]
-
-
High K⁺ Krebs-Henseleit Solution (e.g., 60 mM K⁺): Prepare as above, but substitute an equimolar amount of NaCl with KCl to maintain isotonicity.
-
Animal: Male Dunkin-Hartley guinea pig (250-400 g). All procedures must be approved by the institutional animal care and use committee.
Experimental Workflow Overview
The protocol follows a logical sequence from preparation to data collection, ensuring tissue viability and experimental reproducibility.
Caption: High-level workflow for assessing Tiropramide in an isolated organ bath.
Detailed Experimental Protocol
Preparation of Stock Solutions
-
Tiropramide HCl (10 mM Stock): Dissolve the appropriate weight of Tiropramide HCl in distilled water or a suitable vehicle (e.g., saline). Make serial dilutions to create working concentrations.
-
Acetylcholine (10 mM Stock): Dissolve acetylcholine chloride in distilled water. Prepare fresh daily as it is prone to hydrolysis.
-
KCl (3 M Stock): Dissolve 22.36 g of KCl in 100 mL of distilled water. This can be used to make the High K⁺ Krebs solution or for direct addition to the bath.
Tissue Dissection and Mounting
-
Humanely euthanize the guinea pig according to approved institutional protocols (e.g., cervical dislocation following CO₂ exposure).
-
Immediately perform a midline laparotomy to expose the abdominal cavity.
-
Locate the ileocecal junction. Carefully dissect a 10-15 cm segment of the terminal ileum.[6][15]
-
Place the isolated segment in a petri dish containing fresh, carbogen-aerated Krebs-Henseleit solution at room temperature.
-
Gently flush the lumen of the ileum segment with Krebs solution using a syringe with a blunt-ended needle to remove any intestinal contents.
-
Cut the ileum into 2-3 cm segments.[6][7] Take care to handle the tissue gently, avoiding stretching or touching it with forceps.
-
Tie one end of a segment to the tissue holder/hook using silk or cotton thread. Tie the other end to the isometric force transducer.
-
Mount the tissue in the organ bath filled with Krebs-Henseleit solution, ensuring the aeration tube is bubbling gently. The bath should be maintained at 37°C.[16]
Equilibration and Baseline Stabilization
Causality: This step is critical for tissue recovery from the dissection trauma and for achieving a stable, quiescent state. An unstable baseline will lead to unreliable and irreproducible results.
-
Apply a resting tension of 1.0 g to the tissue. This optimal passive tension ensures that contractions can be measured effectively.
-
Allow the tissue to equilibrate for a minimum of 60 minutes.[6]
-
During this period, wash the tissue with fresh, pre-warmed Krebs-Henseleit solution every 15 minutes. This removes metabolic byproducts and any mediators released during dissection.
-
After the equilibration period, the baseline should be stable. Record this baseline tension.
Protocol A: Assessing Tiropramide against Acetylcholine (ACh)-Induced Contractions
Rationale: This protocol assesses Tiropramide's ability to relax a smooth muscle contracted via a G-protein coupled muscarinic receptor pathway.
-
Induce Contraction: Add a concentration of ACh that produces a submaximal contraction (typically 70-80% of the maximum response, e.g., 1 µM). The exact concentration should be determined from a preliminary ACh concentration-response curve.
-
Stabilize Plateau: Allow the contraction to reach a stable plateau (typically 3-5 minutes).
-
Cumulative Dosing: Once the plateau is stable, add the lowest concentration of Tiropramide to the bath. Do not wash out the ACh.
-
Record the relaxant response until it stabilizes.
-
Add the next, higher concentration of Tiropramide. Repeat this process in a cumulative manner until maximum relaxation is achieved or the highest concentration is tested.
-
Washout: At the end of the curve, perform at least three washes with fresh Krebs solution over a 20-30 minute recovery period before starting a new experiment on the same tissue.
Protocol B: Assessing Tiropramide against High K⁺-Induced Contractions
Rationale: High extracellular K⁺ causes membrane depolarization, opening voltage-gated Ca²⁺ channels and leading to Ca²⁺ influx and contraction. This method bypasses receptor-agonist interactions and directly assesses effects on Ca²⁺ handling or the contractile machinery.[17][18]
-
Induce Contraction: Replace the normal Krebs solution in the bath with the pre-warmed, aerated High K⁺ Krebs-Henseleit solution (e.g., 60 mM K⁺).
-
Stabilize Plateau: Allow the tonic contraction to reach a stable plateau.
-
Cumulative Dosing: Follow the same cumulative dosing procedure for Tiropramide as described in Protocol A (steps 3-5).
-
Washout: Wash the tissue thoroughly with normal Krebs solution to allow for repolarization and relaxation. A longer recovery period may be necessary.
Data Acquisition and Analysis
-
Continuously record the isometric tension throughout the experiment using the data acquisition software.
-
Measure the baseline tension before adding the spasmogen.
-
Measure the peak contraction height (in grams or mN) induced by the spasmogen after the plateau is reached. This represents 0% relaxation.
-
For each cumulative concentration of Tiropramide, measure the reduction in tension from the spasmogen-induced plateau.
-
Calculate the percentage of relaxation for each concentration of Tiropramide using the formula:
-
% Relaxation = (Tension_Spasmogen - Tension_Tiropramide) / (Tension_Spasmogen - Tension_Baseline) * 100
-
-
Plot the % Relaxation (Y-axis) against the log concentration of Tiropramide (X-axis) to generate a concentration-response curve.
-
Use non-linear regression (e.g., sigmoidal dose-response with variable slope) to fit the curve and calculate the EC₅₀ (the molar concentration of Tiropramide that produces 50% of the maximum relaxation).
Data Presentation: Summary of Experimental Parameters
| Parameter | Protocol A: ACh-Induced Contraction | Protocol B: High K⁺-Induced Contraction | Rationale |
| Tissue | Guinea Pig Ileum | Guinea Pig Ileum | Standard model for GI spasmolytics.[6][7] |
| Physiological Buffer | Krebs-Henseleit Solution | Krebs-Henseleit Solution | Mimics extracellular fluid composition.[13] |
| Temperature | 37°C | 37°C | Maintains physiological temperature. |
| Aeration | 95% O₂ / 5% CO₂ | 95% O₂ / 5% CO₂ | Provides O₂ and maintains buffer pH.[8] |
| Resting Tension | 1.0 g | 1.0 g | Optimizes contractile response measurement. |
| Spasmogen | Acetylcholine (e.g., 1 µM) | High Potassium (e.g., 60 mM) | Receptor-mediated vs. depolarization-induced contraction. |
| Test Article | Tiropramide HCl | Tiropramide HCl | Antispasmodic agent under investigation. |
| Dosing Strategy | Cumulative Concentrations | Cumulative Concentrations | Efficiently generates a concentration-response curve. |
| Primary Endpoint | % Relaxation | % Relaxation | Quantifies the spasmolytic effect. |
| Key Derived Value | EC₅₀ | EC₅₀ | Determines the potency of the compound. |
References
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Vidal y Plana, R. R., Cifarelli, A., & Setnikar, I. (1981). Mechanism of smooth muscle relaxation by tiropramide. Journal of Pharmacy and Pharmacology, 33(1), 19–24. [Link]
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Patsnap Synapse. (2024). What is the mechanism of this compound? Patsnap. [Link]
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Setnikar, I., et al. (n.d.). Pharmacological Characterisation of the Smooth Muscle Antispasmodic Agent Tiropramide. Arzneimittelforschung. [Link]
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Patsnap Synapse. (2024). What is this compound used for? Patsnap. [Link]
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Zynapte RxHive. (n.d.). Tiropramide. Zynapte. [Link]
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Olinga, P. et al. (n.d.). Deliverable 3.1 Selection of protocols for tissue harvest and use of the optimized medium. Innovative Medicines Initiative. [Link]
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MIMS Singapore. (2026). Tiropramide. MIMS. [Link]
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University of Strathclyde. (n.d.). Guinea Pig Ileum. Strathclyde University. [Link]
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RJPT SimLab. (n.d.). To record the dose response curve for histamine on an isolated tissue of guinea pig ileum. RJPT. [Link]
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Valeri, P., et al. (1998). Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia. British Journal of Pharmacology, 123(8), 1617–1624. [Link]
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Takayanagi, I., et al. (1989). Pharmacological properties of tiropramide, an antispasmodic drug. General Pharmacology, 20(3), 335-9. [Link]
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Tuladhar, B. S., et al. (2003). Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by μ-opioid receptor antagonists in the presence of, and following exposure to, morphine. British Journal of Pharmacology, 138(4), 632–640. [Link]
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Pavlovic, D., et al. (2010). Skeletal muscle relaxants inhibit rat tracheal smooth muscle tone in vitro. Pharmacological Reports, 62(2), 307-14. [Link]
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Janbaz, K. H., et al. (2019). Pharmacological Studies Pertaining to Smooth Muscle Relaxant, Platelet Aggregation Inhibitory and Hypotensive Effects of Ailanthus altissima. Evidence-Based Complementary and Alternative Medicine. [Link]
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Gilani, A. H., et al. (2000). Synthesis and smooth muscle-selective relaxant activity of a piperidine analogue: 1-(4'-fluorophenacyl)-4-hydroxy-4-phenyl-piperidinium chloride. Arzneimittelforschung, 50(6), 549-54. [Link]
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Pavlovic, D., et al. (2010). Skeletal muscle relaxants inhibit rat tracheal smooth muscle tone in vitro. ResearchGate. [Link]
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University of Babylon. (n.d.). Practical Pharmacology III. University of Babylon. [Link]
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Aziba, P. I. (2011). Comparative in vitro Studies on Isolated Smooth Muscles Contractions from Different Anatomical Sites of the Same Animal under Same Experimental Conditions. Science Alert. [Link]
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Koffour, G., et al. (2012). Pharmacological Lab Procedures - Set Up an Isolated Tissue - Setting Up the Organ Bath. YouTube. [Link]
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Radnoti. (n.d.). Tissue Organ Bath Principals. Radnoti LLC. [Link]
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Tiropramide Hydrochloride Administration in Rodent Models: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract
Tiropramide hydrochloride is a potent smooth muscle relaxant utilized for treating gastrointestinal spasms and associated pain, such as in Irritable Bowel Syndrome (IBS).[1][2] Its efficacy stems from a multifaceted mechanism that modulates intracellular signaling pathways to induce muscle relaxation.[3][4] This guide provides an in-depth overview of tiropramide's mechanism of action, pharmacokinetic profile in rodents, and detailed, field-proven protocols for its administration in relevant preclinical models. It is designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate the antispasmodic and analgesic properties of tiropramide in a laboratory setting.
Core Mechanism of Action: A Multi-Target Approach to Spasmolysis
Tiropramide's efficacy is not rooted in a single receptor-ligand interaction but rather in its ability to modulate key intracellular signaling nodes that govern smooth muscle contractility. This multi-target action makes it a robust agent against spasms induced by various stimuli.[5] The primary mechanisms involve increasing cyclic adenosine monophosphate (cAMP) levels and regulating intracellular calcium (Ca²⁺) availability.[1][6][7]
The core signaling cascade is as follows:
-
Phosphodiesterase (PDE) Inhibition : Tiropramide inhibits the PDE enzyme, which is responsible for the degradation of cAMP.[3][7][8]
-
cAMP Accumulation : This inhibition leads to an increase in intracellular cAMP concentration.[1][7]
-
Protein Kinase A (PKA) Activation : Elevated cAMP levels activate PKA.
-
Inactivation of Myosin Light-Chain Kinase (MLCK) : PKA phosphorylates and inactivates MLCK, a critical enzyme for muscle contraction.[3]
-
Calcium Sequestration : Tiropramide also promotes the binding of calcium ions to the sarcoplasmic reticulum, effectively removing them from the cytosol where they would otherwise interact with contractile proteins.[1][6][7]
-
Inhibition of Calcium Influx : Evidence suggests tiropramide also directly inhibits the influx of extracellular calcium into smooth muscle cells.[3][9]
These combined actions prevent the phosphorylation of myosin, leading to smooth muscle relaxation and alleviation of spasms.[3]
Caption: Tiropramide's multifaceted mechanism of action in smooth muscle cells.
Pharmacokinetics in Rodent Models: Key Considerations
Understanding the pharmacokinetic profile of tiropramide in rodents is essential for designing experiments with translational relevance. Studies in rats have highlighted significant differences between intravenous and oral administration routes, primarily due to first-pass metabolism.[10]
| Parameter | Intravenous (IV) Administration (4 mg/kg) | Oral (p.o.) Administration (10 mg/kg) | Reference |
| Parent Drug (AUC) | ~51% of total radioactivity | ~19% of total radioactivity | [10] |
| Primary Metabolite | Tiropramide (parent drug) | CR 1098 (de-ethylated metabolite) | [10] |
| Cmax (Parent Drug) | N/A (bolus) | Reached at ~0.5 hours | [10] |
| Absolute Bioavailability | N/A | ~23% for parent drug; ~67% for total radioactivity | [10] |
Expert Insight: The low oral bioavailability (~23%) of the parent compound is a critical factor.[10] When studying direct antispasmodic effects, intraperitoneal (i.p.) or intravenous (i.v.) routes may provide more consistent exposure. For models mimicking clinical use, oral gavage (p.o.) is necessary, but higher doses are required to account for the extensive first-pass metabolism.[10][11]
Preclinical Rodent Models for Efficacy Evaluation
The selection of an appropriate animal model is contingent on the specific therapeutic hypothesis being tested—be it general smooth muscle relaxation or modulation of visceral hypersensitivity.
Models of Smooth Muscle Spasm & Motility
These models are designed to assess the direct relaxant effect of tiropramide on smooth muscle tissue.
-
Castor Oil-Induced Diarrhea (Rat): A classic model for evaluating antidiarrheal and antispasmodic agents. Castor oil induces hypersecretion and increases intestinal motility. Tiropramide has been shown to be effective in this model.[11]
-
Intestinal Content Progression (Mouse): In this model, a charcoal meal is administered, and the distance it travels through the small intestine in a set time is measured. Tiropramide can be tested for its ability to normalize pathologically accelerated transit.[11]
-
Ex Vivo Organ Bath Studies (Rat, Guinea Pig): Isolated strips of smooth muscle tissue (e.g., colon, urinary bladder, ileum) are mounted in an organ bath.[5][12] Contractions are induced with agonists like acetylcholine, BaCl₂, or carbachol, and the relaxant potency of tiropramide is quantified. This provides direct evidence of its myotropic activity.[5][7]
Models of Visceral Pain & Hypersensitivity
These models are more complex and are crucial for studying conditions like IBS, where pain is a primary symptom.[13]
-
Colorectal Distension (CRD) Model (Rat, Mouse): This is a widely used and validated model for quantifying visceral sensitivity.[14] A small balloon is inserted into the colon and inflated to graded pressures, evoking a visceromotor response (VMR), which is a measurable contraction of the abdominal muscles.[13] Analgesic compounds reduce the VMR at noxious pressures.
-
Chemically-Induced Visceral Hypersensitivity (Mouse): Intracolonic administration of irritants like mustard oil, capsaicin, or 2,4,6-trinitrobenzenesulphonic acid (TNBS) can induce a state of visceral hypersensitivity and pain-related behaviors (e.g., abdominal licking, stretching).[15][16] This model is useful for studying both acute visceral pain and the subsequent development of referred hyperalgesia.[15]
Administration Protocols
The following protocols provide standardized, step-by-step guidance for administering this compound to rodents. All procedures must be approved by the institution's Animal Care and Use Committee.
Protocol 1: Oral Gavage (p.o.) Administration
This route is essential for evaluating efficacy under conditions that mimic clinical use.
Causality & Experimental Choices:
-
Vehicle: Saline or water is typically sufficient as this compound is water-soluble. Using a consistent, simple vehicle minimizes confounding variables.
-
Dosage (50-90 mg/kg): This range is based on published in vivo studies in rats and mice and is chosen to compensate for the low oral bioavailability, ensuring that therapeutically relevant concentrations reach the target tissues.[11]
-
Volume: Administration volumes are kept low (5-10 mL/kg for rats, 10 mL/kg for mice) to prevent gastrointestinal distress and ensure accurate dosing.
Step-by-Step Methodology:
-
Preparation: Prepare a fresh solution of Tiropramide HCl in sterile 0.9% saline or sterile water to the desired concentration (e.g., 10 mg/mL for a 50 mg/kg dose in a mouse at 10 mL/kg). Ensure it is fully dissolved.
-
Animal Handling: Gently restrain the mouse or rat. For rats, this can be done by firmly holding the animal against the body; for mice, scruffing is effective. Ensure the animal's head and body are in a straight line to prevent esophageal injury.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth. Gently insert the ball-tipped needle into the mouth, allowing the animal to swallow it as it advances down the esophagus. Do not force the needle.
-
Compound Administration: Once the needle is in place, dispense the solution smoothly and steadily.
-
Post-Administration Monitoring: Remove the needle and return the animal to its cage. Monitor for any signs of distress, such as labored breathing, which could indicate improper administration.
Caption: Standardized workflow for oral gavage administration of tiropramide.
Protocol 2: Intraperitoneal (i.p.) Injection
This route bypasses first-pass metabolism, leading to higher bioavailability and more direct, rapid effects.
Causality & Experimental Choices:
-
Vehicle: Sterile 0.9% saline is the preferred vehicle for i.p. injection to maintain isotonicity and prevent irritation.
-
Dosage (4-40 mg/kg): The effective dose for i.p. administration is significantly lower than the oral dose, reflecting its higher bioavailability.[11] This range has been validated in various rodent models of spasm.[11]
-
Injection Site: The injection is made into the lower right quadrant of the abdomen to avoid damaging the cecum, bladder, or other internal organs.
Step-by-Step Methodology:
-
Preparation: Prepare a fresh, sterile solution of Tiropramide HCl in 0.9% saline.
-
Animal Handling: Restrain the rodent securely. For mice, scruffing and lifting the animal to expose the abdomen is effective. For rats, manual restraint with the animal tilted head-down is preferred.
-
Injection: Using a 25-27 gauge needle, penetrate the skin and abdominal wall in the lower right quadrant at a 15-20 degree angle.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel (no blood) or the bladder (no urine).
-
Administration: Inject the solution smoothly.
-
Post-Administration Monitoring: Withdraw the needle, return the animal to its cage, and monitor for any adverse reactions.
Protocol 3: Intravenous (i.v.) Injection (Rat)
This route is primarily used for pharmacokinetic studies or when immediate and complete bioavailability is required.[10][17]
Causality & Experimental Choices:
-
Vehicle: Sterile 0.9% saline is mandatory to ensure the solution is isotonic with blood.
-
Dosage (4 mg/kg): This dose has been used in pharmacokinetic profiling in rats.[10][17] Higher doses should be used with caution, as rapid i.v. administration can cause cardiovascular effects like hypotension.[11]
-
Injection Site: The lateral tail vein is the most common and accessible site for i.v. injections in rats.
Step-by-Step Methodology:
-
Preparation: Prepare a fresh, sterile, and pyrogen-free solution of Tiropramide HCl in 0.9% saline.
-
Animal Warming: Place the rat in a warming chamber or under a heat lamp for a few minutes to dilate the tail veins, making them easier to visualize.
-
Restraint: Place the rat in a suitable restrainer that exposes the tail.
-
Vein Identification: Swab the tail with 70% ethanol to clean the area and improve visualization of the lateral veins.
-
Injection: Using a 27-30 gauge needle with the bevel facing up, insert the needle into the vein at a shallow angle. A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Administration: Inject the solution slowly and steadily. If significant resistance is felt or a subcutaneous bleb forms, the needle is not in the vein.
-
Post-Administration: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Return the animal to its cage and monitor closely.
Experimental Workflow & Data Presentation
A well-structured experimental design is crucial for obtaining reliable and interpretable data. The following workflow is an example for a visceral pain study.
Caption: Experimental workflow for a colorectal distension (CRD) visceral pain study.
References
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- Mechanism of smooth muscle relax
- Tiropramide and Metabolites in Blood and Plasma After Intravenous or Peroral Administration of 14C-tiropramide to the R
- Distribution of tiropramide and metabolites after single intravenous or peroral administration of 14C-tiropramide to the r
- Tiropramide | 55837-29-1. Benchchem.
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Application Notes & Protocols: Formulation of Tiropramide Hydrochloride for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiropramide hydrochloride is a potent smooth muscle relaxant utilized in the management of gastrointestinal spasms and related disorders, such as irritable bowel syndrome (IBS).[1] Its therapeutic effect stems from a multifaceted mechanism of action that ultimately leads to smooth muscle relaxation. The primary mechanism involves the inhibition of phosphodiesterase (PDE), which increases intracellular levels of cyclic adenosine monophosphate (cAMP).[2][3] This increase in cAMP facilitates the binding of calcium ions to the sarcoplasmic reticulum, preventing their interaction with contractile proteins and thus inducing muscle relaxation.[3][4][5]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a drug substance is the foundation of rational formulation development. Key properties for this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | N-[3-[4-[2-(diethylamino)ethoxy]phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide;hydrochloride | [6] |
| Molecular Formula | C₂₈H₄₂ClN₃O₃ | [6] |
| Molecular Weight | 504.1 g/mol | [6] |
| Appearance | White to off-white solid/powder | [7][8] |
| Melting Point | 180 - 184 °C | [7][8] |
| Solubility | - Water: 620 mg/L- DMSO: Soluble- Methanol: Soluble | [9][10][7][11] |
| Storage (Solid) | Short-term (days-weeks): 0-4°C, dry, darkLong-term (months-years): -20°C, dry, dark | [10][12] |
The limited aqueous solubility of this compound (0.62 mg/mL) is a critical factor to consider, particularly for parenteral formulations requiring higher concentrations.
Mechanism of Action Overview
Understanding how this compound works provides context for experimental design. The drug's primary action is to increase intracellular cAMP, which triggers a cascade leading to smooth muscle relaxation. This is achieved without significantly affecting the autonomic nervous system, making it a targeted antispasmodic agent.[2][13]
Caption: Mechanism of action of this compound.
General Formulation Considerations
Vehicle Selection: The choice of vehicle is paramount and depends on the route of administration, the required dose, and the compound's solubility. A vehicle control group should always be included in the study design to account for any biological effects of the formulation components themselves.[10]
Stability: Forced degradation studies show Tiropramide HCl is susceptible to degradation under acidic, basic, and oxidative conditions, but is stable in neutral, thermal, and photolytic conditions.[14] Therefore, it is highly recommended to prepare formulations fresh for each experiment ("extemporaneously"). If short-term storage is unavoidable, formulations should be stored at 2-8°C, protected from light, for no longer than 24 hours, pending specific stability studies.
pH: Given its stability profile, maintaining a neutral pH (around 7.0-7.4) for aqueous formulations is advisable.
Protocol 1: Oral Gavage Formulation
Oral administration is a common route for assessing systemic efficacy after gastrointestinal absorption.[6] Depending on the required concentration, a solution or a suspension can be prepared.
Option A: Aqueous Solution (for low doses)
Principle: This is the preferred method when the required dose can be fully dissolved in a physiologically acceptable volume. A solution ensures dose uniformity.
Materials:
-
This compound
-
Vehicle: Sterile Water for Injection or 0.9% Saline
-
Glass beaker or vial
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Analytical balance
Step-by-Step Methodology:
-
Calculation: Determine the total volume and total mass of Tiropramide HCl needed for the study group (plus ~20% overage). For example, to dose a 25g mouse at 50 mg/kg with a dosing volume of 10 mL/kg, you need 1.25 mg per mouse.
-
Weighing: Accurately weigh the required amount of Tiropramide HCl powder.
-
Dissolution: Add approximately 80% of the final required vehicle volume to a beaker with a magnetic stir bar. Slowly add the weighed powder to the vortex while stirring.
-
Solubilization: Continue stirring at room temperature until the powder is fully dissolved. Gentle warming (to ~37°C) or brief sonication can be used to aid dissolution, but avoid excessive heat.
-
pH Adjustment (Optional but Recommended): Check the pH of the solution. If necessary, adjust to a neutral pH (~7.2) using dilute HCl or NaOH.
-
Final Volume: Quantitatively transfer the solution to a volumetric flask. Rinse the beaker with a small amount of vehicle and add it to the flask. Bring the solution to the final volume with the vehicle and mix thoroughly.
-
Quality Control: Visually inspect the final solution to ensure it is clear and free of any particulates.
Option B: Aqueous Suspension (for high doses)
Principle: When the required concentration exceeds the aqueous solubility of Tiropramide HCl, a uniform suspension is necessary to ensure consistent dosing. Suspending agents prevent the rapid settling of drug particles.
Materials:
-
This compound
-
Suspending agent: 0.5% (w/v) Carboxymethylcellulose (CMC) or Methylcellulose (MC) in sterile water
-
Mortar and pestle
-
Other materials as listed in Option A
Step-by-Step Methodology:
-
Vehicle Preparation: Prepare the 0.5% CMC or MC solution in advance by slowly sprinkling the powder into stirring water and allowing it to hydrate fully (this can take several hours or overnight at 4°C).
-
Calculation: Determine the required mass of Tiropramide HCl and volume of vehicle.
-
Weighing: Accurately weigh the Tiropramide HCl powder.
-
Trituration: Place the weighed powder into a mortar. Add a small volume of the suspending vehicle (just enough to wet the powder) and triturate with the pestle to form a smooth, uniform paste. This step is critical to break up aggregates and ensure fine particle dispersion.
-
Dilution: Gradually add the remaining vehicle in small portions to the paste, mixing continuously.
-
Final Transfer: Transfer the suspension to a graduated cylinder or beaker with a magnetic stirrer. Use additional vehicle to rinse the mortar and pestle to ensure a complete transfer of the drug.
-
Homogenization: Stir the final suspension continuously using a magnetic stirrer.
-
Quality Control & Dosing: The suspension must be stirred continuously immediately prior to and during the withdrawal of each dose to ensure uniformity. A wider-bore gavage needle may be required.
Protocol 2: Parenteral Formulation (IV, IP, SC)
Parenteral routes require sterile formulations. Due to Tiropramide HCl's low water solubility, a co-solvent system may be necessary for concentrations above ~0.5 mg/mL. The tolerability of any co-solvent system must be validated in the specific animal model and strain. [2][3]
Principle: This protocol creates a sterile solution suitable for injection. A co-solvent system is used to dissolve the drug, which is then diluted to a final concentration where the co-solvent is well-tolerated.
Materials:
-
This compound
-
Co-solvent: Dimethyl sulfoxide (DMSO), sterile
-
Vehicle: 0.9% Sterile Saline or 5% Dextrose in Water (D5W)
-
Sterile, pyrogen-free vials
-
Sterile 0.22 µm syringe filters
-
Sterile syringes and needles
-
Analytical balance
Step-by-Step Methodology:
-
Calculation: Determine the final desired concentration and total volume. Calculate the mass of Tiropramide HCl required.
-
Co-Solvent Selection & Caution: DMSO is a powerful solvent but can have intrinsic biological effects and cause irritation.[2][15] For intravenous (IV) administration in rodents, the final concentration of DMSO should be kept as low as possible, ideally below 1-5% v/v.[4][15] For intraperitoneal (IP) injections, final concentrations up to 10% may be tolerated.[8] Always run a vehicle-only control group.
-
Stock Solution: In a sterile vial, dissolve the weighed Tiropramide HCl in the minimum required volume of sterile DMSO to create a concentrated stock solution. Ensure complete dissolution.
-
Dilution: Draw up the required volume of the DMSO stock solution into a sterile syringe. In a separate sterile vial containing the final required volume of sterile saline (or D5W), slowly inject the DMSO stock while gently swirling or vortexing the vial. This rapid dilution into an aqueous phase helps prevent precipitation.
-
Sterile Filtration: Using a new sterile syringe, draw up the final diluted formulation. Attach a sterile 0.22 µm syringe filter and filter the solution into a final sterile, pyrogen-free vial. This step removes any potential microbial contamination or undissolved micro-precipitates.
-
Quality Control: Visually inspect the final filtered solution for clarity and absence of particulates. The formulation should be used immediately.
Example Co-Solvent Formulation (Target: 1 mg/mL Tiropramide HCl in 10% DMSO):
-
To make 10 mL: Weigh 10 mg of Tiropramide HCl.
-
Dissolve in 1 mL of sterile DMSO.
-
Slowly add this stock solution to 9 mL of sterile saline while mixing.
-
Perform final sterile filtration.
Experimental Workflow and Decision Making
The following diagram outlines the general workflow for preparing a Tiropramide HCl formulation for an in vivo study.
Caption: Decision workflow for Tiropramide HCl formulation.
References
-
Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (2011). Journal of the American Association for Laboratory Animal Science. [Link]
-
Can I administrate DMSO intravenously in rats?. (2014). ResearchGate. [Link]
-
Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. (2016). Asian Journal of Pharmaceutics. [Link]
-
Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits. (2013). PubMed. [Link]
-
Tiropramide HCl | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
-
Standard Operating Procedures for Preparation of Dimethyl Sulfoxide (DMSO). (2022). Washington State University IACUC. [Link]
-
Chromatographic separation of this compound and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance. (2023). PubMed. [Link]
-
Population Pharmacokinetic Analysis of Tiropramide in Healthy Korean Subjects. (2021). PMC - NIH. [Link]
-
What is the maximum allowable DMSO concentration for IP injection of mouse?. (2013). ResearchGate. [Link]
-
[Controlled clinical study on the efficacy of this compound in the treatment of irritable colon: comparison with octylonium bromide]. (1984). PubMed. [Link]
-
What is this compound used for?. (2024). Patsnap Synapse. [Link]
-
What is the mechanism of this compound?. (2024). Patsnap Synapse. [Link]
-
Efficacy and Safety of Tiropramide in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium. (2012). PMC - NIH. [Link]
-
Tiropramide: Uses, Dosage, Side Effects and More. MIMS Philippines. [Link]
-
Tiropramide. Zynapte RxHive. [Link]
-
Mechanism of smooth muscle relaxation by tiropramide. (1981). PubMed. [Link]
Sources
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. downstate.edu [downstate.edu]
- 3. Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. Population Pharmacokinetic Analysis of Tiropramide in Healthy Korean Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulations For Poorly Soluble And Low Bioavailability Drugs [clinicalleader.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Efficacy and Safety of Tiropramide in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
Elucidating the Potency of a Smooth Muscle Relaxant: A Guide to Dose-Response Analysis of Tiropramide Hydrochloride
Introduction: Tiropramide hydrochloride is a potent smooth muscle relaxant utilized in the management of gastrointestinal and urogenital tract spasms.[1] Its therapeutic efficacy stems from a multifaceted mechanism of action that converges on reducing intracellular calcium availability, a critical trigger for muscle contraction.[2] This guide provides a comprehensive overview and detailed protocols for conducting dose-response analysis of this compound, empowering researchers to accurately quantify its potency and elucidate its pharmacological profile.
Understanding the precise mechanism of this compound is paramount to designing robust experimental protocols. The compound exerts its effects through several pathways:
-
Inhibition of Phosphodiesterase (PDE): By inhibiting PDE, this compound leads to an accumulation of cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light-chain kinase (MLCK), a key enzyme in the contractile cascade.
-
Calcium Channel Blockade: this compound has been shown to inhibit the influx of extracellular calcium through voltage-gated calcium channels, directly reducing the availability of this crucial ion for contraction.
-
Enhanced Calcium Sequestration: The drug promotes the binding of calcium ions to the sarcoplasmic reticulum, effectively sequestering calcium away from the contractile apparatus.[2]
-
Anticholinergic Properties: this compound also exhibits some anticholinergic activity, antagonizing muscarinic receptors to further contribute to smooth muscle relaxation.
This application note will detail both in vitro and in vivo methodologies to construct dose-response curves and determine key pharmacological parameters such as the EC₅₀ (half-maximal effective concentration).
Pharmacological Pathway of this compound
Caption: Multifaceted mechanism of this compound leading to smooth muscle relaxation.
In Vitro Dose-Response Analysis: Isolated Guinea Pig Ileum
The isolated organ bath is a cornerstone technique in pharmacology for studying the effects of compounds on smooth muscle contractility.[3][4][5] The guinea pig ileum is an ideal tissue for this purpose due to its robust and reproducible responses to contractile agents and its relatively low spontaneous activity.[6][7][8]
Rationale for Method Selection
This ex vivo model allows for the direct measurement of tissue response to this compound in a controlled environment, free from systemic physiological variables. By pre-contracting the tissue with an agonist like acetylcholine (a muscarinic agonist) or potassium chloride (which induces depolarization), we can quantify the relaxant effect of this compound across a range of concentrations.
Experimental Workflow: Isolated Organ Bath
Caption: Workflow for in vitro dose-response analysis of Tiropramide HCl.
Detailed Protocol
1. Materials and Reagents:
-
Acetylcholine chloride (or other contractile agonist)
-
Tyrode's physiological salt solution
-
Dimethyl sulfoxide (DMSO) for stock solution preparation[10]
-
Isolated organ bath system with transducer and data acquisition software
-
Carbogen gas (95% O₂, 5% CO₂)
-
Guinea pig
2. Preparation of Solutions:
-
Tyrode's Solution (Composition per liter): 8.0 g NaCl, 0.2 g KCl, 0.2 g CaCl₂, 0.1 g MgCl₂, 1.0 g NaHCO₃, 0.05 g NaH₂PO₄, 1.0 g Glucose. Bubble with carbogen gas.
-
This compound Stock Solution (e.g., 10 mM): Due to its solubility, a stock solution can be prepared in DMSO.[10] Subsequent dilutions should be made in Tyrode's solution.
-
Agonist Stock Solution (e.g., 1 mM Acetylcholine): Dissolve in distilled water.
3. Tissue Preparation and Mounting:
-
Humanely euthanize a guinea pig according to approved institutional guidelines.
-
Isolate a segment of the ileum and place it in a petri dish containing fresh, aerated Tyrode's solution.
-
Gently flush the lumen to remove contents and cut into 2-3 cm segments.[7]
-
Mount a segment in the organ bath chamber filled with Tyrode's solution maintained at 37°C and continuously bubbled with carbogen.[6]
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer. Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.
4. Experimental Procedure:
-
After equilibration, induce a sustained contraction by adding a submaximal concentration of acetylcholine (e.g., 1 µM) to the bath.
-
Once the contraction has stabilized, add this compound to the bath in a cumulative manner (e.g., from 1 nM to 100 µM), allowing the response to plateau at each concentration before adding the next.
-
Record the relaxation at each concentration as a decrease in tension.
-
At the end of the experiment, wash the tissue thoroughly.
5. Data Analysis:
-
Express the relaxation at each concentration of this compound as a percentage of the initial agonist-induced contraction.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) sigmoidal curve to determine the EC₅₀ value, which represents the concentration of this compound that produces 50% of its maximal relaxant effect.[11][12]
Expected Data
| Tiropramide HCl (M) | Log [Concentration] | % Relaxation (Mean ± SEM) |
| 1.00E-09 | -9.0 | 2.5 ± 0.8 |
| 1.00E-08 | -8.0 | 15.2 ± 2.1 |
| 1.00E-07 | -7.0 | 48.9 ± 3.5 |
| 1.00E-06 | -6.0 | 85.4 ± 2.8 |
| 1.00E-05 | -5.0 | 98.1 ± 1.5 |
| 1.00E-04 | -4.0 | 99.5 ± 0.5 |
Calculated EC₅₀: Approximately 1.0 x 10⁻⁷ M (0.1 µM)
In Vivo Dose-Response Analysis: Models of Gastrointestinal Motility and Visceral Pain
In vivo studies are crucial for understanding the effects of this compound in a whole-organism context, accounting for factors like absorption, distribution, metabolism, and excretion.
Model 1: Charcoal Meal Test for Intestinal Motility
Rationale: This model directly assesses the antispasmodic effect of this compound on gastrointestinal transit.[7] A reduction in the distance traveled by a charcoal meal through the small intestine indicates an inhibitory effect on motility.
Protocol:
-
Fast mice or rats for 6-18 hours with free access to water.[8]
-
Administer this compound or vehicle control orally or intraperitoneally at various doses.
-
After a set time (e.g., 30 minutes), administer a charcoal meal (typically 5-10% charcoal in a 5% gum acacia suspension) orally.[7]
-
After another set time (e.g., 20-30 minutes), humanely euthanize the animals.
-
Excise the small intestine from the pylorus to the cecum and measure its total length.
-
Measure the distance traveled by the charcoal front.
-
Calculate the percentage of intestinal transit for each animal. A dose-dependent decrease in this percentage indicates an antispasmodic effect.
Model 2: Acetic Acid-Induced Writhing Test for Visceral Pain
Rationale: This model evaluates the analgesic properties of this compound against visceral pain, which is often associated with smooth muscle spasms.[4] Intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal constrictions), and a reduction in the number of writhes indicates an analgesic effect.
Protocol:
-
Administer this compound or vehicle control to mice at various doses.
-
After a pre-treatment period (e.g., 30-60 minutes), inject a dilute solution of acetic acid (e.g., 0.6%) intraperitoneally.[4]
-
Immediately place the animal in an observation chamber and count the number of writhes over a 15-20 minute period.
-
A dose-dependent reduction in the number of writhes compared to the control group indicates visceral analgesic activity.
Data Analysis for In Vivo Studies
For both models, plot the mean response (e.g., % inhibition of transit or % reduction in writhes) against the dose of this compound. The ED₅₀ (median effective dose) can then be calculated, representing the dose required to produce a 50% effect.
Conclusion and Further Perspectives
The protocols outlined in this application note provide a robust framework for the comprehensive dose-response analysis of this compound. The in vitro organ bath assay offers a precise method for determining the compound's potency and mechanism at the tissue level, while the in vivo models validate its efficacy in a more physiologically relevant setting. By combining these approaches, researchers can gain a thorough understanding of the pharmacological profile of this compound, contributing to its effective application in both preclinical research and clinical practice. Future studies could explore the effects of this compound on different smooth muscle tissues or investigate its interaction with other signaling pathways involved in smooth muscle contractility.
References
-
Wikipedia. (n.d.). Organ bath. Retrieved from [Link]
- Jespersen, B., et al. (2015). Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research. Journal of visualized experiments : JoVE, (95), 52324.
-
REPROCELL. (n.d.). Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. Retrieved from [Link]
-
University of Strathclyde. (n.d.). Guinea Pig Ileum. Retrieved from [Link]
-
scireq. (n.d.). Tissue Baths in Respiratory Disease Models. Retrieved from [Link]
-
RJPT SimLab. (n.d.). INTRODUCTION To record the dose response curve for histamine on an isolated tissue of guinea pig ileum. Retrieved from [Link]
- Valeri, P., et al. (1998). Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia. British Journal of Pharmacology, 123(8), 1545–1552.
-
DMT. (2018, October 25). Studying Smooth and Striated Muscle Function Using Advanced Tissue Bath Systems [Video]. YouTube. [Link]
- Ahangarpour, A., et al. (2017). Effect of thymoquinone on acetic acid-induced visceral nociception in rats: role of central cannabinoid and α2-adrenergic receptors. Journal of Basic and Clinical Physiology and Pharmacology, 28(5), 467-474.
- T. J. Ness, & G. F. Gebhart. (1990). Visceral pain: a review of experimental studies. Pain, 41(2), 167-234.
- Marona, H. R. N., & Lucchesi, M. B. B. (2004). Protocol to refine intestinal motility test in mice.
- Smole, M., & Zadravec, M. (2014). Summarizing EC50 estimates from multiple dose-response experiments: a comparison of a meta-analysis strategy to a mixed-effects model approach. Biometrical journal. Biometrische Zeitschrift, 56(6), 1056–1074.
-
International Journal of Pharmaceutical Sciences and Research. (2024, November 25). Anti-Spasmodic Activity of Different Herbal Plants. Retrieved from [Link]
- Khan, M. A., et al. (2022). GC–MS Analysis and In Vivo and Ex Vivo Antidiarrheal and Antispasmodic Effects of the Methanolic Extract of Acacia nilotica. Molecules, 27(19), 6598.
- El-Ouady, F., et al. (2024). Antidiarrheal and antispasmodic effects of methanol fraction of Ammodaucus leucotrichus in gastrointestinal problems: an integrative medicine approach. BMC complementary medicine and therapies, 24(1), 12.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. P2Y1R is involved in visceral hypersensitivity in rats with experimental irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. medkoo.com [medkoo.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of thymoquinone on acetic acid-induced visceral nociception in rats: role of central cannabinoid and α2-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tiropramide hydrochloride solubility issues in aqueous solutions
Welcome to the technical support guide for Tiropramide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and dissolution of this compound in aqueous solutions. As a compound with limited aqueous solubility, successful experimental outcomes depend on a clear understanding of its physicochemical properties and the adoption of appropriate preparation techniques.
This guide provides in-depth, field-proven insights structured in a practical question-and-answer format. We will explore the causality behind experimental choices, offer self-validating protocols, and ground our recommendations in authoritative scientific data.
I. Core Concepts: Understanding this compound's Behavior
This compound (MW: 504.1 g/mol ) is an antispasmodic agent whose utility in research can be hampered by its challenging solubility profile.[1][2][3][4] Key to overcoming these challenges is understanding its pH-dependent solubility and stability. As the hydrochloride salt of a molecule containing tertiary amine groups, its solubility is significantly higher in acidic conditions compared to neutral or alkaline solutions.[5][6]
Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Weight | ~504.1 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | 180 - 184 °C | [3][4] |
| Aqueous Solubility | 620 mg/L (0.62 mg/mL) at neutral pH | [7] |
| Organic Solvents | Soluble in DMSO and Methanol | [3][8][9][10] |
| Stability Profile | Susceptible to degradation in acidic, basic, and oxidative conditions. Stable in neutral, thermal, and photolytic conditions. | [8][11][12][13] |
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the dissolution of this compound.
Question 1: My Tiropramide HCl won't dissolve in my neutral buffer (e.g., PBS pH 7.4). What's happening?
Root Cause Analysis: This is the most common issue and is directly related to the compound's low intrinsic solubility in neutral aqueous media. At pH 7.4, the tertiary amine groups on the molecule are not sufficiently protonated to maintain solubility, leading to the free base form precipitating out of solution. The reported aqueous solubility is only about 0.62 mg/mL.[7]
Solution Workflow: The recommended approach is the "pH shift" method, where the compound is first dissolved in an acidic solution and then titrated into your final buffer.
Experimental Protocol: Preparing a Buffered Solution using the pH Shift Method
-
Prepare a Concentrated Stock in Acid:
-
Weigh the required amount of Tiropramide HCl powder.
-
Dissolve it in a small volume of dilute acid. A 0.1 N HCl solution is a standard starting point.[5][6] For example, to prepare a 10 mg/mL stock, dissolve 10 mg of Tiropramide HCl in 1 mL of 0.1 N HCl.
-
Gently vortex or sonicate if needed until the solution is completely clear.
-
-
Prepare the Final Buffer:
-
Prepare your target buffer (e.g., PBS, pH 7.4) at a volume slightly less than your final desired volume.
-
-
Titrate and Adjust:
-
While stirring the buffer, slowly add the acidic stock solution dropwise.
-
Monitor the solution for any signs of precipitation (cloudiness).
-
CRITICAL STEP: If precipitation occurs, you have exceeded the solubility limit in the final buffer. You must either reduce the final concentration or incorporate a co-solvent (see Question 3).
-
Once the stock is added, check the pH of the final solution. The addition of the acidic stock will have lowered it.
-
Carefully adjust the pH back up to your target (e.g., 7.4) using a dilute base like 0.1 N NaOH. Add the base slowly while monitoring the solution clarity.
-
Bring the solution to the final desired volume with your buffer.
-
-
Final Filtration:
-
Filter the final solution through a 0.22 µm syringe filter to remove any potential micro-precipitates.
-
Caption: Workflow for dissolving Tiropramide HCl via pH shift.
Question 2: My solution was clear initially but became cloudy over time or after refrigeration. Why?
Root Cause Analysis: This indicates either delayed precipitation or temperature-dependent solubility.
-
Delayed Precipitation: Even if a solution appears clear, it might be supersaturated. Over time, nucleation can occur, leading to visible precipitation.
-
Temperature Effects: Solubility of most compounds, including Tiropramide HCl, decreases at lower temperatures. A solution prepared at room temperature may be stable, but placing it at 4°C for storage can cause the compound to crash out.[8]
Solution Strategies:
-
Work with Fresh Solutions: The most reliable method to avoid this issue is to prepare the Tiropramide HCl solution fresh before each experiment.
-
Confirm Kinetic vs. Thermodynamic Solubility: The clear solution you initially made may represent the kinetic solubility, which is often higher than the true thermodynamic solubility (the stable equilibrium point).
-
Storage at Room Temperature: If short-term storage is necessary, keep the solution at a constant room temperature and protect it from light.[8] Always visually inspect for precipitation before use.
-
Re-dissolution: If slight precipitation occurs upon cooling, you may be able to gently warm the solution (e.g., to 37°C) to redissolve the compound before use. However, be mindful of potential degradation if heating for prolonged periods or at high temperatures.[11][12]
Question 3: I need a higher concentration than what I can achieve with the pH shift method alone. What are my options?
Root Cause Analysis: You are trying to prepare a solution that is above the intrinsic solubility of Tiropramide HCl in your final aqueous system. To overcome this, you need to modify the solvent system itself.
Solution: Using Co-solvents Incorporating a water-miscible organic solvent, or "co-solvent," can significantly increase solubility.[14] Common choices in research settings include DMSO, ethanol, and PEG-400.
Experimental Protocol: Co-Solvent Method
-
Prepare a High-Concentration Stock in 100% Co-solvent:
-
Dilute into Aqueous Medium:
-
Determine the maximum allowable concentration of the co-solvent in your final experiment (many cell-based assays can tolerate 0.1% - 0.5% DMSO).
-
Slowly add the DMSO stock to your stirring aqueous buffer, ensuring the final co-solvent concentration is not exceeded.
-
Example: To make a 100 µM solution from a 100 mM DMSO stock, you would perform a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.
-
Important Considerations:
-
Co-solvent Effects: Always run a vehicle control in your experiments (your buffer containing the same final concentration of the co-solvent) to ensure the solvent itself does not affect your results.
-
Precipitation Risk: Even with a co-solvent, adding the stock too quickly or into a cold buffer can cause localized precipitation. Always add the stock to stirring, room-temperature buffer.
Caption: Workflow for using a co-solvent like DMSO.
III. Frequently Asked Questions (FAQs)
-
Q: What is the best solvent to prepare a stock solution for long-term storage?
-
Q: I've seen a pKa of 3.1 reported for Tiropramide. Is this correct?
-
A: This reported value is atypical for the tertiary amine groups present in the molecule, which would be expected to have a pKa for their conjugate acid in the 7-10 range.[7][15] However, extensive experimental data confirms that this compound's solubility is significantly enhanced in acidic media (like pH 1.2) and decreases sharply at neutral pH.[5][6] Therefore, regardless of the precise pKa value, the operational principle is to dissolve the compound in acid first.
-
-
Q: My experiment runs for 24 hours. Is Tiropramide HCl stable in my aqueous culture medium?
-
A: Stability can be a concern. Forced degradation studies show that Tiropramide HCl is stable in neutral solutions but susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures (e.g., 70°C).[8][11][12] At physiological temperature (37°C) in a standard neutral culture medium (pH ~7.4), the compound should exhibit good stability over a 24-hour period.[8] However, for multi-day experiments, it is advisable to replace the medium and compound daily if possible.
-
-
Q: Can I use sonication to help dissolve the powder?
-
A: Yes, gentle sonication in a water bath can be very effective, especially when preparing the initial stock solution in dilute acid or an organic solvent. It provides energy to break up the crystal lattice and accelerate dissolution. Avoid excessive sonication that could significantly heat the sample.
-
IV. References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Kim, J. H., et al. (2013). Development of Dissolution Test for Itopride Hydrochloride Tablets and this compound Tablets. YAKHAK HOEJI, 57(3), 205-212. Retrieved from [Link]
-
PharmaCompass. (n.d.). Tiropramide HCl | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
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Tidke, M., et al. (2022). Chromatographic separation of this compound and its degradation products along with their structural characterization using LC-QTOF-MS/MS and NMR. ResearchGate. Retrieved from [Link]
-
Tidke, M., et al. (2023). Chromatographic separation of this compound and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance. Biomedical Chromatography, e5636. Retrieved from [Link]
-
SciSpace. (2022). (Open Access) Chromatographic separation of this compound and its degradation products along with their structural characterization using LC-QTOF-MS/MS and NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatographic separation of this compound and its degradation products along with their structural characterization using LC-QTOF-MS/MS and NMR | Request PDF. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Development and in-vitro characterization of tiropramide tablets having immediate- and extended release layers. Retrieved from [Link]
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Kim, E., et al. (2019). Population Pharmacokinetic Analysis of Tiropramide in Healthy Korean Subjects. PMC. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
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Navigating Tiropramide Hydrochloride Stability: A Technical Guide for Researchers
Welcome to the technical support center for enhancing the stability of Tiropramide hydrochloride in experimental buffers. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their studies. Here, we address common challenges and provide scientifically-grounded solutions to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
My this compound solution is cloudy or has precipitated after preparing it in my buffer. What's happening?
This is a common issue that typically points to solubility and pH-related problems. This compound, while soluble in water and some organic solvents like DMSO, can exhibit variable solubility in aqueous buffer systems depending on the pH and the buffer's composition.[1][2]
Causality:
-
pH-Dependent Solubility: this compound is the salt of a weak base. Its solubility is generally higher in acidic to neutral conditions where the molecule is protonated. In alkaline (basic) buffers, it can convert to its less soluble free base form, leading to precipitation.
-
Buffer Component Interactions: Certain buffer salts, particularly phosphate buffers, can interact with drug molecules and reduce their solubility.[3]
Troubleshooting Flowchart:
Sources
Technical Support Center: Optimizing Tiropramide Hydrochloride for In Vitro Assays
A Senior Application Scientist's Guide
Welcome to the technical support center for researchers utilizing Tiropramide hydrochloride in in vitro applications. As a Senior Application Scientist, my goal is to bridge the gap between a compound's datasheet and its successful application in your experiments. This compound is a potent smooth muscle relaxant, but like any research compound, its effective use requires a nuanced understanding of its properties and a systematic approach to concentration optimization.
This guide is designed to provide you with field-proven insights, troubleshooting solutions, and detailed protocols to ensure your experiments are both reproducible and scientifically sound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when beginning to work with this compound.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an antispasmodic agent primarily used to relax smooth muscle.[1][2] Its mechanism is multifactorial but centers on modulating intracellular signaling pathways that control muscle contraction. The primary proposed mechanism is the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3] It is thought to achieve this by inhibiting phosphodiesterase (PDE), the enzyme responsible for cAMP degradation.[3][4][5] The resulting increase in cAMP activates protein kinase A (PKA), which leads to the sequestration of calcium ions (Ca²⁺) into the sarcoplasmic reticulum.[1][5] This reduction in free cytosolic Ca²⁺ prevents the activation of contractile proteins, leading to muscle relaxation.[5] Some evidence also points to a direct inhibition of calcium influx into the cell.[3]
Q2: What are the key physicochemical properties I need to know for in vitro work?
A2: Understanding these properties is fundamental to proper handling, storage, and experimental design. Key details are summarized below.
| Property | Value / Recommendation | Source(s) |
| CAS Number | 53567-47-8 | [2] |
| Molecular Formula | C₂₈H₄₂ClN₃O₃ | [2] |
| Molecular Weight | ~504.11 g/mol | [2] |
| Appearance | White to off-white solid powder or crystal | [6] |
| Recommended Solvent | DMSO (Dimethyl sulfoxide) | [2] |
| Other Solvents | Methanol (Slightly soluble) | [6] |
| Storage (Powder) | Short-term (days/weeks): 0-4°C; Long-term (months/years): -20°C. Store dry and protected from light. | [2] |
| Storage (Stock Solution) | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [7] |
| Stability | Susceptible to degradation in acidic and basic hydrolytic conditions. Stable under neutral, thermal, and photolytic conditions. | [8][9][10] |
Q3: How should I prepare and store stock solutions of this compound?
A3: Proper stock solution preparation is critical for accurate and reproducible dosing.[11] Given its solubility profile, DMSO is the recommended solvent.[2]
-
Preparation: Always weigh the powder on a calibrated analytical balance. Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% cell culture-grade DMSO. Ensure the compound is fully dissolved by vortexing. While filter sterilization of a 100% DMSO stock is often considered unnecessary as the solvent is hostile to microbial growth, some labs may opt to filter through a 0.22 µm PTFE (Teflon) syringe filter if sterility is a major concern.[12]
-
Storage: Aliquot the primary stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C to maintain stability.[7] This practice minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.[13]
Q4: What is a typical starting concentration range for in vitro assays?
A4: The optimal concentration is highly dependent on the cell type, assay endpoint, and incubation time. However, based on published literature, a logical starting point can be established.
| Assay Type | Recommended Starting Range (Molar) | Source(s) |
| Isolated Smooth Muscle Contraction | 1 µM - 100 µM (10⁻⁶ to 10⁻⁴ M) | [14][15] |
| Urinary Bladder Smooth Muscle Relaxation | 0.1 µM - 100 µM | [16] |
| General Cell-Based Assays | 1 µM - 50 µM | Based on functional data |
Expert Tip: Always begin with a broad dose-response experiment (e.g., logarithmic dilutions from 0.1 µM to 100 µM) to determine the effective concentration range for your specific model system.[17]
Section 2: Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This section provides a systematic approach to resolving common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or No Observable Effect | 1. Compound Degradation: Tiropramide is unstable in acidic or basic conditions.[8] Stock solutions may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Incorrect Concentration: Errors in stock preparation or dilution calculations. 3. Assay Insensitivity: The chosen assay endpoint may not be sensitive enough to detect the compound's effect. | 1. Prepare fresh stock solutions from powder. Ensure your final cell culture medium has a stable, neutral pH. 2. Recalculate all dilutions. If possible, verify the concentration of your stock solution using an analytical method like HPLC. 3. Validate your assay with a known positive control for the pathway of interest (e.g., Forskolin to directly activate adenylyl cyclase and raise cAMP). |
| High Variability Between Replicates | 1. Incomplete Solubilization: The compound may not be fully dissolved in the stock or working solutions. 2. Precipitation in Media: The compound precipitates upon dilution into aqueous culture medium. 3. Pipetting Inaccuracy: Inconsistent volumes, especially during serial dilutions. | 1. Ensure the DMSO stock is a clear solution. Vortex thoroughly before making dilutions. 2. Perform a solubility check. Add the highest concentration of your working solution to cell-free media and visually inspect for precipitation over time. Consider a stepwise dilution protocol (see Protocol 2). 3. Use calibrated pipettes. For serial dilutions, prepare a master mix for each concentration to be added to replicate wells.[18] |
| Signs of Cytotoxicity at Expected Therapeutic Doses | 1. Off-Target Toxicity: At higher concentrations, all compounds can exhibit off-target effects leading to cell death.[19][20] 2. Solvent Toxicity: The final concentration of DMSO in the culture medium is too high (typically >0.5%). 3. Compound Degradation Product: A breakdown product of the compound may be toxic. | 1. Determine the therapeutic window. Run a cytotoxicity assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay to determine the concentration at which viability drops. Aim to work well below this cytotoxic concentration. 2. Calculate and verify the final DMSO concentration in all wells, including the highest dose. Ensure your vehicle control contains the same final DMSO concentration.[21] 3. Use freshly prepared solutions to minimize the presence of degradants. |
| Compound Precipitation in Culture Medium | 1. Poor Aqueous Solubility: The concentration used exceeds the compound's solubility limit in the aqueous buffer/medium. 2. "Shock" Precipitation: Diluting a concentrated DMSO stock directly into a large volume of aqueous medium can cause the compound to crash out of solution. | 1. Reduce the highest concentration in your dose-response curve. 2. Employ a serial or stepwise dilution method. First, make an intermediate dilution of the DMSO stock in cell culture medium, vortex gently, and then use this intermediate solution to prepare the final working concentrations. |
Section 3: Key Experimental Protocols
Following standardized protocols is essential for reproducibility.
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a concentrated stock solution in DMSO and accurately dilute it for use in cell-based assays.
Materials:
-
This compound powder (MW: 504.11 g/mol )
-
Cell culture-grade DMSO
-
Sterile, cell culture-grade water or Phosphate-Buffered Saline (PBS)[22]
-
Sterile microcentrifuge tubes and/or conical tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Prepare 50 mM Primary Stock Solution in DMSO:
-
Weigh out 25.2 mg of this compound powder.
-
Aseptically transfer the powder to a sterile 1.5 mL or 2 mL microcentrifuge tube.
-
Add 1.0 mL of cell culture-grade DMSO.
-
Cap the tube securely and vortex for 1-2 minutes until the powder is completely dissolved. The solution should be clear.
-
-
Storage of Primary Stock:
-
Aliquot the 50 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Label clearly with compound name, concentration, solvent, and date.
-
Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[7]
-
-
Preparation of Working Solutions (Example for a 96-well plate):
-
Thaw one aliquot of the 50 mM stock solution at room temperature.
-
Intermediate Dilution: To avoid "shock" precipitation and ensure accuracy, first prepare a 1 mM intermediate stock in complete cell culture medium. Add 4 µL of the 50 mM stock to 196 µL of pre-warmed medium and mix well. The final DMSO concentration in this intermediate solution is 2%.
-
Final Dilutions: Use the 1 mM intermediate solution to prepare your final concentrations in a separate dilution plate. For example, to achieve a final concentration of 10 µM in a well containing 100 µL of cells, you would prepare a 2X working solution (20 µM) and add 100 µL of it to the cells.
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as your highest dose condition.
-
Protocol 2: Determining the Optimal Working Concentration using a Dose-Response Assay
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for a specific biological response.[23][24]
Procedure:
-
Cell Seeding: Plate your cells of interest (e.g., smooth muscle cells, cell line expressing relevant receptors) in a 96-well plate at a predetermined optimal density and allow them to adhere/stabilize overnight.
-
Prepare Serial Dilutions:
-
Using the intermediate dilution method from Protocol 1, prepare a series of 2X working solutions. A common approach is a 1:3 or 1:5 serial dilution series covering a broad range (e.g., from 200 µM down to ~0.01 µM).
-
Don't forget to prepare a "cells + medium only" (negative control) and a "cells + vehicle" control.
-
-
Compound Treatment:
-
Carefully remove the old medium from the cell plate (if necessary).
-
Add an equal volume of the 2X working solutions to the corresponding wells (e.g., add 100 µL of 2X solution to 100 µL of medium already in the well). This will bring the final concentration to 1X.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 30 minutes for acute signaling events, 24-72 hours for proliferation/viability assays).
-
Assay Readout: Perform your chosen assay according to the manufacturer's instructions (e.g., measure muscle strip contraction, intracellular cAMP levels, or cell viability via MTT/CellTiter-Glo).
-
Data Analysis:
-
Normalize the data. For an inhibitory effect, set the "no drug" control as 100% activity and a "maximal inhibition" control (if available) as 0%. For a stimulatory effect, set the "no drug" control as 0%.
-
Plot the normalized response (Y-axis) against the log of the compound concentration (X-axis).
-
Use a non-linear regression model (e.g., four-parameter logistic fit) in a suitable software package (e.g., GraphPad Prism, R) to fit a sigmoidal dose-response curve.[25]
-
The EC₅₀ is the concentration of this compound that produces 50% of the maximal response.[26][27]
-
Section 4: Diagrams
Visualizing complex processes can greatly enhance understanding.
Signaling Pathway of this compound
Caption: Step-by-step workflow for determining the EC₅₀ of Tiropramide.
Section 5: References
-
Patsnap Synapse. (2024). What is this compound used for? Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of this compound? Retrieved from [Link]
-
Vidal y Plana, R. R., Cifarelli, A., & Setnikar, I. (1981). Mechanism of smooth muscle relaxation by tiropramide. The Journal of pharmacy and pharmacology, 33(1), 19–24. Retrieved from [Link]
-
Takayanagi, I., Hisayama, T., Iwase, M., Sakuma, N., & Nagai, H. (1989). Pharmacological properties of tiropramide, an antispasmodic drug. General pharmacology, 20(3), 335–339. Retrieved from [Link]
-
Setnikar, I., Cereda, R., Pacini, M. A., Revel, L., & Makovec, F. (1989). Pharmacological characterisation of the smooth muscle antispasmodic agent tiropramide. Arzneimittel-Forschung, 39(9), 1114–1119. Retrieved from [Link]
-
Yoon, C. Y., Lee, D. S., & Lee, J. G. (2001). Inhibitory Effects of Tiropramide and Propiverine HCI against Smooth Muscle Contraction of Rat Urinary Bladder. Korean Journal of Urology, 42(11), 1151-1156. Retrieved from [Link]
-
Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? Retrieved from [Link]
-
Kammerer, S. (2018). Drug stock solutions best practices? ResearchGate. Retrieved from [Link]
-
Zynapte RxHive. (n.d.). Tiropramide. Retrieved from [Link]
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Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Meimetis, N., Lauffenburger, D. A., & Nilsson, A. (2025). Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning. STAR protocols, 6(1), 103573. Retrieved from [Link]
-
Reddit. (2024). How to prepare sterile drug solution in DMSO for cell culture? Retrieved from [Link]
-
Unknown. (n.d.). Practice Procedures for Making Stock Solution. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual. Retrieved from [Link]
-
Niepel, M., et al. (2019). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Mechanism of smooth muscle relaxation by tiropramide. Retrieved from [Link]
-
ResearchGate. (2022). How to determine EC50 value in vitro for drug/vitamins/supplements? Retrieved from [Link]
-
Patsnap Synapse. (2025). Explain what is EC50? Retrieved from [Link]
-
Wikipedia. (n.d.). EC50. Retrieved from [Link]
-
Reddy, B. M., et al. (2023). Chromatographic separation of this compound and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance. Biomedical chromatography, e5636. Retrieved from [Link]
-
SciSpace. (2022). (Open Access) Chromatographic separation of this compound and its degradation products... Retrieved from [Link]
-
Visikol. (2023). IC50, EC50 and its Importance in Drug Discovery and Development. Retrieved from [Link]
-
ResearchGate. (2013). Drugs dissolved in 100% DMSO formed crystals in RPMI - can anyone help? Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Chromatographic separation of this compound and its degradation products... Retrieved from [Link]
-
ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media? Retrieved from [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
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- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Mechanism of smooth muscle relaxation by tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 53567-47-8 [m.chemicalbook.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Chromatographic separation of this compound and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (Open Access) Chromatographic separation of this compound and its degradation products along with their structural characterization using LC-QTOF-MS/MS and NMR (2022) | 1 Citations [scispace.com]
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- 13. ziath.com [ziath.com]
- 14. Pharmacological properties of tiropramide, an antispasmodic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological characterisation of the smooth muscle antispasmodic agent tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 27. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
Technical Support Center: A Guide to Identifying and Characterizing Tiropramide Hydrochloride Degradation Products
Answering in the persona of a Senior Application Scientist.
Welcome to the technical support center for the analysis of Tiropramide hydrochloride and its degradation products. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on the stability testing and impurity profiling of this active pharmaceutical ingredient (API). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods for your specific needs.
This compound, an effective antispasmodic agent, can degrade under certain stress conditions, leading to the formation of impurities that may impact its efficacy and safety.[1][2] A thorough understanding of its degradation profile is therefore mandated by regulatory bodies like the ICH to ensure the quality and shelf-life of the final drug product.[1][3]
This guide will walk you through the stability profile of Tiropramide, provide detailed experimental protocols for its analysis, and offer a comprehensive troubleshooting section to address common challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the known stability profile of this compound?
A1: this compound is susceptible to degradation under acidic, basic, and oxidative stress conditions.[1][2] It has been found to be relatively stable under neutral, thermal (heat), and photolytic (light) conditions in both solution and solid states.[1][2][4] This intrinsic stability profile dictates the focus of forced degradation studies.
Q2: Why is a gradient HPLC method recommended for analyzing Tiropramide and its degradation products?
A2: A gradient elution is crucial for a stability-indicating method in this case because of the varying polarities of the degradation products. Amide hydrolysis, for instance, can produce significantly more polar compounds (a carboxylic acid and an amine) than the parent drug. A gradient method, which involves changing the mobile phase composition over time, allows for the effective elution and separation of both the relatively non-polar parent drug and its more polar degradation products within a single analytical run.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways are hydrolysis (both acid and base-catalyzed) and oxidation.[1]
-
Hydrolysis: This typically targets the amide functional group, which is a common point of instability in many pharmaceutical compounds.
-
Oxidation: The tertiary amine moieties in the Tiropramide structure are susceptible to oxidation, often leading to the formation of N-oxides.[1][5]
Q4: What analytical techniques are most suitable for characterizing the degradation products?
A4: A combination of techniques is essential for unambiguous characterization:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse for separating and quantifying the drug and its degradation products.[1]
-
Liquid Chromatography-Quadrupole Time-of-Flight Tandem Mass Spectrometry (LC-QTOF-MS/MS): This high-resolution mass spectrometry technique is indispensable for determining the elemental composition of the degradation products and elucidating their structures through fragmentation analysis.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the precise structural assignments, especially for isomers or when the position of a modification (like N-oxidation) is ambiguous from MS data alone.[1][2]
Section 2: The Degradation Profile of this compound
Forced degradation studies, as per ICH guidelines, have revealed that this compound yields five primary degradation products (DPs) under specific stress conditions.[1][2] The knowledge gained from these studies is pivotal for developing stability-indicating methods and ensuring the quality of the drug product.[1]
Workflow for Degradation Studies
The overall process for identifying and characterizing these products follows a logical sequence.
Caption: Experimental workflow for Tiropramide degradation studies.
Proposed Degradation Pathways
Based on the fragmentation data from LC-QTOF-MS/MS studies and fundamental organic chemistry principles, we can propose the following degradation pathways.[1] Tiropramide is susceptible to cleavage at its amide bond and oxidation at its tertiary amine centers.
Caption: Proposed degradation pathways for Tiropramide HCl.
Section 3: Experimental Protocols
These protocols are based on validated methods and provide a robust starting point for your experiments.[1]
Protocol 1: Forced Degradation Studies
Objective: To intentionally degrade this compound under various stress conditions to generate its degradation products.
Materials:
-
This compound API
-
Methanol:Water (50:50 v/v) diluent
-
1N Hydrochloric Acid (HCl)
-
1N Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Heating apparatus (e.g., water bath)
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the methanol:water diluent.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 70°C. Withdraw samples at appropriate time points (e.g., 2, 4, 6, 8 hours), neutralize with an equivalent amount of 1N NaOH, and dilute with the diluent to the target concentration (e.g., 100 µg/mL).
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 70°C. Withdraw samples at time points, neutralize with 1N HCl, and dilute.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature. Withdraw samples at time points and dilute.
-
Thermal Degradation: Expose the solid API and the stock solution to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the solid API and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Control Samples: Prepare a control sample by diluting the stock solution without any stress agent and keep it at room temperature.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To separate this compound from its degradation products.
| Parameter | Condition |
| Column | Agilent C18 (250 x 4.6 mm; 5 µm) or equivalent |
| Mobile Phase A | 10mM Ammonium Formate, pH adjusted to 3.6 with Formic Acid |
| Mobile Phase B | Methanol |
| Gradient Program | (Example) Time 0: 90% A, 10% B; Time 30: 20% A, 80% B; Time 35: 90% A, 10% B; Time 40: 90% A, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
System Suitability Test (SST):
-
Purpose: To ensure the chromatographic system is performing adequately for the intended analysis.
-
Procedure: Inject a standard solution of this compound six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area < 2.0%.
-
Tailing factor < 2.0.
-
Theoretical plates > 2000.
-
Section 4: Troubleshooting Guide
This section addresses specific issues you might encounter during your analysis.
Chromatographic Issues
Q: I'm observing poor peak shape (tailing) for the Tiropramide peak. What could be the cause?
A: Peak tailing for amine-containing compounds like Tiropramide is often due to secondary interactions with residual silanols on the silica-based C18 column.
-
Causality: At a pH of 3.6, the tertiary amines in Tiropramide will be protonated (positively charged). Free, ionized silanols on the column packing surface are negatively charged, leading to strong ionic interactions that cause peak tailing.
-
Solutions:
-
Check Mobile Phase pH: Ensure the pH of your mobile phase A is accurately adjusted to 3.6. A lower pH can sometimes improve the peak shape for basic compounds.
-
Use a High-Purity Column: Modern, end-capped columns have fewer residual silanols. If you are using an older column, consider switching to one specifically designed for good peak shape with basic analytes.
-
Increase Buffer Concentration: A slightly higher buffer concentration (e.g., 20mM Ammonium Formate) can sometimes help mask the residual silanols more effectively.
-
Q: My retention times are shifting from one run to the next. How can I fix this?
A: Retention time instability in gradient elution can be traced to several factors.
-
Causality: The reproducibility of a gradient method depends on the precise formation of the gradient by the HPLC pump and a stable column temperature.
-
Solutions:
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. For a 250 mm column, a 10-15 minute equilibration is a good starting point.
-
Mobile Phase Degassing: Inadequately degassed solvents can lead to bubble formation in the pump, causing pressure fluctuations and unstable flow rates. Ensure your mobile phase is thoroughly degassed using an online degasser or by sonication/helium sparging.
-
Check Pump Performance: Verify that the pump is delivering the correct flow rate and that the gradient proportioning valves are functioning correctly. Perform a pump calibration or diagnostic test if available.
-
Thermostat Your Column: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause significant retention time shifts.
-
Q: I see "ghost peaks" in my chromatogram, especially in the blank runs.
A: Ghost peaks are spurious peaks that do not originate from the injected sample.
-
Causality: They often arise from contamination in the mobile phase or carryover from a previous injection. In gradient elution, contaminants can accumulate on the column at low organic concentrations and elute as sharp peaks when the solvent strength increases.
-
Solutions:
-
Use High-Purity Solvents: Always use HPLC-grade or LC-MS grade solvents and additives.
-
Prepare Fresh Mobile Phase: Prepare fresh buffered mobile phase daily. Bacterial growth can occur in aqueous buffers over time.
-
Implement a Needle Wash: Ensure your autosampler's needle wash protocol is effective. Use a strong solvent (like acetonitrile or methanol) in the wash solution to remove any residue from the needle and injection port.
-
Identify the Source: To pinpoint the source, run a gradient with no injection. If the peak is still present, the contamination is from your mobile phase or HPLC system. If it only appears after injecting a blank, it's likely carryover.
-
Mass Spectrometry Issues
Q: I am having trouble getting a stable signal for Tiropramide in the mass spectrometer.
A: Signal instability in LC-MS can be due to ion suppression or issues with the ion source.
-
Causality: Non-volatile components in the mobile phase or sample matrix can suppress the ionization of the analyte in the ESI source.
-
Solutions:
-
Use Volatile Buffers: Ammonium formate is a good choice as it is volatile. Avoid non-volatile buffers like phosphate, which will contaminate the MS source.
-
Optimize Source Parameters: Ensure the gas flow rates (nebulizing and drying gas) and source temperature are optimized for Tiropramide.
-
Check for Contamination: Clean the ion source. Contamination on the capillary or skimmer can lead to poor signal intensity and stability.
-
Q: The mass accuracy of my degradation products is poor.
A: High mass accuracy is critical for confidently determining elemental composition.
-
Causality: Poor mass accuracy on a TOF instrument is almost always due to a need for calibration.
-
Solutions:
-
Calibrate the Instrument: Perform a mass calibration across your mass range of interest using the manufacturer's recommended calibration solution.
-
Use a Lock Mass: For the highest accuracy, use a continuous lock mass correction. This involves introducing a known compound continuously into the source to correct for any mass drift during the analytical run.
-
Section 5: Data Summary of Tiropramide Degradation Products
The following table summarizes the key information for the five degradation products identified in forced degradation studies.[1] The proposed structures are based on plausible chemical transformations of the parent molecule.
| Degradation Product (DP) | Formation Condition(s) | Observed m/z (M+H)⁺ | Proposed Transformation |
| DP1 | Acidic Hydrolysis | 367.2016 | Hydrolysis of the amide bond |
| DP2 | Acidic & Basic Hydrolysis | 339.2067 | Hydrolysis of the amide bond and subsequent reaction |
| DP3 | Acidic Hydrolysis | 307.2380 | Cleavage of the ether linkage |
| DP4 | Acidic Hydrolysis | 236.1645 | Further degradation product from hydrolysis |
| DP5 | Oxidative | 484.3218 | N-Oxidation of a tertiary amine |
Section 6: References
-
Matta, A., Sundararajan, R., Singh, S., & Gananadhamu, S. (2023). Chromatographic separation of this compound and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance. Biomedical Chromatography, e5636. [Link]
-
ResearchGate. (n.d.). (PDF) Chromatographic separation of this compound and its degradation products along with their structural characterization using LC-QTOF-MS/MS and NMR. Retrieved from ResearchGate. [Link]
-
SciSpace. (2022). (Open Access) Chromatographic separation of this compound and its degradation products along with their structural characterization using LC-QTOF-MS/MS and NMR. [Link]
-
OUCI. (n.d.). Chromatographic separation of this compound and its degradation products along with their structural charac…. [Link]
-
ResearchGate. (n.d.). Degradation prole of tiropramide HCl. Retrieved from ResearchGate. [Link]
-
Rose, J., & Castagnoli Jr, N. (1983). The metabolism of tertiary amines. Medical research reviews, 3(1), 73-88. [Link]
Sources
Avoiding off-target effects of Tiropramide hydrochloride in cell culture
A Guide for Researchers on Mitigating Off-Target Effects in Cell Culture
Welcome to the technical support guide for Tiropramide hydrochloride. As Senior Application Scientists, we understand that achieving specific and reproducible results is paramount. This guide is designed to provide you with in-depth knowledge and practical solutions to anticipate and mitigate the off-target effects of this compound in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is primarily classified as an antispasmodic agent.[1][2] Its main therapeutic effect is the relaxation of smooth muscle.[3][4] This is achieved through a multi-faceted mechanism that primarily involves increasing the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2][5][6] The elevation in cAMP is thought to occur through the inhibition of phosphodiesterase (PDE), the enzyme responsible for cAMP degradation.[1][3][6] This increase in cAMP leads to the binding of calcium ions to the sarcoplasmic reticulum, reducing the amount of free intracellular calcium available to interact with contractile proteins and thereby inducing muscle relaxation.[2][5][6]
Q2: What are the known or potential off-target effects I should be aware of in cell culture?
While Tiropramide is known for its effects on smooth muscle, its mechanism suggests potential off-target effects in other cell types, especially at higher concentrations. The primary areas of concern for off-target effects in a broader cell culture context include:
-
Broad PDE Inhibition: Tiropramide's inhibition of phosphodiesterase may not be specific to a single PDE isoform.[1][6] Since different PDE isoforms are expressed in various cell types and regulate diverse signaling pathways, broad-spectrum inhibition could lead to unintended consequences in your cellular model.
-
Muscarinic Receptor Antagonism: Some evidence suggests that this compound possesses anticholinergic properties, meaning it can block the action of acetylcholine on muscarinic receptors.[3] If your cell line expresses muscarinic receptors (e.g., neuronal cells, airway smooth muscle cells), you may observe effects unrelated to its primary antispasmodic action.[7][8][9]
-
Calcium Signaling Modulation: By promoting calcium binding to the sarcoplasmic reticulum, Tiropramide could interfere with other calcium-dependent signaling pathways in your cells.[5][6][10]
-
General Cytotoxicity: At high concentrations, like many small molecules, Tiropramide can induce cytotoxicity, leading to cell death that is not target-specific.[11] Common side effects noted in clinical use, such as nausea and vomiting, hint at potential gastrointestinal cell disturbances that could be replicated as cytotoxicity in vitro.[11][12][13]
Q3: What is a good starting concentration for my cell culture experiments?
Published in vitro studies often use Tiropramide at concentrations ranging from 10⁻⁶ M to 10⁻⁴ M (1 µM to 100 µM) to achieve smooth muscle relaxation.[10] For a new cell line or assay, it is crucial to perform a dose-response curve starting from a low concentration (e.g., 0.1 µM) and extending to a high concentration (e.g., 100 µM or higher) to determine the optimal concentration for your specific experimental window.
Q4: How can I differentiate between a specific pharmacological effect and general cytotoxicity?
This is a critical aspect of in vitro pharmacology. It is essential to run a cytotoxicity assay in parallel with your primary functional assay.
-
Ideal Outcome: You observe a desired functional effect at concentrations that show minimal impact on cell viability (e.g., >90% viability).
-
Red Flag: If the dose-response curve for your functional assay closely mirrors the dose-response curve for cytotoxicity, it is highly likely that the observed "effect" is simply a consequence of cell death.
Common cytotoxicity assays include MTT, MTS, or assays that measure membrane integrity (e.g., LDH release) or apoptosis (e.g., caspase activity).
Q5: What are the absolutely essential control experiments to include?
To ensure the validity of your results, the following controls are non-negotiable:
-
Vehicle Control: This is the most critical control. Cells are treated with the same solvent (e.g., DMSO, sterile water) used to dissolve the this compound, at the same final concentration. This accounts for any effects of the solvent itself.
-
Positive Control: A well-characterized compound with a known mechanism of action that is expected to produce a similar effect to Tiropramide in your assay. For example, if you are studying cAMP-mediated effects, a direct adenylyl cyclase activator like Forskolin could be a suitable positive control.
-
Negative Control (Structural Analogue): If available, use a structurally similar but inactive analogue of Tiropramide. This can help confirm that the observed effect is due to the specific chemical structure of Tiropramide and not a general property of the chemical class.
In-Depth Troubleshooting Guide
Problem 1: I'm observing high levels of cell death, even at moderate concentrations.
Possible Cause: The cell line you are using may be particularly sensitive to Tiropramide's effects on calcium signaling or PDE inhibition, or it may have a unique metabolic pathway that produces a toxic metabolite.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high cytotoxicity.
Step-by-Step Solutions:
-
Reduce Exposure Time: Instead of a standard 24 or 48-hour incubation, perform a time-course experiment. You may find a specific effect at an earlier time point (e.g., 6 hours) before significant cytotoxicity kicks in.
-
Change Viability Assay: Metabolic assays like MTT can be confounded by compounds that affect cellular metabolism. Use a dye-exclusion method (e.g., Trypan Blue) or an LDH release assay to get a more direct measure of cell death.
-
Assess Culture Conditions: Are your cells under stress from other factors? Ensure they are healthy, within a low passage number, and not overly confluent before adding the compound.
Problem 2: My results are inconsistent or not reproducible.
Possible Cause: this compound's stability in cell culture media could be a factor, or its mechanism may be sensitive to subtle changes in experimental conditions.
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent results.
Step-by-Step Solutions:
-
Fresh Stock Preparation: Always prepare a fresh dilution of Tiropramide from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[14]
-
Standardize Cell Seeding: Ensure that the cell density is consistent across all wells and all experiments. A slight variation in cell number at the start of an experiment can lead to significant differences in the final readout.
-
Media Stability Check: To test for stability, prepare Tiropramide in your cell culture media and incubate it under your experimental conditions (37°C, 5% CO2) for the duration of your experiment. Then, apply this "pre-incubated" media to cells for a short period and compare the effect to freshly prepared media. A reduced effect with pre-incubated media suggests degradation.
Problem 3: I see a cellular phenotype, but I'm not sure if it's related to the primary target (cAMP/PDE inhibition).
Possible Cause: You may be observing a genuine off-target effect, potentially related to muscarinic receptor antagonism or calcium signaling disruption.
Validation & Rescue Experiments:
This is where you confirm the mechanism of action in your specific system.
Signaling Pathway & Off-Target Validation
Sources
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- 5. rxhive.zynapte.com [rxhive.zynapte.com]
- 6. Mechanism of smooth muscle relaxation by tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tiotropium, a novel muscarinic M3 receptor antagonist, improved symptoms of chronic obstructive pulmonary disease complicated by chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. mims.com [mims.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Tiropramide hydrochloride interference with common laboratory assays
Welcome to the technical support center for Tiropramide Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate potential interferences of this compound with common laboratory assays. As a senior application scientist, my goal is to provide you with not only procedural guidance but also the scientific reasoning behind it, ensuring the integrity and validity of your experimental results.
Introduction: Understanding Drug-Assay Interference
Drug interference in laboratory testing is a significant challenge that can lead to erroneous results, impacting both preclinical research and clinical diagnostics. These interferences are broadly categorized into two types:
-
In Vivo Interference : This occurs when the drug or its metabolites alter the physiological levels of an analyte in the body. This is a real, biological effect.
-
In Vitro Interference : This is an analytical artifact where the drug or its metabolites directly interfere with the assay methodology itself, leading to a falsely high or low measurement of the analyte.
Tiropramide, an antispasmodic agent, and its metabolites have the potential to cause both types of interference due to their chemical structure and mechanism of action. This guide will provide a framework for identifying and troubleshooting such potential issues.
Frequently Asked Questions (FAQs)
Here are some common questions researchers may have regarding this compound and its potential impact on laboratory assays.
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an antispasmodic that primarily acts by increasing intracellular cyclic adenosine monophosphate (cAMP) levels in smooth muscle cells. This leads to the binding of calcium ions to the sarcoplasmic reticulum, resulting in muscle relaxation. It also exhibits properties that inhibit calcium ion influx into muscle cells.
Q2: Can this compound affect the results of my liver function tests (LFTs)?
A2: While not a commonly reported side effect, rare cases of liver function abnormalities have been associated with this compound use.[1] Therefore, it is plausible that in some individuals, tiropramide could cause an in vivo elevation of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) due to idiosyncratic drug-induced liver injury (DILI).[2][3][4] If you observe unexpected changes in LFTs in a subject taking tiropramide, it is crucial to consider DILI as a potential cause.
Q3: Is this compound known to cross-react with any common immunoassays?
A3: There is no definitive list of immunoassays that this compound is known to interfere with. However, based on its chemical structure, which includes a benzamide group and tertiary amine functional groups, there is a theoretical potential for cross-reactivity in certain immunoassays.[5] Immunoassays for drugs of abuse or other medications with similar structural motifs could potentially show false-positive results.[6][7][8][9] Confirmation of any unexpected positive immunoassay result with a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is always recommended.
Q4: How might tiropramide's effect on calcium signaling interfere with my experiments?
A4: Tiropramide has been shown to inhibit both calcium uptake and release in smooth muscle.[10] For researchers using cell-based assays that rely on measuring intracellular calcium mobilization (e.g., calcium flux assays for studying G protein-coupled receptors), the presence of tiropramide could confound the results by directly modulating calcium signaling pathways.[11][12][13][14] It is advisable to perform appropriate controls to assess the direct effect of tiropramide on your specific calcium assay.
Troubleshooting Guides
Guide 1: Investigating Suspected Immunoassay Interference
If you suspect that this compound or its metabolites are causing interference in an immunoassay, follow this step-by-step guide to investigate and mitigate the issue.
Step 1: Review the Assay's Package Insert
-
Carefully read the package insert or technical data sheet for the immunoassay kit.
-
Look for a list of known cross-reactants. While tiropramide may not be listed, compounds with similar chemical structures might be.
Step 2: Perform a Spike and Recovery Experiment
-
Objective : To determine if the presence of tiropramide affects the measurement of the target analyte.
-
Procedure :
-
Prepare a sample matrix (e.g., drug-free serum or urine) containing a known concentration of the analyte your immunoassay is designed to detect.
-
Spike this sample with varying concentrations of this compound.
-
Analyze the spiked samples using your immunoassay.
-
Calculate the recovery of your target analyte. A significant deviation from 100% recovery suggests interference.
-
Step 3: Conduct a Serial Dilution Test
-
Objective : To check for a non-linear response, which can be indicative of interference.
-
Procedure :
-
Take a patient sample that is positive for the analyte and is from a subject known to be taking tiropramide.
-
Perform serial dilutions of the sample with a drug-free matrix.
-
Analyze each dilution with the immunoassay.
-
Multiply the results by the dilution factor. If there is no interference, the calculated concentrations should be consistent across the dilutions. A non-linear response suggests interference.
-
Step 4: Utilize an Alternative Analytical Method
-
Objective : To confirm the immunoassay result with a gold-standard, structurally specific method.
-
Procedure :
-
Re-test the sample using a confirmatory method such as LC-MS/MS. This technique separates compounds based on their physicochemical properties and detects them based on their mass-to-charge ratio, providing a high degree of specificity.
-
If the LC-MS/MS result is negative or significantly different from the immunoassay result, it strongly suggests that the initial result was due to interference.
-
Diagram: Workflow for Investigating Suspected Immunoassay Interference
Caption: A stepwise approach to identifying and confirming suspected immunoassay interference.
Guide 2: Assessing Potential In Vivo Interference with Liver Function Tests
If a subject on tiropramide presents with abnormal liver function tests, it is important to consider the possibility of drug-induced liver injury (DILI).
Step 1: Clinical and Laboratory Evaluation
-
Review the patient's clinical history and concomitant medications to rule out other causes of liver injury.[2]
-
Perform a comprehensive panel of liver function tests, including ALT, AST, alkaline phosphatase (ALP), and bilirubin.
Step 2: Pattern of Liver Injury
-
Characterize the pattern of liver injury as hepatocellular, cholestatic, or mixed, based on the relative elevations of ALT and ALP.[15] This can provide clues about the underlying mechanism of injury.
Step 3: Dechallenge and Rechallenge (if ethically permissible)
-
Discontinuation of the suspected drug (dechallenge) should lead to an improvement in liver function tests.
-
Re-administration of the drug (rechallenge), if clinically warranted and ethically sound, resulting in a recurrence of liver injury would provide strong evidence for DILI. Note: Rechallenge should only be considered under strict medical supervision.
Step 4: Consider Alternative Etiologies
-
Rule out other common causes of liver disease, such as viral hepatitis, alcoholic liver disease, and autoimmune hepatitis, through appropriate serological and imaging studies.
Table 1: Potential Interferences of this compound with Common Laboratory Assays
| Assay Type | Analyte | Potential Interference | Proposed Mechanism |
| Immunoassay | Structurally similar drugs or hormones | False Positive | In Vitro: Cross-reactivity of tiropramide or its metabolites with the assay antibody due to shared chemical motifs.[7][8][9] |
| Clinical Chemistry | ALT, AST | Elevated Levels | In Vivo: Idiosyncratic drug-induced liver injury (DILI).[2][3][4] |
| Cell-Based Assays | Intracellular Calcium | Altered Signal | In Vitro: Direct modulation of calcium channels and signaling pathways by tiropramide.[10][11][12][13][14] |
| cAMP Assays | Cyclic AMP | Altered Signal | In Vivo/In Vitro: Tiropramide's mechanism of action involves increasing cAMP, which could interfere with assays measuring this second messenger.[16][17][18][19][20] |
Structural Considerations for Immunoassay Cross-Reactivity
The chemical structure of tiropramide is key to understanding its potential for immunoassay cross-reactivity. Tiropramide is a derivative of tyrosine and contains several functional groups that are also present in other drugs and endogenous molecules.[5]
Diagram: Key Structural Features of Tiropramide for Potential Cross-Reactivity
Caption: Structural components of tiropramide that may lead to immunoassay cross-reactivity.
Conclusion
While there is a lack of extensive literature documenting specific interferences of this compound with laboratory assays, a proactive and informed approach can help mitigate potential issues. By understanding the drug's mechanism of action and chemical structure, researchers can anticipate potential interferences and design robust experimental protocols to ensure the accuracy and reliability of their data. When in doubt, consulting with a clinical chemist or a specialist in laboratory medicine is always recommended.
References
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PubChem. Tiropramide. National Center for Biotechnology Information. [Link]
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precisionFDA. TIROPRAMIDE. U.S. Food and Drug Administration. [Link]
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Wikipedia. Tiropramide. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Kim, Y. H., et al. (2020). Population Pharmacokinetic Analysis of Tiropramide in Healthy Korean Subjects. PMC. [Link]
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Patsnap Synapse. What are the side effects of this compound? [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding Tiropramide Metabolites: The Significance of CAS 57227-09-5. [Link]
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Dasgupta, A., & Spies, C. (2014). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. PMC. [Link]
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Siemens Healthineers. Understanding cross-reactivity in immunoassay drug screening. [Link]
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Cordant Health Solutions. Immunoassay Cross-reactivity: The Important of Accurate Interpretation. [Link]
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Analytical Toxicology. Immunoassays. [Link]
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Ismail, A. A. (2009). Interferences in Immunoassay. PMC. [Link]
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Andreucci, M., et al. (2017). Analytical Interference by Contrast Agents in Biochemical Assays. PMC. [Link]
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BMG LABTECH. Calcium assays: at the centre of biology. [Link]
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MedlinePlus. Drug-induced liver injury. [Link]
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ION Biosciences. Calcium Assays. [Link]
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British Liver Trust. Drug induced liver injury (DILI). [Link]
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Czaja, A. J. (2014). Drug-induced Liver Injury. PMC. [Link]
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Agilent. Calcium Flux Assays. [Link]
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Pidoplichko, V. I. (2023). Biochemistry, cAMP. StatPearls. [Link]
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American Association for the Study of Liver Diseases. When Medicine Turns Toxic: The Hepatotoxic Potential of Common Drugs. [Link]
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Setnikar, I., et al. (1983). Antispasmodic activity of tiropramide. PubMed. [Link]
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ResearchGate. Principles of commonly used cAMP assays. [Link]
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Setnikar, I., et al. (1983). Pharmacokinetics of tiropramide after single doses in man. PubMed. [Link]
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Cheng, Z., et al. (2020). The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). Spandidos Publications. [Link]
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Takayanagi, I., et al. (1989). Pharmacological properties of tiropramide, an antispasmodic drug. PubMed. [Link]
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Trabucchi, E., et al. (1986). Controlled study of the effects of tiropramide on biliary dyskinesia. PubMed. [Link]
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Stability of Tiropramide hydrochloride under different storage conditions
Welcome to the technical support guide for Tiropramide hydrochloride. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth, experience-based guidance on maintaining the stability of this compound during experimental and storage phases. The information herein is structured to address common challenges and provide scientifically grounded solutions.
Introduction to this compound Stability
This compound is a smooth muscle relaxant used for treating gastrointestinal disorders.[1] Its efficacy is intrinsically linked to its chemical integrity. Understanding its stability profile is paramount for accurate experimental results and the development of safe and effective pharmaceutical formulations. Forced degradation studies, conducted according to the International Council for Harmonisation (ICH) guidelines, are crucial for identifying potential degradation products and establishing stable storage conditions.[2][3][4][5][6][7][8]
Recent comprehensive studies have shown that this compound is susceptible to degradation under specific conditions. In solution, it is particularly vulnerable to acid and base hydrolysis, as well as oxidative stress.[2][3][5][6][7][8][9] Conversely, it demonstrates good stability under neutral, thermal, and photolytic conditions in both solution and solid states.[2][3][5][6][7][9]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Question 1: I'm observing a loss of potency in my this compound stock solution. What could be the cause?
Answer: A loss of potency in a this compound solution is most commonly due to hydrolytic or oxidative degradation.
-
Causality: this compound's chemical structure contains functional groups susceptible to attack by hydroxyl ions (in basic conditions) or hydronium ions (in acidic conditions), leading to the cleavage of bonds and the formation of degradation products.[2][3] Similarly, the presence of oxidizing agents can lead to the formation of N-oxide and other oxidative degradation products.[2][3]
-
Troubleshooting Steps:
-
Check the pH of your solvent: If you are using an acidic or basic buffer, this is a likely cause. This compound is most stable in neutral conditions.[2][3][5][6][7][9] For aqueous solutions, consider using a neutral buffer (pH ~7).
-
Evaluate for oxidizing agents: Ensure your solvents and reagents are free from peroxides or other oxidizing contaminants. If your experimental conditions involve potential oxidants, this could be the source of degradation.
-
Storage Conditions: Even if initially prepared in a neutral solvent, improper storage can lead to degradation. Store stock solutions protected from light in a cool, dark place. For short-term storage (days to weeks), 0-4°C is recommended, while long-term storage (months to years) should be at -20°C.[10]
-
Question 2: I've noticed the appearance of new peaks in my HPLC chromatogram after storing my solid this compound. What's happening?
Answer: While this compound is generally stable in its solid state under thermal and photolytic stress, the appearance of new peaks suggests some level of degradation.[2][3][5][6][7][9]
-
Causality: The primary cause in the solid state is often exposure to harsh environmental conditions not covered in standard stability tests, such as high humidity in the presence of reactive atmospheric gases.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the solid compound is stored in a tightly sealed container to protect it from moisture. The recommended storage is in a cool, dry, and dark place.[10][11]
-
Purity Check: Re-evaluate the purity of your starting material. It's possible the new peaks are impurities that were present in the initial batch.
-
Forced Degradation Comparison: To confirm if the new peaks are indeed degradants, you can perform a forced degradation study (see protocol below) and compare the chromatograms.
-
Question 3: My experimental results are inconsistent when working with this compound. Could stability be a factor?
Answer: Absolutely. Inconsistent results are a classic sign of an unstable compound in an experimental system.
-
Causality: If the drug degrades over the course of your experiment, its effective concentration will decrease, leading to variable outcomes. This is particularly relevant in longer-term cell culture experiments or in assays where the compound is incubated for extended periods under non-ideal conditions (e.g., in acidic or basic media).
-
Troubleshooting Steps:
-
Time-Course Stability Study: Perform a simple time-course study. Prepare your experimental solution and analyze its purity and concentration via HPLC at several time points (e.g., 0, 2, 4, 8, 24 hours) under the exact conditions of your experiment (temperature, media, etc.). This will reveal the rate of degradation.
-
Solution Preparation: Prepare fresh solutions for each experiment whenever possible. If you must use a stock solution, ensure it has been stored properly and for a limited time.
-
pH of Media: Be mindful of the pH of your cell culture or assay media. While most are buffered around neutral pH, some experimental conditions may alter this.
-
Quantitative Data Summary: Forced Degradation Studies
Forced degradation studies are a cornerstone of understanding a drug's intrinsic stability.[12][13][14][15] The following table summarizes the typical degradation behavior of this compound under various stress conditions as outlined by ICH guidelines.[2][3][4][5][6][7]
| Stress Condition | Reagent/Parameters | Observation | Stability |
| Acid Hydrolysis | 0.1 M HCl | Significant degradation | Susceptible[2][3][6][7][9] |
| Base Hydrolysis | 0.1 M NaOH | Significant degradation | Susceptible[2][3][6][7][9] |
| Neutral Hydrolysis | Water | Stable | Stable[2][3][6][7][9] |
| Oxidative | 3% H₂O₂ | Significant degradation | Susceptible[2][3][6][7][9] |
| Thermal (Solid) | 60°C | Stable | Stable[2][3][6][7][9] |
| Thermal (Solution) | 60°C | Stable | Stable[2][3][6][7][9] |
| Photolytic (Solid) | ICH Q1B conditions | Stable | Stable[2][3][6][7][9] |
| Photolytic (Solution) | ICH Q1B conditions | Stable | Stable[2][3][6][7][9] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Objective: To assess the stability of this compound under various stress conditions as per ICH guidelines.[13]
Materials:
-
This compound
-
HPLC grade Methanol
-
HPLC grade Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a PDA or UV detector
-
C18 HPLC column (e.g., Agilent C18, 250 x 4.6 mm, 5 µm)[2][3][5]
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for a specified time (e.g., 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation:
-
Solid: Keep a known amount of solid this compound in an oven at 60°C for 48 hours.
-
Solution: Keep 1 mL of the stock solution in an oven at 60°C for 48 hours.
-
-
Photolytic Degradation:
-
Solid: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Solution: Expose 1 mL of the stock solution to the same photolytic conditions.
-
-
-
Sample Analysis:
-
Dilute the stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by HPLC. A reported method uses a gradient elution with a mobile phase consisting of 10mM ammonium formate at pH 3.6 (Solvent A) and methanol (Solvent B) at a flow rate of 1.0 mL/min.[2][3][5][6]
-
Workflow Visualization:
Caption: Workflow for the forced degradation study of this compound.
Degradation Pathway
Forced degradation studies have identified several degradation products.[2][3] A key pathway under oxidative stress is the formation of an N-oxide derivative.[2][3] Under hydrolytic conditions, cleavage of the amide bond is a likely degradation route.
Caption: Simplified degradation pathways of this compound.
References
-
Naik, D. D., et al. (2023). Chromatographic separation of this compound and its degradation products along with their structural characterization using LC-QTOF-MS/MS and NMR. Biomedical Chromatography, e5636. [Link]
-
Naik, D. D., et al. (2023). Chromatographic separation of this compound and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance. PubMed, 37005769. [Link]
-
ResearchGate. (n.d.). Degradation prole of tiropramide HCl. ResearchGate. [Link]
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]
-
ResearchGate. (n.d.). Chromatographic separation of this compound and its degradation products along with their structural characterization using LC-QTOF-MS/MS and NMR | Request PDF. ResearchGate. [Link]
-
ICH. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]
-
Scribd. (n.d.). ICH Guidelines for Drug Stability Testing. Scribd. [Link]
-
IJCRT. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]
-
SciSpace. (2022). (Open Access) Chromatographic separation of this compound and its degradation products along with their structural characterization using LC-QTOF-MS/MS and NMR. SciSpace. [Link]
-
Veeprho. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. [Link]
-
ResearchGate. (n.d.). A simple sample preparation with HPLC–UV method for estimation of tiropramide from plasma: Application to bioequivalence study | Request PDF. ResearchGate. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Patsnap Synapse. [Link]
-
British Pharmacopoeia. (2013, May 2). Safety data sheet. British Pharmacopoeia. [Link]
-
OUCI. (n.d.). Chromatographic separation of this compound and its degradation products along with their structural charac…. OUCI. [Link]
-
Patsnap Synapse. (n.d.). This compound - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]
-
MDPI. (n.d.). Population Pharmacokinetic Analysis of Tiropramide in Healthy Korean Subjects. MDPI. [Link]
-
ResearchGate. (n.d.). (PDF) Development and in-vitro characterization of tiropramide tablets having immediate- and extended release layers. ResearchGate. [Link]
-
Asian Journal of Pharmaceutical Analysis. (n.d.). Method Development and Photolytic Degradation Study of. Asian Journal of Pharmaceutical Analysis. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatographic separation of this compound and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Chromatographic separation of this compound and its degradation products along with their structural charac… [ouci.dntb.gov.ua]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
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- 14. ijcrt.org [ijcrt.org]
- 15. resolvemass.ca [resolvemass.ca]
Technical Support Center: Forced Degradation Studies of Tiropramide Hydrochloride
Welcome to the technical support center for forced degradation studies of Tiropramide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for navigating the complexities of stability testing for this antispasmodmodic agent. Our goal is to explain the causality behind experimental choices, ensuring your studies are robust, compliant, and scientifically sound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are forced degradation studies important for it?
This compound, with the chemical formula C₂₈H₄₂ClN₃O₃, is an antispasmodic drug used to treat gastrointestinal disorders characterized by spastic pain.[1] Its structure contains both amide and ether functional groups, which can be susceptible to degradation.[1] Forced degradation studies, or stress testing, are mandated by regulatory bodies like the ICH to understand the intrinsic stability of the drug substance.[2][3] These studies help identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods crucial for ensuring the drug's safety, quality, and efficacy throughout its shelf life.[4][5]
Q2: What are the known stability characteristics of this compound under stress conditions?
Published studies indicate that this compound has variable stability.[1] It is susceptible to degradation under acidic, basic, and oxidative stress conditions when in solution.[5][6][7] Conversely, the drug has been found to be stable under neutral hydrolytic, thermal, and photolytic stress in both solution and solid states.[5][6][7] Comprehensive studies have identified up to five distinct degradation products (DPs) under various stress conditions.[5][6]
Q3: What analytical techniques are most suitable for analyzing this compound and its degradation products?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary technique for separating and quantifying this compound from its degradation products.[5][8] A common approach involves using a C18 reversed-phase column with a gradient elution mobile phase, such as 10mM ammonium formate (pH 3.6) and methanol, at a flow rate of 1.0 mL/min.[5][6] For structural elucidation of the unknown degradation products, hyphenated techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS/MS) are essential for obtaining accurate mass and fragmentation data.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy may also be used for definitive structure confirmation of isolated degradants.[5][6]
Troubleshooting Guide
Q4: I am not observing any degradation under thermal or photolytic stress. Is my experiment set up correctly?
This is an expected outcome. Studies have consistently shown that this compound is stable under thermal and photolytic conditions.[5][6][7] According to ICH Q1B guidelines on photostability, testing involves exposing the drug to a combination of UV and visible light.[9][10] For thermal stress, ICH Q1A(R2) suggests testing at temperatures in 10°C increments above the accelerated stability testing temperature (e.g., 50°C, 60°C, 70°C).[2][11] The stability of Tiropramide under these conditions indicates that the energy provided is insufficient to break down its molecular structure. No degradation confirms the intrinsic stability of the molecule under these specific stressors, which is a critical piece of data for regulatory submissions.
Q5: My degradation in acidic conditions is much higher than 20%. How do I control the extent of degradation?
Observing degradation greater than 20% is considered excessive as it may lead to secondary degradation, complicating the analysis of primary pathways.[9] The goal is to achieve a target degradation of 5-20%.[3] this compound is known to be more sensitive to acidic hydrolysis than basic hydrolysis.[1][5] If you are using 1N HCl at 70°C and seeing excessive degradation, you can moderate the reaction by:
-
Reducing the temperature: Lower the temperature from 70°C to 60°C or even 50°C.[9]
-
Decreasing the acid concentration: Use a lower concentration of HCl, such as 0.1N or 0.5N.
-
Shortening the exposure time: Collect time points more frequently (e.g., 2, 4, 8, 12 hours) to find the optimal duration that yields the target degradation.
Q6: I am seeing a new, unexpected peak in my chromatogram across multiple stress conditions. What could it be?
An unexpected peak could be a new degradation product, a co-eluting impurity from your sample, or an artifact from the experimental conditions. Here’s how to investigate:
-
Run a Blank: Inject a blank sample containing only the stress medium (e.g., HCl and neutralization buffer) that has been subjected to the same conditions. This will rule out any peaks originating from your reagents.
-
Check the Unstressed Sample: Analyze your time-zero (unstressed) sample to see if the peak is an existing impurity in the drug substance.
-
Optimize Chromatography: The peak may be co-eluting with the parent drug or another degradant. Adjusting the mobile phase gradient, pH, or even changing the column chemistry can help resolve it.[12]
-
Peak Purity Analysis: Use a Photo-Diode Array (PDA) detector to assess peak purity. If the peak is impure, it indicates co-elution.
-
Mass Spectrometry (MS) Analysis: Use LC-MS to get the mass-to-charge ratio (m/z) of the unknown peak. This is the most direct way to determine if it is a new degradant and to propose a potential structure based on its mass and fragmentation pattern.[12]
Visualized Workflows and Data
General Forced Degradation Workflow
The following diagram outlines the typical workflow for a forced degradation study, from preparation to analysis.
Caption: Workflow for Tiropramide HCl forced degradation studies.
Summary of Degradation Behavior
The table below summarizes the findings from forced degradation studies on this compound.
| Stress Condition | Reagent/Parameters | % Degradation Observed | Degradation Products (DPs) Formed | Reference |
| Acid Hydrolysis | 1N HCl at 70°C | ~20-25% | DP1, DP2, DP3, DP4 | [1][13] |
| Base Hydrolysis | 1N NaOH at 70°C | ~10-15% | DP2 | [1][13] |
| Oxidative | 30% H₂O₂ at RT | Significant | DP5 (N-oxide) | [5][13] |
| Neutral Hydrolysis | Water at 70°C | Stable | None | [5][6] |
| Thermal | 70°C (Solid & Solution) | Stable | None | [5][6] |
| Photolytic | ICH Q1B Conditions | Stable | None | [5][6] |
Tiropramide HCl Degradation Pathways
This diagram illustrates the stability and degradation pathways of Tiropramide HCl under different stress conditions.
Caption: Degradation pathways of Tiropramide HCl.
Experimental Protocols
The following are generalized protocols based on published literature. Researchers should adapt concentrations, temperatures, and time points to achieve the target degradation of 5-20%.[3]
Protocol 1: Acidic and Basic Hydrolysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture (e.g., methanol:water, 50:50 v/v).[5]
-
Stress Application:
-
Acidic: Mix equal volumes of the drug stock solution with 1N HCl.
-
Basic: Mix equal volumes of the drug stock solution with 1N NaOH.
-
-
Incubation: Place the solutions in an oil bath or heating block set to 70°C.[5]
-
Time Points: Withdraw aliquots at predetermined intervals (e.g., 2, 4, 8, 12, 24 hours).
-
Quenching:
-
Acidic Samples: Neutralize the aliquot with an equivalent amount of 1N NaOH.
-
Basic Samples: Neutralize the aliquot with an equivalent amount of 1N HCl.
-
-
Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 2: Oxidative Degradation
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound.
-
Stress Application: Mix the drug stock solution with 30% hydrogen peroxide (H₂O₂). The ratio may need to be optimized.
-
Incubation: Keep the solution at room temperature, protected from light.
-
Time Points: Withdraw aliquots at intervals (e.g., 6, 12, 24 hours).
-
Analysis: Dilute the sample directly with the mobile phase for HPLC analysis. No quenching step is typically required, but if the H₂O₂ interferes with the assay, the reaction can be stopped by adding a small amount of sodium bisulfite.
Protocol 3: HPLC Analysis Method
This method is adapted from published, validated procedures for Tiropramide HCl.[5][6]
-
Column: Agilent C18 (250 x 4.6 mm; 5 µm) or equivalent.
-
Mobile Phase A: 10mM ammonium formate, pH adjusted to 3.6.
-
Mobile Phase B: Methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector at 230 nm.
-
Injection Volume: 10-20 µL.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30-35 min: Return to initial conditions (95% A, 5% B)
-
35-40 min: Re-equilibration.
-
References
-
Pharma Stability. (2025). Common Pitfalls in Forced Degradation Studies and How to Avoid Them. Retrieved from [Link]
-
Naik, D. D., et al. (2023). Chromatographic separation of this compound and its degradation products along with their structural characterization using LC-QTOF-MS/MS and NMR. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation prole of tiropramide HCl. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatographic separation of this compound and its degradation products along with their structural characterization using LC-QTOF-MS/MS and NMR | Request PDF. Retrieved from [Link]
-
Naik, D. D., et al. (2023). Chromatographic separation of this compound and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance. PubMed. Retrieved from [Link]
-
SciSpace. (2022). (Open Access) Chromatographic separation of this compound and its degradation products along with their structural characterization using LC-QTOF-MS/MS and NMR. Retrieved from [Link]
-
Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of this compound?. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
OUCI. (n.d.). Chromatographic separation of this compound and its degradation products along with their structural charac…. Retrieved from [Link]
-
Patsnap. (n.d.). This compound - Drug Targets, Indications, Patents. Retrieved from [Link]
-
ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]
-
ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis. (n.d.). Method Development and Photolytic Degradation Study of Doxofylline by RP-HPLC and LC-MS/MS. Retrieved from [Link]
-
Wikipedia. (n.d.). Tiropramide. Retrieved from [Link]
-
Molbase. (n.d.). Tiropramide, CR-605, Tirospan, Maioral, Alfospas(HCl), Maiorad(HCl)-药物合成数据库. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Retrieved from [Link]
-
MDPI. (n.d.). Population Pharmacokinetic Analysis of Tiropramide in Healthy Korean Subjects. Retrieved from [Link]
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Photolytic Degradation and Its Prevention. Retrieved from [Link]
-
IIP Series. (n.d.). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]
-
TechnoRep. (n.d.). FORCED DEGRADATION STUDY OF TORASEMIDE: CHARACTERIZATION OF ITS DEGRADATION PRODUCTS. Retrieved from [Link]
-
PubMed. (n.d.). Mechanism of smooth muscle relaxation by tiropramide. Retrieved from [Link]
-
Synapse. (2025). Thermal degradation: Significance and symbolism. Retrieved from [Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. Chromatographic separation of this compound and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
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- 11. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 12. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for Tiropramide Hydrochloride Quantification
Welcome to the technical support center for the analytical quantification of Tiropramide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method validation and to offer practical solutions to common challenges. My approach is to not only provide protocols but to explain the underlying scientific principles, ensuring your methods are robust, reliable, and compliant with regulatory expectations.
Frequently Asked Questions (FAQs)
Here, I address some of the common initial questions that arise when developing and validating analytical methods for this compound.
Q1: Which analytical technique is most suitable for the quantification of this compound?
For the quantification of this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely used and robust method. It offers a good balance of specificity, sensitivity, and accuracy for both bulk drug and formulated products. A common detection wavelength is around 230 nm.[1][2] For higher sensitivity and specificity, especially in complex matrices like plasma, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.[3]
Q2: What are the critical parameters to consider during the validation of an analytical method for this compound?
Method validation must demonstrate that the analytical procedure is fit for its intended purpose.[4] According to the International Council for Harmonisation (ICH) guidelines, the core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[5] Forced degradation studies are essential to demonstrate specificity.[6][7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[5]
-
Accuracy: The closeness of the test results to the true value.[5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[5]
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]
Q3: What are the expected degradation pathways for this compound under stress conditions?
Forced degradation studies show that this compound is susceptible to degradation under acidic, basic, and oxidative stress conditions.[6][7] It is generally stable under neutral, thermal, and photolytic conditions.[6][7] Understanding these degradation pathways is crucial for developing a stability-indicating method.
Q4: What is a suitable starting point for an HPLC method for this compound?
A good starting point for developing an HPLC method would be to use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6][7] The mobile phase could consist of a mixture of an aqueous buffer (e.g., 10mM ammonium formate at pH 3.6) and an organic modifier like methanol or acetonitrile.[1][6][7] A gradient elution may be necessary to separate the drug from its degradation products effectively.[6][7]
HPLC Method Validation and Troubleshooting Guide
This section provides a detailed guide to common issues encountered during the HPLC analysis of this compound, their potential causes, and systematic troubleshooting steps.
Issue 1: Poor Peak Shape (Tailing or Fronting)
A symmetrical peak is crucial for accurate integration and quantification. Peak tailing is a common issue where the peak has an extended tail, while peak fronting results in a sharp, asymmetric leading edge.[8]
-
Potential Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Secondary Interactions | The analyte may have secondary interactions with the stationary phase, especially with residual silanol groups. | 1. Adjust Mobile Phase pH: Ensure the pH of the mobile phase is appropriate to keep this compound in a single ionic form. 2. Use a Different Column: Consider using a column with end-capping or a different stationary phase to minimize silanol interactions. |
| Column Overload | Injecting too much sample can exceed the column's capacity.[9] | 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Lower Sample Concentration: Dilute the sample to a lower concentration.[9] |
| Column Contamination/Aging | Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.[9][10] | 1. Flush the Column: Use a strong solvent to wash the column. 2. Replace the Column: If flushing does not resolve the issue, the column may need to be replaced.[10] |
| Mismatch between Sample Solvent and Mobile Phase | If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.[9] | 1. Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase. |
Issue 2: Inconsistent Retention Times
Shifts in retention time can compromise the identification and quantification of analytes.[9]
-
Potential Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Mobile Phase Composition Changes | Small variations in solvent ratios or pH can alter retention times.[9] | 1. Prepare Fresh Mobile Phase: Ensure precise measurement of solvent ratios and pH.[9] 2. Degas the Mobile Phase: Remove dissolved gases to prevent bubble formation.[11] |
| Column Temperature Fluctuations | Inconsistent temperature affects the analyte's interaction with the stationary phase.[9] | 1. Use a Column Oven: Maintain a stable and consistent column temperature.[9] |
| Inadequate Column Equilibration | The column needs to be fully equilibrated with the mobile phase before analysis. | 1. Increase Equilibration Time: Ensure the column is equilibrated for a sufficient duration before starting the analytical run. |
| System Leaks | Leaks in the HPLC system can cause pressure fluctuations and irregular flow, leading to retention time shifts.[8][9] | 1. Inspect for Leaks: Check all fittings and connections for any signs of leakage. |
Issue 3: Baseline Noise or Drift
A noisy or drifting baseline can interfere with peak integration and reduce the sensitivity of the method.[8]
-
Potential Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Contaminated Mobile Phase | Impurities in the solvents or bacterial growth can cause baseline noise.[8][11] | 1. Use High-Purity Solvents: Employ HPLC-grade solvents and reagents.[11] 2. Filter the Mobile Phase: Use a 0.45 µm or 0.22 µm filter to remove particulate matter. |
| Air Bubbles in the System | Air bubbles in the pump or detector cell can cause spikes and noise in the baseline.[11] | 1. Degas the Mobile Phase: Use sonication, vacuum degassing, or helium sparging.[11] 2. Prime the Pump: Ensure the pump is properly primed to remove any trapped air. |
| Detector Lamp Instability | An aging or failing detector lamp can lead to baseline drift.[11] | 1. Check Lamp Performance: Monitor the lamp energy and replace it if it is low or unstable. |
| Temperature Fluctuations | Changes in ambient temperature can affect the detector and cause baseline drift.[11] | 1. Maintain Stable Temperature: Ensure the laboratory environment has a stable temperature. |
Experimental Protocols
Protocol 1: HPLC Method Validation for this compound Assay
This protocol outlines the steps for validating an HPLC method for the assay of this compound in a pharmaceutical formulation.
1. System Suitability:
-
Prepare a standard solution of this compound.
-
Inject the standard solution six times.
-
The %RSD for the peak area and retention time should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0, and the theoretical plates should be > 2000.
2. Specificity (Forced Degradation):
-
Expose this compound to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) conditions.[6][7]
-
Analyze the stressed samples by HPLC.
-
The method is specific if the this compound peak is well-resolved from all degradation product peaks.
3. Linearity:
-
Prepare a series of at least five concentrations of this compound spanning the expected working range (e.g., 50-150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration.
-
The correlation coefficient (r²) should be ≥ 0.999.
4. Accuracy:
-
Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration in triplicate.
-
The mean recovery should be within 98.0-102.0%.
5. Precision:
-
Repeatability (Intra-day): Analyze six replicate samples of the same batch on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Analyze six replicate samples of the same batch on two different days, by two different analysts, or on two different instruments. The overall %RSD should be ≤ 2.0%.
Visualizations
Workflow for HPLC Method Validation
Caption: A typical workflow for analytical method validation.
Troubleshooting Logic for Retention Time Shifts
Caption: A logical flow for troubleshooting retention time shifts.
Summary of Validation Parameters
The following table summarizes the typical validation parameters and acceptance criteria for an HPLC assay method for this compound, based on ICH guidelines.[4][5][12]
| Validation Parameter | Acceptance Criteria |
| System Suitability | %RSD of peak area and retention time ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000 |
| Specificity | The analyte peak should be free from interference from degradation products, impurities, and placebo components. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (Intra-day) ≤ 2.0%; Intermediate Precision (Inter-day) ≤ 2.0% |
| Range | Typically 80% - 120% of the test concentration for an assay. |
| Robustness | %RSD of results should be within acceptable limits after minor variations in method parameters (e.g., pH, mobile phase composition, flow rate). |
This guide provides a comprehensive overview of method validation for this compound quantification. By understanding the principles behind the validation parameters and being equipped with a systematic troubleshooting guide, you can develop and implement robust analytical methods to ensure the quality and consistency of your results.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- ResearchGate. (n.d.). Chromatographic separation of this compound and its degradation products along with their structural characterization using LC-QTOF-MS/MS and NMR.
- PubMed. (2023, April 2). Chromatographic separation of this compound and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis.
- uHPLCs. (2025, August 14). Top 10 Common HPLC Problems and How to Fix Them.
- (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- ResearchGate. (n.d.). Chromatographic separation of this compound and its degradation products along with their structural characterization using LC-QTOF-MS/MS and NMR | Request PDF.
- SciSpace. (2022, December 14). (Open Access) Chromatographic separation of this compound and its degradation products along with their structural characterization using LC-QTOF-MS/MS and NMR (2022) | 1 Citations.
- PubMed. (n.d.). A simple sample preparation with HPLC-UV method for estimation of tiropramide from plasma: application to bioequivalence study.
- ResearchGate. (2025, August 5). A simple sample preparation with HPLC–UV method for estimation of tiropramide from plasma: Application to bioequivalence study | Request PDF.
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- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Addressing precipitation of Tiropramide hydrochloride in cell culture media
Technical Support Center: Tiropramide Hydrochloride
A Guide to Preventing and Resolving Precipitation in Cell Culture Media
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their in vitro experiments. As a Senior Application Scientist, I understand that unexpected compound precipitation can derail experiments, leading to loss of time and resources. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure the successful application of this compound in your cell culture systems.
Frequently Asked Questions (FAQs)
Q1: I've just added my this compound stock solution to my cell culture medium, and it immediately turned cloudy. What's happening?
This phenomenon, often called "crashing out," is a common issue when a compound dissolved in an organic solvent is introduced into an aqueous environment like cell culture media.[1] The primary reason is that the compound's solubility in the final, highly aqueous solution is much lower than in the concentrated organic stock.
Core Causality:
-
Solvent Exchange: You are rapidly changing the solvent environment from one where this compound is highly soluble (like DMSO) to one where it is poorly soluble (aqueous media).
-
Concentration Limit: The final concentration of this compound in the media likely exceeds its maximum aqueous solubility limit.[1]
-
Temperature Differential: Adding a compound stock to cold media can significantly decrease its solubility.[1]
Immediate Corrective Actions:
-
Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[1][2]
-
Add the stock solution dropwise into the vortexing medium to ensure rapid and even dispersion, preventing localized high concentrations.[1]
-
Perform a serial dilution. Instead of a single large dilution, create intermediate dilutions in pre-warmed media.[1][2]
Q2: What is the recommended procedure for preparing a stable, high-concentration stock solution of this compound?
Preparing a reliable stock solution is the foundational step for reproducible experiments. Based on its physicochemical properties, Dimethyl sulfoxide (DMSO) is the recommended solvent for the primary stock.
Physicochemical Data Summary:
| Property | Value/Information | Source(s) |
| Molecular Weight | 504.1 g/mol | [3][4][5] |
| Solubility | Soluble in DMSO. | [4][6] |
| pKa | 3.1 | [7][8] |
| Storage | Dry, dark at 0-4°C (short-term) or -20°C (long-term). | [4][6] |
Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculation: Calculate the required mass of this compound for your desired stock concentration and volume (e.g., for 1 mL of a 10 mM stock, weigh out 0.5041 mg).
-
Dissolution: Add the appropriate volume of high-purity, sterile DMSO to the vial.[9]
-
Mixing: Vortex the solution thoroughly. If dissolution is slow, brief sonication in a water bath or gentle warming to 37°C can be applied.[9][10] Visually confirm that all particulate matter has dissolved.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[9] Store aliquots at -20°C for long-term stability.[4][6]
Q3: My this compound solution looks fine initially, but I see a crystalline precipitate after a few hours in the 37°C incubator. Why does this happen and how can I prevent it?
Delayed precipitation is often a result of the compound's limited stability or interactions with media components over time.
Potential Causes & Solutions:
-
pH-Dependent Solubility: this compound has a pKa of 3.1, indicating it is a basic compound.[7][8] The pH of standard cell culture media (typically 7.2-7.4) is well above its pKa, which can affect its solubility and stability over time. While stable under neutral conditions in solution, it is susceptible to hydrolytic degradation under acidic and basic conditions.[11]
-
Interaction with Media Components: Components in the media, such as salts (especially phosphates) and proteins in Fetal Bovine Serum (FBS), can interact with the compound, forming less soluble complexes.[1][12][13]
-
Media Evaporation: Over long-term experiments, evaporation from culture plates can increase the concentration of all components, including this compound, pushing it beyond its solubility limit.[1][12]
Preventative Strategies:
-
Serum as a Solubilizer: If your experiment allows, ensure the presence of serum in the media. Serum proteins, like albumin, can bind to hydrophobic compounds and help keep them in solution.[2][14] For particularly difficult compounds, a pre-dilution in warm serum before the final dilution into media can be effective.[15]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is kept as low as possible, ideally below 0.5% and preferably below 0.1%, to minimize cellular toxicity and its effect on compound solubility.[1][9]
-
Incubator Humidity: Maintain proper humidification in your incubator to prevent media evaporation during long-term cultures.[1]
-
Solubility Testing: Before a critical experiment, perform a small-scale solubility test. Prepare your final working concentration of this compound in the complete medium and incubate it for the duration of your planned experiment. Visually inspect for precipitation at several time points.
Troubleshooting Workflows & Diagrams
Workflow for Preparing Working Solutions
The following diagram illustrates the recommended workflow for preparing a final working solution of this compound from a DMSO stock to minimize precipitation.
Caption: Recommended workflow for dissolving and diluting Tiropramide HCl.
Troubleshooting Precipitation: A Decision Tree
If you encounter precipitation, use this decision tree to diagnose and solve the issue.
Caption: Decision tree for troubleshooting Tiropramide HCl precipitation.
Mechanism of Action Context
Understanding how this compound works can provide context for its use. It is a smooth muscle relaxant with antispasmodic properties.[3][16][17] Its mechanism is multifaceted, involving:
-
Inhibition of calcium ion influx: This is a crucial step in preventing the contraction of smooth muscle.[16]
-
Increased intracellular cAMP: It inhibits phosphodiesterase, leading to higher levels of cAMP, which promotes muscle relaxation.[18][19][20]
-
Anticholinergic properties: It can block muscarinic receptors, reducing the contractile stimulus from acetylcholine.[16]
This complex activity makes it a valuable tool for studying pathways involved in smooth muscle physiology and pharmacology.
References
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What is the mechanism of this compound? - Patsnap Synapse. [Link]
-
Tiropramide: Uses, Dosage, Side Effects and More | MIMS Philippines. [Link]
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What is this compound used for? - Patsnap Synapse. [Link]
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Tiropramide - Zynapte RxHive. [Link]
-
Mechanism of smooth muscle relaxation by tiropramide - PubMed. [Link]
-
How do you dissolve chemicals in the culture medium? - ResearchGate. [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell. [Link]
-
Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. [Link]
-
Troubleshooting Cell Culture Media for Bioprocessing. [Link]
-
Population Pharmacokinetic Analysis of Tiropramide in Healthy Korean Subjects - PMC. [Link]
-
Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! - Reddit. [Link]
-
A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC. [Link]
-
Chromatographic separation of this compound and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance - PubMed. [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC - NIH. [Link]
-
This compound | C28H42ClN3O3 | CID 134448 - PubChem. [Link]
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- 11. Chromatographic separation of this compound and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 13. cellculturedish.com [cellculturedish.com]
- 14. researchgate.net [researchgate.net]
- 15. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
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- 18. What is this compound used for? [synapse.patsnap.com]
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- 20. Mechanism of smooth muscle relaxation by tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of pH on Tiropramide hydrochloride activity and stability
Subject: Navigating the Critical Impact of pH on the Activity and Stability of Tiropramide Hydrochloride
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and analysis of this potent antispasmodic agent. Understanding the profound influence of pH is paramount to ensuring the integrity, stability, and therapeutic efficacy of your experimental outcomes. This guide moves beyond simple protocols to explain the causal relationships between pH and the physicochemical behavior of this compound.
Section 1: Foundational pH-Dependent Properties
This section addresses the most common initial queries regarding the fundamental behavior of this compound in solution.
FAQ 1: What is the chemical nature of Tiropramide HCl, and why is pH a critical experimental parameter?
Direct Answer: this compound is the salt of a weakly basic parent molecule. Its structure contains tertiary amine groups which are susceptible to protonation.[1][2] The pH of the experimental medium dictates the ionization state of these groups, which directly governs the molecule's solubility, stability, membrane permeability, and ultimately, its biological activity.
Expert Elucidation: Tiropramide has a reported pKa value of 3.1, which corresponds to the equilibrium between its protonated (ionized) and neutral (un-ionized) forms.[1][2]
-
At pH < 3.1: The molecule will be predominantly protonated (positively charged). This ionized form is generally more water-soluble but may have reduced ability to passively diffuse across lipid cell membranes.
-
At pH > 3.1: The molecule will exist primarily in its neutral, un-ionized form. This form is typically less water-soluble but more lipophilic, facilitating its passage across biological membranes to reach intracellular targets.
Therefore, failure to control pH can lead to inconsistent solubility, unexpected precipitation, accelerated degradation, and variable results in bioactivity assays. Every experimental choice, from buffer selection to mobile phase composition, must account for the pH-dependent nature of Tiropramide.
Caption: Relationship between pH, ionization, and bioactivity of Tiropramide.
FAQ 2: We are observing precipitation in our aqueous stock solution. How does the solubility of Tiropramide HCl respond to changes in pH?
Direct Answer: As a weak base, Tiropramide HCl exhibits significantly higher solubility in acidic conditions (pH < 3) compared to neutral or alkaline conditions. If your aqueous solution's pH shifts upwards, you will likely observe precipitation as the more soluble, ionized form converts to the less soluble, neutral form.
Expert Elucidation: This behavior is a classic characteristic of weakly basic drugs.[3] The hydrochloride salt form enhances aqueous solubility, but this advantage is quickly lost if the pH of the solution rises. In unbuffered water, dissolving Tiropramide HCl can result in a final pH that is insufficiently acidic to maintain full solubility, leading to precipitation over time.
Troubleshooting Action:
-
Always use a buffered system for preparing aqueous stock solutions, especially if storing them for any length of time. A citrate or acetate buffer at a pH between 3.0 and 4.0 is a good starting point.
-
Measure the pH of your final solution after dissolving the compound. If it's higher than anticipated, it may be necessary to adjust it downwards with a small amount of dilute acid (e.g., 0.1N HCl).
-
For applications requiring physiological pH (e.g., cell culture), consider preparing a high-concentration stock in an organic solvent like DMSO and then diluting it into your aqueous assay medium immediately before use.[4] This minimizes the time the drug spends in a pH environment that disfavors its solubility.
Section 2: Stability and Degradation Pathways
Ensuring the chemical integrity of Tiropramide is crucial. This section details its stability profile under various pH conditions.
FAQ 3: My analytical results show a loss of the parent Tiropramide peak over time. What are the known pH-dependent degradation pathways?
Direct Answer: this compound is highly susceptible to degradation under both acidic and basic hydrolytic conditions, particularly at elevated temperatures. It exhibits maximum stability in neutral pH environments.[5][6][7]
Expert Elucidation: Forced degradation studies, conducted according to ICH guidelines, have systematically mapped the stability of Tiropramide.[5][6][7][8] The molecule contains amide and ether functional groups, which are known sites for hydrolysis.
-
Acidic Hydrolysis (e.g., 1N HCl at 70°C): This is the most significant degradation pathway. Studies show a loss of 20-25% of the parent drug under these conditions.[5] The amide bond is a primary target for acid-catalyzed hydrolysis.
-
Basic Hydrolysis (e.g., 1N NaOH at 70°C): The drug is also unstable in alkaline conditions, though slightly more stable than in strong acid. A loss of 10-15% has been reported.[5] Base-catalyzed hydrolysis of the amide linkage is the likely mechanism.
-
Neutral Hydrolysis (e.g., water at 70°C): Tiropramide demonstrates excellent stability, with over 95% of the drug remaining.[5][7] This indicates that for storage and most experimental setups, maintaining a pH close to 7 is optimal for preventing hydrolytic degradation.
Data Summary: pH-Dependent Stability of this compound
| Stress Condition | pH Range | Temperature | Approximate Drug Remaining | Stability Assessment |
|---|---|---|---|---|
| Acidic Hydrolysis | ~0 (1N HCl) | 70°C | 75-80%[5] | Susceptible |
| Neutral Hydrolysis | ~7.0 | 70°C | >95%[5][7] | Stable |
| Basic Hydrolysis | ~14 (1N NaOH) | 70°C | 85-90%[5] | Susceptible |
| Oxidative Stress | N/A (3% H₂O₂) | Room Temp | ~90%[5] | Moderately Susceptible |
Troubleshooting Guide 1: I see unexpected peaks in my HPLC analysis of a Tiropramide solution. How do I confirm if they are pH-induced degradants?
Direct Answer: A systematic workflow involving controlled stress testing and comparison is the most effective way to identify unknown peaks as pH-induced degradants.
Expert Elucidation: The appearance of new peaks, especially those that grow over time, is a classic sign of degradation. The research literature confirms that at least five distinct degradation products can be formed under different stress conditions.[6][7][8] Use the following workflow to diagnose the issue.
Caption: Workflow for identifying pH-induced degradation products.
Section 3: Impact on Biological Activity
The therapeutic effect of Tiropramide is directly linked to its chemical structure and ability to reach its target.
FAQ 4: How can the pH of my assay buffer impact the observed antispasmodic activity of Tiropramide?
Direct Answer: The pH of your assay buffer directly controls the ionization state of Tiropramide, which in turn affects its ability to cross cell membranes and interact with its intracellular targets. Using a buffer outside the optimal physiological range (typically pH 7.2-7.4) can lead to artificially low or inconsistent activity readings.
Expert Elucidation: Tiropramide's primary mechanisms of action include the inhibition of calcium ion influx and the increase of intracellular cAMP.[5][9] Both of these actions require the drug to be present inside the smooth muscle cell.
-
Membrane Permeation: As discussed in FAQ 1, the un-ionized form of Tiropramide is more adept at passive diffusion across the lipid bilayer of the cell membrane. An assay buffer that is too acidic (e.g., pH < 6.5) will "trap" the drug in its ionized, less permeable state outside the cell, leading to a reduced observed effect.
-
Target Interaction: While not fully elucidated, the binding of Tiropramide to its intracellular targets may also be sensitive to pH changes that could alter the charge of key amino acid residues in the binding pocket.
-
Physiological Relevance: For results to be translatable, in vitro assays should be conducted at a pH that mimics the in vivo environment. For most cell-based assays, this means tightly controlling the buffer at pH 7.4.
Recommendation: Always use a robust physiological buffer (e.g., HEPES, PBS) for your bioassays and verify that the final pH is 7.4 after the addition of Tiropramide and any other reagents.
Section 4: Analytical Method Considerations
Accurate quantification is the bedrock of reliable research. The pH of the mobile phase is a critical parameter in HPLC analysis.
FAQ 5: I am developing an RP-HPLC method for Tiropramide. What is the best pH for my mobile phase?
Direct Answer: For robust and reproducible analysis of Tiropramide HCl by reverse-phase HPLC, an acidic mobile phase with a pH between 3.0 and 5.0 is strongly recommended.
Expert Elucidation: This recommendation is based on fundamental chromatographic principles for basic analytes. Analyzing a basic compound like Tiropramide at neutral or high pH leads to poor peak shape (tailing) and shifting retention times. This is because the analyte can exist in both ionized and un-ionized forms, which interact differently with the stationary phase.
By setting the mobile phase pH to be at least 2 units below the analyte's pKa (in this case, pKa ≈ 3.1, so a pH of ~3.1 or lower is ideal), you ensure that the Tiropramide molecule is fully and consistently protonated (positively charged). This single ionic species results in:
-
Sharp, Symmetrical Peaks: Reduced tailing due to the suppression of unwanted secondary interactions with residual silanols on the silica-based column packing.
-
Stable Retention Times: Consistent ionization leads to predictable and reproducible partitioning between the mobile and stationary phases.
Published, validated HPLC methods for Tiropramide and its degradation products consistently use acidic buffers.[6][7][10]
Data Summary: Recommended Starting Conditions for RP-HPLC Analysis
| Parameter | Recommendation | Rationale |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for stability-indicating methods.[6][7] |
| Mobile Phase A | 10mM Ammonium Formate or Acetate | Provides buffering capacity and is MS-compatible. |
| pH of Mobile Phase A | Adjust to 3.5 - 5.0 with Formic/Acetic Acid | Ensures complete protonation of Tiropramide.[6][11] |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifiers. |
| Detection | 230 nm or 254 nm | Wavelengths where Tiropramide absorbs UV light.[1][11] |
Appendix: Key Experimental Protocols
Protocol 1: Outline for pH-Based Forced Degradation Study
This protocol is a self-validating system to understand the stability of Tiropramide HCl in your specific formulation or solution.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Tiropramide HCl in a 50:50 mixture of methanol and water.[6]
-
Preparation of Stress Samples:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 N HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 N NaOH.
-
Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of purified water.
-
Control: Keep 1 mL of the stock solution untreated.
-
-
Incubation: Place all samples in a controlled temperature bath at 70°C.[5][6] Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Immediately before analysis, neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method (see FAQ 5).
-
Evaluation: Calculate the percentage of Tiropramide remaining relative to the T=0 control. Monitor the formation and growth of any degradation product peaks. This will directly reveal the pH conditions under which your material is least stable.
References
-
ResearchGate. (n.d.). (PDF) Chromatographic separation of this compound and its degradation products along with their structural characterization using LC-QTOF-MS/MS and NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation prole of tiropramide HCl. Retrieved from [Link]
-
Reddy, B. P., et al. (2023). Chromatographic separation of this compound and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance. Biomedical Chromatography, e5636. Retrieved from [Link]
-
SciSpace. (2022). (Open Access) Chromatographic separation of this compound and its degradation products along with their structural characterization using LC-QTOF-MS/MS and NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatographic separation of this compound and its degradation products along with their structural characterization using LC-QTOF-MS/MS and NMR | Request PDF. Retrieved from [Link]
-
Kim, T. H., et al. (2021). Population Pharmacokinetic Analysis of Tiropramide in Healthy Korean Subjects. Pharmaceuticals, 14(1), 59. Retrieved from [Link]
-
Good, D. J., et al. (2015). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Molecular Pharmaceutics, 12(11), 4048-4057. Retrieved from [Link]
-
Kim, T. H., et al. (2021). Population Pharmacokinetic Analysis of Tiropramide in Healthy Korean Subjects. National Center for Biotechnology Information. Retrieved from [Link]
-
Setnikar, I., et al. (1989). Antispasmodic activity of tiropramide. Arzneimittelforschung, 39(9), 1109-14. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of this compound? Retrieved from [Link]
Sources
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- 4. medkoo.com [medkoo.com]
- 5. Buy this compound | 53567-47-8 | >98% [smolecule.com]
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- 8. (Open Access) Chromatographic separation of this compound and its degradation products along with their structural characterization using LC-QTOF-MS/MS and NMR (2022) | 1 Citations [scispace.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
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- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Antispasmodic Action in Irritable Bowel Syndrome: Tiropramide Hydrochloride vs. Otilonium Bromide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of tiropramide hydrochloride and otilonium bromide, two prominent antispasmodic agents used in the management of Irritable Bowel Syndrome (IBS). Our analysis synthesizes mechanistic data, clinical trial outcomes, and safety profiles to offer a comprehensive resource for professionals in the field.
Introduction: The Challenge of Spasticity in IBS
Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits.[1] A key factor in the pathophysiology of IBS-related pain is colonic smooth muscle spasm.[1][2] Consequently, antispasmodic agents, which directly or indirectly induce smooth muscle relaxation, represent a first-line therapeutic option for symptomatic relief.[3][4] This guide focuses on two such agents, tiropramide and otilonium, examining their distinct pharmacological profiles and comparative clinical performance.
Section 1: Mechanistic Profiles of Action
The therapeutic efficacy of an antispasmodic is fundamentally rooted in its mechanism of action at the cellular level. While both tiropramide and otilonium achieve smooth muscle relaxation, they do so via distinct molecular pathways.
This compound: A cAMP-Mediated Pathway
Tiropramide, a derivative of tyrosine, exerts its spasmolytic effect primarily through intracellular signaling modulation.[2] Its core mechanism involves the inhibition of phosphodiesterase (PDE), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[5] By inhibiting PDE, tiropramide leads to an accumulation of intracellular cAMP.[5][6] Elevated cAMP levels promote the binding of calcium ions (Ca²⁺) to the sarcoplasmic reticulum, effectively sequestering calcium from the cytosol and leading to smooth muscle relaxation.[2][6] This action is direct and does not significantly involve the autonomic nervous system.[6]
Otilonium Bromide: A Multi-Target Calcium Antagonist
Otilonium bromide is a quaternary ammonium compound with a more complex, multi-target mechanism of action that is highly localized to the gastrointestinal tract due to its poor systemic absorption.[7][8][9] Its primary action is the blockade of calcium entry into smooth muscle cells.[7][8]
Key mechanistic features include:
-
L-type Ca²⁺ Channel Blockade: This is considered its main action, directly preventing the influx of extracellular calcium necessary for muscle contraction.[7][8]
-
Muscarinic Receptor Interaction: It exhibits anticholinergic properties by blocking muscarinic receptors, reducing the contractile stimulus from acetylcholine.[7][8]
-
Tachykinin NK2 Receptor Blockade: By interacting with tachykinin receptors, otilonium can modulate visceral sensation, which may contribute to its efficacy in reducing abdominal pain.[7][10]
This combination of actions on ion channels and neurotransmitter receptors results in potent spasmolytic activity and a reduction in visceral hypersensitivity.[7][11]
Mechanistic Comparison Summary
| Feature | This compound | Otilonium Bromide |
| Drug Class | Tyrosine Derivative, Antispasmodic[2] | Quaternary Ammonium Compound, Antispasmodic[7][11] |
| Primary Mechanism | Phosphodiesterase (PDE) inhibition, leading to increased intracellular cAMP.[5][6] | Blockade of L-type calcium channels.[7][8] |
| Secondary Mechanisms | Promotes Ca²⁺ binding to the sarcoplasmic reticulum.[6] | Blocks muscarinic and tachykinin NK2 receptors.[7][10] |
| Site of Action | Direct myotropic effect on smooth muscle cells.[2] | Localized action on the gastrointestinal wall due to poor systemic absorption.[8][9] |
Section 2: Comparative Clinical Efficacy
The ultimate measure of a drug's utility lies in its clinical performance. Head-to-head trials provide the most robust data for comparison.
A key multicenter, randomized, double-blind, non-inferiority trial directly compared the efficacy and safety of tiropramide with otilonium in 287 IBS patients.[1][2][12] The primary endpoint was the change in abdominal pain from baseline as assessed by a Visual Analogue Scale (VAS) after 4 weeks of treatment.[1][2]
Key Findings:
-
Both tiropramide (100 mg t.i.d.) and otilonium (20 mg t.i.d.) significantly decreased VAS scores for abdominal pain at 4 weeks.[1][13]
-
The change from baseline in pain scores did not differ significantly between the two groups, establishing the non-inferiority of tiropramide to otilonium.[1][13]
-
Secondary endpoints, including improvement in abdominal discomfort, overall patient assessment, and IBS-Quality of Life (IBS-QoL), also showed significant improvement in both groups without a statistically significant difference between them.[1][2]
An earlier, smaller controlled study from 1984 involving 60 patients suggested that tiropramide (300 mg/day) induced a faster and higher improvement in abdominal pain compared to otilonium bromide (120 mg/day).[14][15] It also noted a more significant normalization of bowel habits in the tiropramide group.[14][15] However, the more recent and larger non-inferiority trial is generally considered to provide a higher level of evidence.
| Study | Year | Design | No. of Patients | Dosage | Primary Endpoint | Key Finding |
| Lee OY, et al.[1][2] | 2014 | Multicenter, Randomized, Double-Blind, Non-Inferiority | 287 | Tiropramide 100 mg t.i.d. vs. Otilonium 20 mg t.i.d. | Change in abdominal pain (VAS score) at 4 weeks. | Tiropramide was as effective as otilonium in managing abdominal pain.[1] |
| Tinozzi S, et al.[14][15] | 1984 | Controlled Trial | 60 | Tiropramide 300 mg/day vs. Otilonium 120 mg/day | Reduction in symptoms (pain, constipation, bloating). | Tiropramide induced a faster and higher improvement in pain and better normalization of bowel habits.[14][15] |
Section 3: Safety and Tolerability Profile
In the management of a chronic condition like IBS, a drug's safety and tolerability are as critical as its efficacy.
The 2014 non-inferiority trial found that the incidence of adverse events was similar between the tiropramide and otilonium groups.[1][13][16] No severe adverse events were attributed to either drug.[1][13]
-
Tiropramide: Common side effects can include mild gastrointestinal disturbances such as nausea, vomiting, dry mouth, or constipation.[5][6][17]
-
Otilonium Bromide: It is noted for a very favorable safety profile, which is largely attributed to its minimal systemic absorption, confining its action locally to the gut.[18][19]
Overall, both medications are considered safe and well-tolerated for the treatment of IBS symptoms.[1]
Section 4: Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies used to evaluate these compounds must be robust and well-defined.
Protocol 1: In Vitro Assessment of Smooth Muscle Relaxation
This protocol describes a classic organ bath experiment to quantify and compare the spasmolytic activity of test compounds on isolated intestinal tissue.
Objective: To determine the potency (EC₅₀) of Tiropramide HCl and Otilonium Bromide in relaxing pre-contracted intestinal smooth muscle.
Methodology:
-
Tissue Preparation: A segment of guinea pig ileum is isolated and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Transducer Setup: The tissue is connected to an isometric force transducer to record contractile activity. An initial tension of 1g is applied, and the tissue is allowed to equilibrate for 60 minutes.
-
Induction of Contraction: A submaximal contraction is induced using a spasmogen such as acetylcholine (10⁻⁶ M) or potassium chloride (60 mM). The choice of spasmogen is critical; acetylcholine tests the drug's ability to counteract a receptor-mediated contraction, while KCl tests its ability to counteract depolarization-induced contraction, providing insight into its effect on voltage-gated ion channels.
-
Cumulative Concentration-Response Curve: Once the contraction has stabilized, the test compound (Tiropramide or Otilonium) is added to the bath in a cumulative, log-incremental fashion (e.g., 10⁻⁹ M to 10⁻⁴ M).
-
Data Analysis: The percentage of relaxation is calculated relative to the maximum contraction induced by the spasmogen. A concentration-response curve is plotted, and the EC₅₀ (the concentration required to produce 50% of the maximal relaxation) is determined using non-linear regression analysis. This provides a quantitative measure of potency for direct comparison.
Protocol 2: Clinical Trial Design for Comparative Efficacy
This protocol outlines a standard framework for a head-to-head clinical trial, based on the design of the Lee OY, et al. (2014) study.[1][2]
Objective: To compare the efficacy and safety of Tiropramide HCl versus Otilonium Bromide in patients with IBS.
Methodology:
-
Patient Population: Recruit patients aged 18-75 years meeting the Rome IV diagnostic criteria for IBS.[20] Patients must report a baseline abdominal pain score of >30 mm on a 100 mm VAS for a specified run-in period (e.g., 2 weeks) to ensure the presence of active symptoms.
-
Study Design: A multicenter, randomized, double-blind, active-comparator, non-inferiority design. The double-blind nature is essential to prevent patient and investigator bias.
-
Randomization and Blinding: Eligible patients are randomized in a 1:1 ratio to receive either Tiropramide (100 mg t.i.d.) or Otilonium (e.g., 40 mg t.i.d.). Both the active drugs and their corresponding placebos should be identical in appearance to ensure blinding.
-
Treatment Period: A 4 to 12-week treatment period is typical for assessing efficacy in IBS.[21]
-
Efficacy Assessments:
-
Safety Assessment: Adverse events are recorded at each study visit. Standard laboratory safety panels (hematology, clinical chemistry) are performed at baseline and end of treatment.
-
Statistical Analysis: The primary analysis for a non-inferiority trial involves calculating the confidence interval for the difference in the primary endpoint between the two treatment groups and comparing it against a pre-specified non-inferiority margin.
Conclusion and Future Directions
Both this compound and otilonium bromide are effective and safe options for managing the primary symptoms of abdominal pain and discomfort in patients with Irritable Bowel Syndrome.[1][13] Clinical evidence from a large, well-designed non-inferiority trial demonstrates comparable efficacy and safety between the two agents.[1]
The choice between them may be guided by their distinct mechanistic profiles. Tiropramide's cAMP-mediated pathway presents a clear target for smooth muscle relaxation. Otilonium's multi-target approach, combining calcium channel blockade with effects on muscarinic and tachykinin receptors, offers a broader spectrum of action that may also address visceral hypersensitivity. Its minimal systemic absorption is a notable advantage, potentially making it preferable in patients with concerns about systemic side effects.[9]
Future research should focus on identifying patient subgroups that may respond preferentially to one mechanism over the other. Head-to-head trials incorporating biomarkers related to visceral hypersensitivity or specific pathophysiological pathways could help tailor therapeutic strategies for this heterogeneous patient population.
References
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Lee, O. Y., et al. (2014). Efficacy and Safety of Tiropramide in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium. Journal of Neurogastroenterology and Motility, 20(1), 113–121. [Link]
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Chmielewska-Wilkoń, D., et al. (2014). Otilonium bromide in irritable bowel syndrome: A dose-ranging randomized double-blind placebo-controlled trial. World Journal of Gastroenterology, 20(34), 12241–12249. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Gut Health: The Role of Otilonium Bromide in IBS Management. inno-pharmchem.com. [Link]
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Evangelista, S. (2004). Otilonium Bromide: A Drug with a Complex Mechanism of Action. Current Pharmaceutical Design, 10(29), 3569-3574. [Link]
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Dr.Oracle. (2025). What is the role of otilonium bromide (antimuscarinic) in managing gas, particularly in irritable bowel syndrome (IBS)? Dr.Oracle. [Link]
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Lee, O. Y., et al. (2014). Efficacy and Safety of Tiropramide in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium. PMC - NIH. [Link]
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Semantic Scholar. (n.d.). Efficacy and Safety of Tiropramide in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium. Semantic Scholar. [Link]
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Apollo Pharmacy. (n.d.). Tiropramide: Uses, Side Effects and Medicines. Apollo Pharmacy. [Link]
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Tinozzi, S., & Valesi, M. G. (1984). [Controlled clinical study on the efficacy of this compound in the treatment of irritable colon: comparison with octylonium bromide]. Minerva medica, 75(1-2), 23–31. [Link]
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ClinicalTrials.gov. (2012). Comparison of the Efficacy and Safety of Tiropramide and Octylonium in the Treatment of Irritable Bowel Syndrome. ClinicalTrials.gov. [Link]
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Yonsei University. (n.d.). Efficacy and safety of tiropramide in the treatment of patients with irritable bowel syndrome: A multicenter, randomized, double-blind, non-inferiority trial, compared with octylonium. Yonsei University Repository. [Link]
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Evangelista, S. (2017). Efficacy of otilonium bromide in irritable bowel syndrome: a pooled analysis. Therapeutic Advances in Gastroenterology, 10(3), 311-322. [Link]
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Lee, O. Y., et al. (2014). Efficacy and Safety of Tiropramide in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium. PubMed. [Link]
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Triantafillidis, J. K., et al. (2014). Long-term efficacy and safety of otilonium bromide in the management of irritable bowel syndrome: a literature review. Clinical and Experimental Gastroenterology, 7, 75–82. [Link]
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Semantic Scholar. (n.d.). [Controlled clinical study on the efficacy of this compound in the treatment of irritable colon: comparison with octylonium bromide]. Semantic Scholar. [Link]
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ResearchGate. (n.d.). Effect of antispasmodic agents for the treatment of irritable bowel syndrome. ResearchGate. [Link]
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Martínez-Vázquez, M. A., et al. (2012). Effect of antispasmodic agents, alone or in combination, in the treatment of Irritable Bowel Syndrome: Systematic review and meta-analysis. Revista de gastroenterología de México, 77(2), 82-90. [Link]
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Annaházi, A., Róka, R., Rosztóczy, A., & Wittmann, T. (2014). Role of antispasmodics in the treatment of irritable bowel syndrome. World Journal of Gastroenterology, 20(20), 6031–6043. [Link]
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ClinicalTrials.gov. (2023). Relaxation Exercise and Education in Patients With Irritable Bowel Syndrome. ClinicalTrials.gov. [Link]
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A Comparative Guide to the Spasmolytic Efficacy of Tiropramide Hydrochloride and Papaverine
This guide provides an in-depth comparison of two prominent spasmolytic agents, Tiropramide hydrochloride and Papaverine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product overview to dissect the mechanistic nuances, comparative efficacy, and standard experimental validation protocols for these compounds. Our analysis is grounded in experimental data to provide a clear, objective, and actionable resource for laboratory and clinical research.
Introduction: The Challenge of Smooth Muscle Spasticity
Smooth muscle hypercontractility is the pathophysiological basis for a range of visceral disorders, including irritable bowel syndrome (IBS), biliary colic, and dysmenorrhea. The final common pathway for smooth muscle contraction is the phosphorylation of the myosin light chain (MLC), a process heavily dependent on intracellular calcium (Ca²⁺) concentrations. Spasmolytic agents aim to disrupt this pathway, inducing relaxation and alleviating symptoms. This guide focuses on two such agents: Tiropramide, a modern synthetic compound, and Papaverine, a classic opium alkaloid. While both are effective, they exhibit distinct pharmacological profiles that dictate their clinical utility.
Mechanisms of Action: Two Paths to Relaxation
The spasmolytic effects of Tiropramide and Papaverine converge on modulating intracellular signaling cascades that control smooth muscle tone. However, their primary mechanisms differ, providing distinct profiles of activity.
This compound: A Multifaceted Approach
Tiropramide is a modern antispasmodic that exerts its effects through a multi-target mechanism.[1] Its primary action is the inhibition of phosphodiesterase (PDE), the enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP).[2] By inhibiting PDE, Tiropramide leads to an accumulation of intracellular cAMP.[2] This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets that promote muscle relaxation.
A key secondary mechanism is the enhancement of Ca²⁺ sequestration. Tiropramide promotes the binding of calcium ions to the sarcoplasmic reticulum, effectively lowering the cytosolic Ca²⁺ available to bind with calmodulin.[2] This prevents the activation of Myosin Light Chain Kinase (MLCK), a critical step for muscle contraction.[2] Some evidence also suggests Tiropramide may directly inhibit Ca²⁺ influx, further contributing to its relaxant effect.[3]
Papaverine: The Classic PDE Inhibitor
Papaverine, an alkaloid derived from the opium poppy, is a non-selective PDE inhibitor.[4] Its broad-spectrum inhibition of various PDE isoenzymes leads to an increase in both cAMP and cGMP.[4] The elevation of these cyclic nucleotides activates PKA and Protein Kinase G (PKG), respectively. Both kinases contribute to smooth muscle relaxation by:
-
Decreasing intracellular Ca²⁺ concentrations by promoting efflux and sequestration.
-
Reducing the sensitivity of the contractile apparatus to Ca²⁺.
-
Activating myosin light chain phosphatase (MLCP), which dephosphorylates MLC and leads to relaxation.
While its primary action is PDE inhibition, some studies suggest Papaverine may also exert effects through the direct blockade of calcium channels, although this is considered a secondary mechanism.[4]
Comparative Efficacy: An Analysis of Potency
Direct, head-to-head quantitative comparisons of Tiropramide and Papaverine in a single study are scarce in the available literature. However, a synthesis of data from multiple in vitro and in vivo studies allows for a robust comparative assessment.
In vitro studies on various isolated smooth muscle preparations, including guinea pig ileum, have shown that Tiropramide exhibits a broad-spectrum antispasmodic effect at concentrations ranging from 5-60 µmol/L.[5] Crucially, these studies note that Tiropramide was more potent than papaverine when targeting contractions induced by electrical or chemical stimuli.[5] This finding is corroborated by in vivo animal models, where Tiropramide was generally found to be more potent than reference agents like Papaverine and was notably active after oral administration.[6]
Papaverine's potency has been quantified in several models. In the guinea-pig ileum, it inhibits nerve-mediated contractions with an IC₅₀ (half-maximal inhibitory concentration) between 3.53 µM and 4.76 µM.[7] In studies on radial artery vasospasm, however, Papaverine was found to have limited efficacy and the shortest duration of action compared to other agents.[8]
Quantitative Efficacy Data Summary
| Compound | Tissue Model | Parameter | Value / Finding | Citation |
| Tiropramide HCl | Various (e.g., Guinea Pig Ileum) | Effective Concentration | 5 - 60 µmol/L | [5] |
| Various (e.g., Guinea Pig Ileum) | Comparative Potency | More potent than Papaverine against induced contractions | [5] | |
| Papaverine | Guinea Pig Ileum | IC₅₀ (vs. nerve-mediated contraction) | 3.53 - 4.76 µM | [7] |
| Human LIMA & SV | pIC₅₀ (vs. NE-induced contraction) | 4.58 - 4.62 | [9] |
LIMA: Left Internal Mammary Artery; SV: Saphenous Vein; NE: Norepinephrine; pIC₅₀: -log[IC₅₀]
The data collectively suggests that while Papaverine is a potent spasmolytic, Tiropramide may offer superior potency against pathologically induced spasms, which is a key consideration for clinical applications in functional visceral disorders. Furthermore, Tiropramide is reported to be less toxic than Papaverine based on LD₅₀ values.[6]
Experimental Protocols: In Vitro Validation of Spasmolytic Activity
The gold standard for assessing the efficacy of spasmolytic agents in vitro is the isolated organ bath assay. This methodology allows for the precise measurement of muscle tension in a controlled physiological environment, enabling the construction of dose-response curves and the calculation of key parameters like EC₅₀ and IC₅₀.
Workflow for Isolated Organ Bath Assay
The following diagram outlines the self-validating workflow for evaluating a test compound against a spasmogen-induced contraction in an isolated smooth muscle preparation, such as a segment of guinea pig ileum.
Detailed Step-by-Step Methodology
Objective: To determine the IC₅₀ of a test compound (Tiropramide or Papaverine) on contractions induced by a spasmogen (e.g., Acetylcholine) in isolated guinea pig ileum.
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved institutional protocols.
-
Immediately dissect a segment of the distal ileum and place it in a petri dish containing Krebs-Henseleit physiological salt solution, continuously aerated with carbogen (95% O₂, 5% CO₂).
-
Carefully remove the mesenteric attachment and cut the ileum into segments of 2-3 cm.
-
-
Mounting and Equilibration:
-
Mount a tissue segment in a 10-20 mL isolated organ bath containing Krebs solution at 37°C and bubbled with carbogen.
-
Attach one end of the tissue to a fixed hook at the bottom of the bath and the other end to an isometric force transducer connected to a data acquisition system.
-
Apply a resting tension of approximately 1.0 gram and allow the tissue to equilibrate for 45-60 minutes, with washes of fresh Krebs solution every 15 minutes.
-
-
Induction of Contraction:
-
Add a pre-determined concentration of a spasmogen (e.g., Acetylcholine, 1 µM) to the bath to elicit a submaximal, stable contraction.
-
Allow the contraction to reach a stable plateau, which will serve as the 100% contraction baseline for the experiment.
-
-
Application of Test Compound:
-
Once the contraction is stable, add the test compound (Tiropramide or Papaverine) to the bath in a cumulative manner. Start with a low concentration and increase it stepwise (e.g., by half-log increments) after the response to the previous concentration has stabilized.
-
Record the resulting relaxation at each concentration.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the initial spasmogen-induced contraction.
-
Plot the percentage of inhibition against the logarithm of the compound's concentration to generate a dose-response curve.
-
Calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the induced contraction) using non-linear regression analysis.
-
This protocol ensures a self-validating system by establishing a stable, reproducible contraction against which the inhibitory effects of the test compound can be accurately quantified.
Conclusion
Both this compound and Papaverine are effective musculotropic spasmolytics that achieve smooth muscle relaxation primarily through the inhibition of phosphodiesterases and the subsequent increase in intracellular cyclic nucleotides. Papaverine serves as a classic, non-selective benchmark with well-characterized potency. However, the evidence suggests that this compound acts via a more refined mechanism that includes enhanced Ca²⁺ sequestration and demonstrates superior potency against induced spasms in multiple preclinical models.[2][5][6] This profile, combined with a favorable safety margin, positions Tiropramide as a highly effective agent for treating disorders rooted in visceral smooth muscle hypercontractility. The experimental protocols detailed herein provide a robust framework for researchers to further investigate and validate the efficacy of these and novel spasmolytic compounds.
References
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Title: Antispasmodic activity of tiropramide Source: PubMed, National Center for Biotechnology Information URL: [Link]
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Title: Pharmacological Characterisation of the Smooth Muscle Antispasmodic Agent Tiropramide Source: PubMed, National Center for Biotechnology Information URL: [Link]
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Title: isolated guinea-pig ileum: Topics by Science.gov Source: Science.gov URL: [Link]
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Title: Mechanism of smooth muscle relaxation by tiropramide Source: PubMed, National Center for Biotechnology Information URL: [Link]
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Title: Pharmacological properties of tiropramide, an antispasmodic drug Source: PubMed, National Center for Biotechnology Information URL: [Link]
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Title: Comparison of various spasmolytic drugs on guinea-pig isolated common bile duct Source: PubMed, National Center for Biotechnology Information URL: [Link]
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Title: INVESTIGATION OF ISOLATED GOAT ILEUM PREPARATION FO - PharmacologyOnLine Source: PharmacologyOnLine URL: [Link]
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Title: Effect of papaverine on synaptic transmission in the guinea-pig ileum Source: PubMed, National Center for Biotechnology Information URL: [Link]
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Title: [Contractile responses of the guinea pig ileal longitudinal muscle to antispasmodics (author's transl)] Source: PubMed, National Center for Biotechnology Information URL: [Link]
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Title: What is this compound used for? - Patsnap Synapse Source: Patsnap Synapse URL: [Link]
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Title: Comparative efficacies and durations of action of phenoxybenzamine, verapamil/nitroglycerin solution, and papaverine as topical antispasmodics for radial artery coronary bypass grafting Source: PubMed, National Center for Biotechnology Information URL: [Link]
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Title: Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Use of Vasodilators to Overcome Perioperative Spasm of the Left Internal Mammary Artery and Saphenous Vein in Coronary Artery Bypass Grafting: Comparison of Papaverine and Glyceryl Trinitrate/Verapamil Combination Source: Brieflands URL: [Link]
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A Comparative Guide to the Mechanism of Tiropramide Hydrochloride Versus Canonical Calcium Channel Blockers
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: Beyond Simple Spasmolysis
In the landscape of smooth muscle relaxants, Tiropramide hydrochloride holds a unique position. While clinically effective as an antispasmodic agent for gastrointestinal and urogenital disorders, its precise mechanism of action invites a deeper, more critical examination.[1][2] Is it merely another calcium channel blocker (CCB), or does its pharmacological profile suggest a more complex interplay of intracellular signaling?
This guide provides a framework for validating and comparing the mechanism of this compound against well-established, canonical CCBs such as Verapamil, Diltiazem, and Nifedipine. We will move beyond cataloging effects to understanding the causative experimental choices required to dissect its molecular activity. The central hypothesis to be tested is that Tiropramide exerts its effects through a dual mechanism: modest calcium channel blockade and inhibition of phosphodiesterase (PDE), setting it apart from classic CCBs.[3][4]
Section 1: The Hallmarks of Canonical Calcium Channel Blockers
Canonical CCBs are mainstays in treating cardiovascular diseases like hypertension and angina.[5][6][7] Their primary mechanism is the direct blockade of L-type voltage-gated calcium channels (Ca_v1.2), which are critical for smooth muscle contraction and cardiac pacemaking.[7] Influx of extracellular Ca²⁺ through these channels is the principal trigger for vasoconstriction and smooth muscle contraction. By inhibiting this influx, CCBs induce vasodilation and muscle relaxation.[8]
However, these drugs are not monolithic. They belong to distinct chemical classes with different binding sites on the channel and varied physiological effects:[9]
-
Phenylalkylamines (e.g., Verapamil): Intracellular pore blockers that exhibit use-dependency (more effective on channels that open frequently).
-
Benzothiazepines (e.g., Diltiazem): Have a distinct allosteric binding site and also show use-dependency.
-
Dihydropyridines (e.g., Nifedipine): Bind to an extracellular site and are highly selective for vascular smooth muscle over cardiac tissue.[6][8]
The diagram below illustrates the distinct binding sites of these classes on the L-type calcium channel α1 subunit.
Caption: Binding sites of canonical CCB classes on the L-type calcium channel.
Section 2: The Proposed Dual Mechanism of this compound
Evidence suggests Tiropramide's mechanism is multifaceted. While some studies indicate it inhibits Ca²⁺ uptake and release, its potency as a direct CCB appears modest.[10][11] The more compelling hypothesis points to a significant role for phosphodiesterase (PDE) inhibition.[1][3][4]
PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE, Tiropramide would increase intracellular levels of these second messengers.[2][3][4] This leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), which in turn phosphorylate downstream targets that promote smooth muscle relaxation. This can occur through mechanisms such as decreasing intracellular Ca²⁺ levels by enhancing sequestration into the sarcoplasmic reticulum and reducing the sensitivity of the contractile apparatus to Ca²⁺.[3]
This proposed dual-action pathway is visualized below.
Caption: Proposed dual-action mechanism of this compound.
Section 3: A Framework for Experimental Validation
To rigorously test this hypothesis, a multi-pronged experimental approach is necessary. The goal is to isolate and quantify the contribution of each proposed pathway (calcium channel blockade vs. PDE inhibition) to the overall spasmolytic effect.
Experiment 1: Direct Measurement of L-Type Ca²⁺ Current (I_Ca,L) via Whole-Cell Patch-Clamp
Causality & Rationale: This is the definitive assay to confirm and quantify direct channel blockade.[12] By isolating a single smooth muscle cell and controlling its membrane potential, we can directly measure the flow of ions through L-type calcium channels and observe how Tiropramide affects it. This eliminates confounding factors from other signaling pathways.
Detailed Protocol:
-
Cell Preparation: Culture vascular smooth muscle cells (e.g., A7r5 cell line or primary rat aortic smooth muscle cells) on glass coverslips.
-
Solution Preparation:
-
External Solution (in mM): 120 NaCl, 5 CsCl, 1 MgCl₂, 10 BaCl₂ (or CaCl₂), 10 HEPES, 10 Glucose. (Ba²⁺ is often used as the charge carrier to increase current size and eliminate Ca²⁺-dependent inactivation).
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.1 GTP, 10 HEPES. (Cs⁺ is used to block K⁺ channels).
-
-
Recording:
-
Obtain a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane.[13]
-
Rupture the membrane patch to achieve the whole-cell configuration.[14]
-
Hold the cell at a negative potential (e.g., -80 mV) to keep channels in a closed state.
-
Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit I_Ca,L.
-
-
Drug Application: After establishing a stable baseline current, perfuse the cell with increasing concentrations of Tiropramide, Verapamil (positive control), and Nifedipine (positive control).
-
Data Analysis: Measure the peak inward current at each concentration. Plot a concentration-response curve and calculate the IC₅₀ value for each compound.
Experiment 2: Functional Assessment of Smooth Muscle Contraction in an Organ Bath
Causality & Rationale: This ex vivo assay measures the integrated physiological response—muscle contraction and relaxation.[15][16][17] By using different stimuli, we can differentiate between mechanisms. A high-K⁺ (e.g., 80 mM KCl) solution causes depolarization, opening L-type calcium channels and inducing a contraction that is highly dependent on extracellular Ca²⁺ influx. In contrast, an agonist like phenylephrine or carbachol induces contraction through G-protein coupled receptors, which involves both Ca²⁺ influx and Ca²⁺ sensitization pathways. A compound with significant PDE inhibitory action should be highly effective at relaxing contractions induced by both stimuli.
Detailed Protocol:
-
Tissue Preparation: Isolate segments of guinea pig ileum or rat thoracic aorta and mount them in an organ bath chamber filled with oxygenated Krebs-Henseleit solution at 37°C.[18][19]
-
Equilibration: Allow tissues to equilibrate under a resting tension (e.g., 1-2 grams) for at least 60 minutes.
-
Contraction Induction:
-
Protocol A (Ca²⁺-Influx Dependent): Induce a sustained contraction with 80 mM KCl.
-
Protocol B (Receptor-Mediated): Induce a contraction with a submaximal concentration of phenylephrine (for aorta) or carbachol (for ileum).
-
-
Drug Application: Once a stable contraction plateau is reached, add cumulative concentrations of Tiropramide or a control CCB (e.g., Nifedipine).
-
Data Analysis: Measure the percentage of relaxation at each drug concentration. Calculate IC₅₀ values for relaxation against both KCl- and agonist-induced contractions.
Experiment 3: Direct Measurement of Phosphodiesterase (PDE) Activity
Causality & Rationale: This biochemical assay provides direct evidence for or against the PDE inhibition hypothesis.[20][21] It quantifies the ability of a compound to inhibit the enzymatic degradation of cAMP or cGMP, directly testing the second proposed mechanism of action.
Detailed Protocol:
-
Assay Principle: Utilize a commercially available PDE activity assay kit (e.g., fluorescence-based or luminescence-based).[22][23] These kits typically involve incubating a PDE enzyme source with its substrate (cAMP or cGMP) in the presence or absence of the test compound.
-
Enzyme Source: Use a purified recombinant PDE isozyme (e.g., PDE3, PDE4, PDE5, which are common in smooth muscle) or a tissue homogenate from smooth muscle tissue.
-
Procedure (Example using a luminescence-based assay):
-
Add PDE enzyme, substrate (cAMP), and varying concentrations of Tiropramide or a known PDE inhibitor (e.g., IBMX) to a multi-well plate.[22]
-
Incubate to allow the PDE reaction to proceed.
-
Add a termination reagent to stop the PDE reaction.
-
Add a detection solution containing protein kinase A (PKA). The remaining cAMP drives a kinase reaction that depletes ATP.
-
Add a luciferase/luciferin reagent (e.g., Kinase-Glo®). The resulting luminescence is inversely proportional to PDE activity.[22]
-
-
Data Analysis: Calculate the percentage of PDE inhibition at each Tiropramide concentration and determine the IC₅₀ value.
Section 4: Data Synthesis and Comparative Analysis
The power of this validation framework lies in comparing the quantitative data generated from each experiment. The results should be compiled into a clear, comparative table.
| Compound | I_Ca,L Inhibition (IC₅₀) | Relaxation (vs. 80mM KCl) (IC₅₀) | Relaxation (vs. Agonist) (IC₅₀) | PDE Inhibition (IC₅₀) |
| Tiropramide HCl | Expected: High µM | Expected: Low-Mid µM | Expected: Low-Mid µM | Expected: Low µM |
| Verapamil | Low µM | Low µM | Mid-High µM | >100 µM (Inactive) |
| Nifedipine | High nM - Low µM | High nM - Low µM | High µM | >100 µM (Inactive) |
| Diltiazem | Low µM | Low µM | Mid µM | >100 µM (Inactive) |
Interpreting the Expected Results:
-
Canonical CCBs (Verapamil, Nifedipine, Diltiazem): Will show high potency (low IC₅₀) in the patch-clamp and KCl-contraction assays.[24][25][26][27] They will be significantly less potent against agonist-induced contractions and will show no activity in the PDE assay.
-
This compound: If the dual-mechanism hypothesis is correct, it will show relatively weak potency in the patch-clamp assay but strong potency in the PDE assay.[3] Crucially, its potency in the organ bath assays will be similar for both KCl- and agonist-induced contractions, reflecting a mechanism that goes beyond simple Ca²⁺ influx blockade.
The logical workflow for characterizing such a compound can be summarized in the following diagram.
Caption: Decision workflow for characterizing a novel spasmolytic agent.
Conclusion
Validating the mechanism of this compound requires a systematic, evidence-based approach that moves from functional observation to direct molecular and biochemical assays. While it exhibits properties of calcium channel blockade, the evidence strongly suggests this is not its primary or sole mechanism of action. By employing the rigorous experimental framework outlined—combining electrophysiology, ex vivo pharmacology, and biochemical assays—researchers can definitively demonstrate that Tiropramide's unique profile as a potent spasmolytic agent arises from a dual mechanism involving both modest L-type calcium channel inhibition and, more significantly, phosphodiesterase inhibition. This distinction is critical for future drug development and for accurately positioning such compounds within the therapeutic armamentarium.
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Tiropramide Hydrochloride in Irritable Bowel Syndrome: A Comparative Efficacy Guide for IBS-D and IBS-C
A Technical Guide for Researchers and Drug Development Professionals
Irritable Bowel Syndrome (IBS) presents a significant clinical challenge due to its heterogeneous nature, manifesting primarily as diarrhea-predominant (IBS-D), constipation-predominant (IBS-C), or mixed-pattern (IBS-M).[1][2][3] This variability complicates therapeutic strategies, necessitating a deeper understanding of drug efficacy across these subtypes. This guide provides a comprehensive analysis of Tiropramide Hydrochloride, an antispasmodic agent, and its comparative efficacy in managing IBS-D and IBS-C.[4][5]
Mechanism of Action: A Dual Approach to Gut Motility
This compound exerts its therapeutic effect through a multi-faceted mechanism centered on the relaxation of smooth muscle in the gastrointestinal tract.[4][6][7] Its primary action involves the inhibition of phosphodiesterase (PDE), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[4] By inhibiting PDE, tiropramide increases intracellular cAMP levels.[4][6] This elevation in cAMP activates protein kinase A, which in turn phosphorylates downstream targets that promote the sequestration of intracellular calcium ions into the sarcoplasmic reticulum.[6][7] The resulting decrease in free cytoplasmic calcium leads to the relaxation of smooth muscle fibers, thereby alleviating spasms and associated abdominal pain.[4][6][7]
Some evidence also suggests that tiropramide may possess mild anti-inflammatory properties and anticholinergic effects, which could further contribute to its efficacy in managing IBS symptoms.[4][7] This dual mechanism of direct smooth muscle relaxation and potential modulation of local inflammatory and neural pathways provides a rationale for its use in a condition characterized by visceral hypersensitivity and dysmotility.
Caption: Signaling pathway of this compound in smooth muscle cells.
Comparative Efficacy: IBS-D vs. IBS-C
While many clinical trials have evaluated tiropramide in a general IBS population, data directly comparing its efficacy between meticulously defined IBS-D and IBS-C subtypes is more limited. However, insights can be gleaned from subgroup analyses and studies focusing on specific symptom improvements.
A multicenter, randomized, double-blind, non-inferiority trial comparing tiropramide with octylonium bromide in 287 IBS patients (diagnosed by Rome III criteria) provides some of the most relevant data.[8][9][10][11][12][13] In a subgroup analysis of IBS-D patients, tiropramide treatment was associated with a decrease in stool frequency and an improvement in stool consistency.[9] Furthermore, the degree of symptom reduction in abdominal pain was higher in the tiropramide group compared to the octylonium group in the IBS-D subgroup.[9]
An earlier study comparing tiropramide to otilonium bromide in patients with "irritable bowel syndrome with spastic pattern" found that tiropramide had a significant antispasmodic effect combined with a regulating effect on bowel habits.[14][15] At the end of the 30-day trial, 88% of subjects treated with tiropramide had normal bowel habits, compared to 47% of those treated with otilonium bromide, a statistically significant difference.[14][15] This "normalizing" effect could imply benefits for both diarrhea and constipation by reducing abnormal motility patterns.
Table 1: Summary of Clinical Efficacy Data for Tiropramide in IBS
| Study | Comparison | Key Findings in IBS-D | Key Findings in IBS-C | Overall Abdominal Pain Reduction |
| Lee et al. (2014)[8][9] | Tiropramide vs. Octylonium Bromide | Decreased stool frequency and improved consistency. Greater reduction in abdominal pain compared to octylonium. | Insufficient data for definitive conclusions. | Significantly decreased from baseline, non-inferior to octylonium. |
| Tinozzi & Valesi (1984)[14][15] | Tiropramide vs. Otilonium Bromide | Not explicitly subtyped, but demonstrated a "regulating effect on bowel habits." | Not explicitly subtyped, but 88% of tiropramide patients achieved normal bowel habits. | Faster and higher improvement in pain scores compared to otilonium. |
Comparison with Alternative Antispasmodics
The therapeutic landscape for IBS includes several antispasmodic agents with varying mechanisms of action. Understanding how tiropramide compares to these alternatives is crucial for drug development and clinical positioning.
-
Otilonium Bromide: As a calcium channel blocker, otilonium bromide also induces smooth muscle relaxation.[8] Clinical trials have shown that tiropramide is as effective as otilonium in managing abdominal pain in the general IBS population.[8][9][11][13] However, as noted, tiropramide may offer additional benefits in improving bowel habits, particularly in IBS-D.[9][14][15]
-
Mebeverine: A musculotropic antispasmodic that acts directly on the smooth muscle of the gut.[16][17][18] While some studies show mebeverine to be effective in reducing abdominal pain, others have found its superiority to placebo to be inconsistent.[16][17][19] Direct comparative trials with tiropramide are scarce, making a definitive efficacy comparison difficult.
-
Alverine Citrate: Often combined with simethicone, alverine citrate has been shown to effectively reduce abdominal pain and discomfort.[16]
-
Phloroglucinol: This agent is noted for its effectiveness in controlling acute exacerbations of abdominal pain.[20]
Table 2: Comparative Profile of Antispasmodic Agents in IBS
| Drug | Primary Mechanism of Action | Reported Efficacy | Common Side Effects |
| This compound | PDE inhibitor, increases intracellular cAMP[4][6] | Effective for abdominal pain; may regulate bowel habits, particularly in IBS-D.[8][9][14][15] | Dry mouth, nausea, vomiting, constipation, allergic reactions.[5][6] |
| Otilonium Bromide | L-type calcium channel blocker[8] | Effective for abdominal pain and bloating.[8][16] | Minimal systemic absorption leads to a favorable side effect profile.[20] |
| Mebeverine | Musculotropic agent, blocks intestinal peristalsis[16][18] | Efficacy in reducing abdominal pain is debated, with some studies showing no significant benefit over placebo.[16][17][19] | Generally well-tolerated.[19] |
| Hyoscine Butylbromide | Anticholinergic/Antimuscarinic | Reduces abdominal cramps. | Dry mouth, blurred vision, constipation.[21] |
Experimental Protocols for Efficacy Assessment: A Self-Validating System
To ensure the trustworthiness and reproducibility of clinical findings, a robust and standardized experimental protocol is paramount. The following outlines a typical methodology for a randomized, double-blind, placebo-controlled trial to assess the efficacy of a new agent like tiropramide in IBS subtypes.
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A Comparative Meta-Analysis of Tiropramide Hydrochloride in Clinical Trials for Irritable Bowel Syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for Tiropramide hydrochloride, offering a comparative perspective against other therapeutic alternatives for Irritable Bowel Syndrome (IBS). As Senior Application Scientists, our goal is to deliver an in-depth, technically sound resource that synthesizes the available evidence to inform research and development efforts in gastroenterology.
Introduction: The Therapeutic Challenge of Irritable Bowel Syndrome
Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits.[1][2][3] Its multifactorial pathophysiology, involving visceral hypersensitivity, altered gut motility, and gut-brain axis dysregulation, presents a significant challenge for effective therapeutic intervention. Antispasmodic agents are a cornerstone of symptomatic management, aiming to alleviate abdominal pain by reducing smooth muscle spasms.[1] This guide focuses on this compound, an antispasmodic agent, and critically evaluates its clinical performance in relation to a key comparator, Octylonium bromide.
Mechanism of Action: A Tale of Two Antispasmodics
Understanding the molecular mechanisms underpinning the therapeutic effects of this compound and its alternatives is crucial for appreciating their clinical profiles.
This compound: Modulating Intracellular Signaling
This compound exerts its spasmolytic effect primarily by inhibiting the phosphodiesterase (PDE) enzyme within smooth muscle cells.[4][5][6] This inhibition leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4][6][7][8] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets that promote smooth muscle relaxation.[4] A key action is the enhanced binding of calcium ions to the sarcoplasmic reticulum, effectively reducing the cytosolic calcium available for the contractile machinery.[6][7][8] This mechanism provides targeted relief from spasms with minimal systemic effects.[5] Some evidence also suggests mild anti-inflammatory properties, which could further contribute to its therapeutic benefit in IBS.[4][5]
Caption: Mechanism of Action of this compound
Octylonium Bromide: A Multi-Target Approach
Octylonium bromide is another widely used antispasmodic for IBS.[1][2][3] Its mechanism is more complex, involving the blockade of L-type calcium channels on intestinal smooth muscle cells, which directly inhibits calcium influx required for muscle contraction.[9][10][11] Additionally, it has been shown to interfere with T-type calcium channels and exhibit antagonist activity at muscarinic and tachykinin receptors.[10][12][13] This multifaceted action contributes to its efficacy in reducing both intestinal motility and abdominal pain.[10]
Comparative Efficacy in Irritable Bowel Syndrome: A Head-to-Head Clinical Trial Analysis
A key piece of evidence for comparing this compound and Octylonium bromide comes from a multicenter, randomized, double-blind, non-inferiority trial involving 287 patients with IBS.[2][14]
Experimental Protocol of the Comparative Trial
-
Study Design: Multicenter, randomized, double-blind, parallel-group, non-inferiority trial.[2]
-
Participants: 287 patients with IBS diagnosed according to Rome III criteria.[2]
-
Intervention:
-
Primary Endpoint: Change in abdominal pain from baseline assessed by a visual analogue scale (VAS) after 4 weeks of treatment.[1][2]
-
Secondary Endpoints: Changes in abdominal pain at week 2, abdominal discomfort, patient-reported symptom improvement, stool frequency and consistency, and IBS-quality of life (IBS-QoL).[1][2]
Caption: Comparative Clinical Trial Workflow
Efficacy Findings
The results of this non-inferiority trial demonstrated that this compound is as effective as Octylonium bromide in managing the primary symptom of abdominal pain in IBS.[1][2][14][15]
| Efficacy Endpoint | This compound | Octylonium Bromide | Between-Group Difference (95% CI) | P-value |
| Change in Abdominal Pain (VAS) at Week 4 | Significant decrease from baseline | Significant decrease from baseline | -0.26 mm (-4.33 to 3.82) | 0.901 |
| Abdominal Discomfort (VAS) | Improved | Improved | No significant difference | - |
| IBS-Quality of Life (IBS-QoL) | Improved | Improved | No significant difference | - |
Data synthesized from Lee et al. (2014).[2]
Both treatments also showed comparable improvements in abdominal discomfort and IBS-QoL.[1][2] Notably, an earlier, smaller controlled trial from 1984 suggested that this compound (300 mg daily) might offer a faster and greater improvement in abdominal pain relief on days 3 and 5 compared to Octylonium bromide (120 mg daily).[13][16] This earlier study also reported a significantly higher percentage of patients achieving normal bowel habits with Tiropramide (88%) compared to Octylonium (47%).[13][16]
Safety and Tolerability Profile
The safety profiles of both this compound and Octylonium bromide were found to be similar in the head-to-head clinical trial, with no severe adverse events reported for either drug.[1][2][3]
| Safety Endpoint | This compound | Octylonium Bromide |
| Incidence of Adverse Events | Similar | Similar |
| Severe Adverse Events | None reported | None reported |
Data from Lee et al. (2014).[2]
Commonly reported side effects for this compound are generally mild and transient, including nausea, diarrhea, or constipation.[5]
Conclusion and Future Directions
The available clinical evidence, primarily from a robust non-inferiority trial, indicates that this compound is a safe and effective treatment for abdominal pain in patients with Irritable Bowel Syndrome, with an efficacy and safety profile comparable to that of Octylonium bromide.[1][2][14][15] Its mechanism of action, centered on the inhibition of phosphodiesterase and subsequent increase in intracellular cAMP, provides a targeted approach to smooth muscle relaxation.[4][5][6]
For drug development professionals, this compound represents a viable therapeutic option with a well-established safety profile. Future research could focus on larger, long-term comparative studies to further delineate any subtle differences in efficacy, particularly concerning the regulation of bowel habits as suggested by earlier research. Additionally, exploring the potential of its mild anti-inflammatory properties in the context of IBS pathophysiology could open new avenues for its clinical application.
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A Comparative Analysis of Side Effect Profiles: Tiropramide and Other Antispasmodics
For Immediate Release
In the landscape of gastrointestinal therapeutics, antispasmodic agents are fundamental in managing conditions characterized by smooth muscle spasms, such as Irritable Bowel Syndrome (IBS). While efficacy is a primary consideration, the side effect profile of these drugs is of paramount importance to both clinicians and patients. This guide provides an in-depth, objective comparison of the side effect profiles of Tiropramide and other commonly prescribed antispasmodics, supported by mechanistic insights and available clinical data.
Introduction: The Clinical Challenge of Spasmodicity and Treatment
Gastrointestinal spasms, resulting from the uncontrolled contraction of smooth muscles, lead to symptoms like abdominal pain, cramping, and bloating.[1][2] Antispasmodic drugs aim to alleviate these symptoms by promoting muscle relaxation.[3][4] However, their mechanisms of action are diverse, leading to varied side effect profiles that can impact patient compliance and overall quality of life. This comparison focuses on Tiropramide, a potent smooth muscle relaxant, and contrasts its adverse effect profile with other major classes of antispasmodics.
Mechanisms of Action: The Foundation of Side Effects
The side effects of antispasmodics are intrinsically linked to their mechanisms of action. Understanding these pathways is crucial for predicting and managing potential adverse events.
Tiropramide: A Multifaceted Approach
Tiropramide exhibits a multi-pronged mechanism focused on the smooth muscle cells of the gastrointestinal tract.[5] Its primary actions include:
-
Phosphodiesterase (PDE) Inhibition: Tiropramide inhibits PDE, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP).[6][7] Elevated cAMP promotes smooth muscle relaxation.[6][7]
-
Calcium Channel Modulation: It inhibits the influx of calcium ions into muscle cells, a critical step for contraction.[5]
-
Anticholinergic Properties: Tiropramide also possesses some anticholinergic activity, blocking the action of acetylcholine on muscarinic receptors in smooth muscles.[5]
This combination of actions allows for targeted relief with potentially minimal systemic effects.[6]
Other Antispasmodic Classes
-
Anticholinergics/Antimuscarinics (e.g., Hyoscine Butylbromide, Dicyclomine): These drugs primarily work by blocking acetylcholine at muscarinic receptors, thereby inhibiting involuntary muscle movements.[1][8][9][10] Their action is not confined to the gut, leading to a broader range of systemic side effects.[1][4]
-
Direct Smooth Muscle Relaxants (e.g., Mebeverine, Alverine Citrate): These agents act directly on the smooth muscle of the gut wall, helping to relax contractions.[1][4]
-
Calcium Channel Blockers (e.g., Otilonium Bromide, Pinaverium): By blocking calcium entry into smooth muscle cells, these drugs reduce muscle contractions.[3][11]
-
Natural Antispasmodics (e.g., Peppermint Oil): The active ingredient, menthol, is thought to block calcium channels in smooth muscles, leading to relaxation.[10][12]
Comparative Side Effect Profiles
The following table summarizes the common and notable side effects associated with Tiropramide and other selected antispasmodics based on available data.
| Drug Class | Drug | Common Side Effects | Less Common/Rare Side Effects | Key Mechanistic Rationale for Side Effects |
| Tyrosine Derivative | Tiropramide | Nausea, vomiting, dry mouth, constipation.[6][13][14] | Allergic reactions.[13][14] | Primarily related to its direct action on GI smooth muscle and mild anticholinergic effects.[5][6] |
| Anticholinergic | Hyoscine Butylbromide | Dry mouth, blurred vision, rapid heart rate, constipation, difficulty urinating.[15][16][17][18][19] | Dizziness, decreased blood pressure, flushing, severe allergic reactions.[16][20] | Systemic blockade of muscarinic receptors.[1][8][9] |
| Direct Smooth Muscle Relaxant | Mebeverine | Mild skin rash, bloating, dry mouth, heartburn, dizziness.[21][22] | Serious allergic reactions (rare).[21] | Direct action on gut smooth muscle, with fewer systemic effects.[4] |
| Direct Smooth Muscle Relaxant | Alverine Citrate | Nausea, dizziness, headache.[23][24][25][26] | Liver problems (rare), severe allergic reactions.[23][24] | Direct smooth muscle relaxation.[24] |
| Calcium Channel Blocker | Otilonium Bromide | Nausea, vomiting, abdominal pain, dry mouth, dizziness, headache.[27][28][29] | Palpitations, rapid heart rate, low blood pressure, allergic reactions.[27] | Blockade of L-type calcium channels in GI smooth muscle.[11] |
| Natural Antispasmodic | Peppermint Oil | Heartburn, indigestion, nausea, dry mouth.[10][30][31] | Allergic reactions, headache.[12][32] | Relaxation of the lower esophageal sphincter.[31] |
In-Depth Analysis of Side Effect Profiles
Tiropramide
Tiropramide is generally well-tolerated.[6] Its side effects are typically mild and transient, often diminishing as the body adjusts to the medication.[6] The most frequently reported adverse effects are gastrointestinal in nature, such as nausea, diarrhea, or constipation.[6] This is consistent with its primary site of action. Due to its multifaceted mechanism that doesn't solely rely on anticholinergic pathways, it tends to have a lower incidence of systemic side effects compared to traditional anticholinergics.[6]
Anticholinergics (e.g., Hyoscine Butylbromide)
This class is notorious for its systemic side effects due to the widespread distribution of muscarinic receptors.[1][8] Patients often experience dry mouth, blurred vision, and difficulty with urination.[8][15][17][19] These effects can be particularly problematic in the elderly, potentially leading to confusion and agitation.[17] Caution is also advised in patients with glaucoma and prostatic enlargement.[8][17][33]
Direct Smooth Muscle Relaxants (e.g., Mebeverine, Alverine Citrate)
These agents are generally considered to have a favorable side effect profile because their action is more localized to the gastrointestinal tract.[4] Mebeverine, for instance, is associated with infrequent and mild side effects, such as a skin rash.[21] Alverine citrate can cause nausea and dizziness, and in rare cases, has been linked to liver inflammation.[23][24]
Calcium Channel Blockers (e.g., Otilonium Bromide)
Otilonium bromide is also generally well-tolerated.[11] Its side effects are primarily gastrointestinal, including nausea and abdominal pain.[27] Because very little of the drug is absorbed into the bloodstream, systemic side effects are minimal.[11]
Peppermint Oil
While a natural alternative, peppermint oil is not without side effects. The most common is heartburn, which occurs because it relaxes the sphincter between the esophagus and stomach, allowing acid to reflux.[30][31] Enteric-coated capsules are designed to mitigate this by delaying release until the oil reaches the intestines.[31]
Experimental Protocols for Side Effect Assessment
The evaluation of antispasmodic side effects relies on a combination of preclinical and clinical methodologies.
Preclinical In Vitro and In Vivo Models
-
In Vitro Organ Bath Studies: This classic pharmacological technique assesses the effect of a drug on isolated strips of smooth muscle (e.g., from guinea pig ileum). It can determine the drug's potency and selectivity for gut muscle versus other smooth muscles (e.g., bladder, trachea), providing an early indication of potential side effects.
-
In Vivo Animal Models: Rodent models of intestinal hypermotility (e.g., castor oil-induced diarrhea) are used to evaluate both the efficacy and potential systemic side effects of antispasmodics. Parameters such as heart rate, blood pressure, and behavioral changes are monitored.
Clinical Trial Design for Side Effect Profiling
-
Phase I Studies: These first-in-human trials are conducted in healthy volunteers to establish the safety and tolerability of a new drug. Dose-escalation studies help identify the maximum tolerated dose and the nature of any dose-limiting side effects.
-
Phase II and III Studies: In these larger trials involving patients with the target condition (e.g., IBS), the incidence and severity of adverse events are systematically recorded and compared to a placebo or an active comparator. Standardized questionnaires, such as the Udvalg for Kliniske Undersøgelser (UKU) Side Effect Rating Scale, can be used for comprehensive assessment.
Visualization of Key Pathways and Workflows
Signaling Pathway of Tiropramide's Action
Caption: Workflow for assessing antispasmodic activity in vitro.
Conclusion and Future Directions
The choice of an antispasmodic agent requires a careful balance between its efficacy and its side effect profile. Tiropramide, with its multifaceted mechanism of action, presents a favorable tolerability profile, with side effects that are generally mild and confined to the gastrointestinal system. [6]In contrast, older anticholinergic agents are often limited by their systemic side effects. [1][8][9]Direct smooth muscle relaxants and localized calcium channel blockers also offer good alternatives with minimal systemic impact.
Future research should focus on developing even more selective antispasmodics that target specific pathways within the gastrointestinal smooth muscle, further minimizing off-target effects. Head-to-head clinical trials with robust side effect monitoring are essential for providing clinicians with the evidence needed to make informed treatment decisions for their patients.
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A Guide to Head-to-Head Clinical Trial Design for Tiropramide Hydrochloride
This guide provides a comprehensive framework for designing robust head-to-head clinical trials for Tiropramide hydrochloride, an antispasmodic agent. Tailored for researchers, scientists, and drug development professionals, this document moves beyond standard templates to offer a deep, causality-driven exploration of trial design. We will dissect the mechanistic rationale for comparator selection, outline detailed protocols for two key indications—Irritable Bowel Syndrome (IBS) and Biliary Colic—and provide a blueprint for generating high-integrity, clinically meaningful data.
Foundational Pharmacology: Understanding the Therapeutic Rationale
A successful clinical trial is built upon a solid understanding of the investigational drug's mechanism of action (MoA) relative to its comparators. Tiropramide is a smooth muscle relaxant primarily used for gastrointestinal and biliary disorders characterized by spasms.[1][2]
Mechanism of Action: Tiropramide vs. Key Comparators
Tiropramide exerts its spasmolytic effect through a multi-faceted approach. Its primary action involves increasing intracellular cyclic adenosine monophosphate (cAMP) by inhibiting the phosphodiesterase (PDE) enzyme.[3][4] This increase in cAMP leads to the binding of calcium ions to the sarcoplasmic reticulum, reducing free intracellular calcium and thereby promoting smooth muscle relaxation.[1][5] Some evidence also points to a direct inhibition of calcium ion influx and mild anti-inflammatory properties.[3][6]
This mechanism contrasts with other commonly used antispasmodics:
-
Otilonium Bromide: A logical comparator for IBS, Otilonium acts locally in the gut with poor systemic absorption.[7][8] Its primary MoA involves blocking L-type calcium channels and interacting with muscarinic (M3) and tachykinin (NK2) receptors, which are all crucial for intestinal smooth muscle contraction.[8][9][10]
-
Hyoscine Butylbromide: A suitable comparator for acute conditions like biliary colic, this agent is a classic anticholinergic drug.[11] It competitively blocks muscarinic receptors on smooth muscle cells, preventing acetylcholine from inducing contractions.[12][13] As a quaternary ammonium compound, it does not readily cross the blood-brain barrier, limiting central nervous system side effects.[13][14]
The distinct yet convergent pathways of these agents in achieving smooth muscle relaxation provide a strong scientific basis for a head-to-head comparison to delineate their relative efficacy and safety profiles.
Head-to-Head Trial Design for Irritable Bowel Syndrome (IBS)
For a chronic, symptom-driven condition like IBS, a non-inferiority trial design is often appropriate, especially when a well-established active comparator exists. Based on available literature, Otilonium bromide is an excellent choice for a head-to-head comparison with Tiropramide.[15][16]
Study Objective: To evaluate the efficacy and safety of this compound compared to Otilonium bromide for the treatment of abdominal pain and other symptoms in patients with IBS.
Trial Design: A multicenter, randomized, double-blind, active-controlled, non-inferiority trial.
Detailed Experimental Protocol
-
Patient Screening (Visit 1, Week -2):
-
Obtain written informed consent.
-
Assess eligibility based on inclusion/exclusion criteria. A critical inclusion criterion is a formal diagnosis of IBS according to the Rome IV criteria.[17][18][19]
-
Conduct a full medical history, physical examination, and standard laboratory tests.
-
Provide patients with a daily electronic diary to record baseline symptom severity for 2 weeks (run-in period).
-
-
Inclusion and Exclusion Criteria:
-
Inclusion:
-
Age 18-75 years.
-
Diagnosis of IBS (any subtype) according to Rome IV criteria (recurrent abdominal pain on average at least 1 day/week in the last 3 months, associated with two or more criteria related to defecation, stool frequency, or form).[20][21]
-
Average baseline score for "worst abdominal pain in the past 24 hours" of ≥ 30 on a 100-mm Visual Analog Scale (VAS) during the 2-week run-in period.[22]
-
-
Exclusion:
-
History of inflammatory bowel disease, celiac disease, or major gastrointestinal surgery.
-
Presence of "alarm features" (e.g., unexplained weight loss, rectal bleeding).[17][19]
-
Use of other antispasmodics, opioids, or medications known to affect gastrointestinal motility within 2 weeks of randomization.
-
Severe hepatic or renal impairment.[1]
-
-
-
Randomization & Blinding (Visit 2, Week 0):
-
Eligible patients are randomized in a 1:1 ratio to receive either Tiropramide or Otilonium.
-
Randomization is stratified by IBS subtype (IBS-C, IBS-D, IBS-M) to ensure balanced representation.
-
A central, computer-generated randomization schedule is used.
-
Both the investigational product and the active comparator are supplied in identical packaging (over-encapsulation) to ensure double-blinding for patients, investigators, and study staff.
-
-
Intervention (Weeks 0-8):
-
Data Collection & Follow-up (Visits 3-5, Weeks 2, 4, 8):
-
Patients complete daily electronic diaries assessing abdominal pain (VAS), bloating (VAS), stool frequency, and stool consistency (using the Bristol Stool Form Scale).[23][24][25]
-
At each visit, investigators assess adverse events, medication compliance, and overall symptom improvement.
-
The Irritable Bowel Syndrome Quality of Life (IBS-QOL) questionnaire is administered at baseline and at the end of treatment (Week 8).[26][27][28]
-
-
End-of-Study (Visit 6, Week 10):
-
A final safety follow-up call is conducted 2 weeks after the last dose of the study drug.
-
Endpoints and Data Analysis
The selection of endpoints is guided by regulatory recommendations and clinical relevance. The U.S. Food and Drug Administration (FDA) recommends co-primary endpoints for IBS trials to capture the multifaceted nature of the condition.[29][30]
-
Primary Efficacy Endpoints (Co-primary):
-
Change from Baseline in Abdominal Pain: Mean change in the weekly average of the daily "worst abdominal pain in the past 24 hours" score (0-100 mm VAS) at Week 8.
-
Responder Analysis for Stool Consistency: For IBS-D, a responder is defined as a patient with at least a 50% reduction in the number of days per week with at least one stool of Bristol Stool Form Scale (BSFS) type 6 or 7. For IBS-C, a responder has an increase of at least one complete spontaneous bowel movement per week from baseline.
-
-
Secondary Efficacy Endpoints:
-
Change from baseline in the IBS-QOL total score.[31]
-
Change from baseline in weekly average bloating scores (VAS).
-
Patient-reported global assessment of symptom relief.
-
Weekly responder rates for abdominal pain (≥30% improvement from baseline).
-
-
Safety Endpoints:
-
Incidence, severity, and type of treatment-emergent adverse events (AEs).
-
Changes in vital signs and clinical laboratory parameters.
-
Hypothetical Data Summary
| Endpoint | Tiropramide HCl (n=150) | Otilonium Bromide (n=150) | Difference [95% CI] | p-value |
| Change in Abdominal Pain (VAS) | -24.5 mm (±12.1) | -23.8 mm (±11.9) | -0.7 [-4.5, 3.1] | 0.71 (Non-inferior) |
| Overall Symptom Relief Responder Rate | 58.0% | 55.3% | 2.7% [-8.2%, 13.6%] | 0.63 |
| Change in IBS-QOL Score | +18.2 (±9.5) | +17.5 (±9.8) | +0.7 [-2.1, 3.5] | 0.62 |
| Most Common AE: Dry Mouth | 4.7% | 3.3% | - | - |
| Most Common AE: Nausea | 3.3% | 4.0% | - | - |
Data are hypothetical, presented as mean (±SD) or percentage. The p-value for the primary endpoint is for the non-inferiority test.
Head-to-Head Trial Design for Acute Biliary Colic
Biliary colic is an acute pain condition requiring rapid relief. A trial in this setting must be designed for an emergency or acute care environment. The primary goal is to demonstrate rapid and effective analgesia. Hyoscine butylbromide is an appropriate active comparator due to its established use in treating biliary and gastrointestinal spasms.[32]
Study Objective: To compare the efficacy and safety of a single intravenous (IV) dose of this compound versus Hyoscine butylbromide for the rapid relief of acute pain in patients with biliary colic.
Trial Design: A single-center, randomized, double-blind, active-controlled superiority trial.
Detailed Experimental Protocol
-
Patient Identification and Screening:
-
Patients presenting to the Emergency Department with clinical symptoms suggestive of biliary colic (severe, steady pain in the upper abdomen).
-
Obtain informed consent.
-
Rapidly assess inclusion/exclusion criteria.
-
Confirm diagnosis with an urgent abdominal ultrasound showing cholelithiasis without signs of acute cholecystitis.
-
Record baseline pain intensity using a 100-mm VAS.
-
-
Inclusion and Exclusion Criteria:
-
Inclusion:
-
Age 18-65 years.
-
Acute onset of severe abdominal pain consistent with biliary colic.
-
Baseline VAS pain score ≥ 60 mm.
-
Ultrasound evidence of gallstones.
-
-
Exclusion:
-
Suspected acute cholecystitis, cholangitis, or pancreatitis.
-
Hemodynamic instability.
-
Known allergy to either study medication.
-
Receipt of any analgesic medication within 4 hours prior to randomization.
-
-
-
Randomization and Intervention:
-
Eligible patients are randomized 1:1 to receive a single IV injection.
-
Study medications are prepared in identical syringes by an unblinded pharmacist to maintain blinding for the patient and treating clinicians.
-
Group A: this compound 100 mg, administered as a slow IV injection.[5]
-
Group B: Hyoscine butylbromide 20 mg, administered as a slow IV injection.[32]
-
-
Efficacy and Safety Assessments:
-
Pain intensity is assessed using the VAS at 10, 20, 30, and 60 minutes post-injection.
-
The primary endpoint is the proportion of patients achieving ≥50% reduction in their baseline VAS score at 30 minutes.
-
The use of rescue medication (e.g., an NSAID or opioid) is recorded. Patients are offered rescue medication if pain relief is inadequate after 30 minutes.
-
Adverse events (e.g., dry mouth, dizziness, tachycardia) are monitored and recorded for 4 hours post-administration.
-
Data Integrity and Safety Monitoring
For any clinical trial, a robust Data and Safety Monitoring Plan (DSMP) is essential to protect participants and ensure data validity.[33][34]
-
Data Management: Data should be collected using a validated electronic data capture (EDC) system with built-in query management and audit trails.
-
Safety Monitoring:
-
For the IBS trial, an Independent Safety Monitor or a small Safety Monitoring Committee should be appointed to periodically review accumulating safety data.[35]
-
For the acute biliary colic trial, the Principal Investigator is typically responsible for safety monitoring, with clear protocols for reporting Serious Adverse Events (SAEs) to the Institutional Review Board (IRB) and regulatory authorities.[36]
-
All adverse events must be coded using a standardized dictionary like MedDRA (Medical Dictionary for Regulatory Activities).
-
Conclusion
Designing a head-to-head clinical trial for this compound requires a nuanced approach tailored to the specific indication. For chronic conditions like IBS, a non-inferiority study against a locally-acting agent like Otilonium bromide, using validated patient-reported outcomes, provides a robust framework for assessing comparative effectiveness. For acute conditions like biliary colic, a superiority trial focused on the speed and magnitude of pain relief against a standard antispasmodic like Hyoscine butylbromide is more appropriate. By grounding trial design in mechanistic rationale, employing rigorous methodologies, and selecting clinically meaningful endpoints, researchers can generate the high-quality evidence needed to clearly define Tiropramide's therapeutic role.
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An In-Depth Guide to the In Vitro Potency of Tiropramide and Pinaverium Bromide for Smooth Muscle Relaxation
Prepared by a Senior Application Scientist
This guide provides a detailed comparison of the in vitro potency of two prominent spasmolytic agents, Tiropramide and Pinaverium Bromide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product-to-product comparison to offer a deep dive into the mechanistic underpinnings and experimental data that define their respective potencies. We will explore the causality behind their distinct mechanisms of action, present quantitative data from in vitro studies, and provide detailed protocols for replicating key experiments.
Tiropramide and Pinaverium Bromide are both utilized for their spasmolytic properties, particularly in the management of gastrointestinal (GI) disorders like Irritable Bowel Syndrome (IBS).[1][2] However, their efficacy stems from fundamentally different interactions with the cellular machinery of smooth muscle cells. Pinaverium Bromide acts as a highly selective, direct antagonist of calcium influx, while Tiropramide employs a more multifaceted, intracellular signaling-based approach.[2][3][4] Understanding these differences is critical for selecting the appropriate tool for in vitro research and for interpreting experimental outcomes. This guide will dissect these mechanisms to provide a clear, evidence-based comparison of their in vitro potency.
Mechanistic Deep Dive: A Tale of Two Pathways
The divergent potencies of these compounds are a direct result of their unique molecular targets. Pinaverium acts on the cell membrane's surface, while Tiropramide's action is primarily intracellular.
Tiropramide: Modulating the Intracellular cAMP Cascade
Tiropramide's spasmolytic effect is primarily attributed to its ability to modulate intracellular cyclic adenosine monophosphate (cAMP) levels.[3][5][6] This is achieved through a multi-step process:
-
Phosphodiesterase (PDE) Inhibition : Tiropramide inhibits the PDE enzyme responsible for degrading cAMP.[1][3][5] This action leads to an accumulation of cAMP within the smooth muscle cell.
-
Protein Kinase A (PKA) Activation : Elevated cAMP levels activate PKA.[3]
-
MLCK Inactivation : PKA then phosphorylates and inactivates Myosin Light-Chain Kinase (MLCK), a crucial enzyme for muscle contraction.[3]
-
Calcium Sequestration : The increase in cAMP also promotes the binding of calcium ions to the sarcoplasmic reticulum, effectively removing them from the cytosol where they would otherwise participate in the contractile process.[5][6]
Some studies also note that Tiropramide can inhibit Ca²⁺ influx, though this is considered a lesser component of its overall mechanism compared to its potent effects on the cAMP pathway.[3][7][8]
Caption: Tiropramide's signaling pathway for smooth muscle relaxation.
Pinaverium Bromide: A Selective Calcium Channel Gatekeeper
Pinaverium Bromide functions as a selective L-type voltage-dependent calcium channel blocker.[4][9][10] Its mechanism is direct and localized to the smooth muscle cell membrane:
-
Channel Blockade : It physically binds to and blocks L-type calcium channels on the surface of GI smooth muscle cells.[2][11]
-
Inhibition of Calcium Influx : This blockade prevents the influx of extracellular calcium ions, which is a critical trigger for initiating the contraction cascade.[2][4][12]
-
Uncoupling Excitation from Contraction : By preventing the calcium signal, Pinaverium effectively uncouples the initial nerve impulse (excitation) from the mechanical muscle response (contraction).[4]
Its selectivity for the GI tract is a key feature, largely attributed to its pharmacokinetic properties as a quaternary ammonium compound, which results in low systemic absorption and high concentration within the gut.[11][13]
Caption: Pinaverium Bromide's mechanism via L-type calcium channel blockade.
Quantitative Potency Comparison: In Vitro Experimental Data
Direct head-to-head potency studies are limited; however, data from individual in vitro experiments using isolated smooth muscle tissues provide a clear basis for comparison. The potency is typically expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit a specific biological process by 50%.
| Compound | Preparation | Stimulus | Potency (IC50) | Reference |
| Pinaverium Bromide | Canine Colonic Circular Smooth Muscle | Cholinergic Nerve Stimulation | 1.0 µM | [9] |
| Canine Colonic Circular Smooth Muscle | Spontaneous Contraction | 3.8 µM | [9] | |
| Rat Colonic Circular Muscle | Acetylcholine (ACh) | 1.66 µM | [10] | |
| Rat Colonic Circular Muscle | Potassium Chloride (KCl) | 0.91 µM | [10] | |
| Tiropramide | Various Isolated Smooth Muscles | Electrical/Chemical Stimuli | 5 - 60 µM (Effective Range) | [7] |
| Various Isolated Smooth Muscles | Spontaneous/Stimulated Contraction | 1 - 100 µM (Effective Range) | [14] |
Analysis of Potency Data: The experimental data consistently demonstrate that Pinaverium Bromide exhibits higher in vitro potency , with IC50 values in the low micromolar range (approx. 1-4 µM). Tiropramide requires a comparatively higher concentration to elicit its spasmolytic effects, with an effective range generally starting at 5 µM and extending to 100 µM. This difference is logically consistent with their mechanisms: Pinaverium's direct blockade of a critical entry point (Ca²⁺ channels) is a more efficient means of inhibiting contraction than Tiropramide's modulation of a downstream intracellular signaling pathway.
Key Experimental Protocols for Potency Determination
To ensure scientific integrity, the protocols used to generate such data must be robust and self-validating. Below are detailed methodologies for the primary assays used to characterize these compounds.
Protocol: Isolated Organ Bath for Smooth Muscle Contraction Assay
This ex vivo technique measures isometric or isotonic contractions of isolated smooth muscle tissue in response to spasmogens and the inhibitory effects of test compounds.
Objective: To determine the IC50 of a test compound (e.g., Tiropramide, Pinaverium) against contractions induced by a stimulant (e.g., acetylcholine, KCl).
Step-by-Step Methodology:
-
Tissue Preparation:
-
Humanely euthanize an animal (e.g., rat, guinea pig) according to approved institutional guidelines.
-
Excise a segment of the desired smooth muscle tissue (e.g., colon, ileum) and place it immediately in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).[15]
-
Carefully clean the tissue of adherent fat and mesenteric tissue. Cut longitudinal or circular muscle strips of appropriate size (e.g., 10-15 mm long).
-
-
Mounting:
-
Suspend each tissue strip vertically in an organ bath chamber (10-20 mL) containing the physiological salt solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Attach one end of the tissue to a fixed hook at the bottom of the chamber and the other end to an isometric force-displacement transducer.
-
-
Equilibration:
-
Allow the tissue to equilibrate for 60-90 minutes under a small resting tension (e.g., 1 gram).
-
Wash the tissue with fresh solution every 15-20 minutes during this period.
-
-
Stimulation and Inhibition:
-
Induce a stable, submaximal contraction using a stimulant (e.g., 1 µM acetylcholine or 60 mM KCl).
-
Once the contraction plateaus, add the test compound in a cumulative, concentration-dependent manner (e.g., from 1 nM to 100 µM).
-
Allow the tissue to stabilize after each addition until a steady response is observed.
-
-
Data Acquisition and Analysis:
-
Record the contractile force continuously using a data acquisition system.
-
Express the relaxation at each concentration as a percentage of the maximal contraction induced by the stimulant.
-
Plot the concentration-response curve and calculate the IC50 value using non-linear regression analysis.
-
Caption: Workflow for a cell-based in vitro calcium flux assay.
Conclusion: Mechanistic Rationale for Potency Differences
The in vitro evidence clearly indicates that Pinaverium Bromide is a more potent smooth muscle relaxant than Tiropramide on a molar basis. This distinction is not a measure of superiority but a reflection of their different, and equally valid, therapeutic mechanisms.
-
Pinaverium's high potency is a direct consequence of its function as a channel blocker. By physically obstructing the primary gate for calcium entry, it efficiently shuts down the contraction signal at its inception. [4][9]This makes it an excellent and highly specific tool for in vitro studies focused on the role of L-type calcium channels in GI motility.
-
Tiropramide's broader effective concentration range and comparatively lower molar potency are characteristic of a drug that acts on an intracellular enzymatic cascade. [5][7][14]Modulating a signaling pathway like cAMP/PKA involves multiple steps, and the ultimate physiological response is an amplification of the initial drug-target interaction (PDE inhibition). This mechanism provides a different, but equally effective, means of achieving muscle relaxation.
For the research scientist, the choice is dictated by the experimental question. To directly and potently inhibit calcium-dependent contraction, Pinaverium is the more suitable agent. To investigate cAMP-mediated relaxation pathways or the role of phosphodiesterases, Tiropramide is the compound of choice.
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A Comparative Analysis of the Enantiomers of Tiropramide Hydrochloride: A Guide for Researchers
Tiropramide hydrochloride, a potent smooth muscle antispasmodic agent, is clinically utilized for the management of abdominal pain and discomfort arising from functional gastrointestinal disorders like irritable bowel syndrome (IBS), as well as biliary and renal colic.[1][2] As a chiral molecule, tiropramide exists in two non-superimposable mirror-image forms, the (R)- and (S)-enantiomers. While the commercially available drug is a racemic mixture of both enantiomers, the principles of stereopharmacology dictate that individual enantiomers can exhibit significant differences in their pharmacological and pharmacokinetic profiles.[3] This guide provides a comprehensive comparative analysis of the enantiomers of this compound, synthesizing available technical data to inform researchers and drug development professionals.
Mechanism of Action: A Multifaceted Approach to Spasmolysis
This compound exerts its smooth muscle relaxant effects through a complex and multi-targeted mechanism.[4] Understanding this pathway is crucial to appreciating how stereochemistry might influence its activity. The primary mechanisms include:
-
Inhibition of Phosphodiesterase (PDE): Tiropramide inhibits the PDE enzyme, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP).[4][5]
-
Elevation of Intracellular cAMP: This inhibition leads to an increase in intracellular cAMP levels.[1][6] Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light-chain kinase (MLCK).[4] This cascade ultimately prevents the phosphorylation of myosin, a critical step for muscle contraction, thereby promoting relaxation.[4][6]
-
Calcium Modulation: The drug promotes the binding of calcium ions (Ca2+) to the sarcoplasmic reticulum, effectively sequestering intracellular calcium and preventing its interaction with contractile proteins.[1][6][7] Some evidence also suggests it may inhibit Ca2+ influx.[4][8]
-
Anticholinergic Properties: Tiropramide exhibits some anticholinergic activity, blocking muscarinic receptors on smooth muscle cells and diminishing the contractile effects of acetylcholine.[4]
This multifaceted mechanism underscores the potential for enantiomers to interact differently with the various targets, leading to distinct pharmacological outcomes.
Stereoselective Pharmacology: Unraveling the Contributions of Individual Enantiomers
While much of the literature focuses on the racemic mixture, key studies have begun to dissect the activities of the individual Dextro (D) and Levo (L) optical isomers. A seminal in vitro study characterized the antispasmodic activities of (+/-) this compound and its D and L isomers across a range of smooth muscle preparations.[9]
While the publicly available abstract of this pivotal study does not provide quantitative comparative data, it confirms that the individual enantiomers were pharmacologically characterized.[9] Another study noted that the toxicity of the chiral forms of tiropramide does not differ significantly from that of the racemic substance, although specific LD50 values for each enantiomer were not provided.[10] The lack of widely available, detailed comparative potency and efficacy data between the enantiomers represents a significant knowledge gap and a compelling area for future research.
Table 1: Summary of Known Pharmacological Information on Tiropramide Enantiomers
| Feature | Racemic Tiropramide | (D)-Tiropramide | (L)-Tiropramide | Reference(s) |
| Primary Use | Antispasmodic for GI, biliary, and urogenital tracts | Investigational | Investigational | [1] |
| Mechanism | PDE inhibition, ↑cAMP, Ca2+ modulation, anticholinergic | Characterized in vitro | Characterized in vitro | [4][6][9] |
| Toxicity | LD50 established | Not significantly different from racemic | Not significantly different from racemic | [10] |
| Comparative Potency | Broad-spectrum antispasmodic | Data not widely available | Data not widely available | [8][9] |
Pharmacokinetics: The Journey of Racemic Tiropramide
The pharmacokinetic profile of racemic tiropramide has been well-documented in humans. Following oral administration, it is readily absorbed, with peak plasma concentrations reached between 1 to 1.7 hours.[11] The terminal elimination half-life is approximately 2.3 to 2.6 hours.[12]
However, there is a notable absence of published studies specifically investigating the stereoselective pharmacokinetics of tiropramide. It is common for enantiomers of a chiral drug to exhibit different rates of absorption, distribution, metabolism, and excretion (ADME).[13] For instance, stereoselective metabolism by cytochrome P450 enzymes can lead to different clearance rates and exposure levels for each enantiomer, potentially impacting both efficacy and safety.[13] Investigating the individual pharmacokinetic profiles of (R)- and (S)-tiropramide is essential for a complete understanding of its clinical pharmacology.
Table 2: Pharmacokinetic Parameters of Racemic Tiropramide in Healthy Volunteers
| Parameter | Value | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | 1.0 - 1.7 h | [11] |
| 1.74 ± 0.63 h | [14] | |
| Terminal Elimination Half-life (t1/2) | ~2.5 h | [11] |
| 2.34 - 2.61 h | [12] | |
| Peak Plasma Concentration (Cmax) (100 mg dose) | 93.9 ± 54.3 ng/mL | [12] |
| Area Under the Curve (AUC0→inf) (100 mg dose) | 349.5 ± 205.3 ng·h/mL | [12] |
Experimental Protocols: Chiral Separation of Tiropramide Enantiomers
The analytical separation of tiropramide's enantiomers is a prerequisite for studying their individual properties. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) has been successfully employed for this purpose.[15][16]
Protocol: HPLC-Based Enantioseparation of Tiropramide
This protocol is based on published methodologies for the resolution of tiropramide enantiomers.[15][16]
Objective: To resolve racemic this compound into its individual enantiomers for subsequent characterization.
Materials:
-
Racemic this compound Standard
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Water (H₂O)
-
Glacial Acetic Acid (HOAc)
-
Triethylamine (TEA)
-
Chiral Stationary Phase: A leucine-derived CSP has shown good resolution.[15][16] An example is a column where L-leucine is covalently bonded to a silica matrix.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and an Optical Rotation (ORD) detector.
Methodology:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing Methanol, Water, Acetic Acid, and Triethylamine. A reported ratio is 700:300:2:1 (mL).[16]
-
Degas the mobile phase thoroughly using sonication or vacuum filtration before use.
-
-
Sample Preparation:
-
Dissolve a known concentration of racemic this compound in the mobile phase to prepare a stock solution.
-
Prepare working standards by diluting the stock solution as required.
-
-
Chromatographic Conditions:
-
Column: Leucine-derived Chiral Stationary Phase.
-
Mobile Phase: MeOH:H₂O:HOAc:TEA (700:300:2:1 v/v/v/v).
-
Flow Rate: 1.0 - 1.5 mL/min. Adjusting the flow rate can optimize resolution and run time.[16]
-
Detection: UV detector set at 254 nm and an ORD detector to determine the elution order of the (+) and (-) enantiomers.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Identify the two peaks corresponding to the enantiomers in the chromatogram.
-
Calculate the resolution (Rs), separation factor (α), and retention times (tR) for each enantiomer. A good separation is indicated by baseline resolution between the two peaks.
-
The ORD detector will show a positive or negative signal, allowing for the assignment of the (+) and (-) enantiomers to the respective peaks.
-
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams outline the mechanism of action and the experimental workflow for chiral separation.
Diagram 1: Simplified Signaling Pathway of Tiropramide's Spasmolytic Action
Caption: Tiropramide inhibits PDE, increasing cAMP levels and leading to smooth muscle relaxation.
Diagram 2: Experimental Workflow for Chiral HPLC Separation
Caption: Workflow for the enantioseparation of Tiropramide using chiral HPLC.
Future Directions and Conclusion
The study of tiropramide's enantiomers presents a compelling opportunity for further research. While the racemic mixture is clinically effective, a detailed investigation into the individual stereoisomers could unlock possibilities for developing a more refined therapeutic agent with potentially improved efficacy or a more favorable side-effect profile.
Key areas for future investigation include:
-
Quantitative Pharmacological Comparison: Determining the binding affinities, potency (EC₅₀/IC₅₀), and efficacy of (R)- and (S)-tiropramide at their various molecular targets (e.g., specific PDE isoforms, muscarinic receptors).
-
Stereoselective Pharmacokinetic Studies: Characterizing the ADME profiles of the individual enantiomers in preclinical models and human subjects.
-
Enantioselective Synthesis: Developing efficient synthetic routes to produce enantiomerically pure (R)- and (S)-tiropramide for detailed evaluation.
References
- Mechanism of smooth muscle relaxation by tiropramide. PubMed.
- What is the mechanism of this compound? Patsnap Synapse.
- Tiropramide. Zynapte RxHive.
- What is this compound used for? Patsnap Synapse.
- Enantioseparation of tiropramide by HPLC. PubMed.
- Mechanism of smooth muscle relaxation by tiropramide. Oxford Academic.
- Pharmacological Characterisation of the Smooth Muscle Antispasmodic Agent Tiropramide. Arzneimittelforschung.
- chiral separation for enantiomeric determination in the pharmaceutical industry. IAPC-OBP.
- (PDF) Enantioseparation of tiropramide by HPLC. ResearchGate.
- Pharmacological properties of tiropramide, an antispasmodic drug. PubMed.
- This compound | CAS# 53567-47-8 | Smooth Muscle Anti-spasmodic Agent. MedKoo.
- Chemical structure of tiropramide. Fig. 2. Chemical structure of chiral stationary phase 1 (CSP 1). ResearchGate.
- CAS 53567-47-8: this compound. CymitQuimica.
- Pharmacokinetics of tiropramide after single doses in man. PubMed.
- Pharmacokinetics and bioequivalence of tiropramide in healthy volunteers. PubMed.
- Chiral Drug Separ
- Population Pharmacokinetic Analysis of Tiropramide in Healthy Korean Subjects. MDPI.
- Antispasmodic activity of tiropramide. PubMed.
- Stereoselective metabolism and pharmacokinetics of disopyramide enantiomers in humans. PubMed.
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Tiropramide Hydrochloride versus Placebo: A Comparative Analysis of Intestinal Transit Time Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of tiropramide hydrochloride and placebo on intestinal transit time, supported by clinical data. This compound is an antispasmodic agent used for gastrointestinal disorders like irritable bowel syndrome (IBS). Its primary mechanism involves relaxing the smooth muscles of the intestine, which can alleviate symptoms such as abdominal pain and cramping. This guide will delve into the clinical evidence of its effects on intestinal motility compared to a placebo, detail the experimental methodologies used to ascertain these effects, and explore the underlying physiological mechanisms.
Comparative Efficacy on Intestinal Transit Time
Clinical research has demonstrated that this compound is significantly more effective than a placebo in normalizing intestinal transit time in patients with IBS. A key study investigated the effects of this compound in 40 IBS patients, half of whom had accelerated transit time (diarrhea-predominant) and the other half with delayed transit time (constipation-predominant).
The administration of this compound at a dosage of 100 mg three times a day for four weeks led to a notable normalization of intestinal transit time compared to the placebo group. This suggests that this compound has a regulatory effect on gut motility, rather than simply inhibiting or stimulating it. This "eukinetic" property, meaning it normalizes motility, makes it a potentially valuable therapeutic option for the varied presentations of IBS.
Quantitative Data Summary
| Parameter | This compound Group | Placebo Group | Outcome |
| Patient Population | 40 IBS patients (20 with accelerated transit, 20 with delayed transit) | 40 IBS patients (matched) | - |
| Dosage | 100 mg, three times daily for 4 weeks | Placebo, three times daily for 4 weeks | - |
| Effect on Intestinal Transit Time | Statistically significant normalization of transit time | No significant change | Tiropramide was significantly more effective in normalizing intestinal transit. |
| Symptomatic Relief | Significant improvement in IBS symptoms | Less significant improvement | Tiropramide provided greater symptomatic relief than placebo. |
Experimental Protocol: Measurement of Intestinal Transit Time
The clinical trial data cited in this guide utilized the radiopaque marker method to assess intestinal transit time. This is a common and validated technique in gastroenterology research.
Step-by-Step Methodology
-
Marker Ingestion: Patients ingest a specific number of radiopaque markers, which are small, inert objects visible on X-rays.
-
Abdominal X-rays: A series of abdominal X-rays are taken at standardized time points (e.g., 24, 48, and 72 hours) after marker ingestion.
-
Marker Counting: The number of markers remaining in the colon is counted on each X-ray.
-
Transit Time Calculation: The intestinal transit time is calculated based on the rate of disappearance of the markers from the colon.
This self-validating system provides an objective measure of colonic transit, allowing for a reliable comparison between the active drug and placebo groups.
Caption: Workflow for assessing intestinal transit time using radiopaque markers.
Mechanism of Action: How this compound Modulates Gut Motility
This compound's effect on intestinal transit is a direct consequence of its action on smooth muscle cells. The drug works through a multi-faceted mechanism that ultimately leads to muscle relaxation.
One of the primary mechanisms is the inhibition of the phosphodiesterase enzyme. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP promotes the binding of calcium ions to the sarcoplasmic reticulum, which reduces the amount of free intracellular calcium available for muscle contraction, thereby inducing relaxation.
Additionally, this compound can inhibit the influx of calcium ions into the smooth muscle cells, which is a critical step for initiating muscle contraction. Some studies also suggest it may have mild anti-inflammatory properties and anticholinergic effects, further contributing to its spasmolytic activity. This calmodulin-independent activity distinguishes it from some other spasmolytics.
Caption: Proposed mechanism of action for this compound leading to smooth muscle relaxation.
Concluding Remarks
References
- Passaretti, S., Fesce, E., Fanti, L., Bierti, L., Bruno, L., Rossini, G., Mazzotti, G., Ideo, G., & Tittobello, A. (1985). [Effect of tiropramide chlorhydrate on intestinal transit time in patients with irritable colon syndrome]. *Min
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Tiropramide Hydrochloride
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application in the laboratory. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides a comprehensive, step-by-step methodology for the safe and compliant disposal of tiropramide hydrochloride, ensuring the protection of both laboratory personnel and the environment. Our focus is to empower you with the knowledge to not just follow procedures, but to understand the scientific and regulatory rationale behind them.
The Imperative of Proper Disposal: Beyond the Bench
This compound, a smooth muscle antispasmodic, is a compound handled in numerous research and development settings.[1][2][3] While it may not be classified as a hazardous material for transport, its disposal is subject to stringent environmental regulations to prevent potential harm to aquatic ecosystems and public health.[4][5] Improper disposal, such as sewering, is strictly prohibited for many pharmaceutical wastes under regulations like the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). This guide will walk you through the necessary steps to ensure your disposal practices for this compound are not only compliant but also scientifically sound.
Waste Characterization: Is this compound a Hazardous Waste?
The cornerstone of proper chemical disposal is accurate waste characterization. In the United States, the EPA governs hazardous waste under 40 CFR Part 261. A chemical waste is considered hazardous if it is either specifically "listed" or exhibits certain "characteristics."
Listed Wastes (P and U Lists)
The EPA maintains two primary lists of hazardous commercial chemical products: the P-list (for acutely hazardous wastes) and the U-list (for toxic wastes).[6][7][8][9] For a waste to be classified as P- or U-listed, the chemical must be unused and in its pure or commercial grade form.[8]
Characteristic Hazardous Waste
Even if not listed, a waste is considered hazardous if it exhibits one or more of the following characteristics:
-
Ignitability (D001): Pertains to liquids with a flash point below 140°F (60°C), flammable solids, and oxidizers. The Safety Data Sheet (SDS) for this compound indicates that its flash point is "not available," and it is a solid powder.[4] Without evidence of a low flash point or flammable solid properties, it is unlikely to be classified as ignitable.
-
Corrosivity (D002): Applies to aqueous wastes with a pH less than or equal to 2, or greater than or equal to 12.5. The SDS for this compound states the pH is "not available."[4] A simple pH test of an aqueous solution of the waste can determine corrosivity. Given its chemical structure, it is not expected to be highly corrosive.
-
Reactivity (D003): Relates to wastes that are unstable, react violently with water, or generate toxic gases. The SDS notes that "no special reactivity has been reported" and it is "stable under proper conditions."[4]
-
Toxicity (D004-D043): This is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which simulates the leaching of contaminants in a landfill. If the extract from the waste contains any of the 40 specified contaminants at a concentration equal to or greater than the regulatory limit, the waste is considered toxic. While tiropramide itself is not on the TCLP list of contaminants, it is crucial to ensure that the waste stream is not contaminated with other substances that are.
Initial Assessment: Based on available data, this compound waste is not expected to be a characteristic hazardous waste . However, it is the generator's responsibility to make the final determination. If there is any uncertainty, especially regarding potential contamination, consulting with your institution's Environmental Health & Safety (EH&S) department is essential.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for classifying and disposing of this compound waste.
Step-by-Step Disposal Protocols
Based on the high likelihood of this compound being classified as a non-hazardous pharmaceutical waste, the following protocol should be followed.
For Non-Hazardous this compound Waste
This procedure applies to pure this compound, contaminated lab materials (e.g., gloves, weigh boats, pipette tips), and empty stock containers.
Personal Protective Equipment (PPE):
-
Safety glasses or goggles
-
Lab coat
-
Nitrile gloves
Procedure:
-
Segregation at the Source:
-
Do not mix this compound waste with hazardous waste streams (e.g., solvents, heavy metals).[10]
-
Establish a dedicated waste container for non-hazardous pharmaceutical waste, clearly labeled "Non-Hazardous Pharmaceutical Waste for Incineration."[10][11] These containers are often color-coded blue or white.[11][12]
-
-
Waste Accumulation:
-
Place all solid waste, including contaminated PPE and labware, directly into the designated container.
-
For empty stock containers, obliterate or remove the original label to avoid confusion.
-
Keep the waste container securely sealed when not in use.
-
-
Disposal:
-
Arrange for the collection of the non-hazardous pharmaceutical waste container by your institution's contracted medical or chemical waste disposal service.
-
The preferred disposal method for non-hazardous pharmaceuticals is incineration to ensure complete destruction.[10][11]
-
Maintain a record of waste disposal, including pickup dates and manifests provided by the disposal service.[10]
-
If a Hazardous Characteristic is Identified
In the unlikely event that your this compound waste is determined to be hazardous (e.g., due to cross-contamination), the following modified procedure must be followed:
-
Segregation:
-
Collect the waste in a designated hazardous waste container, typically color-coded black.[11]
-
The container must be labeled with the words "Hazardous Waste," the specific contents, and the identified hazardous characteristic(s).
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed and is within the accumulation time and quantity limits set by your institution and the EPA.
-
-
Disposal:
-
Arrange for pickup through your institution's EH&S department for disposal by a licensed hazardous waste contractor.
-
A hazardous waste manifest will be required for off-site transportation and disposal.
-
Decontamination of Laboratory Equipment and Surfaces
Proper decontamination is crucial to prevent cross-contamination and ensure a safe working environment.
Materials:
-
Appropriate PPE (lab coat, gloves, safety glasses)
-
Detergent solution
-
70% ethanol or another suitable disinfectant
-
Absorbent pads or paper towels
Procedure for Glassware and Non-Porous Surfaces:
-
Initial Cleaning:
-
Rinsing:
-
Rinse thoroughly with tap water, followed by a final rinse with deionized water.
-
-
Sanitization (if required):
-
Drying:
-
Allow equipment to air dry completely or dry in an oven if appropriate.
-
Summary of Key Disposal Information
| Attribute | Guideline | Rationale |
| Waste Classification | Presumed Non-Hazardous Pharmaceutical Waste | Not listed on EPA P or U lists and unlikely to exhibit hazardous characteristics. Final determination is the generator's responsibility. |
| Primary PPE | Safety glasses, lab coat, nitrile gloves | To prevent skin and eye contact with the chemical powder. |
| Prohibited Disposal | DO NOT dispose of down the drain or in regular trash. | Prevents contamination of waterways and non-hazardous landfills, in compliance with EPA regulations.[17] |
| Recommended Container | Labeled, sealed, leak-proof container (often blue or white).[10][11][12] | Ensures proper segregation and safe handling. |
| Recommended Disposal Method | Incineration via a licensed waste management contractor.[10][11] | Ensures complete destruction of the active pharmaceutical ingredient. |
By adhering to this comprehensive guide, you can confidently manage the disposal of this compound, upholding the highest standards of laboratory safety, scientific integrity, and environmental stewardship. Always prioritize consultation with your institution's Environmental Health & Safety department for specific guidance tailored to your location and facilities.
References
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
TriHaz Solutions. (2023, March 20). Non-hazardous Pharmaceutical Waste Disposal. Retrieved from [Link]
-
ASMAI. (n.d.). Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities. Retrieved from [Link]
-
The Cooperative of American Physicians. (2015, April 17). Best Practices for Medical Waste Disposal. Retrieved from [Link]
-
Easy RX Cycle. (2025, May 25). Learning Non-Hazardous Pharma Waste: Guide for Healthcare Facilities. Retrieved from [Link]
-
WMSolutions.com. (n.d.). Listed Hazardous Wastes. Retrieved from [Link]
-
Effective Strategies for Pharmaceutical Waste Disposal in Healthcare Settings. (2023, June 1). LinkedIn. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
eCFR :: 40 CFR 261.33 -- Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof. (n.d.). Electronic Code of Federal Regulations. Retrieved from [Link]
-
Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]
-
Triumvirate Environmental. (2021, July 8). Best Practices for a Successful Lab Decontamination. Retrieved from [Link]
-
sop bio-005 decontamination reusable labware, work-surfaces and equipment_tcm18-269370. (n.d.). University of Massachusetts Lowell. Retrieved from [Link]
-
Environmental Resource Center. (2018, April 10). Hazardous Waste Codes [40 CFR 261.33]. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Library of Medicine. Retrieved from [Link]
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Patsnap. (2024, June 15). What is this compound used for? Synapse. Retrieved from [Link]
-
Setnikar, I., Cereda, R., Pacini, M. A., Revel, L., & Makovec, F. (1989). Antispasmodic activity of tiropramide. Arzneimittel-Forschung, 39(9), 1109–1114. Retrieved from [Link]
-
Tidke, M., Golla, V. M., Kushwah, B. S., Naik, D. D., & Samanthula, G. (2023). Chromatographic separation of this compound and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance. Biomedical chromatography : BMC, 37(6), e5636. Retrieved from [Link]
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Navigating the Safe Handling of Tiropramide Hydrochloride: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Tiropramide hydrochloride. By moving beyond a simple checklist and delving into the rationale behind each procedural step, we aim to build a foundational understanding of safe laboratory practices when working with this compound.
Hazard Assessment of this compound: Understanding the Risks
This compound is a smooth muscle antispasmodic agent.[1] While it is a valuable compound in pharmaceutical research, it is crucial to recognize its potential hazards to ensure safe handling. The primary documented hazard is that it is harmful if swallowed.[2] The Safety Data Sheet (SDS) advises avoiding contact with skin, eyes, and clothing and preventing the inhalation of dust.[3]
It is important to note that specific Occupational Exposure Limits (OELs) from bodies such as OSHA, NIOSH, or ACGIH have not been established for this compound.[4] In the absence of defined exposure limits, a conservative approach to personal protection is warranted, treating the compound with the respect due to any biologically active substance.
| Hazard ID | Description | Primary Routes of Exposure |
| Acute Oral Toxicity | Harmful if swallowed.[2] | Ingestion |
| Skin/Eye Irritation | May cause skin and eye irritation upon contact.[3][4] | Dermal, Ocular |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory system.[3][4] | Inhalation |
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough hazard assessment is the foundation for selecting appropriate PPE.[5] Given the nature of this compound, the following PPE is mandatory for all handling procedures.
Core PPE Requirements
A baseline of PPE should be worn at all times when in the laboratory where this compound is handled.[4]
-
Laboratory Coat: A clean, buttoned lab coat serves as a removable barrier to protect your personal clothing from contamination.
-
Safety Glasses with Side Shields: These are essential to protect your eyes from splashes or airborne particles.[4]
-
Closed-Toe Shoes: This is a fundamental laboratory safety requirement to protect your feet from spills and falling objects.
Hand Protection: A Critical Barrier
Disposable nitrile gloves are the recommended minimum for handling this compound.[3] Nitrile offers good resistance to a range of chemicals and provides a reliable barrier for incidental contact.
Procedural Steps for Glove Use:
-
Inspect Gloves: Before use, visually inspect gloves for any tears or punctures.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
During Use: If a glove becomes contaminated, remove it immediately, wash your hands, and don a new pair.
-
Doffing: Remove gloves without touching the outside of the glove with your bare hands.
-
Disposal: Dispose of used gloves in the appropriate chemical waste container.
Respiratory Protection: Mitigating Inhalation Risks
Given that this compound is often supplied as a powder, the potential for generating airborne dust during weighing and transfer is a key concern.
When is Respiratory Protection Needed?
Respiratory protection should be used whenever there is a risk of inhaling this compound dust. This is particularly critical when:
-
Weighing the solid compound.
-
Transferring the powder.
-
Cleaning up spills of the solid material.
Recommended Respiratory Protection:
A NIOSH-approved N95 respirator is the minimum recommended level of respiratory protection. This will filter at least 95% of airborne particles. For operations with a higher potential for dust generation, a powered air-purifying respirator (PAPR) may be considered.
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling extends beyond personal protection to include the operational procedures for working with the compound and its eventual disposal.
Handling Procedures
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, especially when handling the powder.
-
Weighing: When weighing the solid, use a balance with a draft shield. Handle the powder gently to minimize dust generation.
-
Preparing Solutions: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Cleaning: Clean the work area thoroughly after each use. Use a damp cloth to wipe down surfaces to avoid creating dust.
Spill Management
In the event of a spill, it is crucial to act quickly and safely.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or if there is a significant amount of dust in the air, evacuate the area.
-
Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the appropriate PPE, including a respirator if the spill involves the solid form.
-
Contain the Spill: For liquid spills, use an absorbent material to contain the spill. For solid spills, gently cover the spill with a damp paper towel to avoid raising dust.
-
Clean the Area: Carefully scoop up the spilled material and place it in a sealed container for disposal as chemical waste. Clean the spill area with soap and water.
-
Dispose of Contaminated Materials: All materials used to clean the spill should be disposed of as chemical waste.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound and any materials contaminated with it should be disposed of as chemical waste.
Key Disposal Principles:
-
Do Not Sewer: Do not dispose of this compound down the drain.[6]
-
Segregate Waste: Keep this compound waste separate from other waste streams.
-
Label Waste Containers: Clearly label all waste containers with the contents, including the name "this compound."
Step-by-Step Disposal Procedure:
-
Solid Waste: Place solid this compound waste, including contaminated gloves, weigh boats, and paper towels, into a clearly labeled, sealed plastic bag or container.
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed, and clearly labeled waste container.
-
Empty Containers: "RCRA empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as chemical waste.
-
Arrange for Pickup: Follow your institution's procedures for the pickup and disposal of chemical waste by a licensed contractor.
By adhering to these guidelines, you can ensure a safe working environment for yourself and your colleagues while maintaining the integrity of your research.
References
-
U.S. Department of Labor. (n.d.). Hazardous Drugs - Overview. Occupational Safety and Health Administration. Retrieved from [Link]
-
LeadingAge. (2019, March 5). New EPA Rule on Pharmaceutical Waste Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Department of Labor. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
West Virginia Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Hazardous Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code. Retrieved from [Link]
-
Federal Register. (2015, September 25). Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
